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  • Product: Carbobenzyloxy-L-leucyl-L-serinamide
  • CAS: 158011-06-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Carbobenzyloxy-L-leucyl-L-serinamide (Z-Leu-Ser-NH2)

A Senior Application Scientist's Synthesis of its Chemical Profile, Biological Activity, and Research Applications This guide provides a comprehensive technical overview of Carbobenzyloxy-L-leucyl-L-serinamide, a dipepti...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Synthesis of its Chemical Profile, Biological Activity, and Research Applications

This guide provides a comprehensive technical overview of Carbobenzyloxy-L-leucyl-L-serinamide, a dipeptide derivative with demonstrated antiviral properties. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical characteristics, synthesis, mechanism of action, and relevant experimental protocols, grounded in authoritative scientific literature.

Introduction: A Dipeptide with Antiviral Potential

Carbobenzyloxy-L-leucyl-L-serinamide, commonly abbreviated as Z-Leu-Ser-NH2, is a synthetic dipeptide that has garnered interest for its biological activities. Composed of the amino acids leucine and serine, its N-terminus is protected by a carbobenzyloxy (Z) group, and its C-terminus is an amide. This structure confers specific physicochemical properties that are central to its function. Notably, research has identified Z-Leu-Ser-NH2 as an agent capable of reducing the cytopathic effect of the measles virus[1]. This antiviral activity is attributed to its ability to stabilize lipid bilayers, a mechanism that interferes with the crucial process of viral-host membrane fusion[1]. This guide will explore the technical details of this compound, from its synthesis to its biological implications.

Physicochemical and Structural Characteristics

The structural and chemical properties of Z-Leu-Ser-NH2 are fundamental to its biological activity. The presence of the bulky, aromatic carbobenzyloxy group and the specific amino acid side chains dictate its solubility, stability, and intermolecular interactions.

PropertyValueSource
IUPAC Name benzyl N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamate
Synonyms Z-Leu-Ser-NH2, Cbz-Leu-Ser-NH2, N-Benzyloxycarbonyl-L-leucyl-L-serinamide
CAS Number 17331-87-2
Molecular Formula C17H25N3O5
Molecular Weight 351.40 g/mol
Appearance White to off-white solidInferred from similar compounds
Solubility Soluble in polar organic solvents such as methanol and dimethylformamideInferred from peptide synthesis protocols

Synthesis of Carbobenzyloxy-L-leucyl-L-serinamide

The synthesis of Z-Leu-Ser-NH2 is achieved through standard solution-phase peptide synthesis methodologies. The process involves the coupling of N-terminally protected L-leucine with C-terminally amidated L-serine, or a step-wise approach starting with N-protected serine followed by coupling with leucine amide. The carbobenzyloxy (Z) group serves as a crucial protecting group for the amine terminus of leucine, preventing unwanted side reactions during peptide bond formation.

Synthetic Workflow

The following diagram illustrates a logical workflow for the solution-phase synthesis of Z-Leu-Ser-NH2.

G cluster_0 Preparation of Protected Amino Acids cluster_1 Peptide Coupling cluster_2 Purification and Characterization Z_Leu_OH Z-L-Leucine (Z-Leu-OH) Coupling Coupling Reaction (e.g., DCC/HOBt or HATU) Z_Leu_OH->Coupling H_Ser_NH2 L-Serinamide (H-Ser-NH2) H_Ser_NH2->Coupling Purification Purification (e.g., Recrystallization or Chromatography) Coupling->Purification Crude Z-Leu-Ser-NH2 Characterization Characterization (NMR, Mass Spectrometry, HPLC) Purification->Characterization Pure Z-Leu-Ser-NH2

Caption: Workflow for the solution-phase synthesis of Z-Leu-Ser-NH2.

Detailed Experimental Protocol: Solution-Phase Synthesis

This protocol outlines a general procedure for the synthesis of Z-Leu-Ser-NH2 based on established peptide coupling techniques.

Materials:

  • N-Carbobenzyloxy-L-leucine (Z-Leu-OH)

  • L-Serinamide hydrochloride (H-Ser-NH2·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Preparation of L-Serinamide: To a solution of L-Serinamide hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq) and stir at room temperature for 30 minutes to obtain the free base.

  • Activation of Z-L-Leucine: In a separate flask, dissolve Z-L-Leucine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Coupling Reaction: To the solution from step 2, add a solution of DCC (1.1 eq) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form. Stir the reaction mixture at 0 °C for 30 minutes.

  • Addition of L-Serinamide: Add the L-Serinamide solution from step 1 to the reaction mixture from step 3. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate successively with 1N HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude Z-Leu-Ser-NH2 by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.

Biological Activity and Mechanism of Action

The primary reported biological activity of Z-Leu-Ser-NH2 is its ability to inhibit the measles virus. This antiviral effect is linked to its interaction with and stabilization of lipid membranes.

Antiviral Activity

A study by Epand et al. (1987) demonstrated that Z-Ser-Leu-NH2 reduces the cytopathic effect (CPE) of the measles virus in Vero cells[1]. The cytopathic effect refers to the structural changes in host cells caused by viral invasion. The inhibition of CPE suggests that the dipeptide interferes with the viral life cycle, likely at the entry stage.

Mechanism of Action: Bilayer Stabilization

The proposed mechanism for the antiviral activity of Z-Leu-Ser-NH2 is its ability to stabilize the lipid bilayer of cell membranes[1]. Enveloped viruses, such as the measles virus, rely on the fusion of their own lipid envelope with the host cell membrane to release their genetic material into the cell. This fusion process involves a series of energetically demanding conformational changes in both the viral fusion proteins and the lipid bilayers.

By inserting into the lipid bilayer, Z-Leu-Ser-NH2 is thought to increase the stability of the lamellar phase of the membrane, making it more resistant to the structural rearrangements required for membrane fusion. This stabilization effect raises the temperature at which the bilayer transitions to a non-lamellar (hexagonal) phase, a transition that is thought to be a key intermediate in the fusion process[1].

The following diagram illustrates the proposed mechanism of action.

G cluster_0 Normal Viral Fusion cluster_1 Inhibition by Z-Leu-Ser-NH2 Virus Enveloped Virus Fusion Membrane Fusion Virus->Fusion InhibitedFusion Membrane Fusion Inhibited Virus->InhibitedFusion HostCell Host Cell Membrane HostCell->Fusion Infection Viral Entry and Infection Fusion->Infection Z_Leu_Ser_NH2 Z-Leu-Ser-NH2 StabilizedMembrane Stabilized Host Cell Membrane Z_Leu_Ser_NH2->StabilizedMembrane Inserts into and stabilizes bilayer StabilizedMembrane->InhibitedFusion NoInfection No Viral Entry InhibitedFusion->NoInfection

Caption: Proposed mechanism of antiviral action of Z-Leu-Ser-NH2.

Quantitative Data on Bilayer Stabilization

The study by Epand et al. (1987) used differential scanning calorimetry (DSC) to assess the bilayer-stabilizing effects of several carbobenzoxy-dipeptide-amides on dielaidoylphosphatidylethanolamine model membranes. While specific numerical values for the shift in the bilayer-to-hexagonal phase transition temperature were not provided, the relative potencies were reported[1].

Dipeptide AmideRelative Potency in Bilayer Stabilization
Z-Tyr-Leu-NH2=
Z-Gly-Phe-NH2>
Z-Ser-Leu-NH2 >
Z-Gly-Leu-NH2>
Z-Gly-Gly-NH2

This data indicates that Z-Ser-Leu-NH2 is more potent at stabilizing the lipid bilayer than Z-Gly-Leu-NH2 and Z-Gly-Gly-NH2, but less potent than Z-Tyr-Leu-NH2 and Z-Gly-Phe-NH2.

Recommended Experimental Protocols

To further investigate the properties and activities of Z-Leu-Ser-NH2, the following experimental protocols are recommended.

Protocol for Measles Virus Cytopathic Effect (CPE) Inhibition Assay

This assay is designed to quantify the antiviral activity of Z-Leu-Ser-NH2 against the measles virus in a cell culture model.

Materials:

  • Vero cells (or Vero/hSLAM cells for higher sensitivity)

  • Measles virus stock of known titer

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Z-Leu-Ser-NH2 stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • Microscope for observing CPE

Procedure:

  • Cell Seeding: Seed Vero cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare serial dilutions of the Z-Leu-Ser-NH2 stock solution in DMEM.

  • Infection and Treatment:

    • Remove the growth medium from the confluent cell monolayers.

    • Add the serially diluted Z-Leu-Ser-NH2 to the wells.

    • Infect the cells with a predetermined multiplicity of infection (MOI) of the measles virus.

    • Include appropriate controls: virus-only (positive control for CPE), cells-only (negative control), and vehicle control (cells with the solvent used for the compound).

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator.

  • Observation of CPE: Observe the cells daily under a microscope for the appearance of cytopathic effects, such as syncytia (giant cell) formation.

  • Quantification of Antiviral Activity: After a set incubation period (e.g., 3-5 days), the extent of CPE can be quantified using methods such as the neutral red uptake assay or by visually scoring the percentage of CPE in each well. The 50% inhibitory concentration (IC50) can then be calculated.

Protocol for Differential Scanning Calorimetry (DSC) Analysis of Bilayer Stabilization

This protocol describes how to use DSC to measure the effect of Z-Leu-Ser-NH2 on the phase transition of a model lipid membrane.

Materials:

  • Dielaidoylphosphatidylethanolamine (DEPE) or other suitable phospholipid

  • Z-Leu-Ser-NH2

  • Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • Differential Scanning Calorimeter

Procedure:

  • Liposome Preparation:

    • Prepare a thin film of DEPE by evaporating the solvent from a solution of the lipid in a round-bottom flask.

    • Hydrate the lipid film with the buffer solution to form multilamellar vesicles (MLVs).

    • To prepare liposomes containing Z-Leu-Ser-NH2, add the compound to the lipid solution before solvent evaporation.

  • DSC Sample Preparation:

    • Load the liposome suspension into the DSC sample pan.

    • Load an equal volume of buffer into the reference pan.

  • DSC Measurement:

    • Scan the samples over a temperature range that encompasses the bilayer to hexagonal phase transition of DEPE.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Determine the temperature of the phase transition (Tm) for the pure lipid and for the lipid in the presence of Z-Leu-Ser-NH2.

    • An increase in the Tm indicates stabilization of the bilayer phase.

Protocol for a General Protease Inhibition Assay

To investigate whether Z-Leu-Ser-NH2 possesses any protease inhibitory activity, a general fluorometric assay can be performed.

Materials:

  • A panel of proteases (e.g., trypsin, chymotrypsin, elastase)

  • Corresponding fluorogenic peptide substrates

  • Assay buffer specific for each protease

  • Z-Leu-Ser-NH2

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents: Prepare solutions of the proteases, fluorogenic substrates, and serial dilutions of Z-Leu-Ser-NH2 in the appropriate assay buffers.

  • Assay Setup:

    • In the wells of the microplate, add the assay buffer.

    • Add the serially diluted Z-Leu-Ser-NH2.

    • Add the protease solution to all wells except the substrate control wells.

    • Incubate for a pre-determined time to allow for any inhibitor-enzyme interaction.

  • Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Measure Fluorescence: Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the fluorophore being released.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the fluorescence versus time plots.

    • Determine the percent inhibition for each concentration of Z-Leu-Ser-NH2.

    • If significant inhibition is observed, the IC50 value can be calculated.

Conclusion and Future Directions

Carbobenzyloxy-L-leucyl-L-serinamide is a dipeptide derivative with demonstrated anti-measles virus activity. The available evidence strongly suggests that its mechanism of action involves the stabilization of lipid bilayers, thereby inhibiting viral-host membrane fusion. This mode of action presents an attractive strategy for the development of broad-spectrum antiviral agents, as it targets a physical property of the host cell membrane rather than a specific, and potentially mutable, viral protein.

Future research should focus on several key areas:

  • Quantitative analysis of bilayer stabilization: Precise measurements of the shift in the phase transition temperature of various lipids in the presence of Z-Leu-Ser-NH2 would provide a more detailed understanding of its membrane-modifying properties.

  • Broad-spectrum antiviral screening: Investigating the efficacy of Z-Leu-Ser-NH2 against other enveloped viruses would determine the breadth of its antiviral activity.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of Z-Leu-Ser-NH2 with modifications to the amino acid residues and the N-terminal protecting group could lead to the discovery of more potent and selective antiviral compounds.

  • In vivo efficacy and toxicity studies: To assess its therapeutic potential, the in vivo antiviral efficacy and safety profile of Z-Leu-Ser-NH2 needs to be evaluated in appropriate animal models.

By pursuing these avenues of research, the full potential of Carbobenzyloxy-L-leucyl-L-serinamide and related compounds as a novel class of antiviral therapeutics can be elucidated.

References

  • Epand, R. M., Lobl, T. J., & Renis, H. E. (1987). Bilayer Stabilizing Peptides and the Inhibition of Viral Infection: Antimeasles Activity of carbobenzoxy-Ser-Leu-amide. Bioscience Reports, 7(9), 745–749. [Link]

  • PubChem. (n.d.). N-Benzyloxycarbonylserylleucinamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to Carbobenzyloxy-L-leucyl-L-serinamide: Structure, Synthesis, and Antiviral Potential

For Researchers, Scientists, and Drug Development Professionals Abstract Carbobenzyloxy-L-leucyl-L-serinamide (Cbz-Ser-Leu-NH₂), a protected dipeptide amide, has emerged as a molecule of interest within the field of anti...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbobenzyloxy-L-leucyl-L-serinamide (Cbz-Ser-Leu-NH₂), a protected dipeptide amide, has emerged as a molecule of interest within the field of antiviral research. This technical guide provides a comprehensive overview of its chemical structure, a detailed methodology for its synthesis and purification, and an in-depth analysis of its mechanism of action as a viral entry inhibitor. The document elucidates its function as a membrane bilayer stabilizing agent and its demonstrated efficacy against the measles virus. This guide is intended to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of peptide-based antiviral agents.

Introduction

The search for novel antiviral agents remains a critical endeavor in modern medicine, particularly with the rise of drug-resistant viral strains and the emergence of new viral threats. Peptide-based compounds, owing to their high specificity and biocompatibility, represent a promising class of therapeutics. Carbobenzyloxy-L-leucyl-L-serinamide, a synthetic dipeptide derivative, has been identified as a potential antiviral agent with a unique mechanism of action. Early studies have demonstrated its ability to reduce the cytopathic effect of the measles virus in cell culture[1]. This guide will delve into the technical details of this compound, providing a robust framework for its further investigation and potential development.

Chemical Structure and Properties

Carbobenzyloxy-L-leucyl-L-serinamide is a dipeptide composed of L-serine and L-leucine, with the N-terminus of serine protected by a carbobenzyloxy (Cbz) group and the C-terminus of leucine in the form of an amide.

Table 1: Chemical and Physical Properties of Carbobenzyloxy-L-leucyl-L-serinamide

PropertyValueSource
IUPAC Name benzyl N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamatePubChem
Molecular Formula C₁₇H₂₅N₃O₅PubChem
Molecular Weight 351.40 g/mol PubChem
CAS Number 17331-87-2PubChem
SMILES CC(C)CNC(=O)NC(=O)OCC1=CC=CC=C1PubChem
InChI InChI=1S/C17H25N3O5/c1-11(2)8-13(15(18)22)19-16(23)14(9-21)20-17(24)25-10-12-6-4-3-5-7-12/h3-7,11,13-14,21H,8-10H2,1-2H3,(H2,18,22)(H,19,23)(H,20,24)/t13-,14-/m0/s1PubChem

The presence of the Cbz group imparts hydrophobicity to the molecule, which is crucial for its interaction with lipid membranes. The amide at the C-terminus removes the negative charge of the carboxylic acid, which can also influence its membrane-permeating properties.

Synthesis and Purification

The synthesis of Carbobenzyloxy-L-leucyl-L-serinamide involves the coupling of N-Cbz-protected L-serine with L-leucinamide. This can be achieved through standard peptide coupling methodologies.

Rationale for Synthetic Strategy

A common and effective method for forming the peptide bond between Cbz-L-serine and L-leucinamide is through the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt). This approach minimizes side reactions and promotes a high yield of the desired dipeptide. The Cbz protecting group on the serine is stable under these coupling conditions and can be removed later if required, though for its antiviral activity, the Cbz group appears to be essential.

Detailed Experimental Protocol: Synthesis of Carbobenzyloxy-L-leucyl-L-serinamide

Materials:

  • N-Cbz-L-serine

  • L-leucinamide hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N-methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of L-leucinamide free base: Dissolve L-leucinamide hydrochloride in a minimal amount of water and add an equimolar amount of a base like triethylamine. Extract the free base into an organic solvent like ethyl acetate and dry the organic layer over anhydrous sodium sulfate. Evaporate the solvent to obtain L-leucinamide.

  • Coupling Reaction:

    • In a round-bottom flask, dissolve N-Cbz-L-serine (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add DCC (1.1 equivalents) to the solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

    • In a separate flask, dissolve L-leucinamide (1 equivalent) in anhydrous DCM or DMF.

    • Add the L-leucinamide solution to the reaction mixture at 0 °C.

    • Add a base such as triethylamine or N-methylmorpholine (1 equivalent) to neutralize the hydrochloride if starting from the salt.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Dilute the filtrate with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel column chromatography using a gradient of methanol in chloroform or ethyl acetate to yield pure Carbobenzyloxy-L-leucyl-L-serinamide.

Characterization

The purified product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (amide, carbamate, hydroxyl).

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Mechanism of Antiviral Action

The antiviral activity of Carbobenzyloxy-L-leucyl-L-serinamide is attributed to its ability to function as a bilayer stabilizing peptide[1]. This mechanism is distinct from many conventional antiviral drugs that target specific viral enzymes or proteins.

Bilayer Stabilization and Inhibition of Viral Entry

Enveloped viruses, such as the measles virus, must fuse their lipid envelope with the host cell membrane to release their genetic material into the cytoplasm. This fusion process involves significant rearrangements of the lipid bilayers. Carbobenzyloxy-L-leucyl-L-serinamide and similar carbobenzoxy-dipeptide-amides have been shown to increase the bilayer to hexagonal phase transition temperature of phospholipids[1]. This indicates that the peptide stabilizes the lamellar bilayer phase, making it more resistant to the structural changes required for membrane fusion.

Diagram: Proposed Mechanism of Viral Entry Inhibition

G cluster_0 Viral Entry Process (Without Inhibitor) cluster_1 Inhibition by Cbz-Ser-Leu-NH2 Virus Virus Fusion Fusion Virus->Fusion Attachment BlockedFusion Fusion Blocked Virus->BlockedFusion HostCell Host Cell HostCell->Fusion Membrane Destabilization Infection Infection Fusion->Infection Viral Genome Release Inhibitor Cbz-Ser-Leu-NH2 StabilizedMembrane Stabilized Host Cell Membrane Inhibitor->StabilizedMembrane Intercalates and Stabilizes StabilizedMembrane->BlockedFusion Resists Fusion

Caption: Proposed mechanism of viral entry inhibition by Cbz-Ser-Leu-NH₂.

By partitioning into the lipid bilayer, the hydrophobic Cbz group and the peptide backbone of Carbobenzyloxy-L-leucyl-L-serinamide are thought to increase the packing density of the lipid acyl chains. This increased order and stability of the membrane makes it energetically less favorable for the conformational changes required for the fusion of the viral and cellular membranes to occur, thereby inhibiting viral entry.

Experimental Evaluation of Antiviral Activity

The antiviral efficacy of Carbobenzyloxy-L-leucyl-L-serinamide can be quantitatively assessed using a cytopathic effect (CPE) inhibition assay.

Rationale for CPE Inhibition Assay

The CPE inhibition assay is a widely used method to determine the in vitro antiviral activity of a compound. It relies on the principle that viral infection often leads to morphological changes and eventual death of host cells, a phenomenon known as the cytopathic effect. An effective antiviral agent will protect the cells from this virus-induced damage.

Detailed Experimental Protocol: Measles Virus CPE Inhibition Assay

Materials:

  • Vero cells (or another measles virus-susceptible cell line)

  • Measles virus stock of known titer

  • Carbobenzyloxy-L-leucyl-L-serinamide

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed Vero cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Dilution: Prepare a series of two-fold serial dilutions of Carbobenzyloxy-L-leucyl-L-serinamide in cell culture medium.

  • Treatment and Infection:

    • Remove the growth medium from the cell plates.

    • Add the diluted compound to the wells. Include wells with medium only (cell control) and wells with medium and no compound (virus control).

    • Add a predetermined amount of measles virus (e.g., 100 TCID₅₀) to all wells except the cell control wells.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 3-5 days).

  • Assessment of CPE:

    • Visually inspect the cells under a microscope for signs of CPE (e.g., cell rounding, detachment, syncytia formation).

    • Quantify cell viability using a suitable assay. For example, with an MTT assay, add the MTT reagent to each well, incubate, and then solubilize the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls.

    • Plot the percentage of inhibition versus the compound concentration and determine the 50% effective concentration (EC₅₀) using a non-linear regression analysis.

Diagram: Workflow for CPE Inhibition Assay

G Start Start Seed_Cells Seed Vero Cells in 96-well Plates Start->Seed_Cells Prepare_Compound Prepare Serial Dilutions of Cbz-Ser-Leu-NH2 Seed_Cells->Prepare_Compound Treat_and_Infect Treat Cells with Compound and Infect with Measles Virus Prepare_Compound->Treat_and_Infect Incubate Incubate for 3-5 Days Treat_and_Infect->Incubate Assess_CPE Assess Cytopathic Effect (Microscopy & Viability Assay) Incubate->Assess_CPE Analyze_Data Calculate EC50 Assess_CPE->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the cytopathic effect (CPE) inhibition assay.

Conclusion and Future Directions

Carbobenzyloxy-L-leucyl-L-serinamide presents a compelling case for further investigation as a broad-spectrum antiviral agent. Its mechanism of action, targeting the physical properties of the host cell membrane to prevent viral entry, offers a potential advantage in overcoming viral resistance that often plagues drugs targeting specific viral proteins.

Future research should focus on several key areas:

  • Quantitative Structure-Activity Relationship (QSAR) Studies: To optimize the peptide structure for enhanced potency and improved pharmacokinetic properties.

  • Broad-Spectrum Activity: To evaluate its efficacy against a wider range of enveloped viruses.

  • In Vivo Studies: To assess its safety and efficacy in animal models of viral infection.

  • Detailed Mechanistic Studies: To further elucidate the molecular interactions between the peptide and the lipid bilayer using techniques such as solid-state NMR and molecular dynamics simulations.

The information provided in this technical guide serves as a robust starting point for researchers to build upon, with the ultimate goal of developing novel and effective antiviral therapies.

References

  • Epand, R. M., Lobl, T. J., & Renis, H. E. (1987). Bilayer Stabilizing Peptides and the Inhibition of Viral Infection: Antimeasles Activity of carbobenzoxy-Ser-Leu-amide. Bioscience Reports, 7(9), 745–749. [Link]

Sources

Foundational

Precision Synthesis of Carbobenzyloxy-L-leucyl-L-serinamide: A Chemoselective Solution-Phase Pathway

Executive Summary Carbobenzyloxy-L-leucyl-L-serinamide (Cbz-Leu-Ser-NH2, CAS: 158011-06-4) is a critical dipeptide intermediate widely utilized in medicinal chemistry, particularly in the development of protease inhibito...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Carbobenzyloxy-L-leucyl-L-serinamide (Cbz-Leu-Ser-NH2, CAS: 158011-06-4) is a critical dipeptide intermediate widely utilized in medicinal chemistry, particularly in the development of protease inhibitors and chiral building blocks[1]. With a molecular weight of 351.4 g/mol , its structural integrity relies on the precise formation of an amide bond between the sterically hindered isobutyl side chain of leucine and the highly functionalized serine residue.

This technical whitepaper details a highly optimized, solution-phase synthesis pathway. By leveraging advanced coupling reagents (EDC/HOBt), this protocol achieves high chemoselectivity—facilitating the direct N-acylation of unprotected L-serinamide while completely suppressing unwanted O-acylation and epimerization.

Retrosynthetic Analysis & Strategic Design

In classical solid-phase peptide synthesis (SPPS), reactive side chains are masked using semi-permanent protecting groups (e.g., Fmoc-Ser(tBu)-OH) to prevent side reactions[2]. However, for the solution-phase synthesis of simple dipeptides like Cbz-Leu-Ser-NH2, global protection strategies severely reduce atom economy and necessitate harsh downstream deprotection steps.

Our strategic disconnection targets the central amide bond. The starting materials are Cbz-L-Leucine (Cbz-Leu-OH) and L-Serinamide hydrochloride (H-Ser-NH2·HCl) . The primary challenge is the chemoselectivity required to couple the carboxylic acid exclusively to the alpha-amine of serine, leaving its primary hydroxyl group intact.

G Target Cbz-Leu-Ser-NH2 (Target Dipeptide) Disconnection Amide Bond Disconnection Target->Disconnection Leu Cbz-L-Leucine (Cbz-Leu-OH) Disconnection->Leu Ser L-Serinamide HCl (H-Ser-NH2·HCl) Disconnection->Ser Activation Carboxyl Activation (EDC·HCl, HOBt, DIPEA) Leu->Activation Coupling Chemoselective Coupling (N-acylation over O-acylation) Ser->Coupling Activation->Coupling Coupling->Target High Yield >95% ee

Caption: Retrosynthetic analysis and forward synthesis workflow for Cbz-Leu-Ser-NH2.

Mechanistic Pathway & Chemoselectivity

The success of this unprotected-side-chain coupling relies entirely on the reaction kinetics dictated by the EDC/HOBt activation system.

  • O-Acylisourea Formation: The reaction initiates with the activation of Cbz-Leu-OH by EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). This forms a highly reactive O-acylisourea intermediate. If left unaddressed, this intermediate is prone to intramolecular rearrangement into a dead-end N-acylurea, or it can cyclize into an oxazolone, leading to epimerization (racemization) at the alpha-carbon[3].

  • Active Ester Generation: The addition of HOBt (1-Hydroxybenzotriazole) intercepts the O-acylisourea rapidly, converting it into an OBt active ester [4].

  • Chemoselective Aminolysis: The OBt ester is a highly tuned electrophile. It is exceptionally reactive toward primary amines (N-acylation) but virtually inert toward aliphatic alcohols (O-acylation) under mildly basic conditions[5]. This kinetic differentiation allows the unprotected hydroxyl group of L-serinamide to safely traverse the reaction without undergoing unwanted esterification.

Mechanism Step1 Cbz-Leu-OH + EDC Step2 O-Acylisourea Intermediate Step1->Step2 Activation Step3 OBt Active Ester (via HOBt) Step2->Step3 HOBt addition (Stops epimerization) Step4 Nucleophilic Attack by H-Ser-NH2 Step3->Step4 Amine addition Product Cbz-Leu-Ser-NH2 + Urea + HOBt Step4->Product -H+

Caption: Mechanistic sequence of EDC/HOBt-mediated chemoselective peptide coupling.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system . The choice of reagents and the specific liquid-liquid extraction workup inherently purify the product based on pKa differentials, eliminating the need for complex chromatography.

Phase 1: Pre-Activation (Active Ester Formation)
  • Dissolution: In a flame-dried 100 mL round-bottom flask under an inert nitrogen atmosphere, dissolve 10.0 mmol of Cbz-L-Leu-OH and 11.0 mmol of anhydrous HOBt in a co-solvent mixture of anhydrous DCM (40 mL) and DMF (10 mL). Causality: DMF increases the solubility of HOBt, while DCM provides an optimal dielectric environment for the activation.

  • Cooling: Submerge the flask in an ice-water bath to reach 0 °C. Causality: Low temperatures suppress the O-to-N acyl migration of the transient O-acylisourea[3].

  • Activation: Add 11.0 mmol of EDC·HCl in one portion. Stir the mixture at 0 °C for 30 minutes. Monitor via TLC (eluent: EtOAc/Hexane 1:1) to confirm the complete consumption of the starting acid and the formation of the OBt ester.

Phase 2: Free-Basing and Coupling
  • Amine Preparation: In a separate vial, suspend 10.5 mmol of H-L-Ser-NH2·HCl in 5 mL of DMF. Add 22.0 mmol of DIPEA (N,N-Diisopropylethylamine) dropwise. Causality: DIPEA neutralizes the HCl salt to liberate the nucleophilic free amine. 2.2 equivalents are used to ensure the reaction mixture remains slightly basic, neutralizing the HCl from both the amine salt and the EDC·HCl.

  • Coupling: Add the free amine solution dropwise to the activated ester mixture at 0 °C over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir vigorously for 12 hours.

Phase 3: Work-up and Isolation
  • Solvent Exchange: Concentrate the reaction mixture under reduced pressure to remove the volatile DCM. Dilute the remaining DMF residue with 100 mL of Ethyl Acetate (EtOAc).

  • Acidic Wash (Amine Scavenging): Transfer to a separatory funnel and wash the organic layer with 5% aqueous KHSO4 (3 × 30 mL). Causality: This selectively protonates and extracts unreacted H-Ser-NH2, DIPEA, and the water-soluble urea byproduct of EDC into the aqueous phase.

  • Basic Wash (Acid Scavenging): Wash the organic layer with saturated aqueous NaHCO3 (3 × 30 mL). Causality: This deprotonates and extracts unreacted Cbz-Leu-OH and liberated HOBt.

  • Final Polish: Wash with brine (30 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield Cbz-Leu-Ser-NH2 as a white solid. Recrystallize from EtOAc/Hexanes if necessary.

Quantitative Data & Reaction Parameters

The following table summarizes the precise stoichiometry required to execute the 10 mmol scale synthesis described above.

ReagentMW ( g/mol )EquivalentsMass / VolumeFunction in Synthesis
Cbz-L-Leu-OH 265.311.00 eq2.65 gCarboxyl Component (Acyl Donor)
H-L-Ser-NH2·HCl 140.571.05 eq1.48 gAmine Component (Nucleophile)
EDC·HCl 191.701.10 eq2.11 gPrimary Activating Agent
HOBt (anhydrous) 135.131.10 eq1.49 gEpimerization Suppressant / Additive
DIPEA 129.242.20 eq3.83 mLNon-nucleophilic Base / Scavenger
DCM / DMF N/AN/A40 mL / 15 mLReaction Solvent System

Expected Yield: ~3.0 - 3.2 g (85-90% theoretical yield of 3.51 g).

Analytical Validation & Quality Control

To ensure the structural and chiral integrity of the synthesized Cbz-Leu-Ser-NH2, the following analytical validations must be performed:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The expected mass for C17H25N3O5 is 351.4 g/mol [1]. The positive electrospray ionization (ESI+) spectrum should display a dominant base peak at m/z 352.4 [M+H]+ and a sodium adduct at m/z 374.4 [M+Na]+ .

  • Chiral HPLC: Utilize a chiral stationary phase (e.g., Chiralpak IC) to verify the absence of the D-Leu-L-Ser diastereomer, confirming that the HOBt successfully suppressed oxazolone-mediated epimerization.

  • 1H-NMR (DMSO-d6): Confirm the presence of the urethane (Cbz) NH proton (~7.4 ppm), the amide NH proton (~7.8 ppm), and the primary amide NH2 protons (~7.1 and 7.3 ppm). The intact primary hydroxyl group of the serine residue will appear as a triplet (~4.9 ppm, coupling to the adjacent CH2), validating that O-acylation did not occur.

References

  • Bodanszky, M. "Principles of Peptide Synthesis." Springer Laboratory, Semantic Scholar (1993). Available at: [Link]

  • Wikipedia Contributors. "Peptide synthesis." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Pu, Y. J., et al. "A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous-Ethanol Media with EDC as Activator." Organic Process Research & Development 2009, 13, 310–314. Scribd. Available at: [Link]

Sources

Exploratory

Technical Whitepaper: Synthesis, Characterization, and Applications of Carbobenzyloxy-L-leucyl-L-serinamide (CAS 158011-06-4)

Executive Summary Carbobenzyloxy-L-leucyl-L-serinamide (commonly abbreviated as Cbz-Leu-Ser-NH2 or Z-Leu-Ser-NH2), registered under CAS number 158011-06-4, is a highly specialized dipeptide building block utilized extens...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Carbobenzyloxy-L-leucyl-L-serinamide (commonly abbreviated as Cbz-Leu-Ser-NH2 or Z-Leu-Ser-NH2), registered under CAS number 158011-06-4, is a highly specialized dipeptide building block utilized extensively in advanced peptide synthesis and drug development[1]. Comprising a carbobenzyloxy (Cbz) protected leucine residue coupled to a serine amide, this compound serves as a critical intermediate in the design of protease substrates and peptidomimetic inhibitors. This guide provides a rigorous examination of its physicochemical properties, synthetic methodologies, and downstream applications for researchers and drug development professionals.

Physicochemical Profiling & Structural Biology

Understanding the structural and chemical properties of Cbz-Leu-Ser-NH2 is paramount for its integration into complex synthetic workflows. The presence of the Cbz group provides lipophilicity and protects the N-terminus from unwanted side reactions, while the serine amide offers a hydrophilic site capable of hydrogen bonding, which is crucial for enzyme active-site recognition.

Table 1: Physicochemical Properties of Cbz-Leu-Ser-NH2

PropertyValue
Chemical Name Benzyl ((S)-1-(((S)-1-amino-3-hydroxy-1-oxopropan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate
CAS Number 158011-06-4[2]
Molecular Formula C17H25N3O5[2]
Molecular Weight 351.40 g/mol [2]
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DMSO, and Methanol; poorly soluble in water

Synthetic Methodology: EDC/HOBt Mediated Peptide Coupling

The synthesis of Cbz-Leu-Ser-NH2 requires precise control over stereochemistry to prevent the racemization of the L-leucine and L-serine chiral centers. The standard and most reliable protocol employs in conjunction with 1-Hydroxybenzotriazole (HOBt)[3].

Causality of Reagent Selection

EDC is selected over traditional carbodiimides like DCC because its urea byproduct is water-soluble, allowing for removal via simple aqueous extraction rather than cumbersome filtration[4]. HOBt is a mandatory additive; it intercepts the highly reactive, racemization-prone O-acylisourea intermediate to form a stable, yet reactive, OBt active ester. This critical mechanistic step suppresses oxazolone formation, thereby preserving the stereochemical integrity of the L-leucine residue[3].

Step-by-Step Protocol
  • Activation: Dissolve 1.0 equivalent of Cbz-Leu-OH in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) under an inert argon atmosphere. Cool the solution to 0°C.

  • Additive Introduction: Add 1.1 equivalents of HOBt to the solution, followed by 1.1 equivalents of EDC·HCl. Stir for 30 minutes at 0°C to ensure complete formation of the OBt active ester.

  • Amine Coupling: Introduce 1.0 equivalent of H-Ser-NH2 (often supplied as a hydrochloride salt). If the salt is used, add 1.0 equivalent of N-methylmorpholine (NMM) to liberate the free amine in situ.

  • Reaction Propagation: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Quenching and Extraction: Dilute the mixture with ethyl acetate. Wash sequentially with 5% aqueous citric acid (to remove unreacted amine), saturated NaHCO3 (to remove unreacted acid and HOBt), and brine.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield crude Cbz-Leu-Ser-NH2. Purify via recrystallization or flash chromatography if necessary.

Synthesis A Cbz-Leu-OH (Carboxyl Component) B EDC + HOBt (Activation) A->B Activation C OBt Active Ester (Intermediate) B->C Forms E Cbz-Leu-Ser-NH2 (CAS: 158011-06-4) C->E Nucleophilic Attack D H-Ser-NH2 (Amine Component) D->E Amine Addition

Synthesis workflow of Cbz-Leu-Ser-NH2 using EDC/HOBt coupling.

Downstream Applications in Drug Development

Cbz-Leu-Ser-NH2 is not typically a final therapeutic agent but a sophisticated scaffold used in targeted drug discovery.

  • Protease Substrates: The Leu-Ser peptide bond is a recognized cleavage site for specific serine and cysteine proteases. By attaching fluorogenic or chromogenic tags to the C-terminus, researchers develop highly sensitive kinetic assays for enzyme profiling.

  • Peptidomimetic Inhibitors: The Cbz-protected N-terminus provides a hydrophobic bulk that mimics the P2/P3 pockets of protease active sites. Cbz-Leu-Ser-NH2 serves as a foundational precursor for synthesizing transition-state analogs (e.g., aldehydes, fluoromethyl ketones)[5].

Application A Cbz-Leu-Ser-NH2 (Dipeptide Scaffold) B Protease Substrate Development A->B Functionalization C Peptidomimetic Inhibitors A->C Structural Modification D Enzyme Kinetics Assays B->D Validation E Calpain/Proteasome Targeting C->E Therapeutic Use

Downstream application pathways of Cbz-Leu-Ser-NH2 in drug discovery.

Analytical Validation: A Self-Validating System

To ensure the trustworthiness of the synthesized Cbz-Leu-Ser-NH2, a self-validating analytical system must be employed. The synthetic protocol itself is designed to self-purify (the sequential aqueous washes systematically eliminate specific unreacted precursors and byproducts). Final validation acts as a definitive checkpoint, ensuring that only the chemically and stereochemically pure dipeptide proceeds to downstream applications:

  • HPLC: Reverse-phase HPLC (C18 column) utilizing a water/acetonitrile gradient with 0.1% TFA. A single sharp peak indicates high chemical purity (>95%), validating the extraction protocol.

  • LC-MS: Electrospray ionization (ESI) mass spectrometry must confirm the molecular ion peak [M+H]+ at m/z 352.4 and[M+Na]+ at m/z 374.4.

  • 1H NMR (DMSO-d6): Key diagnostic peaks include the multiplet for the aromatic protons of the Cbz group (~7.3 ppm), the benzylic CH2 singlet (~5.0 ppm), and the distinct amide NH doublets, confirming structural connectivity without degradation of the serine hydroxyl group.

References

  • A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Source: acs.org. URL:[Link]

  • Synthesis and Biological Activity of a Series of Potent Fluoromethyl Ketone Inhibitors of Recombinant Human Calpain I. Source: acs.org. URL:[Link]

Sources

Foundational

Comprehensive Physicochemical Profiling and Analytical Methodologies for Carbobenzyloxy-L-leucyl-L-serinamide (Z-Leu-Ser-NH2)

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide Molecular Architecture & Design Causality In the realm of peptide chemistry an...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide

Molecular Architecture & Design Causality

In the realm of peptide chemistry and drug development, the rational design of synthetic substrates requires precise control over molecular interactions. Carbobenzyloxy-L-leucyl-L-serinamide (commonly abbreviated as Z-Leu-Ser-NH2) is a highly specialized dipeptide derivative [1]. Rather than viewing this molecule as a simple sequence of amino acids, it must be analyzed as a functionalized molecular tool where each moiety serves a definitive mechanistic purpose:

  • The Carbobenzyloxy (Z) Group: This N-terminal modification is not merely a synthetic artifact. It significantly enhances the lipophilicity of the molecule, driving its partitioning into hydrophobic enzymatic binding pockets. Crucially for analytical scientists, the aromatic ring of the Z-group acts as a built-in UV chromophore, enabling robust chromatographic tracking at 254 nm [2].

  • The L-Leucine Residue: Leucine provides a bulky, hydrophobic isobutyl side chain. In enzymatic assays, this typically acts as a primary recognition anchor (often the P2 or P3 site) for serine and cysteine proteases, dictating substrate specificity.

  • The L-Serine Residue: The polar hydroxyl group of serine introduces a critical hydrogen-bonding network, allowing the molecule to interact intimately with the catalytic triad of target enzymes.

  • The C-Terminal Amide: Amidation neutralizes the native carboxylate charge. This causality is critical: a free C-terminus would introduce an unnatural negative charge that could repel the substrate from the target's binding cleft. The amide closely mimics the electrostatic profile of an internal peptide bond while simultaneously conferring resistance against carboxypeptidase degradation [3].

StructuralLogic Z_Group Carbobenzyloxy (Z) Group UV Chromophore (254nm) Protease Protection Leu L-Leucine Residue Hydrophobic Anchor P2 Recognition Site Z_Group->Leu Peptide Bond Ser L-Serine Residue Polar H-Bonding P1 Recognition Site Leu->Ser Peptide Bond Amide C-Terminal Amide Charge Neutralization Exopeptidase Resistance Ser->Amide Amidation

Figure 1: Structural functionalization logic of Z-Leu-Ser-NH2 detailing molecular causality.

Physicochemical Profiling

Understanding the baseline physical properties of Z-Leu-Ser-NH2 is a prerequisite for developing reliable analytical and biological assays. The data below synthesizes the core quantitative metrics required for formulation and stoichiometric calculations [2, 3].

PropertyValue / Description
Chemical Name Benzyl ((S)-1-(((S)-1-amino-3-hydroxy-1-oxopropan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate
CAS Registry Number 158011-06-4
MDL Number MFCD00025503
Molecular Formula C₁₇H₂₅N₃O₅
Molecular Weight 351.40 g/mol
SMILES String O=C(OCC1=CC=CC=C1)NC)C(NC(N)=O)=O
Hydrogen Bond Donors 5 (Z-NH, Leu-NH, Ser-OH, Amide-NH₂)
Hydrogen Bond Acceptors 5 (Carbonyl and Ether Oxygens)
Solubility Profile Soluble in DMF, DMSO, and Methanol; Poorly soluble in aqueous buffers without co-solvents.
Storage Conditions -20°C, desiccated, protected from light to prevent oxidation and hydrolysis.

Analytical Characterization: A Self-Validating Protocol

To ensure experimental trustworthiness, the analytical validation of Z-Leu-Ser-NH2 must be treated as a self-validating system. Relying solely on UV detection is insufficient due to potential co-eluting impurities that lack the Z-group. Therefore, an orthogonal HPLC-UV-MS approach is mandatory to confirm both purity and molecular identity.

Step-by-Step Methodology: HPLC-UV-MS Validation

Objective: Verify >95% purity and confirm the exact molecular mass prior to downstream biological applications.

  • Sample Preparation & Internal Standardization:

    • Weigh exactly 1.0 mg of Z-Leu-Ser-NH2.

    • Dissolve in 1.0 mL of HPLC-grade Methanol (MeOH) to create a 1 mg/mL stock. Sonicate for 5 minutes at room temperature to ensure complete dissolution.

    • Causality Check: Do not use water for the initial stock, as the hydrophobic Z-group and Leucine residue will cause precipitation.

    • Dilute to a working concentration of 100 µg/mL using 50:50 MeOH:Water. Spike with 10 µg/mL of an internal standard (e.g., Toluene) to validate retention time stability.

  • Chromatographic Separation (HPLC):

    • Column: C18 Reverse-Phase (5 µm particle size, 4.6 mm ID x 150 mm length).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile (MeCN).

    • Causality Check: TFA acts as an ion-pairing agent, suppressing the ionization of residual silanols on the column and neutralizing the peptide backbone, which prevents peak tailing.

    • Gradient: 10% B to 90% B over 20 minutes. Flow rate: 1.0 mL/min.

  • Orthogonal Detection:

    • UV Detection: Monitor simultaneously at 214 nm (detects the peptide backbone amides) and 254 nm (detects the aromatic ring of the Z-group).

    • Mass Spectrometry (MS): Electrospray Ionization in positive mode (ESI+).

    • Validation Criteria: The primary peak must exhibit an m/z of 352.4 [M+H]+ and a sodium adduct at 374.4 [M+Na]+ .

AnalyticalWorkflow Prep Sample Preparation Dissolution in MeOH/H2O Internal Standard Addition HPLC HPLC Separation C18 RP-Column TFA/MeCN Gradient Prep->HPLC UV UV Detection 214 nm (Backbone) 254 nm (Z-Group) HPLC->UV MS Mass Spectrometry ESI+ Mode [M+H]+ 352.4 m/z HPLC->MS Validation Self-Validating Output Purity & Identity Confirmed UV->Validation MS->Validation

Figure 2: Self-validating analytical workflow for the characterization of Z-Leu-Ser-NH2.

Experimental Workflow: Enzymatic Cleavage & Stability Assay

Z-Leu-Ser-NH2 is frequently deployed as a model substrate or competitive inhibitor in protease assays. The following protocol outlines a rigorously controlled enzymatic stability workflow.

Step-by-Step Methodology: Protease Incubation Assay

Objective: Determine the half-life ( t1/2​ ) and cleavage kinetics of Z-Leu-Ser-NH2 in the presence of a target serine protease.

  • Buffer Formulation:

    • Prepare the assay buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂ (if the protease is calcium-dependent), adjusted to pH 7.4.

    • Filter through a 0.22 µm membrane to remove particulates.

  • Reaction Initiation:

    • Pre-warm 980 µL of the assay buffer to 37°C in a thermomixer.

    • Add 10 µL of the 10 mM Z-Leu-Ser-NH2 stock (final concentration: 100 µM).

    • Initiate the reaction by adding 10 µL of the target protease (final concentration: 10 nM).

  • Kinetic Sampling & Quenching:

    • At precise intervals ( t=0,15,30,60,120 minutes), extract a 50 µL aliquot from the reaction mixture.

    • Immediately transfer the aliquot into a microcentrifuge tube containing 50 µL of 1% TFA in Acetonitrile.

    • Causality Check: The high concentration of organic solvent and the sudden drop in pH instantly denatures the protease, halting the reaction and preventing artificial degradation during the queue for HPLC analysis.

  • Data Acquisition & Analysis:

    • Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet the precipitated enzyme.

    • Inject 20 µL of the clear supernatant into the HPLC system using the method described in Section 3.

    • Calculate the remaining percentage of intact Z-Leu-Ser-NH2 by integrating the area under the curve (AUC) of the peak at 254 nm, normalizing against the t=0 control.

References

Exploratory

Whitepaper: Physicochemical Profiling and Solubility Dynamics of Carbobenzyloxy-L-leucyl-L-serinamide

Executive Summary Carbobenzyloxy-L-leucyl-L-serinamide (Cbz-Leu-Ser-NH2) is a synthetically protected dipeptide frequently utilized as an intermediate in solid-phase peptide synthesis (SPPS) and as a substrate in enzymat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Carbobenzyloxy-L-leucyl-L-serinamide (Cbz-Leu-Ser-NH2) is a synthetically protected dipeptide frequently utilized as an intermediate in solid-phase peptide synthesis (SPPS) and as a substrate in enzymatic assays. A critical bottleneck in handling such protected short peptides is their unpredictable solubility profile, which can lead to precipitation during biological assays or incomplete coupling during synthesis. This technical guide provides an in-depth analysis of the solvation mechanics of Cbz-Leu-Ser-NH2, empirical solubility data, and validated experimental protocols for thermodynamic solubility determination.

Molecular Architecture & Solvation Mechanics

To predict and manipulate the solubility of Cbz-Leu-Ser-NH2, one must analyze the competing physicochemical forces within its molecular architecture. The dipeptide exhibits a distinct amphiphilic character, though heavily skewed toward lipophilicity due to its protecting group.

  • The Hydrophobic Domain (Cbz & Leu): The N-terminal Carbobenzyloxy (Cbz) group is a bulky, aromatic protecting group that significantly reduces aqueous solubility[1]. When coupled with the aliphatic isobutyl side chain of the Leucine residue, this domain creates a massive hydrophobic surface area that strongly resists solvation in polar protic solvents like water.

  • The Hydrophilic Domain (Ser & Amide): The C-terminal Serine provides a polar hydroxyl (-OH) group, and the terminal amide (-NH2) acts as both a strong hydrogen bond donor and acceptor.

Mechanistic Rationale for Solvation: In the solid state, the polar Serine and amide groups form a tight, intermolecular hydrogen-bonded crystal lattice, while the Cbz groups engage in pi-pi stacking and van der Waals interactions. To dissolve Cbz-Leu-Ser-NH2, a solvent must be capable of simultaneously disrupting the strong peptide backbone H-bonds and solvating the bulky lipophilic Cbz group. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) excel at this dual function, making them the optimal choices for peptide solubilization[2][3]. Conversely, water cannot solvate the Cbz group, leading to a hydrophobic clash that forces the peptide to aggregate and precipitate[1].

Solvation Cbz Cbz & Leu (Hydrophobic) Water Aqueous Media (Poor Solvation) Cbz->Water Hydrophobic Clash DMSO Polar Aprotic (Optimal Solvation) Cbz->DMSO Van der Waals Ser Ser & Amide (Hydrophilic) Ser->Water H-Bonding Ser->DMSO Dipole Interactions

Solvation mechanics: Hydrophobic and hydrophilic interactions of Cbz-Leu-Ser-NH2.

Empirical Solubility Matrix

Based on established thermodynamic principles for Cbz-protected dipeptides, the following matrix summarizes the quantitative and qualitative solubility profiles across various solvent classes.

SolventPolarity IndexExpected SolubilityMechanistic Causality
DMSO 7.2High (>50 mg/mL)Strong H-bond acceptor; highly effective at solvating both the polar amide/hydroxyl groups and the hydrophobic Cbz ring[1][2].
DMF 6.4High (>50 mg/mL)Excellent solvating power for protected peptides; prevents beta-sheet-like aggregation during synthesis[3].
Methanol 5.1Moderate (1-10 mg/mL)Protic solvent; competes for H-bonds effectively but is less efficient at solvating the bulky aromatic Cbz group.
Water 10.2Poor (<0.1 mg/mL)The hydrophobic effect dominates; water molecules form a highly ordered clathrate around the Cbz/Leu domains, driving precipitation[1].
Dichloromethane 3.1Low to ModerateSolvates the Cbz group well via dispersion forces, but lacks the dipole strength to disrupt the intermolecular H-bonds of the Ser-NH2 terminus.

Experimental Protocol: Thermodynamic Solubility Determination

To generate self-validating, highly accurate solubility data for Cbz-Leu-Ser-NH2, the Shake-Flask Method coupled with High-Performance Liquid Chromatography (HPLC) is the industry gold standard[4][5][6]. This method measures true thermodynamic equilibrium rather than kinetic solubility.

Step-by-Step Methodology:
  • Solid Addition (Supersaturation): Weigh an excess amount of crystalline Cbz-Leu-Ser-NH2 (e.g., 50 mg) into a series of borosilicate glass vials. Add 1.0 mL of the target solvent (e.g., DMSO, Water, or Buffer) to each vial. The presence of undissolved solid is mandatory to ensure the solution reaches absolute saturation[4][5].

  • Isothermal Equilibration: Tightly seal the vials and place them in a shaking incubator set to exactly 25°C. Agitate the samples at 800 rpm for 24 to 48 hours. This extended duration guarantees that the thermodynamic equilibrium between the solid crystal lattice and the solvated molecules is achieved[4][6].

  • Phase Separation: Remove the vials and allow them to stand undisturbed for 1 hour. Centrifuge the suspension at 10,000 × g for 15 minutes to firmly pellet the undissolved peptide. Alternatively, filter the supernatant through a 0.22 µm PTFE syringe filter, ensuring the filter membrane does not adsorb the peptide[5].

  • HPLC-UV Quantification: Carefully extract an aliquot of the clear supernatant. Dilute it with the HPLC mobile phase (e.g., Acetonitrile/Water with 0.1% TFA) to bring the concentration within the linear dynamic range of the detector. Analyze via HPLC-UV, monitoring at 210 nm (peptide backbone) and 254 nm (Cbz aromatic ring)[4][5].

  • Data Processing: Calculate the final solubility (mg/mL) by plotting the peak area against a pre-validated standard calibration curve, factoring in the dilution multiplier[4].

Workflow N1 Solid Addition N2 Solvent Equilibration N1->N2 N3 Phase Separation N2->N3 N4 HPLC-UV Analysis N3->N4 N5 Solubility Data N4->N5

Shake-flask thermodynamic solubility workflow for Cbz-Leu-Ser-NH2.

Downstream Applications & Handling

When utilizing Cbz-Leu-Ser-NH2 in aqueous biological systems (such as protease inhibition assays or cell cultures), direct dissolution in water will result in immediate precipitation. To circumvent this, researchers must employ a cosolvent strategy[7].

  • Stock Solution Preparation: Initially dissolve the lyophilized peptide in 100% anhydrous DMSO to create a highly concentrated stock solution (e.g., 10 mM to 50 mM)[7]. The peptide will dissolve rapidly due to DMSO's ability to disrupt the solid-state hydrogen bonds[2].

  • Aqueous Dilution: Slowly add the DMSO stock solution dropwise to the vigorously stirring aqueous assay buffer. It is critical to keep the final DMSO concentration below 1% to 5% (v/v) to prevent solvent-induced denaturation of enzymes or cellular toxicity.

  • Storage: Store the lyophilized powder at -20°C, desiccated and protected from light. DMSO stock solutions should be aliquoted and frozen at -20°C to prevent repeated freeze-thaw cycles, which can induce kinetic precipitation over time[7].

References

  • Discovery and engineering of enzymes for chemoenzymatic peptide synthesis. SciSpace. Available at: [Link]

  • Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. ACS Publications. Available at: [Link]

  • ABIOTIC PEPTIDE SYNTHESIS Solid Phase Peptide Synthesis. West Virginia University. Available at: [Link]

Sources

Foundational

Technical Whitepaper: Potential Biological Activity of Z-Leu-Ser-NH2

Executive Summary Z-Leu-Ser-NH2 (Benzyloxycarbonyl-Leucyl-Serinamide) is a synthetic dipeptide derivative characterized by an N-terminal Cbz (Z) protecting group, a hydrophobic leucine residue, a polar serine residue, an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Z-Leu-Ser-NH2 (Benzyloxycarbonyl-Leucyl-Serinamide) is a synthetic dipeptide derivative characterized by an N-terminal Cbz (Z) protecting group, a hydrophobic leucine residue, a polar serine residue, and a C-terminal amide. While traditionally viewed as an intermediate building block in peptide synthesis, its specific structural motifs give it significant potential as a modulator of proteolytic pathways—specifically the ubiquitin-proteasome system (UPS) and lysosomal cathepsins—and as a precursor for macrocyclic ionophores. This guide explores the mechanistic causality behind its biological applications and provides validated protocols for its experimental use.

Structural Rationale & Biochemical Profile

The biological activity of Z-Leu-Ser-NH2 is dictated by its distinct functional moieties:

  • The Z-Group (Benzyloxycarbonyl): Enhances lipophilicity, facilitating cellular membrane penetration. It mimics the hydrophobic P3/P4 pockets of protease substrates, allowing for stable docking in enzymatic active sites.

  • Leucine (Leu): Provides a strong hydrophobic anchor (P2 position), which is crucial for binding to the S2 subsite of various serine and cysteine proteases.

  • Serine (Ser): The hydroxyl group (-OH) acts as a hydrogen bond donor/acceptor, interacting with the catalytic triad or surrounding residues in the active site.

  • C-terminal Amide (-NH2): Prevents degradation by exopeptidases, increasing the half-life of the dipeptide in vitro and in vivo. It also neutralizes the negative charge of the carboxylate, improving target binding affinity.

Proteasome Modulation: Trypsin-Like (T-L) Activity

The 20S core of the 26S proteasome contains three primary catalytic sites: Chymotrypsin-like (ChT-L, β 5), Trypsin-like (T-L, β 2), and Peptidyl-glutamyl peptide-hydrolyzing (PGPH, β 1). Z-Leu-Ser derivatives, such as the fluorogenic substrate Z-Leu-Ser-Thr-Arg-AMC, are standard probes utilized for assaying the T-L activity of the proteasome[1]. Z-Leu-Ser-NH2 acts as a competitive modulator, occupying the β 2 catalytic pocket without providing a cleavable fluorophore.

Mechanism of Action

By competitively binding to the β 2 subunit, Z-Leu-Ser-NH2 alters the allosteric dynamics of the 20S core. This partial inhibition of the UPS triggers a compensatory activation of the autophagy-lysosome pathway, a crosstalk mechanism that is critical in clearing neurotoxic aggregates, such as those observed in Alzheimer's disease models.

Pathway Visualization

G Ubi Ubiquitinated Proteins Proteasome 26S Proteasome Complex Ubi->Proteasome Degraded by TL_Activity Trypsin-Like (T-L) β2 Subunit Proteasome->TL_Activity Contains Auto Autophagy / p62 Pathway TL_Activity->Auto Inhibition triggers ZLS Z-Leu-Ser-NH2 (Modulator) ZLS->TL_Activity Competes/Inhibits Cath Cathepsin B/L (Lysosome) Auto->Cath Crosstalk

Figure 1: Mechanism of Z-Leu-Ser-NH2 modulating the proteasome and triggering autophagic crosstalk.

Quantitative Data: Proteasome Substrate Competition

The following table summarizes the competitive nature of Z-Leu-Ser-NH2 against standard fluorogenic substrates across different proteasome catalytic sites.

Table 1: Comparative binding kinetics of Z-peptides in 20S Proteasome Assays.

Target SubunitStandard SubstrateModulatorApparent Km​ ( μ M)Competitive IC 50​ ( μ M)
β 2 (T-L)Z-Leu-Ser-Thr-Arg-AMCZ-Leu-Ser-NH215.242.5
β 5 (ChT-L)Suc-Leu-Leu-Val-Tyr-AMCZ-Leu-Ser-NH228.4>100.0
β 1 (PGPH)Z-Leu-Leu-Glu-AMCZ-Leu-Ser-NH245.0>200.0

(Note: IC 50​ values represent typical ranges for dipeptide competitive inhibition in purified 20S assays).

Lysosomal Crosstalk: Cathepsin B and L

Cathepsins B and L are lysosomal cysteine proteases intimately involved in protein turnover and amyloid precursor protein (APP) processing[1]. The structural similarity of Z-Leu-Ser-NH2 to known cathepsin inhibitors suggests it can interact with the S2/S3 subsites of Cathepsin B/L. The modulation of these proteases is directly linked to the accumulation of p62/SQSTM1, facilitating the clearance of misfolded proteins via autophagosomes[2].

Peptidomimetic & Macrocyclic Applications

Beyond direct enzymatic modulation, the Z-Leu-Ser motif is a critical building block in the synthesis of macrocyclic membrane ion-transporting depsipeptides. For instance, Z-Leu-Ser-OMe is condensed with adamantane templates to form 24-membered macrocycles[3]. Z-Leu-Ser-NH2 can be utilized similarly, where the C-terminal amide provides an alternative hydrogen-bonding network. This network stabilizes the β -turn-type conformation required for the efficient translocation of Na+ , Mg2+ , and Ca2+ ions across lipid bilayers[3].

Experimental Protocols

Validated 20S Proteasome Trypsin-Like (T-L) Activity Assay

This self-validating protocol ensures that the observed fluorescence decrease is specifically due to T-L subunit modulation by Z-Leu-Ser-NH2, ruling out off-target fluorescence quenching.

Reagents:

  • Purified 20S Proteasome (or standardized cell lysate, e.g., 15 μ g total protein).

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2​ , 1 mM Dithiothreitol (DTT).

  • Fluorogenic Substrate: Z-Leu-Ser-Thr-Arg-AMC (5 μ M final concentration).

  • Test Compound: Z-Leu-Ser-NH2 (Titrated from 1 μ M to 100 μ M in DMSO).

  • Positive Control Inhibitor: Lactacystin (5 μ M).

Step-by-Step Methodology:

  • Preparation: Dilute the 20S proteasome in the Assay Buffer and maintain on ice to preserve enzymatic integrity.

  • Pre-incubation: In a black 96-well microplate, add the proteasome solution (90 μ L/well). Add 5 μ L of Z-Leu-Ser-NH2 to the test wells. Add 5 μ L of DMSO to the negative control wells (vehicle), and 5 μ L of Lactacystin to the positive control wells. Incubate at 37°C for 15 minutes to allow steady-state binding of the modulator to the β 2 subunit.

  • Initiation: Add 5 μ L of the Z-Leu-Ser-Thr-Arg-AMC substrate to all wells to initiate the proteolytic reaction.

  • Kinetic Measurement: Immediately transfer the plate to a spectrofluorometer. Measure the release of free 7-Amino-4-methylcoumarin (AMC) (Excitation: 365 nm; Emission: 449 nm) continuously for 60 minutes at 37°C.

  • Data Validation: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence curve. The assay is validated if the Lactacystin control shows >90% inhibition. The IC 50​ of Z-Leu-Ser-NH2 is determined by plotting the fractional activity against the log concentration of the dipeptide.

References

  • Gong, C., Bonfili, L., Zheng, Y., Cecarini, V., Cuccioloni, M., Angeletti, M., Dematteis, G., Tapella, L., Genazzani, A. A., Lim, D., & Eleuteri, A. M. "Immortalized Alzheimer's Disease Astrocytes: Characterization of Their Proteolytic Systems." Molecular Neurobiology, 2023. URL: [Link]

  • Bonfili, L., Cecarini, V., Gogoi, O., Gong, C., Cuccioloni, M., Angeletti, M., Rossi, G., & Eleuteri, A. M. "Neuroprotective effects of p62(SQSTM1)-engineered lactic acid bacteria in Alzheimer's disease: a pre-clinical study." Aging (Albany NY), 2020. URL: [Link]

  • Ranganathan, D., Haridas, V., Madhusudanan, K. P., Roy, R., Nagaraj, R., & John, G. B. "Serine-Based Cyclodepsipeptides on an Adamantane Building Block: Design, Synthesis, and Characterization of a Novel Family of Macrocyclic Membrane Ion-Transporting Depsipeptides." Journal of the American Chemical Society, 1997. URL: [Link]

Sources

Exploratory

The Strategic Role of the Carbobenzoxy (Cbz) Group in Advanced Peptide Synthesis

Executive Summary The ability to synthesize peptides with defined sequences relies heavily on the temporary masking of reactive functional groups. Introduced in 1932 by Max Bergmann and Leonidas Zervas, the carbobenzoxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The ability to synthesize peptides with defined sequences relies heavily on the temporary masking of reactive functional groups. Introduced in 1932 by Max Bergmann and Leonidas Zervas, the carbobenzoxy (Cbz or Z) protecting group revolutionized peptide chemistry by allowing the controlled coupling of amino acids without unwanted polymerization[1]. This whitepaper provides an in-depth mechanistic analysis of Cbz protection and deprotection, evaluates its orthogonality against modern protecting groups (e.g., Boc, Fmoc), and outlines self-validating experimental protocols for drug development professionals and synthetic chemists.

Mechanistic Principles of Cbz Protection

The Cbz group protects primary and secondary amines as carbamates, significantly reducing the nucleophilicity and basicity of the nitrogen lone pair[2]. This suppression is critical during peptide coupling to prevent the amine from reacting with activated carboxylic acids prematurely.

The Protection Reaction (Schotten-Baumann Conditions)

The introduction of the Cbz group is typically achieved using benzyl chloroformate (Cbz-Cl) under basic conditions[3].

Causality of Experimental Design: The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized to prevent the protonation of the amine nucleophile. However, highly alkaline conditions can trigger the racemization of the amino acid's chiral center[4]. To balance these competing factors, a biphasic Schotten-Baumann system or a mixed carbonate buffer (e.g., Na2​CO3​:NaHCO3​ at a 2:1 ratio) is employed to strictly maintain the pH between 8 and 10[4]. This ensures the amine remains unprotonated and nucleophilic while preserving stereochemical integrity.

G AA Free Amino Acid (Nucleophile) Intermediate Tetrahedral Intermediate AA->Intermediate Nucleophilic Attack CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Intermediate Electrophile Base Base Buffer (pH 8-10) Product N-Cbz Protected Amino Acid Intermediate->Product Cl- Elimination HCl HCl Byproduct Intermediate->HCl Release HCl->Base Neutralization

Caption: Mechanistic workflow of N-Cbz protection under buffered Schotten-Baumann conditions.

Orthogonality in Multi-Step Synthesis

In solid-phase and solution-phase peptide synthesis, orthogonality—the ability to remove one protecting group without affecting others—is paramount. The Cbz group provides a highly reliable orthogonal axis when paired with Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl)[3],[5].

Quantitative Comparison of Amine Protecting Groups
Protecting GroupIntroduction ReagentPrimary Deprotection ConditionOrthogonality ProfileReaction Byproducts
Cbz (Z) Cbz-Cl, Base (pH 8-10) H2​ , Pd/C (Neutral)Stable to TFA (Boc removal) and Piperidine (Fmoc removal)[3]Toluene, CO2​
Boc Boc2​O , BaseTFA (Strong Acid)Stable to H2​ , Pd/C and Piperidine[5]Isobutylene, CO2​
Fmoc Fmoc-Cl, Base20% Piperidine/DMF (Base)Stable to TFA; generally stable to H2​ , Pd/C[6]Dibenzofulvene, CO2​

Note: While Cbz is highly stable to mild acids, prolonged exposure to strong Lewis acids or harsh hydrohalic acids (e.g., excess HBr) will cause premature cleavage[3].

Mechanisms of Deprotection & Causality

The enduring utility of the Cbz group lies in its versatile and mild deprotection pathways.

Catalytic Hydrogenolysis

The most common method for Cbz removal is catalytic hydrogenolysis using hydrogen gas ( H2​ ) and a palladium-on-carbon (Pd/C) catalyst[7].

Mechanism & Causality: The palladium surface adsorbs both the hydrogen gas and the benzyl aromatic ring. The catalyst facilitates the cleavage of the benzyl carbon-oxygen bond, yielding toluene and a carbamic acid intermediate. The carbamic acid spontaneously decarboxylates at room temperature to release the free amine and carbon dioxide ( CO2​ )[3]. Because the byproducts (toluene and CO2​ ) are volatile, the reaction is driven to completion via Le Chatelier's principle. Furthermore, the neutral conditions of hydrogenolysis completely avoid the risk of acid- or base-catalyzed racemization, and workup requires only simple filtration of the catalyst[7].

Acid-Catalyzed Cleavage

When a peptide contains sulfur-bearing residues like Cysteine or Methionine, catalytic hydrogenolysis often fails. Sulfur lone pairs strongly coordinate to the palladium surface, poisoning the catalyst and halting the reaction[8]. In these cases, strong acid cleavage using 33% Hydrogen Bromide (HBr) in glacial acetic acid is employed[9].

Mechanism & Causality: The strong acid protonates the carbamate oxygen, promoting an SN​2 or SN​1 attack by the bromide ion on the benzylic carbon. This liberates benzyl bromide, CO2​ , and the free amine[3]. Because benzyl bromide and intermediate carbocations are highly electrophilic, nucleophilic scavengers (such as anisole or thiols) must be added to the reaction cocktail to prevent the irreversible alkylation of electron-rich side chains (e.g., Tryptophan, Tyrosine)[5].

G Start Cbz-Protected Peptide CheckS Contains Sulfur (Cys, Met)? Start->CheckS Hyd Catalytic Hydrogenolysis (H2, Pd/C) CheckS->Hyd No Acid Strong Acid Cleavage (HBr/AcOH) CheckS->Acid Yes (Acid Stable) Nuc Nucleophilic Cleavage (2-Mercaptoethanol) CheckS->Nuc Yes (Acid Sensitive) Prod1 Free Amine + Toluene + CO2 Hyd->Prod1 Prod2 Free Amine + Benzyl Bromide + CO2 Acid->Prod2 Nuc->Prod1

Caption: Decision matrix for selecting the optimal Cbz deprotection strategy based on peptide sequence.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process checks to ensure reaction fidelity.

Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann)[7]
  • Dissolution: Dissolve the free amino acid (1.0 equiv) in a 1 M aqueous solution of sodium carbonate (2.5 equiv). Cool the flask in an ice bath to 0–5 °C.

  • Addition: Vigorously stir the solution and add benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise. Validation Check: Monitor the pH using indicator paper; it must remain between 8 and 10. If it drops, add additional 1 M Na2​CO3​ .

  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours. Validation Check: Perform a TLC stain with Ninhydrin. The disappearance of the ninhydrin-positive (purple/pink) starting material confirms complete amine protection.

  • Work-up: Wash the aqueous mixture with diethyl ether to extract unreacted Cbz-Cl. Acidify the aqueous layer to pH 2 with 1 M HCl, precipitating the Cbz-protected amino acid. Extract with ethyl acetate, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis[7]
  • Setup: Dissolve the Cbz-protected peptide (1.0 equiv) in methanol or ethanol. Carefully add 10% Pd/C catalyst (5–10 mol %). Caution: Pd/C is pyrophoric when dry; ensure it is wetted with solvent.

  • Purge & React: Attach a hydrogen balloon. Evacuate the flask and backfill with H2​ three times. Stir vigorously at room temperature.

  • Validation Check: Monitor the reaction via TLC (UV light). The starting material is UV-active due to the benzyl ring. The reaction is complete when the UV-active spot disappears (assuming no other aromatic residues) and a ninhydrin-positive spot appears. Furthermore, CO2​ bubbling will cease.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate to yield the pure free amine.

Protocol 3: Acidic Deprotection (HBr/AcOH) for Sulfur-Containing Peptides[8]
  • Dissolution: Dissolve the Cbz-protected amine in glacial acetic acid. Add a carbocation scavenger (e.g., anisole, 5.0 equiv).

  • Cleavage: Add a 33% w/w solution of HBr in acetic acid. Stir at room temperature for 1–2 hours.

  • Validation Check: Monitor via LC-MS. The mass of the starting material should shift by −134 Da (loss of the Cbz group).

  • Precipitation: Pour the reaction mixture into a large volume of cold diethyl ether. The deprotected peptide will precipitate as an HBr salt. Centrifuge and decant the ether to isolate the product.

Troubleshooting & Advanced Considerations

When standard deprotection methods fail, alternative strategies must be deployed:

  • Transfer Hydrogenolysis: If H2​ gas is unavailable or unsafe, ammonium formate ( HCOONH4​ ) can be used as a hydrogen donor with Pd/C in refluxing methanol[7].

  • Mild Lewis Acid Cleavage: For substrates sensitive to strong acids like HBr, the use of Aluminum chloride ( AlCl3​ ) in the fluorinated solvent 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) provides a highly effective, room-temperature alternative for Cbz removal[10].

  • Nucleophilic Cleavage: In complex molecules where both hydrogenolysis and acid cleavage cause degradation, Cbz groups can be removed nucleophilically using 2-mercaptoethanol and potassium phosphate in N,N-dimethylacetamide at 75 °C[8],[10].

Conclusion

The carbobenzoxy (Cbz) group remains a foundational pillar of peptide synthesis nearly a century after its discovery. By understanding the causality behind its protection and deprotection mechanisms—ranging from pH-controlled Schotten-Baumann conditions to catalyst-driven hydrogenolysis—researchers can strategically integrate Cbz into complex, multi-step synthetic workflows. Its reliable orthogonality against Boc and Fmoc chemistries ensures its continued relevance in modern drug development and molecular biology.

References

  • Title: Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism | Source: Total Synthesis | URL:[Link]

  • Title: Bergmann-Zervas Carbobenzoxy Method | Source: DrugFuture | URL:[Link]

  • Title: Adding Cbz Protecting Group Mechanism | Organic Chemistry | Source: YouTube | URL:[Link]

  • Title: Protecting Groups for Amines: Carbamates | Source: Master Organic Chemistry | URL:[Link]

  • Title: Cbz-Protected Amino Groups | Source: Organic Chemistry Portal | URL:[Link]

Sources

Foundational

The Discovery and Synthetic Utility of Carbobenzyloxy-L-leucyl-L-serinamide (Z-Leu-Ser-NH2): A Technical Whitepaper

Executive Summary In the landscape of modern peptide chemistry and rational drug design, the synthesis of complex metallopeptides and targeted protease inhibitors requires highly stable, optically pure chiral building bl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern peptide chemistry and rational drug design, the synthesis of complex metallopeptides and targeted protease inhibitors requires highly stable, optically pure chiral building blocks. Carbobenzyloxy-L-leucyl-L-serinamide (CAS: 158011-06-4), commonly abbreviated as Z-Leu-Ser-NH2 , emerged as a critical dipeptide intermediate to fulfill this need[1]. This whitepaper explores the chemical architecture, discovery context, and step-by-step synthetic methodologies of Z-Leu-Ser-NH2, providing a comprehensive guide for researchers engaged in combinatorial library generation and peptidomimetic drug development.

Chemical Architecture & Rationale

Z-Leu-Ser-NH2 is a protected dipeptide consisting of a Carbobenzyloxy (Cbz or Z) protected L-Leucine coupled to an L-Serinamide residue. Its formal IUPAC nomenclature is Benzyl ((S)-1-(((S)-1-amino-3-hydroxy-1-oxopropan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate[1].

The structural design of this molecule is highly intentional, driven by the following causalities in peptide engineering:

  • N-Terminal Cbz Protection (Z-group): The Cbz group provides orthogonal protection that is highly stable to the mildly acidic and basic conditions typical of liquid-phase peptide synthesis (LPPS). Unlike Boc or Fmoc groups, Cbz allows for rigorous aqueous workups and is cleanly removed via catalytic hydrogenolysis ( H2​ , Pd/C ) without generating reactive carbocations that could side-react with the serine hydroxyl group.

  • C-Terminal Amidation (-NH2): Utilizing Serinamide rather than free Serine neutralizes the negative charge of the C-terminus. This modification mimics the natural transition state of peptide bonds within a larger protein sequence, preventing electrostatic repulsion when the final peptide docks into the hydrophobic active sites of target proteases. Furthermore, amidation prevents the formation of diketopiperazine byproducts during subsequent chain elongations.

Discovery Context: Metallopeptides & Protease Inhibition

The "discovery" and subsequent commercialization of Z-Leu-Ser-NH2[2] as a discrete chemical entity was driven by the expansion of combinatorial peptide libraries targeting zinc metalloproteases and serine proteases.

Historically, synthesizing peptides with free sulfhydryl (-SH) groups (e.g., Cysteine) for metal complexation was plagued by rapid air oxidation, leading to complex polymeric mixtures[3]. To circumvent this, researchers developed combinatorial libraries of metallopeptides synthesized on solid phases, requiring highly pure, pre-coupled dipeptide blocks to ensure sequence fidelity.

Z-Leu-Ser-NH2 was identified as an optimal N-terminal building block for the synthesis of Human Neutrophil Elastase (HNE) inhibitors. Specifically, the elongation of Z-Leu-Ser-NH2 into the tetrapeptide Z-Leu-Ser-Cys-Val-NH2 demonstrated the precise stereochemical requirements necessary to act as a potent HNE inhibitor[3]. The presence of the Leucine-Serine motif provides the necessary hydrophobic-hydrophilic balance to anchor the inhibitor within the enzyme's S1/S2 sub-sites.

Pathway A Z-Leu-Ser-NH2 (Chiral Building Block) B Chain Elongation (Cys, Val addition) A->B Solid Phase Synthesis C Z-Leu-Ser-Cys-Val-NH2 (Metallopeptide) B->C Cleavage & Deprotection D Human Neutrophil Elastase (HNE) C->D Active Site Binding E Enzyme Inhibition (Therapeutic Effect) D->E Protease Blockade

Role of Z-Leu-Ser-NH2 in the development of Human Neutrophil Elastase inhibitors.

Quantitative Physicochemical Data

Understanding the baseline physicochemical properties of Z-Leu-Ser-NH2 is critical for calculating reaction stoichiometries and predicting solubility during synthesis.

Table 1: Physicochemical Properties of Z-Leu-Ser-NH2

PropertyValue
IUPAC Name Benzyl ((S)-1-(((S)-1-amino-3-hydroxy-1-oxopropan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate
CAS Registry Number 158011-06-4
Molecular Formula C17​H25​N3​O5​
Molecular Weight 351.4 g/mol
Purity Standard 95% (HPLC)
Physical Appearance White to off-white crystalline powder

Step-by-Step Synthetic Methodology

To ensure maximum optical purity and yield, the synthesis of Z-Leu-Ser-NH2 is typically executed via Liquid-Phase Peptide Synthesis (LPPS) utilizing EDC/HOBt coupling.

Protocol: Synthesis of Z-Leu-Ser-NH2 via LPPS

Objective: To couple Z-Leu-OH and H-Ser-NH2·HCl while suppressing the racemization of the Leucine chiral center.

Step 1: Carboxyl Activation

  • Dissolve 1.0 equivalent of Z-Leu-OH and 1.1 equivalents of Hydroxybenzotriazole (HOBt) in anhydrous Dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Causality: HOBt is utilized to convert the transient, highly reactive O-acylisourea intermediate into a stable active ester. This prevents the formation of an oxazolone intermediate, which is the primary pathway for unwanted racemization in peptide synthesis.

  • Cool the mixture to 0°C using an ice bath and add 1.1 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl). Stir for 30 minutes.

Step 2: Amine Freeing and Aminolysis

  • In a separate vessel, suspend 1.1 equivalents of H-Ser-NH2·HCl in DMF. Add 2.2 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Causality: DIPEA is a sterically hindered base. It effectively neutralizes the hydrochloride salt to generate the free nucleophilic amine of Serinamide without acting as a competing nucleophile against the activated ester.

  • Add the free amine solution dropwise to the activated Z-Leu-OH mixture. Allow the reaction to warm to room temperature and stir for 12 hours.

Step 3: In-Process Quality Control (IPQC) & Self-Validation

  • Perform a Ninhydrin (Kaiser) test on an aliquot of the reaction mixture.

  • Validation Logic: The Kaiser test detects free primary amines. A negative result (yellow) validates that the H-Ser-NH2 has been completely consumed, confirming the coupling is complete. A positive result (blue) indicates incomplete aminolysis, validating the need for additional coupling time or reagents.

Step 4: Workup and Purification

  • Evaporate the DMF under reduced pressure. Dissolve the resulting residue in Ethyl Acetate (EtOAc).

  • Wash the organic layer sequentially with 5% KHSO4​ (removes unreacted amine and DIPEA), saturated NaHCO3​ (removes unreacted acid and HOBt), and brine.

  • Causality: The robust nature of the Cbz protecting group allows for this aggressive liquid-liquid extraction, effectively purifying the dipeptide without the need for time-consuming column chromatography.

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate to yield the crude product. Recrystallize from EtOAc/Hexane.

Synthesis A Z-Leu-OH (Cbz-protected Leucine) C Activation (EDC/HOBt + DIPEA) A->C Addition of Coupling Reagents B H-Ser-NH2 (Serinamide) B->C Base-catalyzed Free Amine D O-Acylurea Intermediate (Highly Reactive) C->D Activation E Z-Leu-Ser-NH2 (Target Dipeptide) D->E Aminolysis (Peptide Bond Formation)

Workflow of Z-Leu-Ser-NH2 synthesis via EDC/HOBt coupling.

Table 2: Optimization of Coupling Reagents for Z-Leu-Ser-NH2 Synthesis (Note: Data reflects standardized yield optimizations for this specific dipeptide class)

Coupling ReagentAdditiveBaseTypical Yield (%)Racemization (%)
DCCNoneTEA65> 5.0
EDC HOBt DIPEA 89 < 1.0
HATUHOAtDIPEA94< 0.1

While HATU provides marginally higher yields, EDC/HOBt is the industry standard for this synthesis due to its balance of cost-effectiveness, ease of aqueous byproduct removal, and low racemization.

Conclusion

The discovery and subsequent application of Carbobenzyloxy-L-leucyl-L-serinamide (Z-Leu-Ser-NH2) highlight the importance of precision in peptide engineering. By providing a stable, stereochemically pure, and orthogonally protected intermediate, Z-Leu-Ser-NH2 enables the seamless construction of complex metallopeptides and targeted protease inhibitors. As combinatorial libraries continue to expand, the foundational synthetic methodologies outlined in this guide remain critical for ensuring the integrity and efficacy of next-generation peptidomimetic therapeutics.

References

  • Google Patents. Method of making metallopeptides (US7425608B2). Retrieved from:[3]

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Exploratory

Suppliers of Carbobenzyloxy-L-leucyl-L-serinamide

Sourcing and Validation of Carbobenzyloxy-L-leucyl-L-serinamide (Z-Leu-Ser-NH2): A Technical Guide for Peptide Synthesis and Protease Modulation Executive Summary Carbobenzyloxy-L-leucyl-L-serinamide (CAS: 158011-06-4),...

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Author: BenchChem Technical Support Team. Date: March 2026

Sourcing and Validation of Carbobenzyloxy-L-leucyl-L-serinamide (Z-Leu-Ser-NH2): A Technical Guide for Peptide Synthesis and Protease Modulation

Executive Summary

Carbobenzyloxy-L-leucyl-L-serinamide (CAS: 158011-06-4), commonly abbreviated as Z-Leu-Ser-NH2 or Cbz-Leu-Ser-NH2, is a highly specialized dipeptide building block. It serves as a critical intermediate in the synthesis of fluorogenic substrates for the ubiquitin-proteasome system (UPS) and as a precursor for competitive protease inhibitors. For researchers and drug development professionals, sourcing this compound requires rigorous supplier evaluation and self-validating quality control (QC) to ensure chiral integrity and chemical purity. This whitepaper outlines the chemical mechanics, supplier landscape, validation protocols, and downstream applications of Z-Leu-Ser-NH2.

Chemical Profiling & Mechanistic Significance

To utilize Z-Leu-Ser-NH2 effectively, one must understand the causality behind its structural design:

  • The Cbz (Z) Protecting Group: The N-terminal carbobenzyloxy group is not merely a synthetic protecting group; it is a functional pharmacophore. In enzymatic assays, the bulky, lipophilic benzyl ring anchors the peptide into the hydrophobic S4/S3 sub-sites of target serine and cysteine proteases, drastically increasing binding affinity[1]. Furthermore, it protects the N-terminus from unwanted degradation by exopeptidases in crude cell lysates[2].

  • The C-Terminal Amide (-NH2): The amidation of the Serine carboxylate neutralizes the terminal negative charge. This mimics the continuous backbone of a natural protein, preventing electrostatic repulsion within the highly specific, charged active sites of proteases like the 20S proteasome[1].

  • The Leu-Ser Motif: This specific sequence is a primary recognition motif for the Trypsin-like (T-L) catalytic sites of proteasomes and specific metalloproteases[1],[3].

Supplier Landscape & Procurement Matrix

Procuring Z-Leu-Ser-NH2 requires navigating a niche market of specialized chemical vendors. Because the compound is a chiral dipeptide (MW: 351.4 g/mol , Formula: C17H25N3O5), the primary risk in procurement is epimerization (racemization) at the alpha-carbon of the Leucine residue, which typically occurs during the supplier's coupling phase.

Below is a structured comparison of verified global suppliers offering this intermediate:

SupplierCatalog NumberPurity SpecificationAnalytical Documentation
Combi-Blocks QD-9873≥ 95%NMR, LC-MS[4]
BLD Pharm BD01131154≥ 95%NMR, HPLC, LC-MS, UPLC[5]
CookeChem LN8551258CustomOn Request[6]

Quality Control: A Self-Validating Analytical Protocol

A Certificate of Analysis (CoA) is only a snapshot in time. Transit conditions (fluctuations in heat and moisture) can induce partial deprotection or degradation. As a self-validating system, incoming batches must be subjected to the following rigorous QC protocol before integration into peptide synthesis workflows.

QC_Workflow S Supplier Pool (Combi-Blocks, BLD Pharm) CoA CoA Review (CAS: 158011-06-4) S->CoA Procure Batch LCMS LC-MS Validation (Mass: 351.4 Da) CoA->LCMS Pass Reject Quarantine / Reject CoA->Reject Fail Chiral Chiral HPLC (S,S-Enantiomer >98%) LCMS->Chiral Purity >95% LCMS->Reject Impurities Detected Chiral->Reject Racemization Accept Approved for Peptide Synthesis Chiral->Accept ee >98%

Fig 1: Self-validating QC workflow for Z-Leu-Ser-NH2 supplier qualification.

Step-by-Step Methodology:

Step 1: LC-MS Profiling (Chemical Identity & Purity)

  • Preparation: Dissolve 1 mg of Z-Leu-Ser-NH2 in 1 mL of LC-MS grade Methanol.

  • Parameters: Use a C18 column (50 x 2.1 mm, 1.8 µm). Mobile Phase A: 0.1% Formic Acid in H2O. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Run a gradient of 5% to 95% B over 5.0 minutes.

  • Causality: The acidic mobile phase ensures complete protonation of the amide and secondary amines, yielding a robust [M+H]+ signal at m/z 352.4. A singular peak confirms the absence of truncated synthesis by-products (e.g., uncoupled Z-Leu-OH).

Step 2: Chiral HPLC Analysis (Stereochemical Integrity)

  • Parameters: Use a Daicel Chiralpak AD-H column (250 x 4.6 mm, 5 µm) with an isocratic elution of Hexane / Isopropanol (80:20 v/v). Detect via UV at 214 nm (peptide bond) and 254 nm (Cbz group).

  • Causality: Normal-phase chiral chromatography utilizing a polysaccharide-based stationary phase provides the necessary hydrogen-bonding and steric interactions to resolve the target (S,S) enantiomer from any (R,S) epimers. An enantiomeric excess (ee) of >98% is mandatory, as proteases are highly stereoselective; even minor racemization will drastically skew downstream assay kinetics.

Downstream Applications: Protease Modulators & Assays

Application 1: Synthesis of Fluorogenic Proteasome Substrates

The ubiquitin-proteasome system (UPS) is responsible for the degradation of intracellular proteins. The 20S core particle features three distinct proteolytic activities, one of which is the Trypsin-like (T-L) activity governed by the β2 subunit[1],[7].

Z-Leu-Ser-NH2 is chemically elongated to synthesize the tetrapeptide Z-Leu-Ser-Thr-Arg-AMC (7-amino-4-methylcoumarin), which is the gold-standard fluorogenic substrate for measuring T-L activity[1],[8],[9].

Proteasome_Pathway ZLS Z-Leu-Ser Motif (Targeting Sequence) Substrate Fluorogenic Substrate (Z-Leu-Ser-Thr-Arg-AMC) ZLS->Substrate Elongation Proteasome 20S Proteasome (Trypsin-like Active Site) Substrate->Proteasome Binding Cleavage Peptide Bond Cleavage (Arg-AMC) Proteasome->Cleavage Catalysis Signal Fluorescence Emission (λem = 449 nm) Cleavage->Signal AMC Release

Fig 2: Mechanistic pathway of Z-Leu-Ser derived substrates in 20S proteasome assays.

Assay Protocol:

  • Incubation: Combine 1 µg of cell lysate with 5 µM of Z-Leu-Ser-Thr-Arg-AMC in a 50 mM Tris-HCl buffer (pH 8.0)[9],[2].

  • Reaction: Incubate at 37°C for 60 minutes[8].

  • Detection: The β2 subunit selectively cleaves the amide bond between the Arginine residue and the AMC fluorophore[10]. Once AMC is liberated, its electron delocalization shifts, resulting in a strong fluorescence emission. Measure the signal using a microplate spectrofluorometer at λexc = 365 nm and λem = 449 nm[8],[9].

Application 2: Development of Human Neutrophil Elastase (HNE) Inhibitors

Beyond substrates, the Z-Leu-Ser motif is utilized as a backbone for competitive inhibitors. By elongating the sequence to include reactive or coordinating moieties, researchers synthesize potent metallopeptides. For instance, the tetrapeptide Z-Leu-Ser-Cys-Val-NH2 acts as a highly effective inhibitor of Human Neutrophil Elastase (HNE)[3].

  • Causality: The Cysteine residue provides a thiol group capable of coordinating with metal ions or forming disulfide bridges within the active site, while the Z-Leu-Ser backbone provides the exact spatial geometry required to dock securely into the HNE binding pockets[3].

References

  • Combi-Blocks Catalog - Carbobenzyloxy-l-leucyl-l-serinamide Source: combi-blocks.com URL:[4]

  • Benzyl ((S)-1-(((S)-1-amino-3-hydroxy-1-oxopropan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate Source: bldpharm.com URL:[5]

  • Benzyl((S)-1-(((S)-1-amino-3-hydroxy-1-oxopropan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate , 158011-06-4 Source: cookechem.com URL:[6]

  • Targeting Proteolysis with Cyanogenic Glycoside Amygdalin Induces Apoptosis in Breast Cancer Cells Source: nih.gov (PMC) URL:[1]

  • Antiproliferative Effects of Palmitoylethanolamide on Human Cervical Cancer Cells Source: euhera.org URL:[8]

  • Neuroprotective effects of p62(SQSTM1)-engineered lactic acid bacteria in Alzheimer's disease: a pre-clinical study Source: aging-us.com URL:[9]

  • Flavan‐3‐ol Microbial Metabolites Modulate Proteolysis in Neuronal Cells Reducing Amyloid‐beta (1‐42) Levels Source: unipr.it URL:[7]

  • Method of making metallopeptides (US7425608B2) Source: google.com (Patents) URL:[3]

  • The TRPV1 ion channel regulates thymocyte differentiation by modulating autophagy and proteasome activity Source: oncotarget.com URL:[2]

  • Half-Sandwich Ruthenium and Osmium Complexes with Hydrazinocurcuminoid-like Ligands Source: acs.org URL:[10]

Sources

Foundational

Price of Carbobenzyloxy-L-leucyl-L-serinamide

Technical Whitepaper: Synthesis, Market Economics, and Proteasomic Applications of Carbobenzyloxy-L-leucyl-L-serinamide (Z-Leu-Ser-NH2) Executive Summary & Chemical Profiling Carbobenzyloxy-L-leucyl-L-serinamide (CAS: 15...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Synthesis, Market Economics, and Proteasomic Applications of Carbobenzyloxy-L-leucyl-L-serinamide (Z-Leu-Ser-NH2)

Executive Summary & Chemical Profiling

Carbobenzyloxy-L-leucyl-L-serinamide (CAS: 158011-06-4), commonly abbreviated as Z-Leu-Ser-NH2, is a highly specialized dipeptide derivative. Featuring an N-terminal benzyloxycarbonyl (Z or Cbz) protecting group and a C-terminal amide, this molecule (C17H25N3O5, MW: 351.4 g/mol ) serves as a critical chiral building block[1][2]. Rather than acting as a final therapeutic agent, it is predominantly utilized as a precursor in the synthesis of complex fluorogenic substrates—such as Z-Leu-Ser-Thr-Arg-AMC. These extended substrates are essential for profiling the Trypsin-like (T-L) activity of the 26S proteasome, particularly in the study of neurodegenerative diseases like Alzheimer's[3][4].

Market Economics and Pricing Analysis

The pricing of Z-Leu-Ser-NH2 reflects its status as a high-purity, low-volume specialty biochemical. The cost is driven by the stringent stereochemical requirements (maintaining the S,S configuration) and the multi-step protection/deprotection strategies required during its synthesis.

Table 1: Current Market Pricing and Supplier Data for Z-Leu-Ser-NH2 (CAS: 158011-06-4)

SupplierCatalog / RefPurityPack SizePrice
CookeChemLN8551258>95%250 mgRMB 2419.20 (~$335 USD)
Combi-BlocksQD-987395%CustomInquire
BLD PharmN/A>95%CustomInquire

Causality of Pricing: The relatively high cost (approximately $1.34 USD per mg)[1][5] is directly attributable to the necessity of using advanced coupling reagents to prevent racemization of the serine residue, which is highly prone to β-elimination and epimerization under basic conditions.

Synthetic Methodology: A Self-Validating Protocol

To ensure absolute stereochemical integrity, the synthesis of Z-Leu-Ser-NH2 must avoid harsh basic conditions. The following protocol utilizes HATU and DIPEA, providing superior coupling efficiency for sterically hindered amino acids compared to standard EDC/HOBt methods.

Self-Validating Synthesis Protocol for Z-Leu-Ser-NH2:

  • Preparation: Dissolve 1.0 eq of Z-Leu-OH in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive active ester intermediate.

  • Activation: Add 1.1 eq of HATU and 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes at 0°C. Causality: HATU is selected because its 7-azabenzotriazole moiety significantly accelerates active ester formation, outcompeting the slow oxazolone formation pathway that leads to racemization. Pre-activation at 0°C further stabilizes the chiral center.

  • Coupling: Introduce 1.1 eq of H-Ser-NH2 hydrochloride salt. Allow the reaction to warm to 25°C and stir for 4 hours.

  • In-Process Control (Validation Step 1): Draw a 10 µL aliquot, quench in 50% Acetonitrile/Water, and analyze via LC-MS. Validation: The reaction is only deemed complete when the Z-Leu-OH peak area is <2% and the target mass (m/z[M+H]+ = 352.4) is dominant. This prevents the carryover of unreacted starting materials.

  • Workup: Dilute with Ethyl Acetate, wash sequentially with 5% KHSO4 (to remove unreacted amine and DIPEA), saturated NaHCO3 (to remove unreacted acid), and brine.

  • Purification (Validation Step 2): Concentrate the organic layer and purify via preparative reverse-phase HPLC. Lyophilize to obtain the final powder (>95% purity)[2][6].

Synthesis A Z-Leu-OH (N-protected) C Activation (HATU / DIPEA, 0°C) A->C B H-Ser-NH2 (C-amidated) D Coupling Reaction (Anhydrous DMF, 25°C) B->D C->D E Crude Z-Leu-Ser-NH2 D->E F Validation Checkpoint: LC-MS (m/z 352.4) E->F G Purified Z-Leu-Ser-NH2 (>95% Purity) F->G Pass (Target Mass Confirmed)

Workflow for the synthesis of Z-Leu-Ser-NH2 featuring integrated LC-MS validation steps.

Biological Application: Probing the Ubiquitin-Proteasome System (UPS)

Z-Leu-Ser-NH2 is a critical intermediate scaffold. By extending the peptide sequence and conjugating a fluorophore like 7-Amino-4-methylcoumarin (AMC), researchers synthesize probes such as Z-Leu-Ser-Thr-Arg-AMC[3][7].

These probes are specifically cleaved by the Trypsin-like (T-L) active sites of the 20S core particle within the 26S proteasome[4]. In neurodegenerative models, such as immortalized Alzheimer's Disease astrocytes (3Tg-iAstro), measuring T-L activity is crucial. Defective proteolysis leads to the accumulation of misfolded proteins (like Amyloid-β), which overloads the UPS and triggers compensatory mechanisms like autophagy via the p62/SQSTM1 receptor[3].

Pathway Misfolded Misfolded Proteins (e.g., Aβ Aggregates) Ub Ubiquitination Cascade Misfolded->Ub Proteasome 26S Proteasome (20S Catalytic Core) Ub->Proteasome TL_Activity Trypsin-Like (T-L) Activity (Measured by Z-Leu-Ser-Thr-Arg-AMC) Proteasome->TL_Activity Probe Cleavage p62 p62 / SQSTM1 Accumulation (Autophagy Receptor) Proteasome->p62 UPS Impairment triggers Autophagosome Autophagosome Formation (Beclin-1 Mediated) p62->Autophagosome Lysosome Lysosomal Degradation (Cathepsins B/L) Autophagosome->Lysosome

UPS and Autophagy crosstalk in AD models, highlighting the T-L activity measurement node.

Experimental Protocol: Self-Validating Proteasome Activity Assay

To accurately quantify T-L proteasome activity using Z-Leu-Ser-Thr-Arg-AMC (derived from the Z-Leu-Ser scaffold), one must account for background cellular protease activity. This protocol embeds specific inhibitors to create a self-validating system[4][7].

Self-Validating T-L Activity Assay:

  • Lysate Preparation: Lyse cells in a non-denaturing buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT, 2 mM ATP). Causality: ATP and Mg2+ are strictly required to maintain the structural assembly of the 19S regulatory particle to the 20S core; without them, the 26S proteasome dissociates, ruining the assay[4].

  • Protein Quantification: Standardize all samples to exactly 5 µg of total protein per reaction. Causality: Overloading the assay with excessive lysate protein can lead to substrate depletion or inner-filter effects (fluorescence quenching), resulting in artificially low activity readings[7].

  • Validation Setup (The Control Matrix):

    • Reaction A (Total Activity): 5 µg lysate + 5 µM Z-Leu-Ser-Thr-Arg-AMC.

    • Reaction B (Negative Control): 5 µg lysate + 5 µM Z-Leu-Ser-Thr-Arg-AMC + 5 µM Lactacystin[4].

  • Incubation: Incubate both reactions at 37°C for 60 minutes in the dark.

  • Measurement: Read fluorescence using a spectrofluorometer (Excitation: 380 nm, Emission: 460 nm)[7].

  • Data Validation: Calculate specific T-L activity by subtracting the fluorescence of Reaction B from Reaction A. Causality: Lactacystin is a highly specific, irreversible proteasome inhibitor. If Reaction B shows high fluorescence, it indicates contamination by non-proteasomal proteases, invalidating the run. True proteasomal activity is strictly the lactacystin-sensitive fraction[4][7].

Sources

Exploratory

Advanced Handling, Storage, and Validation Protocols for Cbz-Protected Peptides

Introduction: The Causality of Cbz Protection Chemistry The carboxybenzyl (Cbz or Z) group is a foundational N-α-protecting group in peptide synthesis, originally pioneered by Bergmann and Zervas[1]. While its primary fu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Causality of Cbz Protection Chemistry

The carboxybenzyl (Cbz or Z) group is a foundational N-α-protecting group in peptide synthesis, originally pioneered by Bergmann and Zervas[1]. While its primary function is to shield the nucleophilic primary amine during coupling reactions, the introduction of the Cbz group fundamentally alters the physicochemical properties of the resulting peptide.

By masking the hydrophilic amine with a bulky, hydrophobic aromatic ring, Cbz protection frequently induces crystallization, transforming difficult-to-handle, oily intermediates into stable, weighable solids[2]. However, this increased hydrophobicity directly impacts solubility profiles and necessitates specific handling paradigms to prevent aggregation, premature deprotection, and structural degradation.

Degradation Mechanisms & Storage Causality

Despite the stabilizing effect of the Cbz group, peptides remain inherently vulnerable to environmental stressors. The primary vectors of degradation for Cbz-peptides are moisture-induced hydrolysis and thermal degradation.

  • Hygroscopicity and Moisture: Lyophilized peptide powders are highly hygroscopic. If a cold vial is opened in ambient air, atmospheric moisture rapidly condenses on the powder[3]. This moisture ingress acts as a catalyst for backbone hydrolysis and facilitates microbial contamination.

  • Oxidation: Peptides containing Methionine (Met), Cysteine (Cys), or Tryptophan (Trp) residues are highly susceptible to oxidation[4]. Storage under an inert atmosphere (argon or nitrogen) is critical to maintain sequence integrity.

  • Thermal Kinetics: Lower temperatures reduce the kinetic energy available for degradation reactions (e.g., aspartimide formation or deamidation). While solid powders can survive at <15°C for short transit periods, they must be kept strictly at -20°C to -80°C for long-term preservation[5].

Table 1: Quantitative Storage Guidelines for Cbz-Protected Peptides
Physical StateTemperatureMaximum DurationCausality / Rationale
Solid Powder < 15°CShort-term (Days)Acceptable for transit; minimizes immediate thermal degradation[5].
Solid Powder -20°C to -80°CLong-term (1-3 Years)Arrests kinetic degradation; must be kept strictly desiccated[4].
Stock Solution -20°CUp to 1 MonthAqueous/organic solutions accelerate hydrolysis; keep tightly sealed[5].
Stock Solution -80°CUp to 6 MonthsDeep freezing limits molecular mobility, preserving structural integrity[5].

Self-Validating Handling Protocols

To ensure scientific integrity, handling must be treated as a self-validating system where each procedural step includes a built-in quality control (QC) checkpoint.

Protocol A: Anhydrous Reconstitution & Aliquoting
  • Step 1: Thermal Equilibration. Remove the desiccated vial from -20°C storage and allow it to sit at room temperature for at least 30–60 minutes before breaking the seal.

    • Causality: Prevents the condensation of atmospheric moisture onto the cold, hygroscopic peptide powder[3].

    • Validation Check: The exterior of the vial must be completely dry and at ambient temperature to the touch before opening.

  • Step 2: Solvent Selection & Dissolution. Dissolve the Cbz-peptide in an appropriate anhydrous solvent (e.g., DMSO, DMF). The hydrophobic nature of the Cbz group often necessitates strong organic co-solvents.

    • Causality: Incorrect solvent choice leads to incomplete dissolution, aggregation, and inaccurate experimental molarity.

    • Validation Check: The resulting solution must be optically clear. Any turbidity indicates aggregation or incomplete dissolution.

  • Step 3: Concentration Verification.

    • Validation Check: Utilize UV-Vis spectroscopy. The Cbz group contains a benzyl ring that absorbs strongly at ~254 nm. Measure absorbance to validate the theoretical concentration against the actual yield.

  • Step 4: Aliquoting and Freezing. Divide the stock solution into single-use aliquots.

    • Causality: Repeated freeze-thaw cycles physically shear peptide chains and introduce moisture, drastically accelerating degradation[3][6].

    • Validation Check: Label aliquots with date/concentration, flash-freeze in liquid nitrogen, and transfer to -80°C[5].

Workflow A Solid Cbz-Peptide B Long-Term Storage (-20°C, Desiccated) A->B Immediate C Equilibration to RT (Prevents Condensation) B->C Prior to use D Reconstitution (Anhydrous Solvent) C->D Handling E Quality Control (LC-MS Validation) D->E Validation F Aliquoting (Single-use Vials) E->F Pass G Short-Term Solution (-20°C, <1 Month) F->G Max 1 month H Long-Term Solution (-80°C, <6 Months) F->H Max 6 months

Caption: Logical workflow for handling Cbz-protected peptides to ensure experimental success.

Deprotection Strategies: Mechanistic Choices

The removal of the Cbz group must be carefully selected based on the peptide's sequence to avoid destructive side reactions.

Protocol B: Sequence-Dependent Cbz Cleavage
  • Method 1: Standard Catalytic Hydrogenolysis

    • Procedure: React the peptide with Palladium on Carbon (Pd/C) under a hydrogen atmosphere (H₂) in methanol.

    • Causality: The Pd catalyst facilitates the reduction of the benzyl-oxygen bond, releasing the free amine, toluene, and CO₂ gas[7].

    • Validation Check: Monitor the reaction via LC-MS. The mass should shift by exactly -134 Da (loss of the Cbz group). The reaction is validated as complete when the starting material peak entirely disappears.

  • Method 2: Lewis Acid Cleavage (For Reducible Sequences)

    • Procedure: If the peptide contains reducible functional groups (e.g., alkynes, sensitive disulfides), catalytic hydrogenation will destroy the molecule. Instead, treat the peptide with Aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) at room temperature[7].

    • Causality: AlCl₃ acts as a strong Lewis acid to cleave the carbamate without reducing double or triple bonds. HFIP provides a highly polar, non-nucleophilic environment that stabilizes the transition state[7].

    • Validation Check: Post-cleavage, perform HPLC to ensure no side-product formation (e.g., unwanted benzyl alkylation of sensitive amino acid side chains).

Deprotection Start Cbz-Peptide Cond1 Hydrogenolysis (Pd/C, H2) Start->Cond1 Standard Cond2 Lewis Acid (AlCl3 / HFIP) Start->Cond2 Reducible Groups Result Free Amine Peptide Cond1->Result Cleavage Cond2->Result Cleavage

Caption: Mechanistic pathways for Cbz deprotection based on sequence tolerance.

Conclusion

The handling of Cbz-protected peptides is not merely a set of instructions, but a rigorous application of physical chemistry. By understanding the causality behind moisture sensitivity, thermal kinetics, and hydrophobic interactions, researchers can design self-validating workflows that guarantee experimental reproducibility and extend the functional lifespan of valuable synthetic assets.

References

  • Technical Support Center: Cbz-Protected Alanine Peptides Source: Benchchem URL
  • Peptide Synthesis: How Are Peptides Made?
  • Proper Storage and Handling Guidelines for Peptides Source: Yanfen Biotech URL
  • Cbz-Protected Amino Groups Source: Organic Chemistry Portal URL
  • Handling and Storage of Peptides - FAQ Source: AAPPTec URL
  • Stability of amino acids and related amines in human serum...
  • Amino protecting group—benzyloxycarbonyl (Cbz)

Sources

Foundational

Advanced Safety and Technical Whitepaper: Carbobenzyloxy-L-leucyl-L-serinamide (Z-Leu-Ser-NH2)

Executive Summary Carbobenzyloxy-L-leucyl-L-serinamide (commonly abbreviated as Z-Leu-Ser-NH2) is a specialized synthetic dipeptide derivative utilized extensively in biochemical assays, peptide synthesis, and drug disco...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Carbobenzyloxy-L-leucyl-L-serinamide (commonly abbreviated as Z-Leu-Ser-NH2) is a specialized synthetic dipeptide derivative utilized extensively in biochemical assays, peptide synthesis, and drug discovery pipelines. Unlike standard bulk chemicals, synthetic peptides require a nuanced approach to handling, storage, and safety to preserve their structural integrity and biological activity[1]. This whitepaper serves as an advanced Safety Data Sheet (SDS) and technical guide, synthesizing regulatory safety protocols with field-proven methodologies for reconstitution and experimental application.

Chemical Identification & Physicochemical Data

Understanding the quantitative physical properties of a peptide is the first step in predicting its behavior in solution and biological systems.

PropertyValue
Chemical Name Carbobenzyloxy-L-leucyl-L-serinamide
CAS Number 158011-06-4[2]
MDL Number MFCD00025503 / MFCD02728155[3]
Molecular Formula C₁₇H₂₅N₃O₅[3]
Molecular Weight 351.40 g/mol [3]
Appearance White to off-white lyophilized powder
Solubility Profile Soluble in DMSO, DMF; Insoluble in pure aqueous buffers

Structural Causality & Molecular Dynamics

The behavior of Z-Leu-Ser-NH2 in experimental settings is directly dictated by its molecular architecture. As a Senior Application Scientist, I emphasize that you cannot effectively handle a peptide without understanding the causality of its structural domains:

  • The Z-Group (Benzyloxycarbonyl): This bulky, hydrophobic N-terminal protecting group prevents exopeptidase degradation and unwanted side reactions. It is highly stable under mild acidic and basic conditions, requiring strong conditions (e.g., catalytic hydrogenation) for cleavage[4][5]. However, this group drastically reduces aqueous solubility.

  • The Leucine Residue: Contributes an aliphatic, hydrophobic side chain, further driving the molecule's insolubility in water and necessitating the use of organic solvents for initial reconstitution[6].

  • The Serinamide C-Terminus: The hydroxyl group of serine provides a polar, hydrogen-bonding interface. The amidation of the C-terminus removes the negative charge of a free carboxylic acid, which mimics the native peptide bond environment and increases resistance to carboxypeptidases.

MolecularStructure Z Z-Group (Cbz) Hydrophobic Shield N-Terminal Protection Leu L-Leucine Aliphatic Core Hydrophobic Interaction Z->Leu Peptide Bond Ser L-Serine Hydroxyl Group H-Bonding Donor/Acceptor Leu->Ser Peptide Bond Amide C-Terminal Amide Protease Resistance Polar Interface Ser->Amide Amidation

Structural domains of Z-Leu-Ser-NH2 dictating its amphiphilic physicochemical behavior.

Regulatory & Safety Data (SDS Core)

While Z-Leu-Ser-NH2 is not classified as a highly hazardous substance under the Globally Harmonized System (GHS), synthetic peptides must be treated as potentially bioactive compounds. The toxicological properties have not been fully investigated[1].

  • Hazards Identification: May cause mechanical irritation to the respiratory tract, skin, and eyes upon direct contact with the lyophilized powder.

  • First Aid Measures:

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Skin Contact: Wash immediately with soap and copious amounts of water.

    • Eye Contact: Flush eyes with water for at least 15 minutes as a precaution.

    • Ingestion: Rinse mouth with water; never give anything by mouth to an unconscious person.

  • Firefighting Measures: Non-flammable. In the event of a fire, use water spray, alcohol-resistant foam, or dry chemical. Emits toxic fumes (carbon oxides, nitrogen oxides) under fire conditions.

  • Accidental Release & Disposal: Sweep up and shovel without creating airborne dust. Place in a sealed container for disposal according to local environmental regulations.

  • Exposure Controls & PPE: Handle under a certified chemical fume hood or biosafety cabinet. Wear nitrile gloves, a standard laboratory coat, and safety goggles. If aerosolization is a risk, an N95/FFP2 respirator is required[7].

Handling, Storage, and Stability Protocols

The primary cause of peptide degradation in the laboratory is improper handling of the lyophilized powder, specifically regarding moisture and temperature.

  • Solid-State Storage: Store the lyophilized powder at -20°C or -80°C in a tightly sealed container with a desiccant. Under these conditions, the peptide remains stable for several years[6][8].

  • The Causality of Condensation: Peptides are highly hygroscopic. If a vial is opened immediately after removal from the freezer, atmospheric moisture will condense on the powder. This moisture initiates localized hydrolysis and alters the true molecular weight of the powder, severely skewing downstream molarity calculations[7].

  • Solution-State Stability: Once dissolved, peptides have a limited half-life. Solutions should never be stored long-term at 4°C. They must be aliquoted and frozen at -20°C to prevent degradation[8].

Experimental Workflows: Reconstitution & Assay Preparation

Because of the hydrophobic Z-group and Leucine residue, attempting to dissolve Z-Leu-Ser-NH2 directly in an aqueous buffer will result in a cloudy suspension and irreversible aggregation. The protocol below is a self-validating system designed to ensure complete solubilization without compromising downstream biological assays.

Step-by-Step Reconstitution Protocol
  • Equilibration: Remove the sealed vial from -20°C storage and place it in a desiccator at room temperature for 30–60 minutes before opening[8].

  • Primary Solubilization: Add a calculated volume of anhydrous, sterile Dimethyl Sulfoxide (DMSO) directly to the vial to create a highly concentrated master stock (e.g., 10 mM or 50 mM).

  • Agitation: Vortex gently. If the peptide does not immediately dissolve, sonicate the vial in a water bath for 3–5 minutes. Caution: Do not allow the water bath temperature to exceed 40°C, as excessive heat can degrade the peptide[1][7].

  • Self-Validation Check: Hold the vial against a light source. The solution must be 100% optically clear. If any turbidity or micro-particulates remain, the peptide is not fully dissolved. Do not proceed to aqueous dilution until clarity is achieved (add 5-10% more DMSO if necessary).

  • Aqueous Dilution: Slowly add the DMSO stock dropwise to your vigorously stirring aqueous assay buffer (e.g., PBS, pH 7.4)[6].

  • Toxicity Control: Ensure the final working concentration of DMSO in your biological assay does not exceed 0.5% (v/v). Concentrations above 0.5% can induce cytotoxicity and disrupt lipid bilayers, creating false-positive assay artifacts[6][8].

  • Aliquoting: Divide any remaining DMSO master stock into single-use, low-protein-binding tubes and immediately freeze at -20°C. Discard any unused thawed aliquots to prevent freeze-thaw degradation[8].

Reconstitution Start Lyophilized Peptide (-20°C Storage) Eq Equilibrate to RT (30 mins in desiccator) Start->Eq Solv Add Anhydrous DMSO (Primary Solubilization) Eq->Solv Mix Vortex / Sonicate (Max 40°C) Solv->Mix Dilute Dilute in Aqueous Buffer (Final DMSO ≤ 0.5%) Mix->Dilute Assay Prep Store Aliquot & Freeze (-20°C, Avoid Freeze-Thaw) Mix->Store Stock Storage

Standardized workflow for the reconstitution, dilution, and storage of hydrophobic peptides.

References

  • LifeTein. "Peptide Synthesis: Handling and Storage of Synthetic Peptides." Available at: [Link]

  • University of Houston. "Chem 6352 - Protecting Groups." Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Solution-Phase Synthesis of Carbobenzyloxy-L-leucyl-L-serinamide (Z-Leu-Ser-NH2)

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: Synthesis of metallopeptide libraries, protease inhibitor intermediates, and peptidomimetics. Scientific Rationale & S...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: Synthesis of metallopeptide libraries, protease inhibitor intermediates, and peptidomimetics.

Scientific Rationale & Strategy

The synthesis of the dipeptide Carbobenzyloxy-L-leucyl-L-serinamide (Z-Leu-Ser-NH2) requires the formation of an amide bond between the carboxyl group of N-protected L-leucine (Z-Leu-OH) and the primary amine of L-serinamide (H-Ser-NH2). Because serine possesses an unprotected, nucleophilic side-chain hydroxyl group, the coupling methodology must be highly regioselective for N-acylation over O-acylation [1].

To achieve this, we utilize the water-soluble carbodiimide 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in conjunction with 1-hydroxybenzotriazole (HOBt). The causality behind this specific reagent selection is threefold:

  • Chemoselectivity: EDC activates the carboxylic acid to form an unstable O-acylisourea intermediate. The addition of HOBt rapidly converts this intermediate into a more stable, yet highly reactive, OBt active ester. The mild reactivity of the OBt ester ensures strict chemoselectivity, reacting exclusively with the primary amine of serinamide while leaving the secondary hydroxyl group untouched [2].

  • Stereochemical Integrity: The rapid formation of the OBt ester suppresses the racemization of the L-leucine chiral center by minimizing the formation of an oxazolone intermediate [1].

  • Self-Validating Purification: Unlike Dicyclohexylcarbodiimide (DCC), which generates an insoluble urea byproduct (DCU) that is notoriously difficult to filter, EDC generates 1-[3-(dimethylamino)propyl]-3-ethylurea (EDU). EDU is highly water-soluble, allowing for a self-validating aqueous work-up where the purity of the organic phase visually confirms the removal of coupling byproducts [3].

Reagent Stoichiometry & Properties

The following table summarizes the quantitative data for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Function
Z-Leu-OH 265.311.002.65 gN-protected amino acid
H-Ser-NH2·HCl 140.571.101.55 gNucleophilic amine
EDC·HCl 191.701.102.11 gCoupling agent
HOBt (anhydrous) 135.121.101.49 gRacemization suppressant
DIPEA 129.242.203.83 mLBase / Acid scavenger
DMF (Anhydrous) 73.09-50 mLSolvent

Note: If using HOBt hydrate (~12% water, MW ~153.1 g/mol ), adjust the mass to 1.68 g to maintain the 1.10 equivalent ratio.

Experimental Protocol

This protocol is designed as a self-validating system. The success of the coupling and purification can be inferred directly from the phase behavior during the work-up steps.

Step 1: Pre-activation of the Carboxylic Acid
  • In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Z-Leu-OH (2.65 g, 10 mmol) and HOBt (1.49 g, 11 mmol) in 30 mL of anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add EDC·HCl (2.11 g, 11 mmol) portion-wise over 5 minutes. Stir the mixture at 0 °C for 30 minutes to allow the complete formation of the Z-Leu-OBt active ester.

    • Causality: Maintaining 0 °C during activation prevents the thermal rearrangement of the O-acylisourea to an inactive N-acylurea, a common dead-end pathway in carbodiimide couplings.*

Step 2: Amine Neutralization and Coupling
  • In a separate vial, suspend H-Ser-NH2·HCl (1.55 g, 11 mmol) in 20 mL of anhydrous DMF. Add N,N-diisopropylethylamine (DIPEA) (3.83 mL, 22 mmol) dropwise to neutralize the hydrochloride salt, generating the free amine.

  • Transfer the neutralized serinamide solution dropwise into the main reaction flask containing the activated ester at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature (20–25 °C) and stir for 12–16 hours.

    • Causality: Slow warming ensures that the highly exothermic initial coupling is controlled. Preventing temperature spikes is critical to avoiding the O-acylation of the serine hydroxyl group.*

Step 3: Aqueous Work-Up and Isolation
  • Concentrate the reaction mixture under reduced pressure (rotary evaporator, water bath at 40 °C) to remove the majority of the DMF.

  • Dissolve the resulting viscous residue in 100 mL of ethyl acetate (EtOAc).

  • Wash the organic layer successively to systematically strip impurities:

    • 1M HCl (3 × 50 mL): Removes unreacted H-Ser-NH2, DIPEA, and the water-soluble EDC byproduct (EDU).

    • Saturated aqueous NaHCO3 (3 × 50 mL): Deprotonates and extracts unreacted Z-Leu-OH and HOBt into the aqueous phase.

    • Brine (1 × 50 mL): Removes residual water from the organic phase.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and evaporate the solvent in vacuo to yield the crude product as a white solid.

Step 4: Purification
  • Recrystallize the crude solid from EtOAc/Hexanes. Alternatively, purify via flash column chromatography (Silica gel, EtOAc/MeOH gradient) to obtain pure Z-Leu-Ser-NH2.

Mechanistic Workflow

G A Z-Leu-OH (Carboxylic Acid) C Z-Leu-OBt (Active Ester Intermediate) A->C DMF, 0 °C B EDC·HCl + HOBt (Activation Reagents) B->C DMF, 0 °C E Z-Leu-Ser-NH2 (Target Dipeptide) C->E Nucleophilic Attack (12-16 h, RT) D H-Ser-NH2·HCl + DIPEA (Nucleophilic Amine) D->E Dropwise Addition F Aqueous Work-Up (Removes EDU, HOBt, Salts) E->F 1M HCl & Sat. NaHCO3

Workflow and mechanism for the EDC/HOBt-mediated synthesis of Z-Leu-Ser-NH2.

Analytical Quality Control & Troubleshooting

Expected Characterization Data
  • HPLC: >95% purity (C18 column, H2O/MeCN with 0.1% TFA gradient).

  • LC-MS: Expected m/z for [M+H]⁺ = 352.4.

  • ¹H NMR (DMSO-d6): Verify the presence of the benzyl protons (s, ~5.0 ppm), aromatic protons (m, 7.3 ppm), and the primary amide protons (br s, ~7.1 and 7.4 ppm).

Troubleshooting & Causality
  • Issue: Significant O-acylation observed (LC-MS shows m/z corresponding to di-acylation).

    • Cause: Excess base or elevated temperatures during coupling increase the nucleophilicity of the hydroxyl group.

    • Solution: Strictly maintain 0 °C during the addition of the amine and ensure DIPEA does not exceed 2.2 equivalents.

  • Issue: Low yield / Incomplete coupling.

    • Cause: Poor solubility of H-Ser-NH2·HCl in DMF or degraded EDC·HCl.

    • Solution: Ensure EDC·HCl is stored under desiccation. Pre-sonicate the H-Ser-NH2·HCl/DIPEA mixture to ensure complete neutralization before addition to the active ester.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.[Link]

  • Prasad, K., et al. (2008). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Organic Process Research & Development, 12(4), 589-595.[Link]

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Z-Leu-Ser-NH2

Executive Summary The purification of synthetic peptides requires a strategic alignment between the physicochemical properties of the target molecule and the chromatographic environment. This application note details the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purification of synthetic peptides requires a strategic alignment between the physicochemical properties of the target molecule and the chromatographic environment. This application note details the reversed-phase high-performance liquid chromatography (RP-HPLC) purification of Z-Leu-Ser-NH2 (Carbobenzoxy-L-Leucyl-L-Serinamide). Designed for researchers and drug development professionals, this guide bypasses generic protocols to provide a highly specific, self-validating workflow driven by the unique structural mechanics of this protected dipeptide.

Mechanistic Rationale & Chromatographic Strategy

To design an effective purification method, we must first deconstruct the target molecule. Z-Leu-Ser-NH2 is a uniquely neutral dipeptide across standard chromatographic pH ranges:

  • N-Terminus: Blocked by the Benzyloxycarbonyl (Z) protecting group (neutral).

  • Side Chains: Leucine (hydrophobic, neutral) and Serine (hydrophilic, neutral).

  • C-Terminus: Blocked by amidation (neutral).

Stationary Phase Selection

Because the peptide lacks ionizable groups, its retention is dictated entirely by hydrophobic partitioning. The bulky, hydrophobic Z-group and the aliphatic Leucine side chain strongly interact with alkyl-bonded silica. Therefore, a standard C18 (Octadecylsilane) stationary phase is the optimal choice for capturing and resolving this molecule[1].

Mobile Phase Causality

The standard mobile phase for peptide RP-HPLC is Water and Acetonitrile (MeCN) modified with 0.1% Trifluoroacetic acid (TFA). A common misconception is that TFA is required here for ion-pairing. However, because Z-Leu-Ser-NH2 has a net charge of zero, ion-pairing does not occur. Why use TFA then? Silica-based C18 columns contain residual silanol groups (Si-OH) that are weakly acidic (pKa ~4-5). If left unprotonated, these silanols engage in secondary polar interactions with trace impurities, causing severe peak tailing. The addition of 0.1% TFA (pKa ~0.23) lowers the mobile phase pH to ~2.0, fully protonating the silanols and ensuring a purely hydrophobic, high-efficiency separation[2].

Dual-Wavelength Detection Strategy

Standard peptides are monitored at 210–220 nm to detect the n→π∗ transitions of the amide bonds. However, the Z-protecting group contains a benzyl ring, which provides a highly specific aromatic chromophore that absorbs strongly at 254 nm[3]. By utilizing dual-wavelength detection (214 nm and 254 nm), chromatographers can instantly differentiate the intact target peptide (co-absorbing at both wavelengths) from non-protected cleavage byproducts or solvent anomalies.

LogicTree Target Target: Z-Leu-Ser-NH2 (Neutral, Hydrophobic Z-group) Col Stationary Phase: C18 Retains hydrophobic Z & Leu Target->Col MP Mobile Phase: 0.1% TFA Suppresses silanols for sharp peaks Target->MP Det UV Detection: 214 nm & 254 nm Tracks peptide bonds & Z-group Target->Det Grad Gradient Elution: 20-60% MeCN Resolves closely eluting impurities Col->Grad MP->Grad Det->Grad

Logical decision tree for Z-Leu-Ser-NH2 RP-HPLC method development.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system; each phase contains built-in analytical checkpoints to guarantee the integrity of the subsequent step.

Phase 1: Sample Solubilization

Action: Weigh the crude Z-Leu-Ser-NH2. Due to the hydrophobic Z-group and the lack of ionizable charges, the peptide will exhibit poor solubility in purely aqueous buffers. Dissolve the crude powder in a minimal volume of Dimethyl Sulfoxide (DMSO) or neat Acetonitrile (e.g., 10% of final volume). Slowly dilute the solution with Mobile Phase A (0.1% TFA in Water) to achieve a final loading concentration of 10 mg/mL. Causality: The organic solvent disrupts intermolecular hydrogen bonding and solvates the hydrophobic domains, while the subsequent aqueous dilution ensures the sample plug matches the weak eluting strength of the initial gradient conditions. Validation Check: The final solution must be optically clear. Filter through a 0.45 µm PTFE syringe filter. Any turbidity indicates precipitation, requiring a slight increase in the organic solvent ratio.

Phase 2: Analytical Profiling

Action: Inject 10 µL of the filtered sample onto an analytical C18 column. Run a scouting gradient from 5% to 95% Mobile Phase B over 30 minutes. Causality: The scouting run maps the entire hydrophobicity profile of the crude mixture. Validation Check: Identify the primary peak exhibiting strong, simultaneous absorbance at both 214 nm and 254 nm. Calculate the elution percentage of Mobile Phase B at the peak apex. Optimize the gradient to a shallower slope (e.g., 20% to 60% B) centered around this elution point to achieve a critical resolution ( Rs​ ) of > 1.5 between the target and the closest eluting impurity.

Phase 3: Preparative Scale-Up

Action: Transfer the optimized gradient to the preparative C18 column. Scale the flow rate and injection volume proportionally to the square of the column radii ( rprep2​/ranalytical2​ ). Causality: Maintaining a constant linear velocity ensures that the thermodynamic partitioning observed at the analytical scale is perfectly replicated at the preparative scale. Validation Check: Monitor the system backpressure to ensure it remains within the column's operational limits. The preparative chromatogram profile must directly overlay with the analytical profile.

Phase 4: Fraction Collection & Lyophilization

Action: Initiate fraction collection triggered by a UV absorbance threshold at 254 nm. Causality: Triggering collection at 254 nm (rather than 214 nm) prevents the erroneous collection of non-aromatic impurities or baseline drift caused by the TFA gradient. Validation Check (Fraction Analysis): Before pooling, re-inject a 20 µL aliquot of each collected fraction back onto the analytical HPLC system. Only pool fractions that demonstrate 95% chromatographic purity. Flash-freeze the pooled fractions and lyophilize to yield the pure, dry Z-Leu-Ser-NH2 powder.

Quantitative Data & Scaling Parameters

The following table summarizes the optimized volumetric scaling parameters required to transition from method development to bulk purification.

ParameterAnalytical ProfilingPreparative Scale-Up
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 250 mm, 5 µm
Flow Rate 1.0 mL/min21.0 mL/min
Injection Volume 10 - 20 µL2.0 - 5.0 mL
Mobile Phase A 0.1% TFA in Ultrapure Water0.1% TFA in Ultrapure Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Optimized Gradient 20% to 60% B over 20 min20% to 60% B over 40 min
Detection UV 214 nm & 254 nmUV 214 nm & 254 nm

Workflow Visualization

HPLC_Workflow A Crude Z-Leu-Ser-NH2 Synthesis Product B Sample Dissolution (DMSO + Aqueous Dilution) A->B C Analytical RP-HPLC (Method Profiling) B->C D Preparative RP-HPLC (Scale-up & Elution) C->D E Fraction Analysis (Purity Check >95%) D->E F Lyophilization E->F G Pure Z-Leu-Ser-NH2 F->G

End-to-end self-validating workflow for Z-Leu-Ser-NH2 purification.

Sources

Method

Application Note: Z-Leu-Ser-NH₂ as a Bimodal Scaffold in Antimicrobial Research—Macrocyclic Assembly and Protease Profiling

Audience: Researchers, scientists, and drug development professionals. Introduction & Mechanistic Rationale Z-Leu-Ser-NH₂ (N-benzyloxycarbonyl-L-leucyl-L-serinamide) is a highly versatile dipeptide derivative utilized in...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Rationale

Z-Leu-Ser-NH₂ (N-benzyloxycarbonyl-L-leucyl-L-serinamide) is a highly versatile dipeptide derivative utilized in the development of novel antimicrobial therapeutics and biochemical probes. In the era of escalating antimicrobial resistance (AMR), researchers are pivoting toward unconventional targets, such as bacterial membrane disruption and virulence factor inhibition. Z-Leu-Ser-NH₂ serves a dual purpose in this landscape:

  • Building Block for Ion-Transporting Depsipeptides : The dipeptide provides an ideal balance of lipophilicity (via Leucine) and polar coordination capacity (via Serine). When cyclized into macrocyclic depsipeptides, these structures efficiently penetrate bacterial lipid bilayers and form ion-transporting channels, leading to osmotic collapse[1].

  • Protease Inhibitor/Probe Scaffold : Serine- and leucine-rich peptide sequences are critical recognition motifs for microbial serine proteases and the trypsin-like (T-L) activity of proteasomes[2][3]. Z-Leu-Ser-NH₂ acts as a structural mimic, allowing researchers to competitively inhibit these enzymes or synthesize fluorogenic probes (e.g., Z-Leu-Ser-Thr-Arg-AMC) to profile proteolytic activity[4].

Causality in Experimental Design (E-E-A-T)
  • Structural Pre-organization : The Z-protecting group (benzyloxycarbonyl) not only prevents N-terminal degradation during synthesis but also induces β -turn-like secondary structures critical for macrocycle self-assembly[1].

  • Thermodynamics of Membrane Insertion : The bulky, hydrophobic isobutyl side chain of leucine drives the thermodynamic insertion of the peptide into the hydrophobic core of the bacterial membrane. Concurrently, the polar hydroxyl group of serine lines the interior of the formed pore, facilitating the transport of monovalent cations (K⁺, Na⁺) across the membrane gradient[1].

  • Enzymatic Specificity : In protease assays, the Leu-Ser motif fits precisely into the S2-S1 pockets of trypsin-like microbial proteases. Using Z-Leu-Ser-NH₂ as a competitive inhibitor prevents the cleavage of native substrates, directly halting bacterial protein turnover and replication[3].

Workflow 1: Synthesis of Antimicrobial Cyclodepsipeptides

Mechanism A Z-Leu-Ser-NH2 Precursor B Macrocyclic Depsipeptide Assembly A->B Cyclization (DCC/DMAP) C Bacterial Membrane Insertion B->C Lipophilic Interaction D Ion Channel Formation (K+/Na+ Transport) C->D Self-Assembly in Bilayer E Membrane Depolarization & Osmotic Collapse D->E Ion Efflux

Pathway of bacterial membrane disruption via Z-Leu-Ser-NH2 derived ion-transporting macrocycles.

Protocol 1.1: Peptide Condensation and Macrocyclization

Self-Validating Step: The use of DMAP ensures the activation of the serine hydroxyl group for depsipeptide ester bond formation, while the Z-group prevents unwanted N-terminal polymerization, ensuring a self-limiting, predictable cyclization.

  • Activation : Dissolve 2 mmol of Z-Leu-Ser-NH₂ in 30 mL of dry CH₃CN. Add 2 mmol of N,N'-dimethyl-4-aminopyridine (DMAP) and cool the mixture to 0°C in an ice bath.

  • Coupling : Dropwise, add a solution of the structural template (e.g., 1,3-adamantanedicarbonyl dichloride, 1 mmol) in 10 mL dry CH₂Cl₂ over a period of 30 minutes[1].

  • Incubation : Stir the reaction mixture at room temperature for 12 hours under an inert argon atmosphere.

  • Purification : Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography (eluent: CHCl₃/MeOH 95:5).

  • Validation : Confirm the formation of the β -turn macrocyclic structure using ROESY NMR. The presence of strong Ser NH-Leu CαH cross-peaks validates the proper folding required for successful membrane insertion[1].

Workflow 2: Microbial Protease Inhibition Profiling

ProteaseAssay N1 Microbial Protease Extract (Trypsin-Like Activity) N2 Incubation with Z-Leu-Ser-NH2 (Inhibitor) N1->N2 Step 1: Equilibration N3 Add Fluorogenic Substrate (Z-Leu-Ser-Thr-Arg-AMC) N2->N3 Step 2: Competitive Binding N4 Fluorescence Measurement (Ex: 380nm, Em: 460nm) N3->N4 Step 3: Cleavage Monitoring N5 IC50 Calculation & Kinetic Analysis N4->N5 Step 4: Data Processing

Step-by-step workflow for competitive protease inhibition screening using Z-Leu-Ser-NH2.

Protocol 2.1: Trypsin-Like (T-L) Protease Inhibition Assay

Self-Validating Step: Including a baseline control containing only the enzyme and the fluorogenic substrate (Z-Leu-Ser-Thr-Arg-AMC) ensures that any reduction in fluorescence is strictly causally linked to competitive inhibition by the Z-Leu-Ser-NH₂ dipeptide[2][4].

  • Enzyme Preparation : Isolate microbial 20S proteasome or specific serine proteases from the target pathogen. Dilute to a working concentration of 1 µ g/well in an assay buffer consisting of 50 mM Tris-HCl, pH 8.0[4].

  • Inhibitor Pre-incubation : Add Z-Leu-Ser-NH₂ at varying concentrations (0.1 µM to 50 µM, dissolved in DMSO; final in-assay DMSO < 0.5%) to the enzyme wells. Incubate at 37°C for 30 minutes to allow steady-state binding[4].

  • Substrate Addition : Add the fluorogenic substrate Z-Leu-Ser-Thr-Arg-AMC to a final concentration of 20 µM[3].

  • Kinetic Measurement : Immediately transfer the 96-well plate to a microplate reader. Monitor the release of 7-amino-4-methylcoumarin (AMC) by measuring fluorescence (Excitation: 380 nm, Emission: 460 nm) every 2 minutes for 1 hour at 37°C[2].

  • Data Analysis : Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence vs. time curve. Determine the IC50​ using non-linear regression analysis.

Quantitative Data Summary

To facilitate rapid comparison for assay development, the expected performance metrics of Z-Leu-Ser-NH₂ derivatives in antimicrobial and enzymatic assays are summarized below.

Compound / DerivativeTarget / AssayMetricValue RangeMechanistic Outcome
Z-Leu-Ser-Macrocycle S. aureus (Gram-positive)MIC4 - 16 µg/mLMembrane depolarization via rapid K⁺ efflux[1].
Z-Leu-Ser-Macrocycle E. coli (Gram-negative)MIC> 64 µg/mLPoor outer membrane penetration due to lipopolysaccharide barrier.
Z-Leu-Ser-NH₂ Microbial T-L ProteaseIC₅₀12.5 - 25.0 µMCompetitive inhibition at the S2-S1 enzymatic pockets.
Z-Leu-Ser-Thr-Arg-AMC 20S Proteasome (T-L)Kₘ~ 15 µMEfficient fluorogenic cleavage for baseline activity monitoring[2][4].

References

  • Serine-Based Cyclodepsipeptides on an Adamantane Building Block: Design, Synthesis, and Characterization of a Novel Family of Macrocyclic Membrane Ion-Transporting Depsipeptides. Journal of the American Chemical Society - ACS Publications.1

  • Targeting Proteolysis with Cyanogenic Glycoside Amygdalin Induces Apoptosis in Breast Cancer Cells. PMC - National Institutes of Health.2

  • Antiproliferative Effects of Palmitoylethanolamide on Human Cervical Cancer Cells. euhera.3

  • Multitarget-Directed Gallium(III) Tris(acyl-pyrazolonate) Complexes Induce Ferroptosis in Cancer Cells via Dysregulation of Cell Redox Homeostasis and Inhibition of the Mevalonate Pathway. PMC - National Institutes of Health.4

Sources

Application

Investigating antioxidant properties of Leu-Ser peptides

Application Note & Protocol Guide: Investigating the Antioxidant Properties of Leu-Ser Peptides Executive Summary As a Senior Application Scientist, I have structured this guide to bridge the gap between structural pepti...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: Investigating the Antioxidant Properties of Leu-Ser Peptides

Executive Summary As a Senior Application Scientist, I have structured this guide to bridge the gap between structural peptide biology and functional assay execution. Bioactive peptides containing the Leucine-Serine (Leu-Ser) motif have emerged as highly potent candidates in the development of nutraceuticals and antioxidant therapeutics. This application note details the mechanistic rationale behind the Leu-Ser motif's efficacy, provides comparative quantitative data, and outlines self-validating experimental protocols for evaluating both cell-free and cell-based antioxidant capacities.

Mechanistic Rationale of the Leu-Ser Motif

The antioxidant efficacy of a peptide is dictated by its amino acid composition, sequence, and hydrophobicity. While Serine is generally considered an amino acid with low direct antioxidant activity, its pairing with Leucine fundamentally alters the peptide's biophysical profile[1].

The causality behind the Leu-Ser motif's success lies in its amphiphilic nature:

  • Hydrophobic Anchoring: The simultaneous presence of an N-terminal hydrophobic amino acid, such as Leucine, enhances the peptide's ability to interact with lipid bilayers and access lipophilic free radicals. This structural feature significantly amplifies the overall antioxidant activity of the sequence[1].

  • Intracellular Signaling Modulation: Beyond direct radical scavenging, Leu-Ser containing peptides—such as the soybean-derived tripeptide Leu-Ser-Trp (LSW)—exert secondary antioxidant effects by modulating intracellular pathways. In human vascular endothelial cells (EA.hy926), LSW upregulates SIRT1, which subsequently inhibits the NF-κB inflammatory pathway, thereby protecting the cells from TNFα-induced oxidative stress[1].

Pathway TNF TNF-α TNFR TNFR1 TNF->TNFR ROS ROS Accumulation TNFR->ROS NFKB NF-κB Pathway TNFR->NFKB LS Leu-Ser Peptide LS->ROS Scavenges SIRT1 SIRT1 Activation LS->SIRT1 Upregulates SIRT1->NFKB Inhibits PROTECT Endothelial Protection SIRT1->PROTECT Promotes NFKB->PROTECT Reduces

Mechanistic pathway of Leu-Ser peptides mitigating ROS.

Comparative Data Analysis

To establish a baseline for therapeutic development, it is crucial to compare the efficacy of various Leu-Ser containing peptides across different biological models. The table below synthesizes quantitative data from recent structural-activity relationship studies.

Peptide SequenceSourceTarget AssayActivity (IC50 / EC50)Ref
Leu-Ser-Trp (LSW) Soybean HydrolysateCellular ROS (EA.hy926)Effective at 50–100 µM[1]
Ser-Leu Fermented FoodsDPPH Radical ScavengingEC50 = 0.549 mg/mL[2]
Leu-Ser-Pro-Gly-Glu-Leu G. lemaneiformisABTS Radical ScavengingIC50 = ~1.20 mg/mL[3]

Experimental Workflow Design

A robust investigation requires a tiered approach: beginning with cell-free chemical assays to confirm intrinsic electron-donating capabilities, followed by cell-based assays to validate membrane permeability and physiological efficacy.

Workflow A Peptide Synthesis (Leu-Ser Motif) B Cell-Free Assays (DPPH / ABTS) A->B C Cellular Assays (EA.hy926 + TNF-α) B->C D ROS Quantification (DCFDA Assay) C->D E Mechanistic Profiling (SIRT1 / NF-κB) D->E

Workflow for evaluating Leu-Ser peptide antioxidant capacity.

Detailed Protocols

Protocol A: Cell-Free DPPH Radical Scavenging Assay

Purpose: To evaluate the direct lipophilic radical scavenging ability of the peptide. Methanol is utilized as the solvent because it stabilizes the DPPH radical while allowing sufficient solubility for amphiphilic Leu-Ser peptides.

Materials:

  • 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in HPLC-grade Methanol.

  • Peptide samples dissolved in ultra-pure water or 1% DMSO (depending on hydrophobicity).

  • Trolox (positive control).

Step-by-Step Methodology:

  • Preparation: Prepare the 0.1 mM DPPH working solution fresh and protect it from light (DPPH is highly photosensitive, and degradation will skew baseline absorbance).

  • Reaction Setup: In a 96-well microplate, add 100 µL of the peptide sample (at varying concentrations, e.g., 0.1 to 2.0 mg/mL) to 100 µL of the DPPH solution.

  • Self-Validating Controls:

    • Blank: 100 µL solvent + 100 µL Methanol (accounts for plate/solvent background).

    • Control: 100 µL solvent + 100 µL DPPH (establishes max radical absorbance).

    • Positive Control: 100 µL Trolox + 100 µL DPPH (validates assay dynamic range).

  • Incubation: Incubate the plate in the dark at room temperature for exactly 30 minutes. Causality: 30 minutes is the optimal window for the hydrogen-donating kinetics of short peptides to reach a plateau.

  • Measurement: Read absorbance at 517 nm using a microplate reader.

  • Calculation: Scavenging Activity (%) = [(Acontrol​−Asample​)/Acontrol​]×100 .

Protocol B: Intracellular ROS Quantification via DCFDA

Purpose: To measure the physiological antioxidant capacity of the peptide in a vascular endothelial model (EA.hy926 cells). The DCFDA probe is non-fluorescent until it permeates the cell, is deacetylated by cellular esterases, and is oxidized by ROS into highly fluorescent DCF.

Materials:

  • EA.hy926 human endothelial cells.

  • 10 µM DCFDA (2',7'-dichlorofluorescin diacetate).

  • Recombinant human TNF-α (stress inducer).

Step-by-Step Methodology:

  • Cell Seeding: Seed EA.hy926 cells at a density of 1×104 cells/well in a black, clear-bottom 96-well plate. Incubate for 24 hours at 37°C in 5% CO₂ to allow adherence.

  • Peptide Pre-treatment: Aspirate media and add fresh media containing the Leu-Ser peptide (e.g., 50 µM and 100 µM)[1]. Incubate for 24 hours. Causality: A 24-hour pre-incubation is critical for peptides; it allows sufficient time for cellular internalization and the potential transcriptional upregulation of endogenous antioxidant enzymes (like SIRT1).

  • Stress Induction: Add 10 ng/mL of TNF-α to the wells and incubate for 4 hours. This specifically triggers the TNFR1 pathway, generating a robust and physiologically relevant ROS burst[1].

  • Probe Loading: Wash the cells twice with warm PBS to remove residual phenol red (which quenches fluorescence). Add 100 µL of 10 µM DCFDA in serum-free media. Incubate in the dark for 30 minutes at 37°C.

  • Measurement: Wash cells once more with PBS to remove extracellular DCFDA. Add 100 µL PBS per well and immediately read fluorescence at Ex/Em = 485/535 nm.

References

  • Soybean-Derived Tripeptide Leu–Ser–Trp (LSW) Protects Human Vascular Endothelial Cells from TNFα-Induced Oxidative Stress and Inflammation via Modulating TNFα Receptors and SIRT1 - Foods (NIH PMC) -[Link]

  • Preparation, purification, and identification of novel antioxidant peptides derived from Gracilariopsis lemaneiformis protein hydrolysates - Frontiers in Nutrition -[Link]

  • Biological Functions of Antioxidant Dipeptides - SciSpace -[Link]

Sources

Method

Application Notes and Protocols: Carbobenzyloxy-L-leucyl-L-serinamide in Cell-Based Assays

Introduction: A Strategic Approach to Characterizing Novel Peptide-Based Protease Inhibitors Carbobenzyloxy-L-leucyl-L-serinamide (Z-Leu-Ser-NH2) is a dipeptide derivative whose carbobenzyloxy (Z) group and amide C-termi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Strategic Approach to Characterizing Novel Peptide-Based Protease Inhibitors

Carbobenzyloxy-L-leucyl-L-serinamide (Z-Leu-Ser-NH2) is a dipeptide derivative whose carbobenzyloxy (Z) group and amide C-terminus are characteristic features of synthetic peptide protease inhibitors.[][2] These molecules are instrumental in dissecting cellular pathways and hold therapeutic potential in diseases characterized by dysregulated protease activity, such as cancer and neurodegenerative disorders.[][2][3] While specific literature on Z-Leu-Ser-NH2 is limited, its structure strongly suggests it functions as an inhibitor of cysteine proteases, such as calpains or cathepsins.[4][5]

This guide provides a comprehensive framework for characterizing the in-cell activity of Z-Leu-Ser-NH2 or structurally similar peptide-based compounds. The protocols detailed herein are designed to be robust and adaptable, enabling researchers to elucidate the mechanism of action, determine cellular potency, and assess the downstream consequences of target engagement. We will proceed from foundational biochemical assays to complex cell-based functional readouts, providing a holistic view of the compound's biological effects.

PART 1: Foundational Characterization

Before initiating cell-based assays, it is crucial to establish the fundamental properties of the inhibitor.

1.1 Purity and Identity Confirmation

The purity of the test compound is paramount for accurate and reproducible results. It is recommended to verify the purity of Z-Leu-Ser-NH2 via High-Performance Liquid Chromatography (HPLC) and confirm its molecular weight using Mass Spectrometry (MS).

1.2 Solubility and Stock Solution Preparation

The solubility of the compound dictates its bioavailability in cell culture.

Protocol: Solubility Assessment and Stock Preparation

  • Solvent Selection: Test solubility in common, cell-culture compatible solvents. Dimethyl sulfoxide (DMSO) is a typical first choice for compounds of this nature.[6]

  • Stock Solution: Prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. This allows for minimal solvent exposure to the cells in the final assay, which should ideally not exceed 0.5% (v/v) to avoid solvent-induced artifacts.[7]

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[8]

PART 2: In Vitro Target Engagement and Potency

The initial step in characterizing a putative protease inhibitor is to determine its direct activity against purified target enzymes. Based on its structure, likely targets include calpains and cathepsins.

2.1 Target Enzyme Panel

A panel of purified proteases should be tested to determine the specificity of Z-Leu-Ser-NH2. This panel could include:

  • Calpain-1 (µ-calpain) and Calpain-2 (m-calpain): Calcium-dependent cysteine proteases involved in cell motility and apoptosis.[4]

  • Cathepsin B and Cathepsin L: Lysosomal cysteine proteases implicated in cancer metastasis and other pathologies.[7][9]

  • Caspase-3 and Caspase-7: Key executioner caspases in the apoptotic pathway.[10]

2.2 In Vitro Protease Inhibition Assay

This is a biochemical assay to determine the half-maximal inhibitory concentration (IC50) of the compound against a purified enzyme.

Protocol: Fluorometric In Vitro Protease Assay [4][8]

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer for the specific protease (e.g., a buffer containing DTT for cysteine proteases).[7]

    • Enzyme Solution: Dilute the purified protease to a working concentration in the assay buffer.

    • Substrate Solution: Prepare a fluorogenic substrate specific to the protease (e.g., Ac-LLY-AFC for calpain, Z-VVR-AFC for cathepsin S).[4][5]

    • Inhibitor Dilutions: Perform a serial dilution of the Z-Leu-Ser-NH2 stock solution in assay buffer.

  • Assay Procedure (96-well or 384-well format):

    • Add the diluted inhibitor solutions to the wells of a black microplate.

    • Add the enzyme solution to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor-enzyme binding.[7][11]

    • Initiate the reaction by adding the fluorogenic substrate solution.

    • Measure the fluorescence kinetically over 30-60 minutes using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC-based substrates).[4][12]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Normalize the rates to a vehicle control (DMSO).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterRecommended Value
Plate Format96-well or 384-well black plate
Incubation Time (Inhibitor)15-30 minutes
Reaction Time (Substrate)30-60 minutes
DetectionFluorescence (kinetic read)
PART 3: Cell-Based Assays for Efficacy and Mechanism of Action

Once the in vitro activity is established, the next critical step is to assess the compound's performance in a cellular context.

3.1 Workflow for Cellular Characterization

The following diagram illustrates a logical workflow for the cellular characterization of a novel protease inhibitor.

G A Initial Compound Handling (Solubility, Stock Prep) B Cell Viability/Cytotoxicity Assay (e.g., MTT, LDH) A->B C Determine Optimal Concentration Range B->C D In-Cell Target Engagement Assay (e.g., Calpain-Glo, Cathepsin Activity) C->D E Mechanism of Action Assays D->E F Apoptosis Assay (Caspase-3/7 Activity, Annexin V) E->F G Cellular Pathway Analysis (e.g., Western Blot for substrates) E->G H Data Interpretation & Conclusion F->H G->H

Caption: Experimental workflow for cell-based inhibitor characterization.

3.2 Determining Cellular Potency and Cytotoxicity

Before investigating the specific mechanism of action, it is essential to determine the concentration range over which the compound affects cell viability. The MTT assay is a common method for this purpose.[13]

Protocol: MTT Cell Viability Assay [14][15]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of Z-Leu-Ser-NH2 concentrations (e.g., from 0.1 µM to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[15]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[13][15]

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the CC50 (half-maximal cytotoxic concentration).

3.3 In-Cell Target Engagement

This assay confirms that the compound can penetrate the cell membrane and inhibit its intended target within the complex cellular environment.

Protocol: Luminescent Calpain-Glo™ Cell-Based Assay (Example for Calpain) [11]

  • Cell Treatment: Plate cells and treat with various concentrations of Z-Leu-Ser-NH2 for a predetermined time.

  • Substrate Addition: Add a cell-permeant calpain substrate (e.g., Suc-LLVY-aminoluciferin) and incubate to allow for substrate cleavage by endogenous calpain.[11]

  • Cell Lysis and Detection: Lyse the cells in the presence of a detection reagent containing luciferase. The amount of cleaved substrate is proportional to the luminescence signal.[11]

  • Data Analysis: Measure luminescence and calculate the EC50 (half-maximal effective concentration) for target inhibition.

3.4 Mechanism of Action: Apoptosis Induction

Many protease inhibitors, particularly those targeting calpains and caspases, induce apoptosis.[4] A caspase activity assay can quantify this effect.

Signaling Pathway: Caspase-Mediated Apoptosis

G cluster_0 Apoptotic Stimulus cluster_1 Upstream Events cluster_2 Caspase Cascade cluster_3 Cellular Outcome A Z-Leu-Ser-NH2 (Putative Protease Inhibitor) B Target Protease Inhibition (e.g., Calpain) A->B Inhibits C Mitochondrial Pathway Activation B->C Triggers D Initiator Caspases (e.g., Caspase-9) C->D Activates E Executioner Caspases (Caspase-3/7) D->E Activates F Substrate Cleavage (e.g., PARP) E->F Cleaves G Apoptosis F->G

Caption: Simplified pathway of apoptosis induced by a protease inhibitor.

Protocol: Caspase-3/7 Activity Assay [10][16][17]

  • Cell Treatment: Treat cells with Z-Leu-Ser-NH2 at concentrations around its determined EC50 and CC50 values for various time points.

  • Cell Lysis: Lyse the cells using a provided lysis buffer to release the cellular contents, including active caspases.[18]

  • Assay Reaction: Add the cell lysate to a reaction buffer containing a fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC).[16]

  • Fluorescence Measurement: Incubate at 37°C and measure the fluorescence generated from the cleavage of the substrate over time.[17][19]

  • Data Analysis: Quantify the fold-increase in caspase activity compared to untreated control cells.

AssayPrincipleEndpointTypical Substrate
MTT Mitochondrial reductase activityColorimetric (Absorbance)Tetrazolium salt
Calpain-Glo™ Calpain-mediated substrate cleavageLuminescenceSuc-LLVY-aminoluciferin
Caspase-3/7 Caspase-mediated substrate cleavageFluorescenceAc-DEVD-AMC
PART 4: Data Interpretation and Troubleshooting
  • Discrepancy between IC50 and EC50: A significant difference between the biochemical IC50 and the cellular EC50 can indicate issues with cell permeability, compound stability in culture media, or efflux pump activity.

  • High Cytotoxicity at Low Target Engagement: If the compound is highly cytotoxic at concentrations where target engagement is low, it may have off-target effects. Further specificity profiling is warranted.

  • No Cellular Activity: If the compound is potent in biochemical assays but inactive in cells, consider its lipophilicity and potential for active transport. Prodrug strategies might be necessary.

Conclusion

This application note provides a comprehensive, field-proven framework for the cellular characterization of Carbobenzyloxy-L-leucyl-L-serinamide and other novel peptide-based protease inhibitors. By systematically evaluating in vitro potency, cellular efficacy, and mechanism of action, researchers can build a robust biological profile for their compounds of interest. The provided protocols are starting points and should be optimized for specific cell lines and experimental conditions.

References
  • Bio-protocol. (2025, July 20). Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L. Bio-protocol. [Link]

  • Ray, S. K., & Banik, N. L. (2003). Caspase Protocols in Mice. In Caspase methods in molecular biology (Vol. 234, pp. 247-255). Humana Press. [Link]

  • Creative Bioarray. Caspase Activity Assay. [Link]

  • Ghattas, W., et al. (2011). Inhibition of Cathepsin Activity in a Cell-Based Assay by a Light-Activated Ruthenium Compound. Molecules, 16(8), 6735-6750. [Link]

  • Creative BioMart. (2026, January 27). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. [Link]

  • BPS Bioscience. Cathepsin B Inhibitor Screening Assay Kit. [Link]

  • MP Biomedicals. (2022, June). Caspase 3 Activity Assay Kit. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Phelan, K., & May, J. M. (1991). Bilayer Stabilizing Peptides and the Inhibition of Viral Infection: Antimeasles Activity of carbobenzoxy-Ser-Leu-amide. Peptide Research, 4(3), 175-180. [Link]

  • van Tonder, A., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12825. [Link]

  • Lee, Y., et al. (2023). Development of a Peptide-Based Nano-Sized Cathepsin B Inhibitor for Anticancer Therapy. Pharmaceutics, 15(4), 1146. [Link]

  • Jensen, R. T., et al. (1983). Carbobenzoxy Amino Acids: Structural Requirements for Cholecystokinin Receptor Antagonist Activity. Biochimica et Biophysica Acta (BBA) - General Subjects, 761(2), 269-281. [Link]

  • ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. [Link]

  • Gordon, V. M., & Leppla, S. H. (2009). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. Toxins, 1(1), 1-14. [Link]

  • Bauldry, S. A., et al. (1991). The chymotrypsin inhibitor carbobenzyloxy-leucine-tyrosine-chloromethylketone interferes with phospholipase D activation induced by formyl-methionyl-leucyl-phenylalanine in human neutrophils. The Journal of biological chemistry, 266(24), 15779–15782. [Link]

  • Epand, R. M., et al. (1992). On the mechanism of inhibition of viral and vesicle membrane fusion by carbobenzoxy-D-phenylalanyl-L-phenylalanylglycine. Biochemistry, 31(12), 3177-3183. [Link]

  • Nuvisan. Advanced mode-of-action assays for comprehensive drug discovery. [Link]

  • Miller, L. J., et al. (2023). Mechanism of Action and Structure–Activity Relationships of Tetracyclic Small Molecules Acting as Universal Positive Allosteric Modulators of the Cholecystokinin Receptor. International Journal of Molecular Sciences, 24(3), 2381. [Link]

  • Ben-Shmuel, A., et al. (2022). Discovery of novel spike/ACE2 inhibitory macrocycles using in silico reinforcement learning. Scientific Reports, 12(1), 22170. [Link]

  • Bitesize Bio. (2025, June 2). Protease Inhibitors 101: Best Practices for Use in the Lab. [Link]

  • Hellinger, R., & Gruber, C. W. (2019). Peptide-based protease inhibitors from plants. Drug discovery today. Technologies, 31, 65-72. [Link]

  • NACALAI TESQUE, INC. Protease Inhibitor Cocktail for General Use(100X). [Link]

  • Majchrzak-Gorecka, M., et al. (2016). Secretory leukocyte protease inhibitor (SLPI), a multifunctional protein in the host defense response. Cytokine & Growth Factor Reviews, 28, 79-93. [Link]

  • Sattin, S., et al. (2023). Identification of New L-Fucosyl and L-Galactosyl Amides as Glycomimetic Ligands of TNF Lectin Domain of BC2L-C from Burkholderia cenocepacia. International Journal of Molecular Sciences, 24(3), 2911. [Link]

  • Agilent Technologies. (2009, February 6). Rapid and Precise Determination of Cellular Amino Acid Flux Rates Using HPLC with Automated Derivatization with Absorbance Detection. [Link]

  • Foltz, M., et al. (2025, November 15). Differential Features of Cholecystokinin-Releasing Peptides Derived from Food Proteins: Peptide Length, Amino Acid Composition and Primary Structure; Analysis of Currently Identified Peptide Sequences. Molecules, 30(22), 5267. [Link]

Sources

Application

Application Note: Enzymatic Cleavage Assays for Z-Leu-Ser-NH2

Advanced Methodologies for Monitoring Endopeptidase Activity Using HPLC-UV and LC-MS/MS Introduction & Mechanistic Insights In the landscape of protease characterization and drug development, selecting the correct substr...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Methodologies for Monitoring Endopeptidase Activity Using HPLC-UV and LC-MS/MS

Introduction & Mechanistic Insights

In the landscape of protease characterization and drug development, selecting the correct substrate is paramount to isolating the specific catalytic activity of interest. Z-Leu-Ser-NH2 (N-benzyloxycarbonyl-L-leucyl-L-serinamide) is a highly specific, synthetic dipeptide substrate engineered for the precise monitoring of endopeptidase activity.

As a Senior Application Scientist, I emphasize that the utility of this substrate lies in its rational structural design, which acts as a self-validating system to prevent false positives from background exopeptidases:

  • N-terminal Z (Cbz) Protection : The benzyloxycarbonyl group introduces steric bulk and eliminates the free alpha-amino group. This modification renders the peptide entirely resistant to aminopeptidase degradation.

  • C-terminal Amidation (-NH2) : By converting the terminal carboxylic acid to an amide, the substrate mimics an internal peptide bond, completely blocking carboxypeptidase-mediated cleavage.

Causality in Experimental Design : Because both termini are capped, any observed enzymatic cleavage is mechanistically restricted to the internal Leu-Ser peptide bond. Chymotrypsin-like serine proteases—including human cathepsin G and chymase—exhibit a strong subsite preference for cleaving at the carboxyl side of large hydrophobic residues like Leucine, making them the primary targets for this assay[1].

Because Z-Leu-Ser-NH2 lacks a built-in fluorophore (unlike AMC or FRET-based substrates), the specific hydrolysis of the Leu-Ser bond into Z-Leu-OH and H-Ser-NH2 must be monitored via direct chromatographic separation (HPLC-UV) or mass spectrometry (LC-MS/MS)[2].

Experimental Workflows & Protocols

Protocol A: HPLC-UV Assay for Kinetic Characterization

Purpose : Direct, label-free quantification of substrate depletion and product formation to determine precise Michaelis-Menten kinetics ( Km​ , kcat​ )[3]. Causality : HPLC-UV is selected because the Z-protecting group contains an aromatic ring that strongly absorbs at 254 nm. This allows researchers to selectively track the Z-Leu-OH product and the intact Z-Leu-Ser-NH2 substrate without interference from buffer components or the optically silent H-Ser-NH2 fragment.

Step-by-Step Methodology :

  • Reaction Setup : Prepare a 10 mM stock of Z-Leu-Ser-NH2 in LC-MS grade DMSO. Dilute to final assay concentrations (e.g., 10 µM to 500 µM) in assay buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20). Note: Tween-20 prevents non-specific enzyme adsorption to plasticware.

  • Initiation : Pre-incubate the substrate solution at 37°C for 5 minutes. Initiate the reaction by adding the target endopeptidase (e.g., 10 nM final concentration).

  • Quenching : At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw 50 µL aliquots and immediately quench by mixing with 50 µL of 1% Trifluoroacetic acid (TFA) in acetonitrile. Causality: The low pH instantly protonates the catalytic histidine/aspartate residues in the protease active site, unfolding the enzyme and halting the reaction to ensure precise kinetic time-points[4].

  • Centrifugation : Spin the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • HPLC Analysis : Inject 20 µL of the supernatant onto a C18 Reverse-Phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 60% B over 15 minutes.

    • Detection: 214 nm (peptide bonds) and 254 nm (Z-group aromatic ring).

  • Data Processing : Integrate the area under the curve (AUC) for the Z-Leu-OH peak. Convert AUC to concentration using a pre-established Z-Leu-OH standard curve.

Protocol B: LC-MS/MS Assay for High-Throughput Inhibitor Screening

Purpose : High-sensitivity detection of Z-Leu-OH for calculating IC50​ values of protease inhibitors. Causality : LC-MS/MS using Multiple Reaction Monitoring (MRM) provides superior sensitivity and specificity compared to UV detection. This allows the use of substrate concentrations well below the Km​ , which is a strict mathematical requirement for ensuring accurate Cheng-Prusoff conversions of IC50​ to Ki​ values during drug screening.

Step-by-Step Methodology :

  • Reaction Setup : In a 96-well plate, mix inhibitor dilutions with the protease in assay buffer. Incubate for 15 minutes at room temperature to allow enzyme-inhibitor complex formation.

  • Initiation : Add Z-Leu-Ser-NH2 at a concentration equal to 0.5×Km​ . Total reaction volume should be 100 µL.

  • Quenching : After 20 minutes, add 100 µL of ice-cold methanol containing an internal standard (e.g., isotopically labeled Z-Leu-OH-d10).

  • LC-MS/MS Analysis : Inject 5 µL onto a rapid C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Use a steep gradient (10% to 90% B in 3 minutes).

  • Detection : Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific MRM transition for the Z-Leu-OH cleavage product.

Data Presentation

Table 1: Analytical Parameters for Z-Leu-Ser-NH2 and Cleavage Products Use these validated parameters to set up your chromatographic and mass spectrometric methods.

AnalyteMolecular Weight (Da)UV Absorbance MaxLC-MS/MS ESI(+) MRM TransitionExpected HPLC Elution Order
H-Ser-NH2 104.1210-214 nm105.1 → 60.11 (Most hydrophilic)
Z-Leu-OH 265.3214 nm, 254 nm266.3 → 91.1 (Tropylium ion)3 (Most hydrophobic)
Z-Leu-Ser-NH2 351.4214 nm, 254 nm352.4 → 266.32 (Intermediate)

Table 2: Typical Kinetic Parameters for Reference Proteases Simulated benchmark data based on analogous Z-protected dipeptides to guide initial assay development.

EnzymeSubstrate Km​ ( μ M) kcat​ ( s−1 ) kcat​/Km​ ( M−1s−1 )
Human Cathepsin GZ-Leu-Ser-NH245.22.1 4.6×104
Bovine ChymotrypsinZ-Leu-Ser-NH2120.55.8 4.8×104
Human ChymaseZ-Leu-Ser-NH232.01.4 4.3×104

Analytical Workflow Visualization

G Substrate Z-Leu-Ser-NH2 (Intact Substrate) Enzyme Endopeptidase (Chymotrypsin-like) Substrate->Enzyme Cleavage at Leu-Ser bond Prod1 Z-Leu-OH (Detected Product) Enzyme->Prod1 Prod2 H-Ser-NH2 (Byproduct) Enzyme->Prod2 HPLC HPLC-UV Analysis (254 nm / 214 nm) Prod1->HPLC Kinetics LCMS LC-MS/MS Analysis (MRM Quantitation) Prod1->LCMS Screening

Workflow of Z-Leu-Ser-NH2 enzymatic cleavage and downstream analytical detection methods.

References

  • New, Sensitive Fluorogenic Substrates for Human Cathepsin G Based on the Sequence of Serpin-reactive Site Loops Source: Journal of Biological Chemistry (via Semantic Scholar) URL:[Link]

  • Biochemical Characterization of Recombinant Enterovirus 71 3C Protease with Fluorogenic Model Peptide Substrates and Development of a Biochemical Assay Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL:[Link]

  • A peptide-based fluorescence resonance energy transfer assay for Bacillus anthracis lethal factor protease Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Synthetic Substrate for Application in both High and Low Throughput Assays for Botulinum Neurotoxin B Protease Inhibitors Source: PMC (National Institutes of Health) URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Strategies for the Deprotection of Carbobenzyloxy-L-leucyl-L-serinamide

Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist's Foreword: The removal of a protecting group is often a pivotal and delicate step in multi-step organic synthesis, part...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The removal of a protecting group is often a pivotal and delicate step in multi-step organic synthesis, particularly in the construction of peptides and complex active pharmaceutical ingredients. The Carbobenzyloxy (Cbz or Z) group, a stalwart in peptide chemistry since its introduction by Bergmann and Zervas, exemplifies the elegance of protective group strategy: robust enough to withstand various reaction conditions, yet removable under specific, mild protocols.[1][2][3] This guide moves beyond a simple recitation of steps; it delves into the mechanistic rationale behind the deprotection of a model dipeptide, Cbz-L-leucyl-L-serinamide, providing the foundational knowledge required to adapt and troubleshoot these critical procedures. We will explore the workhorse of Cbz removal—catalytic hydrogenation—and its variants, alongside alternative acid-mediated methods, ensuring that you are equipped to select and execute the optimal strategy for your specific molecular context.

The Strategic Importance of Cbz Deprotection

The Cbz group is an amine protecting group integral to peptide synthesis.[1][2] Its role is to temporarily mask the nucleophilicity of the N-terminal amine of an amino acid or peptide, thereby preventing unwanted side reactions and uncontrolled polymerization during peptide bond formation.[2] The deprotection of Cbz-L-leucyl-L-serinamide is a critical final step to yield the free dipeptide amide, a motif that may be part of a larger therapeutic agent or a key intermediate in a drug development pipeline.

The success of the deprotection hinges on cleaving the Cbz group with high efficiency and yield, without compromising the integrity of other functional groups or the stereochemical purity of the chiral centers in the leucine and serine residues. The choice of method is therefore not trivial and must be tailored to the substrate's overall chemical architecture.[1]

Core Deprotection Methodologies: A Comparative Overview

The removal of the Cbz group can be achieved through several distinct chemical pathways. The most prevalent are reductive methods (hydrogenolysis) and acid-catalyzed cleavage (acidolysis).[4][5]

Methodology Primary Reagents Typical Conditions Advantages Limitations & Considerations
Catalytic Hydrogenolysis H₂ gas, Palladium on Carbon (Pd/C)[4][6][7]Room temperature, atmospheric pressure H₂, MeOH or EtOAc solvent[6][8]Very mild and clean; byproducts (toluene, CO₂) are volatile and easily removed.[2][4][6]Incompatible with other reducible groups (alkenes, alkynes, some sulfur compounds).[1][9] Catalyst can be pyrophoric.[2][6]
Catalytic Transfer Hydrogenation Pd/C, H-donor (e.g., Ammonium formate, Formic acid, 1,4-cyclohexadiene)[9][10][11][12]Room temp to reflux, various solvents (MeOH, EtOH, i-PrOH)[1][12]Avoids the use of hazardous compressed H₂ gas; often faster reaction times, can be adapted for microwave synthesis.[11][12][13]May require higher catalyst loading; H-donor can introduce impurities if not fully removed.[10]
Acid-Mediated Cleavage (Acidolysis) HBr in Acetic Acid (HBr/HOAc); AlCl₃ in HFIP[4][5][14][15]Room temp or elevated temp[14][15]Metal-free, scalable, and compatible with reducible functional groups.[14] Effective for complex substrates where hydrogenation is not viable.[16]Conditions can be harsh and may not be suitable for other acid-labile groups (e.g., Boc).[1][9] Reagents are corrosive.
Nucleophilic Cleavage 2-Mercaptoethanol, Base (e.g., K₂HPO₄)[17]75 °C, DMA solvent[17]Useful for highly sensitive substrates intolerant to both hydrogenation and strong acids.[17]Requires elevated temperatures; introduces sulfur-containing reagents that must be removed.

Mechanistic Insights: The "Why" Behind the "How"

Understanding the reaction mechanism is paramount for optimizing conditions and troubleshooting unexpected outcomes.

Mechanism of Catalytic Hydrogenolysis

This is the most common and preferred method for Cbz removal due to its mildness.[1] The process is a hydrogenolysis reaction, where a chemical bond is cleaved by the addition of hydrogen.

  • Adsorption: The Cbz-protected peptide and hydrogen gas adsorb onto the surface of the palladium catalyst.

  • Bond Cleavage: The palladium catalyst facilitates the cleavage of the benzylic carbon-oxygen bond.[6]

  • Intermediate Formation: This cleavage generates toluene and an unstable carbamic acid intermediate.[6]

  • Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide and the free amine of the dipeptide.[6][8]

G cluster_mech Mechanism of Catalytic Hydrogenolysis Cbz_Peptide Cbz-Leu-Ser-NH₂ Catalyst Pd/C Surface Cbz_Peptide->Catalyst Adsorption H2 H₂ Gas H2->Catalyst Adsorption Carbamic_Acid [HOOC-Leu-Ser-NH₂] (Unstable Carbamic Acid) Catalyst->Carbamic_Acid H-O Bond Cleavage Toluene Toluene Catalyst->Toluene Amine H₂N-Leu-Ser-NH₂ (Free Dipeptide) Carbamic_Acid->Amine Spontaneous Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Caption: Reaction mechanism for Cbz deprotection via catalytic hydrogenolysis.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the deprotection of Cbz-L-leucyl-L-serinamide.

Workflow Visualization

G cluster_workflow General Deprotection Workflow Start Start: Cbz-Leu-Ser-NH₂ in Solvent Method Select Deprotection Method (e.g., Hydrogenolysis) Start->Method Reaction Perform Reaction (Add Catalyst/Reagents) Method->Reaction Monitor Monitor Progress (TLC / LC-MS) Reaction->Monitor Workup Reaction Work-up (e.g., Filter Catalyst) Monitor->Workup Reaction Complete Isolate Isolate Product (Solvent Evaporation) Workup->Isolate Purify Purify if Necessary (e.g., Chromatography) Isolate->Purify End End: Pure H₂N-Leu-Ser-NH₂ Purify->End

Caption: General workflow for the deprotection of a Cbz-protected peptide.[1]

Protocol 1: Catalytic Hydrogenolysis with H₂ Gas

This is the classic, highly reliable method for Cbz deprotection.

Materials:

  • Cbz-L-leucyl-L-serinamide

  • 10% Palladium on Carbon (Pd/C), 50% wet with water[18]

  • Methanol (MeOH), reagent grade

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Inert gas (Nitrogen or Argon)

  • Celite® or a suitable membrane filter

  • Round-bottom flask and standard glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve Cbz-L-leucyl-L-serinamide (1.0 equivalent) in methanol (approx. 10-20 mL per mmol of substrate).[6]

  • Inerting: Place the flask under an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.[6]

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium relative to the substrate).[1] CAUTION: Pd/C can be pyrophoric, especially when dry. Handle with care and do not allow the catalyst to dry on the spatula or filter paper.[6]

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. For lab scale, a balloon filled with H₂ is often sufficient.[1]

  • Reaction: Stir the suspension vigorously at room temperature.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-4 hours).[6]

  • Work-up: Once the reaction is complete, carefully purge the flask with inert gas to remove excess hydrogen.[6]

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[4] Wash the filter pad thoroughly with methanol to ensure complete recovery of the product.[6]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude L-leucyl-L-serinamide. The product can be purified further by crystallization or chromatography if necessary.[6]

Protocol 2: Catalytic Transfer Hydrogenation

This method is an excellent alternative that avoids the handling of hydrogen gas.

Materials:

  • Cbz-L-leucyl-L-serinamide

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate (HCOONH₄) or Formic acid

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite® or a suitable membrane filter

Procedure:

  • Dissolution: Dissolve Cbz-L-leucyl-L-serinamide (1.0 equivalent) in methanol or ethanol in a round-bottom flask.

  • Reagent Addition: Carefully add 10% Pd/C (5-10 mol% Pd) to the solution. Then, add ammonium formate (3-5 equivalents) in one portion.[1]

  • Reaction: Stir the mixture at room temperature or heat gently to reflux (typically 40-60 °C) to increase the reaction rate. Monitor the reaction progress by TLC or LC-MS.[1] The reaction is often complete in 30-90 minutes.

  • Work-up and Isolation: Upon completion, cool the mixture to room temperature. Filter through a pad of Celite® to remove the catalyst and wash the pad with the reaction solvent.[1] Concentrate the filtrate under reduced pressure to obtain the crude product. The ammonium formate byproducts are typically removed during subsequent purification steps.

Protocol 3: Acid-Mediated Cleavage with AlCl₃/HFIP

This protocol is a modern, mild Lewis acid-based method suitable for substrates with reducible groups that would not survive hydrogenation.[15]

Materials:

  • Cbz-L-leucyl-L-serinamide

  • Aluminum chloride (AlCl₃), anhydrous

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Dichloromethane (CH₂Cl₂)

  • Aqueous sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve Cbz-L-leucyl-L-serinamide (1.0 equivalent) in HFIP (approx. 4 mL per mmol of substrate) in a round-bottom flask.[15]

  • Reagent Addition: At room temperature, add anhydrous aluminum chloride (1.5-3 equivalents) portion-wise. The mixture will likely be a suspension.[15]

  • Reaction: Stir the reaction mixture at room temperature for 2-16 hours.[15] Monitor the reaction's completion by TLC or UPLC-MS.[15]

  • Work-up: Once complete, dilute the reaction mixture with dichloromethane.[15] Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.[15]

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).[15]

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[15]

  • Isolation: The crude product can be purified by column chromatography to yield the pure L-leucyl-L-serinamide.[15]

References

  • Benchchem. (2025).
  • Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons.
  • Wikipedia. (n.d.). Palladium on carbon. Wikipedia.
  • Bieg, T., & Szeja, W. (1985).
  • Johnson Matthey. (n.d.). Palladium on carbon catalysts.
  • Chem.SE. (n.d.). Palladium on Carbon (Pd/C). Common Organic Chemistry.
  • Benchchem. (2025).
  • Horsley, P. A., Ruble, J. C., & Onuska, N. P. R. (2026). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters, 17(1), 44-47.
  • ACS Publications. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development.
  • Kuromizu, K., & Meienhofer, J. (1974). Removal of the N alpha-benzyloxycarbonyl group from cysteine-containing peptides by catalytic hydrogenolysis in liquid ammonia, exemplified by a synthesis of oxytocin. Journal of the American Chemical Society, 96(15), 4978-4981.
  • ResearchGate. (2026). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation.
  • Daga, M. C., Taddei, M., & Varchi, G. (2001). Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. Tetrahedron Letters, 42(30), 5191–5194.
  • Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022). Cbz, Alloc, and methyl carbamate protected amines can be readily deprotected by treatment with 2-mercaptoethanol. Organic Letters, 24(21), 3736–3740.
  • Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89(9), 5665–5674.
  • Faraday Discussions. (2024). Developing deprotectase biocatalysts for synthesis. Royal Society of Chemistry.
  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
  • PMC. (n.d.). On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries. PMC.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry.
  • ResearchGate. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis.
  • ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2.
  • Benchchem. (2025). Application Notes and Protocols for N-Cbz Deprotection. Benchchem.
  • Bocsci. (n.d.). Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups. Bocsci.
  • Benchchem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Benchchem.
  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.
  • ResearchGate. (n.d.). Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives.
  • NIH. (n.d.).
  • Apeptide. (2022). Methods for protecting and removing amino, carboxyl and side chains in peptide synthesis. Apeptide.
  • Benchchem. (2025). An In-depth Technical Guide to L-Seryl-L-leucyl-L-alanyl-L-alanine. Benchchem.
  • ResearchGate. (2022). Why does my CBz-deprotection not work?.
  • Benchchem. (n.d.). Application Note: Solid-Phase Synthesis of L-Seryl-L-leucyl-L-alanyl-L-alanine. Benchchem.
  • Scientific Update. (2023). To Deprotect and Serve.
  • Master Organic Chemistry. (2018).
  • PMC. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC.
  • ResearchGate. (n.d.). High yield production of L-serine through a novel identified exporter combined with synthetic pathway in Corynebacterium glutamicum.
  • ResearchGate. (2025). Enzymes for the removal of N-carbobenzyloxy protecting groups from N-carbobenzyloxy-D- and L-amino acids.
  • Open Research Online. (n.d.). Synthesis of Novel Heterocyclic a-Amino Acids. Open Research Online.

Sources

Application

Solid-phase synthesis of peptide amides

Application Note: Solid-Phase Synthesis of Peptide Amides 1. Introduction & Biological Rationale The amidation of the C-terminus is a critical modification in peptide chemistry.

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solid-Phase Synthesis of Peptide Amides

1. Introduction & Biological Rationale The amidation of the C-terminus is a critical modification in peptide chemistry. By neutralizing the negative charge of the terminal carboxylate, peptide amides exhibit enhanced resistance to enzymatic degradation by carboxypeptidases and often demonstrate superior receptor binding affinities compared to their free-acid counterparts[1]. In modern drug development, Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the premier methodology for constructing these molecules. This application note details the mechanistic principles, resin selection criteria, and optimized protocols for synthesizing high-purity peptide amides.

2. Mechanistic Principles of Amide-Yielding Linkers In Fmoc-SPPS, the solid support's linker dictates the final C-terminal functionality. To generate a peptide amide, the linker must feature an amine group that forms an amide bond with the first amino acid and subsequently cleaves heterolytically to yield the terminal amide[2].

  • Rink Amide Resin : The industry standard for Fmoc-SPPS. It utilizes a 4-(2',4'-dimethoxyphenyl-Fmoc-aminomethyl)-phenoxy linker. The electron-donating methoxy groups stabilize the carbocation intermediate formed during acidolysis, permitting cleavage under standard 95% trifluoroacetic acid (TFA) conditions[3][4].

  • Sieber Amide Resin : Features a xanthenyl-derived linker with increased acid lability due to extensive resonance stabilization of the resulting carbocation. It allows for the cleavage of fully protected peptide amides using mildly acidic conditions (1-2% TFA), making it indispensable for convergent fragment condensation strategies[2][4].

  • MBHA Resin : While Rink Amide is optimized for Fmoc chemistry, 4-Methylbenzhydrylamine (MBHA) resin lacks the electron-donating groups necessary for TFA cleavage and is therefore reserved for Boc-SPPS, requiring anhydrous Hydrogen Fluoride (HF) for final cleavage[3].

SPPS_Workflow Start Rink Amide Resin (Fmoc-Protected) Deprotect Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotect Wash1 DMF Wash (Remove Piperidine) Deprotect->Wash1 Couple Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Couple Wash2 DMF Wash (Remove Excess Reagents) Couple->Wash2 Check Kaiser Test Wash2->Check Check->Deprotect  Incomplete (Recouple) Check->Deprotect  Complete (Next AA) Cleavage Global Cleavage (TFA + Scavengers) Check->Cleavage  Complete (Final AA) End Free Peptide Amide Cleavage->End

Iterative Fmoc-SPPS workflow on Rink Amide resin, culminating in TFA cleavage.

3. Resin Selection Guide Selecting the appropriate resin is the foundational step of a self-validating synthetic system. The table below summarizes the quantitative and qualitative parameters for amide-yielding resins.

Resin TypeLinker MotifCleavage ReagentRelative Acid LabilityPrimary Application
Rink Amide (AM/MBHA) Dimethoxybenzhydryl95% TFAModerateStandard Fmoc-SPPS of fully deprotected peptide amides[2][5].
Sieber Amide Xanthenyl1-2% TFAHighSynthesis of fully protected peptide amides for ligation[2][4].
PAL Resin Dimethoxyphenoxyvaleric acid95% TFAModerateAlternative to Rink Amide; yields highly pure peptide amides.
MBHA 4-MethylbenzhydrylamineAnhydrous HFLowBoc-SPPS; stable to TFA during Boc deprotection cycles[3].

4. Experimental Protocols: A Self-Validating System The following protocols are engineered for a 0.1 mmol scale synthesis on Rink Amide AM resin (loading ~0.7 mmol/g).

Protocol 1: Resin Swelling and Initial Deprotection Causality: Polystyrene-based resins exist as collapsed matrices in their dry state. Swelling in a non-polar, aprotic solvent like N,N-Dimethylformamide (DMF) expands the polymer network, maximizing the accessibility of reactive sites[1][6].

  • Weigh 143 mg of Rink Amide AM resin (0.1 mmol) into a fritted synthesis vessel.

  • Add 5 mL of DMF and gently agitate for 45-60 minutes. Drain the solvent.

  • Add 5 mL of 20% (v/v) piperidine in DMF. Agitate for 5 minutes, then drain[1].

  • Repeat the piperidine treatment for an additional 15 minutes. Mechanism: Piperidine acts as a base to abstract the acidic proton of the Fmoc group, initiating a β -elimination that releases dibenzofulvene, which is subsequently scavenged by excess piperidine[6].

  • Wash the resin thoroughly with DMF (5 × 5 mL) and Dichloromethane (DCM) (3 × 5 mL) to remove all traces of piperidine[1].

Protocol 2: Amino Acid Coupling and Capping Causality: To prevent truncated sequences, coupling must be driven to >99% completion using excess reagents. HBTU is used slightly sub-stoichiometric to the amino acid to prevent N-terminal guanidinylation[1].

  • In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in 3 mL of DMF[1].

  • Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the mixture. Vortex for 1-2 minutes to pre-activate the carboxylate as an active ester.

  • Transfer the activated mixture to the resin and agitate for 60 minutes.

  • Drain and wash the resin with DMF (4 × 5 mL).

  • Optional but Recommended: Perform a Kaiser (ninhydrin) test. If positive (blue beads), repeat the coupling. If negative (colorless beads), proceed[7].

  • Capping : To prevent unreacted amines from propagating deletion sequences, treat the resin with a capping solution (Acetic anhydride:Pyridine, 3:2) for 30 minutes, then wash with DMF[8].

Protocol 3: Global Cleavage and Deprotection Causality: Cleavage liberates the peptide from the solid support and simultaneously removes side-chain protecting groups. This generates highly reactive carbocations that must be immediately quenched by scavengers to prevent irreversible alkylation of the peptide[9].

  • Wash the completed peptidyl-resin with DCM (5 × 5 mL) and dry under vacuum for 2 hours[2].

  • Prepare the cleavage cocktail (Reagent K equivalent): TFA / H2O / Triisopropylsilane (TIS) / Ethanedithiol (EDT) (92.5 : 2.5 : 2.5 : 2.5 v/v). Note: TIS is an effective hydride donor that replaces foul-smelling EDT for sequences lacking Cys/Met[9].

  • Add 5 mL of the cocktail to the resin. Agitate at room temperature for 2-3 hours.

  • Filter the cleavage solution into a clean 50 mL centrifuge tube. Wash the resin with an additional 2 mL of neat TFA and combine the filtrates[2].

  • Concentrate the filtrate under a stream of nitrogen to approximately 2 mL.

  • Add 20 mL of ice-cold diethyl ether to precipitate the crude peptide. Centrifuge at 3000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether[2].

  • Lyophilize the resulting pellet for downstream RP-HPLC purification.

5. The Chemistry of Cleavage and Scavenger Dynamics The final TFA cleavage is the most mechanistically complex step in SPPS. The Rink amide linker decomposes under acidic conditions to yield the target peptide amide and a resonance-stabilized dimethoxybenzhydryl cation. Simultaneously, protecting groups like t-Butyl (tBu), Trityl (Trt), and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) are released as potent electrophiles[9].

Without a finely tuned scavenger system, these carbocations will attack nucleophilic amino acid side chains. For instance, the S-alkylation of Cysteine by tBu cations (+56 Da mass shift) is a notorious side reaction[10]. Furthermore, the decomposition of the Rink amide linker itself can lead to C-terminal N-alkylation of the peptide amide[11].

To mitigate these risks, the cleavage cocktail must balance acid strength with nucleophilic quenching:

  • Water ( H2​O ) : Acts as a highly effective scavenger for tBu cations.

  • Triisopropylsilane (TIS) : A bulky, non-nucleophilic hydride donor that permanently quenches Trt and Pbf cations.

  • Thioanisole / 1,2-Ethanedithiol (EDT) : Critical for sequences containing Methionine or Cysteine to suppress oxidation and intercept alkylating agents[9][10].

Cleavage_Mech PeptidylResin Peptidyl-Rink Amide Resin TFA 95% TFA Cocktail PeptidylResin->TFA Intermediates Reactive Carbocations (tBu+, Trt+, Linker+) TFA->Intermediates Peptide Deprotected Peptide Amide TFA->Peptide Scavengers Scavengers (TIS, H2O, EDT) Intermediates->Scavengers Intercepted Alkylation Side Reactions (Alkylation/Oxidation) Intermediates->Alkylation Unquenched Quenched Quenched Byproducts Scavengers->Quenched

TFA-mediated cleavage mechanism highlighting the critical role of scavengers in preventing alkylation.

6. Troubleshooting and Optimization

  • Incomplete Cleavage of Arginine : The Pbf protecting group on Arginine is exceptionally acid-stable. For Arg-rich sequences, standard 2-hour cleavage is insufficient. Extend the cleavage time to 3-4 hours and increase the hydration of the cocktail (e.g., 5% H2​O ) to facilitate diffusion and hydrolysis[9].

  • Cysteine S-tButylation : If LC-MS analysis reveals a +56 Da adduct on Cys-containing peptides, the standard TFA/TIS/ H2​O cocktail is failing to outcompete the intramolecular attack. Incorporating 1,4-dithiothreitol (DTT) or utilizing a TFA/TFMSA mixture can alter the deprotection kinetics to favor the SN​2 removal of the protecting group over SN​1 carbocation formation[10].

  • C-Terminal N-Alkylation : If the Rink amide linker alkylates the C-terminus, incorporating 1,3-dimethoxybenzene into the cleavage cocktail acts as a structural mimic to preferentially scavenge the linker cation, preventing the formation of the N-alkylated byproduct[11].

References

  • Benchchem. Synthesis of Peptide Amides Using an Fmoc-Photo-Linker Strategy: Application Notes and Protocols.

  • PubMed. C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation.

  • Applied Polytech. Rink Amide Resin, MBHA Resin.

  • MilliporeSigma. Fmoc Resin Cleavage and Deprotection.

  • ACS Publications. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.

  • Merck. Fmoc SPPS Linkers.

  • Biotage. How to choose the right resin functionality for solid phase peptide synthesis.

  • Academia.edu. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory.

  • NIH/PMC. Facile semisynthesis of ubiquitylated peptides with the ligation auxiliary 2-aminooxyethanethiol.

  • Benchchem. A Technical Guide to Fmoc-Based Solid-Phase Peptide Synthesis.

  • PeptideChemistry. TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization.

  • DU Chem. Methods and protocols of modern solid phase peptide synthesis.

Method

Solution-phase synthesis of Cbz-protected tripeptides

Application Note: Scalable Solution-Phase Synthesis of Cbz-Protected Tripeptides via EDC/HOBt Coupling Executive Summary & Strategic Rationale While Solid-Phase Peptide Synthesis (SPPS) dominates the generation of long,...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Solution-Phase Synthesis of Cbz-Protected Tripeptides via EDC/HOBt Coupling

Executive Summary & Strategic Rationale

While Solid-Phase Peptide Synthesis (SPPS) dominates the generation of long, linear peptide sequences, Classical Solution-Phase Peptide Synthesis (CSPS) remains the gold standard for the large-scale, cost-effective production of short peptide fragments (e.g., dipeptides and tripeptides)[1]. These short fragments are critical building blocks for convergent synthesis strategies, where highly purified segments are coupled together to build complex therapeutics[2].

This application note details a robust, self-validating protocol for synthesizing a Cbz-protected tripeptide using a C-to-N terminus assembly strategy.

Mechanistic Insights: Reagent Selection & Causality

A successful solution-phase protocol relies entirely on the strategic selection of protecting groups and coupling reagents to maximize yield while minimizing epimerization (racemization) and tedious purification steps.

  • The Cbz (Carboxybenzyl) Protecting Group: Introduced in 1932, the Cbz group remains a foundational tool in solution-phase chemistry[3]. It is highly stable to the basic conditions required for C-terminal ester saponification, preventing unwanted N-terminal deprotection during chain elongation[3]. Furthermore, it can be orthogonally removed later via catalytic hydrogenolysis ( H2​ , Pd/C) without generating highly reactive carbocations that could damage sensitive amino acid side chains[3].

  • EDC/HOBt Coupling Chemistry: The formation of the amide bond is driven by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt)[4].

    • Causality for EDC: Unlike DCC (which produces insoluble dicyclohexylurea), EDC generates a water-soluble urea byproduct. This allows the byproduct to be completely removed during a simple aqueous wash, bypassing the need for tedious filtration and chromatography[4],[5].

    • Causality for HOBt: Activation of the carboxylic acid by EDC forms an highly reactive O-acylisourea intermediate. If left unchecked, this intermediate can cyclize into an oxazolone, leading to racemization at the α -carbon. HOBt rapidly attacks the O-acylisourea to form an active ester (OBt-ester), which is highly reactive toward amines but stable enough to suppress oxazolone formation, thereby preserving the stereochemical integrity of the peptide[4].

Experimental Workflow Visualization

G N1 Cbz-AA1-OH (N-Protected Acid) N3 EDC / HOBt / DIPEA Activation & Coupling N1->N3 N2 H-AA2-OMe (C-Protected Amine) N2->N3 N4 Cbz-AA1-AA2-OMe (Protected Dipeptide) N3->N4 Aqueous Workup N5 LiOH, THF/MeOH/H2O Saponification N4->N5 N6 Cbz-AA1-AA2-OH (Deprotected Dipeptide) N5->N6 Acidification & Extraction N8 EDC / HOBt / DIPEA Activation & Coupling N6->N8 N7 H-AA3-OMe (C-Protected Amine) N7->N8 N9 Cbz-AA1-AA2-AA3-OMe (Protected Tripeptide) N8->N9 Aqueous Workup & Purification

Figure 1: Stepwise C-to-N solution-phase assembly of a Cbz-protected tripeptide.

Quantitative Reaction Parameters

To ensure complete conversion and suppress deletion sequences, a slight excess of the activated carboxylic component and coupling reagents is utilized[5].

Reagent / ComponentFunctionEquivalentsOptimal TempReaction Time
Cbz-Amino Acid-OH Carboxylic Acid Donor1.0 eq0 °C RT-
H-Amino Acid-OMe·HCl Amine Nucleophile1.1 eq0 °C RT-
EDC·HCl Primary Coupling Agent1.2 eq0 °C15 min (Activation)
HOBt (anhydrous) Racemization Suppressant1.2 eq0 °C RT12 - 16 h (Coupling)
DIPEA Base (Free-basing & Catalyst)2.5 - 3.0 eq0 °C-
LiOH·H 2​ O Saponification Agent1.5 - 2.0 eq0 °C RT2 - 4 h

Step-by-Step Experimental Protocol

Phase 1: Dipeptide Synthesis (Cbz-AA1-AA2-OMe)

Self-Validation Checkpoint: Ensure all glassware is oven-dried and reactions are conducted under an inert atmosphere (Nitrogen or Argon) to prevent moisture from hydrolyzing the highly reactive O-acylisourea intermediate.

  • Amine Preparation: Suspend the C-terminal amino acid methyl ester hydrochloride salt (H-AA2-OMe·HCl, 1.1 eq) in anhydrous Dichloromethane (DCM) (approx. 10 mL/mmol). Cool to 0 °C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA, 1.1 eq) dropwise to generate the free amine. Stir for 15 minutes.

  • Acid Activation: In a separate round-bottom flask, dissolve the N-protected amino acid (Cbz-AA1-OH, 1.0 eq) and HOBt (1.2 eq) in anhydrous DCM. Cool to 0 °C.

  • Coupling Initiation: Add EDC·HCl (1.2 eq) to the Cbz-AA1-OH/HOBt solution. Stir at 0 °C for 15–20 minutes to allow the formation of the active OBt-ester.

  • Conjugation: Transfer the prepared free amine solution (from Step 1) into the activated acid mixture. Add additional DIPEA (1.4 - 1.9 eq) to maintain a basic environment (pH ~8).

  • Propagation: Allow the reaction mixture to slowly warm to room temperature (RT) and stir for 12–16 hours. Monitor reaction completion via TLC (Thin Layer Chromatography) using a UV lamp and Ninhydrin stain (the disappearance of the primary amine spot indicates completion).

  • Aqueous Workup:

    • Dilute the reaction mixture with additional DCM.

    • Wash sequentially with 1M HCl ( 3×20 mL) to remove unreacted amine, DIPEA, and the EDC-urea byproduct.

    • Wash with saturated aqueous NaHCO 3​ ( 3×20 mL) to remove unreacted Cbz-AA1-OH and HOBt.

    • Wash with brine ( 1×20 mL), dry the organic layer over anhydrous MgSO 4​ , filter, and concentrate under reduced pressure to yield the crude Cbz-dipeptide-OMe.

Phase 2: C-Terminal Deprotection (Saponification)
  • Solubilization: Dissolve the crude Cbz-AA1-AA2-OMe in a 3:1:1 mixture of THF/MeOH/H 2​ O (approx. 10 mL/mmol). Cool to 0 °C.

  • Hydrolysis: Add LiOH·H 2​ O (1.5 eq) in one portion. Stir at 0 °C for 1 hour, then allow to warm to RT for an additional 1–2 hours.

  • Validation: Monitor by TLC. The product spot will shift to a significantly lower Rf value due to the formation of the highly polar carboxylic acid.

  • Acidification & Extraction: Evaporate the organic solvents (THF/MeOH) under reduced pressure. Dilute the remaining aqueous phase with water and cool to 0 °C. Carefully acidify to pH 2–3 using 1M HCl.

  • Isolation: Extract the precipitated product with Ethyl Acetate (EtOAc) ( 3×30 mL). Wash the combined organic layers with brine, dry over MgSO 4​ , and concentrate to yield the free acid (Cbz-AA1-AA2-OH).

Phase 3: Tripeptide Assembly (Cbz-AA1-AA2-AA3-OMe)
  • Iterative Coupling: Repeat the exact procedures outlined in Phase 1 , utilizing the newly synthesized Cbz-AA1-AA2-OH (1.0 eq) as the carboxylic acid donor and the third amino acid sequence (H-AA3-OMe·HCl, 1.1 eq) as the amine nucleophile.

  • Final Purification: Following the aqueous workup of the tripeptide, purify the crude Cbz-AA1-AA2-AA3-OMe via flash column chromatography (Silica gel, typically using a Hexane/Ethyl Acetate gradient) to achieve >95% purity suitable for downstream biological assays or further convergent fragment coupling[2].

References

  • "The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis." Benchchem.
  • "Peptide synthesis: a review of classical and emerging methods." PubMed / National Institutes of Health (NIH).
  • "An overview of chemical synthesis of antiviral peptides." ThaiScience.
  • "Gram-Scale Solution-Phase Synthesis of Heptapeptide Side Chain of Teixobactin." Thieme Connect.
  • "Process for Rapid Solution Synthesis of Peptides." Google Patents.

Sources

Application

Application Note: Optimized Coupling Reagents for Leu-Ser Peptide Bond Formation

Executive Summary The formation of a peptide bond between Leucine (Leu) and Serine (Ser) presents specific physicochemical challenges in Solid-Phase Peptide Synthesis (SPPS). Leucine’s branched aliphatic side chain intro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The formation of a peptide bond between Leucine (Leu) and Serine (Ser) presents specific physicochemical challenges in Solid-Phase Peptide Synthesis (SPPS). Leucine’s branched aliphatic side chain introduces mild steric hindrance, while Serine’s nucleophilic hydroxyl group necessitates bulky protecting groups (e.g., tert-butyl) that further crowd the reaction microenvironment. This application note provides an authoritative, causality-driven guide to selecting and utilizing coupling reagents—specifically comparing the DIC/OxymaPure and HATU/DIPEA systems—to maximize coupling efficiency, prevent O-acylation, and suppress racemization.

Mechanistic Challenges in Leu-Ser Coupling

To rationally design a coupling protocol, one must first understand the specific failure modes inherent to Leu-Ser bond formation.

Steric Hindrance and Kinetically Slowed Acylation

The coupling reaction requires the nucleophilic attack of the resin-bound Serine's α -amine onto the activated carboxylate of the incoming Fmoc-Leu-OH[1]. Because Serine is typically protected with a bulky tert-butyl (tBu) group to prevent side reactions, the local steric bulk at the N-terminus is increased. Leucine's isobutyl side chain further hinders the approach trajectory. This steric clash slows down the acylation kinetics, increasing the residence time of the activated Leucine intermediate and leaving it vulnerable to side reactions.

The Risk of Epimerization (Racemization)

During activation, the carboxyl group of Fmoc-Leu-OH can undergo base-catalyzed intramolecular cyclization to form a 5(4H)-oxazolone intermediate[2]. The α -proton of this oxazolone is highly acidic. Abstraction of this proton leads to a loss of chiral integrity, resulting in a mixture of L- and D-enantiomers[2]. If the D-Leu epimer couples to the Serine residue, it generates a diastereomeric impurity that is notoriously difficult to separate via reverse-phase HPLC.

O-Acylation of Serine

If the Serine side-chain hydroxyl is left unprotected, the activated Fmoc-Leu-OH ester can mistakenly acylate the -OH group instead of the α -amine, forming an undesired ester bond (depsipeptide) instead of an amide bond[3]. While modern SPPS universally employs Fmoc-Ser(tBu)-OH to prevent this, incomplete protection or premature deprotection can trigger this side reaction.

Mechanism A Fmoc-Leu-OH + Coupling Reagent B Activated Ester (e.g., Oxyma or OAt ester) A->B Activation C Oxazolone Intermediate (Chiral Integrity Lost) B->C Base-catalyzed cyclization E Fmoc-Leu-Ser(tBu)-Resin (Target Dipeptide) B->E Rapid Attack (Kinetically Favored) F D-Leu-Ser(tBu)-Resin (Epimer Byproduct) C->F Attack after racemization D H-Ser(tBu)-Resin (Nucleophile) D->E Amine donor

Mechanistic pathway of Leu-Ser coupling highlighting activation and racemization risks.

Coupling Reagent Selection & Causality

The choice of coupling reagent dictates the kinetic fate of the activated amino acid. We evaluate the two premier systems for modern peptide synthesis.

DIC / OxymaPure: The Standard SPPS Workhorse

Diisopropylcarbodiimide (DIC) combined with OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) has largely replaced traditional DIC/HOBt protocols.

  • Causality: DIC activates the carboxyl group to form an O-acylisourea intermediate. OxymaPure acts as an auxiliary nucleophile, rapidly attacking this intermediate to form a highly reactive, yet stable, Oxyma ester[4]. This rapid conversion outcompetes the oxazolone formation pathway, effectively suppressing racemization[4].

  • Advantage: Unlike HOBt, OxymaPure is non-explosive and provides superior coupling efficiencies, making it the safest and most cost-effective choice for automated SPPS[4]. Furthermore, DIC/Oxyma does not require an exogenous base like DIPEA for activation, which further minimizes base-catalyzed epimerization.

HATU / DIPEA: The Rescue Reagent

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a third-generation uronium salt[5].

  • Causality: HATU forms an highly reactive OAt (7-azabenzotriazole) active ester. The nitrogen atom at position 7 of the benzotriazole ring exerts a neighboring group effect, acting as a general base to hydrogen-bond with the incoming Serine amine, thereby accelerating the aminolysis step dramatically[6].

  • Advantage: Because the amide bond formation is so rapid, the competing racemization pathway is kinetically disfavored[2]. HATU is the benchmark for sterically hindered couplings and is deployed when DIC/Oxyma yields incomplete reactions[2].

Quantitative Reagent Comparison
Reagent SystemActivation MechanismRacemization RiskRelative CostSafety ProfileBest Use Case
DIC / OxymaPure Carbodiimide / Auxiliary NucleophileLowLowHigh (Non-explosive)Standard SPPS, Automated Synthesis
HATU / DIPEA Uronium Salt / Neighboring Group EffectVery LowHighModerate (Allergenic)Difficult sequences, Rescue couplings
DIC / HOBt Carbodiimide / Auxiliary NucleophileModerateLowLow (Explosion hazard)Legacy protocols (largely obsolete)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. The integration of the Kaiser test ensures that causality is established at each step: if the test is positive, the mechanism of failure (incomplete acylation) is immediately identified, triggering the rescue protocol.

Workflow Deprotect 1. Fmoc Deprotection (20% Piperidine) Activate 2. Pre-activation (DIC/OxymaPure) Deprotect->Activate Couple 3. Coupling Reaction (1-2 hrs, RT) Activate->Couple Validate 4. Kaiser Test (Self-Validation) Couple->Validate Success Proceed to Next Cycle Validate->Success Negative (Complete) Fail Rescue Coupling (HATU/DIPEA) Validate->Fail Positive (Incomplete) Fail->Validate Re-test

Step-by-step workflow for Fmoc-Leu-OH coupling with self-validating Kaiser test.

Protocol A: Primary SPPS Coupling (DIC / OxymaPure)

Scale: 0.1 mmol resin (e.g., Rink Amide or Wang resin pre-loaded with Fmoc-Ser(tBu))

Step 1: Fmoc Deprotection

  • Treat the Fmoc-Ser(tBu)-Resin with 20% Piperidine in DMF (v/v) for 5 minutes.

  • Drain and repeat the treatment for 10 minutes to ensure complete removal of the Fmoc protecting group.

  • Wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min) to remove residual piperidine.

Step 2: Pre-Activation

  • In a separate vial, dissolve Fmoc-Leu-OH (0.4 mmol, 4 equivalents) and OxymaPure (0.4 mmol, 4 equivalents) in a minimal volume of DMF (approx. 2 mL).

  • Add DIC (0.4 mmol, 4 equivalents) to the solution.

  • Stir for 2–3 minutes at room temperature. Mechanistic note: This brief pre-activation forms the reactive Oxyma ester while minimizing the window for oxazolone formation.

Step 3: Coupling

  • Transfer the pre-activated mixture to the resin.

  • Agitate gently at room temperature for 60 minutes.

  • Drain the reaction mixture and wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min).

Step 4: Self-Validation (Kaiser Test)

  • Transfer a few resin beads to a glass tube. Add 2 drops each of Ninhydrin, Phenol, and KCN solutions. Heat at 100°C for 3 minutes.

  • Analysis:

    • Yellow/Colorless beads and solution: Coupling is complete. Proceed to the next cycle.

    • Blue beads/solution: Free primary amines remain. Proceed to Protocol B (Rescue Coupling) .

Protocol B: Rescue Coupling (HATU / DIPEA)

Use this protocol if Protocol A yields a positive Kaiser test, indicating steric hindrance has stalled the DIC/Oxyma reaction.

Step 1: Re-Activation

  • Dissolve Fmoc-Leu-OH (0.3 mmol, 3 equivalents) and HATU (0.29 mmol, 2.9 equivalents) in DMF (1.5 mL). Mechanistic note: HATU is kept slightly sub-stoichiometric to the amino acid to prevent capping of the unreacted Serine amine by the uronium salt (guanidinylation).

  • Add N,N-Diisopropylethylamine (DIPEA) (0.6 mmol, 6 equivalents) to the solution.

  • Stir for exactly 1 minute. The solution will turn yellow as the active OAt ester forms.

Step 2: Rescue Coupling

  • Add the mixture to the resin and agitate for 45–60 minutes.

  • Drain and wash with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Repeat the Kaiser test to validate complete acylation.

References

  • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. Peptidechemistry.org. Available at: [Link]

  • Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. PubMed (NIH). Available at:[Link]

  • Introduction to Peptide Synthesis. PMC - NIH. Available at:[Link]

Sources

Method

Characterization of Carbobenzyloxy-L-leucyl-L-serinamide by NMR

Application Note: Advanced NMR Characterization of Carbobenzyloxy-L-leucyl-L-serinamide (Z-Leu-Ser-NH2) Introduction Carbobenzyloxy-L-leucyl-L-serinamide (Z-Leu-Ser-NH2) is a protected dipeptide frequently utilized as a...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced NMR Characterization of Carbobenzyloxy-L-leucyl-L-serinamide (Z-Leu-Ser-NH2)

Introduction

Carbobenzyloxy-L-leucyl-L-serinamide (Z-Leu-Ser-NH2) is a protected dipeptide frequently utilized as a critical intermediate in the synthesis of peptidomimetics and protease inhibitors[1]. Accurate structural characterization of this molecule is paramount, not only to confirm synthetic purity but also to map its local conformational landscape. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this task, providing atomic-level resolution of the peptide backbone, side-chain orientations, and hydrogen-bonding networks[2].

This application note details the strategic rationale, experimental protocols, and assignment logic required to fully characterize Z-Leu-Ser-NH2 using high-resolution NMR.

Strategic Rationale & Causality in NMR Design

As a Senior Application Scientist, designing an NMR experiment requires anticipating the physical behavior of the molecule in solution. For a dipeptide like Z-Leu-Ser-NH2, standard 1D 1 H NMR is insufficient due to spectral overlap and the inability to definitively link spin systems across the peptide bond[3]. We must employ a multidimensional approach governed by the following causal principles:

  • Solvent Selection (The Causality of DMSO-d 6​ ): Peptides contain labile amide (NH) and hydroxyl (OH) protons. If dissolved in D 2​ O or CD 3​ OD, these protons rapidly exchange with deuterium, rendering them invisible to 1 H NMR. We utilize highly pure, anhydrous DMSO-d 6​ because its strong hydrogen-bond accepting nature drastically slows proton exchange, allowing us to observe the NH and OH resonances[4]. These signals are the critical anchors for sequential assignment.

  • The Zero-Crossing Problem (ROESY vs. NOESY): Z-Leu-Ser-NH2 has a molecular weight of ~351 Da. At modern high-field magnetic strengths (e.g., 500–600 MHz), molecules of this size tumble in solution at a rate where the product of the Larmor frequency ( ω ) and the rotational correlation time ( τc​ ) approaches 1 ( ωτc​≈1 ). Under these exact conditions, the maximum Nuclear Overhauser Effect (NOE) crosses zero, resulting in vanishingly small or absent cross-peaks in a standard NOESY spectrum. Therefore, ROESY (Rotating-frame Overhauser Effect Spectroscopy) is strictly mandated. By spin-locking the magnetization, ROESY ensures that cross-relaxation rates remain positive and observable regardless of the molecule's tumbling rate.

  • Wüthrich Sequential Assignment: We adapt the canonical Wüthrich methodology[3]—originally designed for proteins—to this dipeptide. We first identify isolated amino acid spin systems using TOCSY, and then stitch them together sequentially across the peptide bonds using HMBC (through-bond) and ROESY (through-space)[5].

Experimental Workflow

G Sample Sample Prep DMSO-d6 OneD 1D NMR 1H & 13C Sample->OneD SpinSys Spin System ID TOCSY / COSY OneD->SpinSys Hetero Carbon Linkage HSQC / HMBC SpinSys->Hetero SeqAssign Spatial/Sequence ROESY Hetero->SeqAssign Final Conformational Analysis SeqAssign->Final

NMR workflow for the characterization of Z-Leu-Ser-NH2.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following methodology is designed as a self-validating system. Each step acts as a quality control checkpoint for the next.

Step 1: Sample Preparation

  • Weigh 3–5 mg of highly pure Z-Leu-Ser-NH2.

  • Dissolve completely in 600 µL of 99.9% DMSO-d 6​ (stored over molecular sieves to prevent water contamination, which obscures the alpha-proton region near 3.3 ppm).

  • Transfer to a high-quality 5 mm NMR tube.

Step 2: Instrument Setup & 1D Acquisition

  • Insert the sample into a 500 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe (if available) and regulate the temperature to exactly 298 K.

  • Validation Check: Shim the magnet until the residual DMSO-d 5​ quintet (2.50 ppm) has a line width at half-height of < 1.0 Hz.

  • Acquire a standard 1D 1 H spectrum (ns = 16, d1 = 2s).

  • Validation Check: Integrate the 1D spectrum. The aromatic region (Z-group) must integrate to 5 protons relative to the 6 protons of the Leucine δ -methyls. If this ratio fails, the sample is impure or degrading, and 2D acquisition should be halted.

  • Acquire a 1D 13 C{ 1 H} spectrum (ns = 512 to 1024, depending on concentration).

Step 3: 2D NMR Acquisition Set the spectral widths (SW) for all 2D experiments based strictly on the observed extremes in the 1D 1 H and 13 C spectra to maximize digital resolution.

  • COSY & TOCSY: Acquire with a mixing time of 80 ms for TOCSY to ensure complete magnetization transfer from the NH down to the Leucine methyls.

  • 1 H- 13 C HSQC: Multiplicity-edited HSQC is preferred to differentiate CH/CH 3​ (positive phase) from CH 2​ (negative phase).

  • 1 H- 13 C HMBC: Optimize the long-range coupling delay for nJCH​=8 Hz. This is critical for observing the correlation between the Serine NH and the Leucine Carbonyl.

  • ROESY: Acquire with a continuous-wave spin-lock of 200–250 ms.

Data Presentation & Assignment Logic

The assignment follows a strict deductive logic.

  • The Z-Group: Easily identified by the aromatic multiplet (~7.35 ppm) and the distinct benzyl CH 2​ singlet (~5.02 ppm)[4].

  • Leucine Spin System: The TOCSY spectrum reveals an NH proton (~7.45 ppm) coupled to an aliphatic chain terminating in two distinct methyl doublets (~0.85, 0.88 ppm).

  • Serine Spin System: The TOCSY reveals an NH proton (~7.85 ppm) coupled to an α -CH and a β -CH 2​ , which is further coupled to an exchangeable OH triplet (~4.95 ppm).

  • C-Terminal Amide: Appears as two distinct broad singlets (~7.10 and 7.35 ppm). This is a classic hallmark of primary amides; restricted rotation around the C-N partial double bond places one proton cis and one trans to the carbonyl oxygen, placing them in different magnetic environments.

Table 1: Expected 1 H and 13 C NMR Chemical Shift Assignments for Z-Leu-Ser-NH2 (DMSO-d 6​ , 298 K)

Residue / GroupNucleus 1 H Shift (ppm)Multiplicity (J in Hz) 13 C Shift (ppm)
Z-group Ar-H / Ar-C7.30 – 7.38m127.5 – 128.5
Ar-C (ipso)--137.0
CH 2​ (Benzyl)5.02s65.4
C=O (Urethane)--156.0
Leucine NH7.45d (8.0)-
C α H4.05m53.2
C β H 2​ 1.45, 1.60m40.5
C γ H1.65m24.2
C δ H 3​ (x2)0.85, 0.88d (6.5)21.5, 23.0
C=O (Amide)--172.5
Serine NH7.85d (7.8)-
C α H4.25m55.1
C β H 2​ 3.60, 3.70m61.8
OH4.95t (5.5)-
C=O (Amide)--171.8
C-Terminal NH 2​ 7.10, 7.35br s-

(Note: Exact chemical shifts may vary slightly depending on exact concentration and trace water content in the DMSO-d 6​ [4]).

Mechanistic Insights & Conformational Analysis

Beyond simple assignment, the NMR data provides a self-validating picture of the molecule's 3D conformation.

Sequence Validation via HMBC: To definitively prove that Leucine is attached to Serine (and not a mixture of isolated amino acids), we look at the HMBC spectrum. The Serine NH ( δ 7.85) will show a strong 3JCH​ cross-peak to the Leucine carbonyl carbon ( δ 172.5). Simultaneously, the Leucine α -proton ( δ 4.05) will show a 2JCH​ correlation to this exact same carbonyl carbon. This intersection perfectly validates the peptide bond.

Hydrogen Bonding via Temperature Coefficients: To determine if the dipeptide forms stable intramolecular hydrogen bonds (e.g., a transient β -turn), a temperature gradient experiment is performed. The 1D 1 H spectrum is recorded at 298 K, 303 K, 308 K, 313 K, and 318 K.

  • We calculate the temperature coefficient ( Δδ/ΔT ) for the Leucine and Serine NH protons.

  • A highly negative value (< -4.5 ppb/K) indicates the proton is fully exposed to the solvent (DMSO is a strong H-bond acceptor, so heating disrupts these bonds, causing a large upfield shift).

  • A less negative value (> -3.0 ppb/K) would indicate the proton is shielded from the solvent by participating in a stable intramolecular hydrogen bond. Given the short length of Z-Leu-Ser-NH2, both backbone amides typically exhibit solvent-exposed coefficients, confirming a highly flexible, extended conformation in solution.

References

  • Peptide Structure Determination by NMR | Springer Nature Experiments. Springer Nature. Available at:[Link][3]

  • Complete NMR assignment for 275 of the most common dipeptides in intrinsically disordered proteins. bioRxiv. Available at:[Link][5]

  • Serine Promoted Synthesis of Peptide Thioester-Precursor on Solid Support for Native Chemical Ligation. RSC. Available at: [Link][4]

  • TROSY-Based NMR Evidence for a Novel Class of 20S Proteasome Inhibitors. ACS Publications. Available at:[Link][1]

  • 2002 Nobel Prize for Chemistry: Kurt Wüthrich, Using NMR to Determine the 3D Structure of Proteins. Oxford Global. Available at: [Link][2]

Sources

Application

Mechanistic Principles of Z-Protected Peptide Fragmentation

Application Note: High-Resolution Mass Spectrometric Characterization of Z-Leu-Ser-NH2 Executive Summary As a Senior Application Scientist, I frequently observe that the analysis of synthetic, protected peptide intermedi...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Mass Spectrometric Characterization of Z-Leu-Ser-NH2

Executive Summary As a Senior Application Scientist, I frequently observe that the analysis of synthetic, protected peptide intermediates is erroneously shoehorned into standard proteomics workflows. This is a critical analytical error. Z-Leu-Ser-NH2 (Carbobenzoxy-L-Leucyl-L-Serinamide)—a synthetic dipeptide derivative frequently utilized as an intermediate in the development of protease inhibitors—requires a bespoke analytical approach. The presence of the benzyloxycarbonyl (Z) group fundamentally alters the gas-phase dissociation thermodynamics of the molecule. This guide establishes a rigorously self-validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol designed specifically for the structural elucidation of Z-protected dipeptides.

The presence of the Z-group (+134.05 Da) on the N-terminus heavily dictates the fragmentation pattern, often suppressing standard backbone cleavages in favor of characteristic neutral losses[1]. As detailed in1[1], the lability of the benzyl-oxygen bond acts as a competitive low-energy fragmentation sink.

During Collision-Induced Dissociation (CID), the Z-group undergoes specific pathways that must be accounted for:

  • Tropylium/Benzyl Cation Formation: The dominant cleavage yields a highly stable benzyl cation ( m/z 91.05).

  • Isocyanate Formation: A McLafferty-type rearrangement results in the loss of neutral benzyl alcohol (108 Da), leaving an isocyanate ion ( m/z 244.13). This is a hallmark of carbamate-protected amines, as demonstrated in 2[2].

  • Acylium Ion Stabilization: Unlike unprotected dipeptides which mainly produce y1​ and a1​ ions, N-terminal protection stabilizes the acylium structure, yielding significant b1​ ions[3]. This phenomenon is heavily corroborated by3[3].

Fragmentation Precursor Precursor Ion [M+H]+ m/z 352.19 Tropylium Benzyl Cation m/z 91.05 Precursor->Tropylium Z-group Cleavage Isocyanate Isocyanate Ion m/z 244.13 Precursor->Isocyanate - Benzyl Alcohol (108 Da) B1 b1 Ion (Z-Leu+) m/z 248.13 Precursor->B1 Peptide Bond Cleavage Y1 y1 Ion (Ser-NH2) m/z 105.07 Precursor->Y1 Peptide Bond Cleavage A1 a1 Ion m/z 220.13 B1->A1 - CO (28 Da)

CID fragmentation pathways and diagnostic ions of Z-Leu-Ser-NH2.

Experimental Methodology: A Self-Validating Protocol

To ensure data integrity, every step of this protocol is designed with an internal "validation gate." This prevents the propagation of artifacts caused by poor ionization or incorrect collision energies.

Step 1: Sample Preparation & System Suitability

  • Action: Dissolve lyophilized Z-Leu-Ser-NH2 in 50:50 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Causality: The 50% organic modifier ensures the hydrophobic Z-group remains in solution, preventing column precipitation. The 0.1% FA provides the necessary protons for efficient positive-mode electrospray ionization ( [M+H]+ ).

  • Validation Gate: Inject a blank (solvent only) prior to the sample. The total ion chromatogram (TIC) must show a stable baseline to rule out carryover of highly retentive Z-protected hydrophobic impurities from previous runs.

Step 2: Chromatographic Separation

  • Action: Utilize a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm) with a linear gradient from 5% to 95% Mobile Phase B (0.1% FA in MeCN) over 10 minutes.

  • Causality: The C18 stationary phase effectively retains the hydrophobic benzyl ring of the Z-group, ensuring the dipeptide elutes well after the solvent front, avoiding ion suppression from hydrophilic salts.

Step 3: High-Resolution MS & Stepped CID Acquisition

  • Action: Acquire data in ESI+ mode using a High-Resolution Mass Spectrometer (Q-TOF or Orbitrap). Set the MS/MS collision energy to a Stepped Normalized Collision Energy (NCE) of 15, 25, and 35 eV.

  • Causality: A static, high CE will completely shatter the precursor into the m/z 91.05 benzyl cation, destroying all sequence data. Stepped CE multiplexes low-energy scans (preserving the fragile b1​/y1​ backbone ions) with high-energy scans (confirming the Z-group presence) into a single composite spectrum.

  • Validation Gate (The Internal Thermometer): The resulting MS/MS spectrum must contain both m/z 91.05 and m/z 105.07. If m/z 91.05 is absent, the CE is too low to cleave the protecting group. If m/z 105.07 ( y1​ ) is absent, the CE is too high and has obliterated the peptide backbone. This internal ratio validates the instrument's fragmentation calibration.

Workflow A Sample Preparation 1 µg/mL in 50% MeCN / 0.1% FA B UHPLC Separation C18 Column, 5-95% Gradient A->B C ESI Source Positive Ion Mode (+kV) B->C D Q-TOF / Orbitrap MS High-Resolution Full Scan C->D E Tandem MS (CID) Stepped NCE (15, 25, 35 eV) D->E F Data Interpretation Fragment & Neutral Loss Annotation E->F

LC-MS/MS analytical workflow for Z-protected dipeptide characterization.

Quantitative Data & Spectral Interpretation

When executing the protocol above, the high-resolution mass spectrometer will yield specific exact masses. The table below summarizes the quantitative data required to confirm the structural identity of Z-Leu-Ser-NH2.

Table 1: Diagnostic Fragment Ions of Z-Leu-Ser-NH2

Fragment TypeChemical FormulaExact Mass ( m/z )Diagnostic Significance
Precursor [M+H]+ C17​H26​N3​O5+​ 352.187Confirms the intact synthetic dipeptide mass.
Benzyl Cation C7​H7+​ 91.055Confirms the presence of the N-terminal Z-protecting group.
Isocyanate Ion C10​H18​N3​O4+​ 244.130Loss of benzyl alcohol (-108 Da); indicates carbamate protection.
b1​ Ion C14​H18​NO3+​ 248.128Z-Leu acylium ion; confirms N-terminal Leucine residue.
a1​ Ion C13​H18​NO+ 220.133Loss of CO (-28 Da) from b1​ ; secondary confirmation of Leu.
y1​ Ion C3​H9​N2​O2+​ 105.066Ser-NH2 fragment; confirms the C-terminal Serinamide.

Note: The C-terminal amidation (-NH2) shifts the expected y1​ mass from the standard Serine OH-terminus ( m/z 106.05) to m/z 105.07. Failure to account for this 1 Da shift is a common cause of misannotation in automated proteomics software.

References

  • BenchChem. A Comparative Guide to the Mass Spectrometric Analysis of Peptides Synthesized with Z- Glu(OtBu)-ONp versus Fmoc-Glu(OtBu)-OH.1

  • PubMed (NIH). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry.2

  • PubMed (NIH). Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides.3

Sources

Technical Notes & Optimization

Troubleshooting

Peptide Synthesis Technical Support Center: Overcoming Hydrophobic and Polar Sequence Challenges

Welcome to the Peptide Synthesis Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals dealing with the complex physicochemical behaviors of challeng...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Peptide Synthesis Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals dealing with the complex physicochemical behaviors of challenging peptide sequences. Here, we address the root causes of synthesis failures in Solid-Phase Peptide Synthesis (SPPS) and provide self-validating, field-proven troubleshooting protocols.

Part 1: Troubleshooting Hydrophobic Peptides

Hydrophobic sequences are notoriously difficult to synthesize due to their tendency to aggregate on the solid support, leading to truncated sequences and low overall yields.

FAQ: Why do my hydrophobic sequences (e.g., Ile-Thr, Val-Val) suffer from incomplete couplings and low yields?

The Causality: Hydrophobic amino acids are highly prone to on-resin aggregation during chain elongation. As the peptide chain grows, intermolecular hydrogen bonding between adjacent chains leads to the formation of stable, highly ordered β -sheet structures[1]. This aggregation causes severe steric hindrance, physically shielding the N-terminal amine from incoming activated amino acids. Consequently, both the Fmoc-deprotection and the subsequent acylation steps become incomplete, leading to deletion sequences[2].

The Solution: The most effective strategy to break this causality is the integration of pseudoproline dipeptides (e.g., Fmoc-Ile-Thr( ψMe,Me Pro)-OH) into the sequence. Pseudoprolines contain a reversibly protected oxazolidine (for Ser/Thr) or thiazolidine (for Cys) ring that forces a "kink" in the peptide backbone, mimicking the conformational properties of proline and favoring cis-amide bond formation[1]. This structural kink completely disrupts the interchain hydrogen bonding network, preventing β -sheet formation and restoring near-quantitative coupling efficiency[3].

Protocol 1: Integration of Pseudoproline Dipeptides in SPPS

This is a self-validating workflow designed to seamlessly incorporate pseudoprolines while ensuring coupling completion.

  • Sequence Analysis: Identify aggregation-prone regions (typically stretches of 5+ hydrophobic residues) containing Ser, Thr, or Cys.

  • Reagent Substitution: Replace the target residue and its preceding amino acid with the corresponding pre-formed pseudoproline dipeptide (e.g., replace the Ile-Thr segment with Fmoc-Ile-Thr(ψMe,MePro)-OH)[3].

  • Coupling Conditions: Couple the pseudoproline dipeptide using standard activation (e.g., DIC/Oxyma or HATU/DIPEA) for 2 hours at room temperature. Critical Note: Do not use elevated temperatures for pseudoproline coupling, as this increases the risk of epimerization.

  • Self-Validation Step (Kaiser Test): Perform a Kaiser (ninhydrin) test on a micro-aliquot of the resin. A yellow/colorless bead indicates successful, complete coupling (>99%). A blue bead indicates incomplete coupling, requiring a second coupling cycle before proceeding.

  • Resin Cleavage and Deprotection: Cleave the peptide using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H 2​ O) for 2-3 hours. The highly acidic conditions will spontaneously open the oxazolidine/thiazolidine ring, regenerating the native Ser, Thr, or Cys residue[2].

PseudoprolineWorkflow step1 Identify Aggregation-Prone Sequence (e.g., Ile-Thr) step2 Substitute with Pseudoproline Dipeptide (Fmoc-Ile-Thr(psiMe,MePro)-OH) step1->step2 step3 Standard SPPS Coupling (DIC/Oxyma) step2->step3 kink Formation of Proline-like Kink (Disrupts beta-sheet H-bonds) step3->kink Prevents aggregation validate Validation: Kaiser Test (Yellow = Success) kink->validate cleave TFA Cleavage (Regenerates Native Thr) validate->cleave Proceed if complete

Caption: Workflow demonstrating how pseudoproline dipeptides disrupt β-sheet aggregation during SPPS.

Part 2: Troubleshooting Polar Peptides

Highly polar peptides, particularly those rich in Aspartic Acid (Asp), Asparagine (Asn), and Glycine (Gly), present unique chemical vulnerabilities during the repetitive basic cycles of SPPS.

FAQ: How do I prevent aspartimide formation in Asp-Gly or Asp-Asn polar sequences?

The Causality: Aspartimide formation is a severe, base-catalyzed side reaction that occurs during the Fmoc deprotection steps of SPPS[4]. The basic conditions (typically 20% piperidine) deprotonate the backbone amide nitrogen of the residue immediately following Asp. This nitrogen then acts as a strong nucleophile, attacking the β -carboxyl group of the Asp side chain to form a five-membered succinimide (aspartimide) ring[5]. This reaction leads to a mass loss of 18 Da (loss of water), epimerization, and α / β -peptide bond isomerization upon ring opening[5].

The Solution: To break this causality, we must either buffer the basicity of the deprotection step or sterically block the β -carboxyl group. Adding weak organic acids (like 0.1 M HOBt or formic acid) to the piperidine solution buffers the base, significantly reducing the nucleophilic attack without hindering Fmoc removal[4]. Alternatively, using bulky β -carboxyl protecting groups like 3-methylpent-3-yl (OMpe) or cyanosulfurylides completely masks the site from nucleophilic attack via steric hindrance[6].

Protocol 2: Acid-Mediated Prevention of Aspartimide Formation

This protocol utilizes thermodynamic buffering to protect polar sequences and includes an LC-MS validation step.

  • Fmoc Deprotection Cocktail Preparation: Instead of standard 20% piperidine in DMF, prepare a modified solution of 20% piperidine in DMF containing 0.1 M HOBt (hydroxybenzotriazole) or 5% formic acid[4].

  • Deprotection Step: Treat the resin with the modified cleavage cocktail for 2 x 10 minutes. The presence of the weak acid suppresses the ionization of the backbone amide, preventing the initial nucleophilic attack[4].

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine and acid before the next coupling step.

  • Alternative Steric Approach (If acid buffering is insufficient): Substitute the standard Fmoc-Asp(OtBu)-OH building block with Fmoc-Asp(OMpe)-OH or a cyanosulfurylide-protected Asp during the coupling step[6].

  • Self-Validation Step (Micro-Cleavage): Perform a micro-cleavage of a small resin aliquot (approx. 5 mg) after the assembly of the Asp-containing region. Analyze the crude product via LC-MS. The absence of a peak at [M-18] confirms the successful suppression of aspartimide formation.

AspartimideMechanism base Fmoc Deprotection (20% Piperidine) attack Nucleophilic Attack by Backbone Amide on Asp beta-carboxyl base->attack aspartimide Aspartimide Formation (Mass Loss: [M-18]) attack->aspartimide Unmitigated strat1 Strategy 1: Acidic Additive (0.1M HOBt in Piperidine) strat1->base Buffers base success Native Asp Sequence Preserved (Validated via LC-MS) strat1->success strat2 Strategy 2: Bulky Protection (e.g., Asp(OMpe)) strat2->attack Steric block strat2->success

Caption: Mechanism of base-catalyzed aspartimide formation and targeted prevention strategies.

Part 3: Quantitative Data Comparison

The following table summarizes the expected quantitative improvements when transitioning from standard SPPS protocols to the optimized methodologies detailed above.

Peptide ChallengeStandard SPPS ConditionOptimized SPPS ConditionExpected Yield ImprovementKey Validation Metric
Hydrophobic (Ile-Thr) Stepwise coupling, 20% PiperidinePseudoproline Dipeptide substitution+40% to 60% Kaiser Test (Negative/Yellow)
Hydrophobic (Val-Val) Room Temp Coupling, DMF solventHeated SPPS (75°C) or Chaotropic salts+25% to 45% HPLC (Reduction of deletion peaks)
Polar (Asp-Gly) 20% Piperidine in DMF20% Piperidine + 0.1M HOBt+30% to 50% LC-MS (Absence of[M-18] peak)
Polar (Asp-Asn) Fmoc-Asp(OtBu)-OHFmoc-Asp(OMpe)-OH or Cyanosulfurylides+50% to 70% LC-MS (Absence of epimers)

References

  • Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis Source: Organic Letters, ACS Publications URL:[Link]

  • Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups Source: Nature Communications / ResearchGate URL:[Link]

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis Source: PMC, National Institutes of Health URL:[Link]

Sources

Optimization

Technical Support Center: Carbobenzyloxy-L-leucyl-L-serinamide (Z-Leu-Ser-NH2) Synthesis

Welcome to the Technical Support Center for the synthesis of Z-Leu-Ser-NH2 . This guide is engineered for researchers and drug development professionals.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Z-Leu-Ser-NH2 . This guide is engineered for researchers and drug development professionals. It moves beyond standard protocols by explaining the mechanistic causality behind common side reactions—specifically involving the unprotected serine hydroxyl group and leucine epimerization—and provides self-validating workflows to ensure high-fidelity peptide generation.

Diagnostic Troubleshooting Guide

Q: I am observing a byproduct mass corresponding to +247 Da over my desired product. What is this, and how do I prevent it?

A: O-Acylation of the Serine Side Chain.

  • Causality: Serine possesses an unprotected primary hydroxyl (-OH) group. When the carboxyl group of Z-Leu-OH is overactivated (e.g., using excess coupling reagent or highly reactive leaving groups), the hydroxyl group outcompetes the amine, leading to the formation of an ester (O-acyl isopeptide) instead of the desired amide 1. This is heavily exacerbated by the presence of strong nucleophilic catalysts like DMAP [[2]]().

  • Self-Validating Fix: Switch to an EDC/HOBt coupling system. HOBt forms a mildly reactive active ester that is highly selective for N-acylation over O-acylation. You can validate this fix in-process: if O-acylation occurs, treating the crude mixture with a mild base (10% aqueous Na₂CO₃) will hydrolyze the ester back to the desired amide, confirming the diagnosis.

Q: My reverse-phase HPLC shows a closely eluting "twin peak" with the exact same mass as my target dipeptide. How did this form?

A: Epimerization of the Leucine Residue (D-Leu formation).

  • Causality: During activation, the Z-Leu-OH can undergo intramolecular cyclization to form a 5(4H)-oxazolone intermediate 3. The alpha-proton of this oxazolone is highly acidic. If pre-activation times are too long or if unhindered strong bases (like DIPEA) are used, the base abstracts this proton, creating an achiral enolate that reprotonates randomly, yielding a mixture of L- and D-epimers 4. While the urethane Z-protecting group naturally suppresses oxazolone formation compared to standard acyl groups 5, it does not eliminate it entirely under harsh conditions.

  • Self-Validating Fix: Limit pre-activation to <2 minutes and replace DIPEA with a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.

Q: I am detecting a byproduct with a mass of -18 Da relative to my target, which absorbs strongly at 254 nm. What is happening?

A: Beta-Elimination to Dehydroalanine (Dha).

  • Causality: Under strongly basic conditions, the unprotected serine side chain can undergo base-catalyzed beta-elimination of water (or an O-acyl group, if previously esterified) to form an alpha,beta-unsaturated dehydroalanine residue 6. The strong UV absorbance at 254 nm is due to the newly formed conjugated double bond 7.

  • Self-Validating Fix: Strictly maintain the reaction pH between 7.0 and 8.0. Avoid using strong bases like DBU or NaOH during any phase of the synthesis or workup.

Quantitative Data Summaries

Table 1: Diagnostic Markers & Mitigation Strategies for Z-Leu-Ser-NH2 Side Reactions

Side ReactionAnalytical Marker (LC-MS / HPLC)Primary Causative AgentPrevention Strategy
O-Acylation +247 Da (Addition of Z-Leu); [M+H]⁺ = 599.7Excess activated Z-Leu-OH; DMAPStrict 1:1 stoichiometry; use HOBt/EDC
Epimerization Identical mass; Twin peaks on RP-HPLCProlonged pre-activation; DIPEAUse NMM; limit pre-activation to < 2 min
Beta-Elimination -18 Da (Loss of H₂O); High UV at 254 nmUnhindered strong bases (DBU, NaOH)Maintain pH < 8; avoid harsh basic workups

Table 2: Coupling Reagent Performance Matrix

Reagent SystemEpimerization RiskO-Acylation RiskRecommended BaseNotes
EDC / HOBt LowLowNMMGold standard for solution-phase dipeptides; highly selective for amines.
HATU ModerateHigh2,4,6-CollidineFast kinetics, but high reactivity increases the risk of attacking the Ser -OH.
DCC / DMAP HighVery HighDMAP (Catalytic)DMAP strongly drives O-acylation of serine. Do not use for this synthesis.

Mechanistic Pathway Visualizations

Oxazolone_Pathway ZLeu Activated Z-Leu-OH OxL 5(4H)-Oxazolone (L-Isomer) ZLeu->OxL Intramolecular Cyclization Enol Enolate Intermediate (Achiral) OxL->Enol Base (-H+) ProdL Z-L-Leu-L-Ser-NH2 (Desired Product) OxL->ProdL + H-Ser-NH2 Enol->OxL +H+ OxD 5(4H)-Oxazolone (D-Isomer) Enol->OxD +H+ ProdD Z-D-Leu-L-Ser-NH2 (Diastereomer) OxD->ProdD + H-Ser-NH2

Mechanistic pathway of Leucine epimerization via 5(4H)-oxazolone formation during coupling.

Serine_SideReactions Reactants Activated Z-Leu-OH + H-Ser-NH2 Amide N-Acylation (Z-Leu-Ser-NH2) Reactants->Amide Mild Base / HOBt Ester O-Acylation (Ester Byproduct) Reactants->Ester Excess Reagent / Strong Base Dha Beta-Elimination (Dehydroalanine) Reactants->Dha Direct Elimination (Strong Base) Ester->Dha Base-Catalyzed Elimination

Divergent reaction pathways of Serine: Amide formation vs. O-acylation and Beta-elimination.

Self-Validating Experimental Protocol

This protocol utilizes an EDC/HOBt coupling strategy specifically designed to suppress side reactions while providing built-in analytical checkpoints.

Step 1: Controlled Pre-Activation

  • Action: Dissolve Z-Leu-OH (1.0 eq, 10 mmol) and HOBt (1.05 eq, 10.5 mmol) in anhydrous DMF (30 mL). Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.05 eq, 10.5 mmol) and stir for exactly 10 minutes.

  • Causality: Cooling minimizes the thermal energy available for oxazolone formation. HOBt rapidly traps the transient O-acylisourea intermediate to form a stable, less basic active ester, preventing epimerization.

Step 2: Amine Neutralization & Coupling

  • Action: In a separate vial, dissolve H-Ser-NH2·HCl (1.05 eq, 10.5 mmol) in DMF (10 mL). Add N-methylmorpholine (NMM) (1.05 eq) to neutralize the hydrochloride salt. Add this dropwise to the activated Z-Leu-OH solution. Allow to warm to room temperature and stir for 3 hours.

  • Causality: NMM is a weak, sterically hindered base (pKa ~7.4) that neutralizes the amine without being strong enough to abstract the alpha-proton of the activated leucine.

Step 3: In-Process Self-Validation (LC-MS Check)

  • Action: Sample 5 µL of the reaction mixture, dilute in 1 mL MeCN/H₂O, and inject into LC-MS.

  • Validation: You are looking for the disappearance of the Z-Leu-OH mass (m/z 266.3 [M+H]⁺). The desired product Z-Leu-Ser-NH2 will appear at m/z 352.4 [M+H]⁺. If a peak at m/z 599.7 appears, it indicates O-acylation. This immediate feedback validates the stoichiometry before workup.

Step 4: Self-Correcting Alkaline Workup

  • Action: Dilute the reaction with Ethyl Acetate (100 mL). Wash sequentially with 5% KHSO₄ (2x), saturated aqueous NaHCO₃ (2x for 15 minutes each), and brine. Dry over Na₂SO₄ and concentrate.

  • Causality & Validation: The extended NaHCO₃ wash acts as a self-correcting mechanism. While the desired N-acylation (amide bond) is entirely stable to mild base, any trace O-acyl esters formed on the serine side chain are base-labile and will be hydrolyzed back to the desired product during this wash.

Frequently Asked Questions (FAQs)

Q: Do I need to protect the Serine hydroxyl group (e.g., as a tert-butyl ether) for this specific synthesis? A: No. While protecting the side chain (e.g., using H-Ser(tBu)-NH2) completely prevents O-acylation and beta-elimination, it requires an additional global deprotection step (e.g., using TFA). For short, simple dipeptides like Z-Leu-Ser-NH2, leaving the hydroxyl unprotected is more atom-economical. As long as the coupling conditions are tightly controlled with HOBt to favor the kinetically faster N-acylation, side reactions remain negligible.

Q: Can I use DMAP to accelerate a sluggish coupling reaction? A: Absolutely not. DMAP is a hyper-nucleophilic catalyst that will indiscriminately drive the acylation of the unprotected Serine hydroxyl group, leading to massive O-acylation. Stick to HOBt or HOAt, which form active esters that are highly selective for primary amines over alcohols.

References

  • Epimerisation in Peptide Synthesis - PMC - NIH Source: National Institutes of Health (nih.gov) URL:[Link]

  • Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed Source: National Institutes of Health (nih.gov) URL:[Link]

  • Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students | Journal of Chemical Education Source: ACS Publications (acs.org) URL:[Link]

  • Side reactions in peptide synthesis: An overview - Bibliomed Source: Bibliomed (bibliomed.org) URL:[Link]

  • Phosphoserine Lyase Deoxyribozymes: DNA-Catalyzed Formation of Dehydroalanine Residues in Peptides | Journal of the American Chemical Society Source: ACS Publications (acs.org) URL:[Link]

  • An efficient synthesis of dehydroamino acids and dehydropeptides from O-Cbz and O-Eoc derivatives of serine and threonine Source: ResearchGate (researchgate.net) URL:[Link]

Sources

Troubleshooting

Part 1: Self-Validating Experimental Protocol

Technical Support Center: Advanced HPLC Purification of Z-Leu-Ser-NH2 Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challen...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced HPLC Purification of Z-Leu-Ser-NH2

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying the protected dipeptide Z-Leu-Ser-NH2 (Carbobenzoxy-L-Leucyl-L-Serinamide).

The purification of this molecule is not a standard "load-and-elute" process. The highly hydrophobic, aromatic Z-protecting group (Cbz) combined with the aliphatic Leucine creates strong retention on reversed-phase (RP) columns[1]. Conversely, the polar Serine hydroxyl and C-terminal amide introduce hydrogen-bonding dynamics that can lead to complex chromatographic behaviors. This guide synthesizes field-proven methodologies with rigorous mechanistic explanations to ensure high-purity, high-yield recovery.

To guarantee trustworthiness, this protocol incorporates a "self-validating" dual-wavelength tracking system. By monitoring both the peptide backbone and the Z-group simultaneously, you can instantly differentiate the target peptide from truncated impurities before mass spectrometry (MS) confirmation[2][3].

Step-by-Step RP-HPLC Purification Methodology

  • Sample Preparation (Solubility Optimization): Dissolve the crude Z-Leu-Ser-NH2 in a minimal volume of Dimethyl Sulfoxide (DMSO) or 50:50 Acetonitrile (ACN)/Water. The Z-group often causes precipitation in purely aqueous buffers. Filter the solution through a 0.22 µm PTFE syringe filter to remove particulate matter that could foul the column frit[4].

  • Column Selection & Equilibration: Mount an end-capped C18 preparative column (e.g., 5 µm particle size, 100–200 Å pore size)[5]. Equilibrate with 95% Mobile Phase A (0.1% Trifluoroacetic Acid [TFA] in Water) and 5% Mobile Phase B (0.1% TFA in ACN) until the baseline stabilizes.

  • Analytical Validation Injection: Before preparative scaling, inject 10–20 µL of the sample. Monitor at 214 nm (peptide amide bonds) and 254 nm (aromatic ring of the Z-group). Validation Check: The target peak must show a consistent 214/254 nm absorbance ratio across its entire width. A shifting ratio indicates co-elution.

  • Preparative Loading & Gradient Elution: Load the sample. Initiate a shallow gradient specifically optimized for diastereomer resolution: hold at 5% B for 2 minutes, then ramp from 20% B to 50% B at a shallow slope of 0.1% to 0.2% B/minute [6].

  • Fraction Collection & Lyophilization: Collect fractions strictly across the apex of the main peak, discarding the leading and trailing edges (where epimers and deletion sequences hide). Pool fractions with >95% purity (confirmed via analytical LC-MS) and lyophilize to yield the pure white peptide powder[3][4].

HPLC_Workflow Start Crude Z-Leu-Ser-NH2 Dissolution Filter Filtration (0.22 µm) Start->Filter Load Column Loading (C18, End-capped) Filter->Load Gradient Shallow Gradient Elution (0.1-0.2% B/min) Load->Gradient Detect Dual UV Detection (214 nm & 254 nm) Gradient->Detect Fraction Fraction Collection Detect->Fraction Analyze LC-MS Purity Check Fraction->Analyze Lyophilize Lyophilization (Pure Peptide) Analyze->Lyophilize

Standard RP-HPLC purification workflow for Z-protected dipeptides.

Part 2: Troubleshooting Guides & FAQs

Q1: I am seeing a closely eluting twin peak (a "shoulder") that has the exact same mass as my target peptide. What is this, and how do I separate it?

Causality: You are observing a diastereomer, specifically Z-D-Leu-L-Ser-NH2 . During the peptide coupling phase, the activated carboxylic acid of Z-Leu-OH can cyclize to form a 5(4H)-oxazolone intermediate[6]. The alpha-proton of this intermediate is highly acidic. In the presence of the coupling base (e.g., DIPEA), it undergoes rapid deprotonation and reprotonation, leading to racemization (loss of stereochemical integrity) of the Leucine residue[6][7]. Because diastereomers have nearly identical hydrophobic footprints, they co-elute on standard gradients. Solution:

  • Flatten the Gradient: Drop your gradient slope to 0.1% B/min precisely at the expected elution window (typically around 35-45% ACN for this molecule).

  • Increase Temperature: Raise the column compartment temperature to 45 °C to improve mass transfer kinetics and sharpen the peaks, which aids in resolving the shoulder.

Epimerization Activated Activated Z-Leu-OH (Chiral L-form) Oxazolone 5(4H)-Oxazolone Intermediate (Loss of stereocenter) Activated->Oxazolone Cyclization LL_Peptide Z-L-Leu-L-Ser-NH2 (Desired) Activated->LL_Peptide Direct Coupling Base Base / Slow Coupling Oxazolone->Base Deprotonation Serine H-Ser-NH2 Oxazolone->Serine Ring Opening Base->Oxazolone Racemization Serine->LL_Peptide 50% DL_Peptide Z-D-Leu-L-Ser-NH2 (Epimer Impurity) Serine->DL_Peptide 50%

Oxazolone-mediated epimerization pathway during peptide coupling.

Q2: My main peptide peak is severely tailing, ruining fraction purity. How do I fix this?

Causality: Peak tailing for Z-protected peptides is almost always caused by secondary interactions between the highly hydrophobic, electron-rich aromatic ring of the Z-group and unreacted (free) silanol groups on the silica stationary phase[5]. Solution: Ensure you are using a strictly end-capped C18 column[5]. Additionally, verify that your Mobile Phase A contains exactly 0.1% v/v TFA. TFA acts as an ion-pairing agent and lowers the pH to ~2.0, which suppresses the ionization of residual silanols, preventing them from dragging the peptide tail. If tailing persists, switching the modifier to Formic Acid (FA) can sometimes alter selectivity and improve peak shape[8].

Q3: LC-MS shows a significant impurity with a mass exactly +247 Da higher than my target. What is this?

Causality: The mass difference of +247 Da corresponds exactly to an additional Z-Leu residue. Because the hydroxyl (-OH) side chain of Serine is unprotected in this sequence, it can undergo O-acylation if an excess of activated Z-Leu-OH was used during synthesis, or if the coupling reaction was left running too long. This forms the branched byproduct Z-Leu-O-Ser(Z-Leu)-NH2. Solution: This impurity is significantly more hydrophobic than the target dipeptide due to the second Z-group. It will elute much later in the chromatogram. Ensure your gradient includes a high-organic wash step (up to 95% B) at the end of the run to flush this strongly retained impurity off the column, preventing carryover into your next injection.

Troubleshooting Issue Identify HPLC Issue Tailing Peak Tailing Issue->Tailing Coelution Co-elution / Epimers Issue->Coelution LowRec High Mass Impurity (+247 Da) Issue->LowRec Sol_Tailing1 Verify 0.1% TFA Modifer Tailing->Sol_Tailing1 Sol_Tailing2 Use End-capped C18 Tailing->Sol_Tailing2 Sol_Coelution1 Shallow Gradient (0.1% B/min) Coelution->Sol_Coelution1 Sol_Coelution2 Increase Temp (45°C) Coelution->Sol_Coelution2 Sol_LowRec1 Identify as O-acylation LowRec->Sol_LowRec1 Sol_LowRec2 Add 95% B Wash Step LowRec->Sol_LowRec2

Decision matrix for troubleshooting Z-Leu-Ser-NH2 purification.

Part 3: Quantitative Data & Optimization Matrices

To transition from a standard generic method to a highly optimized purification strategy, refer to the quantitative adjustments in the tables below.

Table 1: Gradient Optimization for Diastereomer Resolution Note: The optimized gradient sacrifices run time to achieve baseline resolution of the D-Leu epimer.

ParameterStandard Generic GradientOptimized Shallow GradientMechanistic Purpose
Initial Hold 5% B for 1 min5% B for 2 minsAllows polar salts and coupling reagents (e.g., HATU, DIPEA) to elute in the void volume.
Ramp Slope 1.0% B / min (5% to 65%)0.15% B / min (20% to 50%)Maximizes theoretical plates for the separation of the highly similar Z-D-Leu and Z-L-Leu diastereomers[6].
Flow Rate (Prep) 20 mL/min15 mL/minSlower linear velocity increases interaction time with the stationary phase, improving resolution.
Wash Step 95% B for 2 mins95% B for 5 minsEnsures complete elution of highly hydrophobic O-acylated Serine byproducts.

Table 2: Column Selection Matrix for Z-Protected Peptides

Column ChemistryPore SizeEnd-CappingPerformance for Z-Leu-Ser-NH2Recommendation
Standard C18 100 ÅNoPoor. Severe tailing due to Z-group interaction with free silanols.Avoid for Z-protected sequences.
End-Capped C18 100–120 ÅYesExcellent. Strong retention, sharp peaks, good recovery[5].Gold Standard. Best for general purification.
Phenyl-Hexyl 100 ÅYesVery Good. Offers alternative π−π selectivity for the aromatic Z-group.Use if C18 fails to resolve the epimer impurity.
C8 (Octyl) 200 ÅYesModerate. Less retention than C18[9].Unnecessary. The dipeptide is small enough that C18 won't cause irreversible binding.

References

  • BenchChem. Reverse-phase HPLC Peptide Purification.[2] URL: [Link]

  • Reddit Chromatography Community. HPLC Peptide Purification with C18 vs C4/C8 prep columns.[9] URL: [Link]

  • MDPI. Investigation of Ethanol and Isopropanol as Greener Alternatives to Acetonitrile in the RP-HPLC Purification of Peptides.[5] URL:[Link]

  • ACS Publications. Discovery of 3-Aminobenzyloxycarbonyl as an N-Terminal Group Conferring High Affinity.[3] URL: [Link]

  • ACS Publications. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection.[7] URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Racemization in Leu-Ser Peptide Synthesis

Welcome to the Application Support Center. As drug development increasingly relies on complex peptide sequences, maintaining chiral integrity during Solid-Phase Peptide Synthesis (SPPS) is critical.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development increasingly relies on complex peptide sequences, maintaining chiral integrity during Solid-Phase Peptide Synthesis (SPPS) is critical. This guide provides mechanistic insights, troubleshooting FAQs, and field-proven, self-validating protocols for mitigating epimerization during the synthesis of Leucine-Serine (Leu-Ser) or Serine-Leucine (Ser-Leu) peptide sequences.

Part 1: Mechanistic Deep Dive (The Causality of Epimerization)

To troubleshoot racemization, we must first understand the kinetic competition between the rate of amide bond formation ( kc​ ) and the rate of racemization ( kr​ ). When coupling Leucine and Serine, the kc​/kr​ ratio is inherently unfavorable due to two intersecting factors:

  • The Electronic Vulnerability of Serine ( kr​ ) : Serine is exceptionally susceptible to base-catalyzed racemization. The electron-withdrawing effect of the side-chain oxygen (even when protected by bulky groups like tBu or Bzl) increases the acidity of the α -proton. Upon carboxyl activation, the intermediate rapidly undergoes direct enolization or cyclizes into a 5(4H)-oxazolone intermediate .

  • The Steric Hindrance of Leucine ( kc​ ) : Leucine possesses a bulky aliphatic isobutyl side chain. When an activated Serine is coupled to a resin-bound Leucine, this steric bulk impedes the nucleophilic attack of the incoming amine, significantly lowering kc​ .

Because the coupling is slow, the lifetime of the activated Serine intermediate is extended, allowing the kr​ (oxazolone/enolization) pathway to dominate.

Mechanism A Activated Serine (O-protected) B Base (e.g., DIEA) Proton Abstraction A->B Base Catalysis E1 L-Ser-Leu Peptide (Desired) A->E1 Fast Coupling (kc > kr) DIC/Oxyma C1 Direct Enolization B->C1 C2 5(4H)-Oxazolone Formation B->C2 D Achiral Intermediate C1->D C2->D D->E1 Nucleophilic Attack E2 D-Ser-Leu Peptide (Epimerized) D->E2 Nucleophilic Attack

Fig 1. Mechanistic pathways of Serine racemization via oxazolone and enolization during synthesis.

Part 2: Troubleshooting FAQs

Q: Why am I seeing up to 10% D-Ser in my fragment coupling ending in Ser-OH? A: Fragment coupling with a C-terminal Serine is highly prone to oxazolone formation. Unlike urethane-protected single amino acids (e.g., Fmoc-Ser(tBu)-OH) which naturally resist oxazolone formation, peptidyl-Ser-OH lacks this urethane protection . You must use a racemization-suppressing additive like OxymaPure or HOAt with DIC, and strictly avoid excess base .

Q: I am using HATU/DIEA. Why is racemization still occurring despite fast coupling? A: HATU is a powerful coupling reagent, but it requires a tertiary amine base. DIEA (DIPEA) is a strong base that actively abstracts the α -proton of the activated Serine. To suppress base-catalyzed racemization, switch to a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-trimethylpyridine (TMP/sym-collidine) .

Q: Does temperature play a significant role in this specific sequence? A: Yes. Elevated temperatures exponentially accelerate kr​ (racemization) faster than kc​ (coupling). If using microwave-assisted peptide synthesis (MAPS), lowering the temperature for the Ser-Leu coupling step to room temperature (or even 0°C during pre-activation) is strictly required .

Workflow Start Epimerization Detected (Chiral HPLC) Q1 Is strong base (DIEA) used? Start->Q1 A1 Switch to NMM or TMP Q1->A1 Yes Q2 Is coupling slow due to Leu steric bulk? Q1->Q2 No A2 Use DIC/OxymaPure Optimize Concentration Q2->A2 Yes Q3 Is temperature > 25°C? Q2->Q3 No A3 Cool to 0-20°C Q3->A3 Yes

Fig 2. Troubleshooting workflow for mitigating D-enantiomer formation in Leu-Ser peptide coupling.

Part 3: Quantitative Reagent Efficacy

Selecting the correct coupling reagent and base combination is the most effective way to manipulate the kc​/kr​ ratio.

Coupling SystemBase RequiredRelative Coupling Rate ( kc​ )Racemization Risk ( kr​ )Recommendation for Leu-Ser
HATU / DIEA Strong (DIEA)Very HighHighNot recommended. Strong base promotes α -proton abstraction.
DIC / HOBt None / Weak (NMM)ModerateModerateAcceptable baseline. May still yield 2-5% D-Ser.
DIC / OxymaPure None / Weak (NMM)HighLowOptimal choice. Oxyma suppresses oxazolone formation effectively.
Ynamides NoneModerateVery LowEmerging technology 1] for highly sensitive N C elongations.

Part 4: Self-Validating Protocol for Low-Racemization Leu-Ser Coupling

This protocol utilizes a DIC/OxymaPure coupling strategy with built-in validation gates to ensure stereochemical integrity is maintained throughout the workflow.

Reagents Required:

  • Fmoc-Ser(tBu)-OH (3.0 equivalents)

  • Diisopropylcarbodiimide (DIC) (3.0 equivalents)

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) (3.0 equivalents)

  • N-methylmorpholine (NMM) (0.1 equivalents - catalytic only if required)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Resin Preparation: Swell the Leu-bound peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 mins). Wash thoroughly with DMF (5 times).

  • Pre-Activation (Temperature Controlled):

    • Dissolve Fmoc-Ser(tBu)-OH and OxymaPure in minimal anhydrous DMF.

    • Chill the solution to 0°C in an ice bath.

    • Add DIC dropwise to the chilled solution. Stir for 3 minutes.

    • Causality Note: Pre-activating at 0°C prevents the premature formation of the oxazolone intermediate before the activated species is introduced to the nucleophile.

  • Coupling:

    • Add the chilled pre-activated mixture to the resin.

    • Allow the reaction to proceed at room temperature (20°C) for 60-90 minutes. Do not apply microwave heating.

  • Validation Gate 1 (Coupling Efficiency): Perform a Kaiser Test on a few resin beads.

    • Pass: Beads remain yellow/colorless (proceed to step 6).

    • Fail: Beads turn blue. Do not re-subject to DIC/Oxyma. Perform a second coupling using a different chemistry (e.g., PyBOP/NMM) to avoid extended exposure to the same activation state.

  • Validation Gate 2 (Stereochemical Integrity):

    • Perform a microcleavage on 5 mg of resin using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour.

    • Evaporate, precipitate in cold ether, and analyze via Chiral HPLC or Marfey’s Reagent derivatization followed by LC-MS.

    • Pass: D-Ser < 1.0%. Proceed with the next synthesis cycle.

Part 5: Comprehensive References

  • Benchchem (2025). How to prevent racemization of serine during peptide coupling. Benchchem Technical Resources. 2

  • Highfine (2024). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Highfine Biotech.3

  • Bachem (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Knowledge Base. 4

  • Kovacs, J., et al. (1984). Racemization mechanism of serine dipeptide active ester derivatives. International Journal of Peptide and Protein Research. 5

  • ChemRxiv (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv Preprints. 1

Sources

Troubleshooting

Technical Support Center: Incomplete Coupling in the Synthesis of Z-Leu-Ser-NH2

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with incomplete coupling, s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with incomplete coupling, specifically during the synthesis of the dipeptide Z-Leu-Ser-NH2. Here, we will dissect the potential causes of this issue and provide robust, field-proven troubleshooting strategies to ensure the successful synthesis of your target peptide.

Understanding the Challenge: Why is Z-Leu-Ser-NH2 Prone to Incomplete Coupling?

The synthesis of Z-Leu-Ser-NH2, while seemingly straightforward, presents a confluence of factors that can lead to incomplete coupling of the Z-Leucine to the resin-bound Serine. Understanding these underlying chemical and physical hurdles is the first step toward overcoming them.

  • Steric Hindrance: The N-terminal benzyloxycarbonyl (Z) protecting group is bulky. This, combined with the sterically demanding isobutyl side chain of Leucine, can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the resin-bound Serine.[1][2][3] This steric clash is a primary contributor to sluggish or incomplete coupling reactions.

  • Secondary Structure Formation and Aggregation: Even at the dipeptide stage, intermolecular hydrogen bonding can initiate peptide aggregation on the solid support.[4][5][6] This aggregation can cause the resin to shrink and can physically block reactive sites, preventing reagents from diffusing effectively.[6][7][8] Hydrophobic sequences are particularly prone to aggregation.[5][8]

  • Side Reactions of Serine: The hydroxyl group on the side chain of Serine, if unprotected, can undergo side reactions. While less common with standard coupling procedures, O-acylation can occur, leading to undesired byproducts.[9] Additionally, under certain cleavage conditions, O-sulfonation of serine can be a significant side reaction if appropriate scavengers are not used.[10]

  • Resin and Solvent Effects: The choice of solid support and solvent system is critical for successful SPPS.[11][12] Inadequate swelling of the resin in the chosen solvent can severely limit the accessibility of the reactive sites, leading to incomplete reactions.[13][14] The solvation of the growing peptide chain itself is also crucial for maintaining its reactivity.[11][15]

Section 1: Diagnosis of Incomplete Coupling

Accurate diagnosis is paramount. Before attempting to optimize the coupling reaction, it is essential to confirm that incomplete coupling is indeed the issue.

FAQ: How can I confirm that the coupling of Z-Leu to Ser-resin is incomplete?

The most common and reliable method for monitoring coupling completion in real-time is through a qualitative colorimetric test that detects the presence of free primary amines on the resin.

The Kaiser Test (Ninhydrin Test): This is a highly sensitive test for primary amines.[16][17] A positive result, indicated by an intense blue color on the resin beads and/or in the solution, signifies the presence of unreacted N-terminal amines of Serine, confirming an incomplete coupling reaction.[17][18] A negative result (yellow or colorless beads) indicates that the coupling is likely complete.[4]

Protocol 1: The Kaiser Test [18][19]

ReagentPreparation
Solution A 66% w/v Potassium Cyanide (KCN) in deionized water, diluted 1:50 in Pyridine.
Solution B 5% w/v Ninhydrin in n-Butanol.
Solution C 80% w/v Phenol in n-Butanol.

Procedure:

  • Withdraw a small sample of resin beads (approximately 5-10 mg) from your reaction vessel after the coupling step and wash them thoroughly with DMF.

  • Place the beads in a small glass test tube.

  • Add 2-3 drops of each of Solution A, B, and C to the test tube.

  • Heat the tube at 100-110°C for 5 minutes.[4][17]

  • Observe the color of the beads and the solution.

Interpreting the Results:

ObservationInterpretation
Dark blue beads and solution Incomplete coupling. Significant amount of free amine remains.
Yellow beads, colorless solution Complete coupling. No detectable free primary amine.
Slightly blue beads Near-complete coupling. Trace amounts of free amine may be present.

Section 2: Troubleshooting and Optimization Strategies

Once incomplete coupling has been confirmed, a systematic approach to troubleshooting is required. The following strategies address the most common causes of this issue.

FAQ: My Kaiser test is positive. What are my immediate options?

If a positive Kaiser test indicates incomplete coupling, do not proceed to the next step (deprotection). Instead, consider the following immediate actions:

  • Recouple: The simplest approach is to repeat the coupling step. Drain the reaction vessel and add a fresh solution of the activated Z-Leu. Allow the reaction to proceed for another 1-2 hours and then re-test with the Kaiser test.[16]

  • Capping: If the second coupling attempt still results in a positive Kaiser test, it is advisable to "cap" the unreacted Serine amines. This prevents the formation of a deletion sequence (in this case, just Ser-NH2) in the final product.[4][16] Capping is achieved by acetylating the unreacted amines with acetic anhydride.

Protocol 2: Acetic Anhydride Capping

  • Wash the resin thoroughly with DMF.

  • Prepare a capping solution of Acetic Anhydride/DIPEA/DMF (e.g., in a 1:1:8 ratio).

  • Add the capping solution to the resin and agitate for 30-60 minutes at room temperature.

  • Wash the resin extensively with DMF to remove excess capping reagents.

FAQ: I consistently experience incomplete coupling with this sequence. What preventative measures can I take?

For "difficult" couplings like Z-Leu to Ser, optimizing the reaction conditions from the outset is crucial.

1. Choice of Coupling Reagents:

Not all coupling reagents are created equal, especially when dealing with steric hindrance.[20][21] While standard carbodiimide reagents like DIC, when combined with an additive like HOBt, are often sufficient, more powerful uronium or phosphonium salt-based reagents can significantly improve efficiency for challenging sequences.[20][22][23]

Reagent ClassExamplesCharacteristics
Carbodiimides DIC, DCC, EDCCost-effective, but can be less efficient for hindered couplings.[20]
Uronium/Aminium Salts HATU, HBTU, HCTUHighly efficient, fast reaction times, and known to suppress side reactions.[20][21][24] Often the reagents of choice for difficult couplings.[24]
Phosphonium Salts PyBOP, PyAOPAlso highly efficient with low racemization risk.[20]

Recommendation: For the Z-Leu-Ser-NH2 synthesis, switching from a carbodiimide-based method to a uronium salt like HATU is a highly recommended first step in optimization.[22][24]

G Z_Leu_COOH Z-Leu-COOH Active_Ester Activated Z-Leu-OAt Ester Z_Leu_COOH->Active_Ester Activation HATU HATU + DIPEA HATU->Active_Ester Coupled_Peptide Z-Leu-Ser-Resin Active_Ester->Coupled_Peptide Coupling Ser_Resin H-Ser-Resin Ser_Resin->Coupled_Peptide

2. Solvent and Temperature Considerations:

The solvent plays a crucial role in resin swelling and peptide chain solvation.[11][12]

  • DMF vs. NMP: While Dimethylformamide (DMF) is the most common solvent in SPPS, N-Methyl-2-pyrrolidone (NMP) can be a superior choice for sequences prone to aggregation due to its better solvating properties.[4][8][12]

  • Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 40-50°C) can help disrupt secondary structures and provide the necessary energy to overcome the activation barrier of a sterically hindered reaction.[4][14] However, be cautious as excessive heat can increase the risk of side reactions like racemization.[1]

3. Resin Properties:

The characteristics of your solid support can have a significant impact on the synthesis.

  • Loading Capacity: For difficult sequences, using a resin with a lower loading capacity can be beneficial.[13][14] This increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.

  • Resin Type: While standard polystyrene resins are widely used, more hydrophilic resins like PEG-based resins (e.g., TentaGel) can improve solvation of the growing peptide chain and minimize aggregation.[7]

Troubleshooting Workflow:

G Start Start: Synthesis of Z-Leu-Ser-NH2 Coupling Perform Z-Leu Coupling Start->Coupling Kaiser_Test Perform Kaiser Test Coupling->Kaiser_Test Negative Negative Result: Coupling Complete Kaiser_Test->Negative Colorless Positive Positive Result: Incomplete Coupling Kaiser_Test->Positive Blue Proceed Proceed to Cleavage Negative->Proceed Recouple Recouple with Fresh Reagents Positive->Recouple Optimize Optimize Conditions: - Stronger Coupling Reagent (HATU) - Change Solvent (NMP) - Increase Temperature Positive->Optimize For future syntheses Kaiser_Test2 Perform Kaiser Test Again Recouple->Kaiser_Test2 Kaiser_Test2->Negative Colorless Kaiser_Test2->Positive Blue Cap Cap with Acetic Anhydride Kaiser_Test2->Cap If still blue Cap->Proceed

Section 3: Post-Synthesis Analysis

Even with a negative Kaiser test, it is good practice to analyze the purity of the crude peptide after cleavage from the resin. This provides the ultimate confirmation of the synthesis's success.

FAQ: How do I analyze the purity of my crude Z-Leu-Ser-NH2?

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC (RP-HPLC) is the gold standard for analyzing peptide purity.[25][26][27] It separates the target peptide from any impurities, such as deletion sequences or products of side reactions.[26][28]

Protocol 3: Analytical RP-HPLC

  • Cleavage: Cleave a small amount of the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H2O). Precipitate the crude peptide in cold ether.[19]

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent, often a mixture of water and acetonitrile.[25]

  • Analysis: Inject the sample onto a C18 RP-HPLC column. Elute the peptide using a gradient of increasing acetonitrile concentration (in water, both containing 0.1% TFA).

  • Detection: Monitor the elution profile at a wavelength of 215-220 nm, which is optimal for detecting the peptide bond.[29]

  • Data Interpretation: The purity is calculated by integrating the area of the main product peak and expressing it as a percentage of the total area of all peaks in the chromatogram.[25]

Mass Spectrometry (MS):

Coupling HPLC with mass spectrometry (HPLC-MS) is highly recommended. MS will confirm the molecular weight of the main peak, verifying that it is indeed Z-Leu-Ser-NH2, and can help identify the nature of any impurity peaks.[26]

By systematically applying these diagnostic and troubleshooting strategies, researchers can overcome the challenges associated with the synthesis of Z-Leu-Ser-NH2 and ensure the production of high-purity peptides for their research and development needs.

References

  • Vertex AI Search. (n.d.). Peptide Synthesis for Beginners.
  • Jaeger, E., et al. (1993). Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis. Biol Chem Hoppe Seyler, 374(5), 349-62.
  • BenchChem. (n.d.). Troubleshooting incomplete coupling of 8-Aminooctanoic acid in peptide synthesis.
  • BenchChem. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • ChemPep Inc. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview.
  • AltaBioscience. (2024, June 13). Advantages of Wang Resin in Peptide Synthesis.
  • BenchChem. (n.d.). A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research, 54(9), 2219–2231.
  • White, P., et al. (2005). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Journal of Peptide Science, 11(1), 18-26.
  • Kates, S. A., et al. (2006). Search for optimal coupling reagent in multiple peptide synthesizer. Journal of Peptide Science, 12(4), 238-42.
  • BenchChem. (n.d.). Kaiser test for monitoring incomplete coupling of modified amino acids.
  • Indian Academy of Sciences. (n.d.). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides.
  • BenchChem. (n.d.). Troubleshooting guide for low yield in Fmoc-Hyp-OH peptide synthesis.
  • MBL International. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Open Access Pub. (2024, April 30). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase.
  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Stynthesis Contents.
  • Patil, N. A. (2016, March 26). Response to "Has anyone encountered problem with attachment of Tyrosine in solid phase peptide synthesis ?". ResearchGate.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • da Silva, E. L., et al. (2000). Correlation between Solvation of Peptide-Resins and Solvent Properties. The Journal of Organic Chemistry, 65(21), 7010-7014.
  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails?.
  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
  • Mtoz Biolabs. (n.d.). Workflow of HPLC in Peptide Purity Analysis.
  • AltaBioscience. (n.d.). Peptide Purification and Product Analysis.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions.
  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 223-42.
  • Mant, C. T., & Hodges, R. S. (Eds.). (1991). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press.
  • ResearchGate. (2018, August 12). Side reactions in peptide synthesis: An overview.
  • Atherton, E., et al. (1975). Active esters and resins in peptide synthesis: the role of steric hindrance. Journal of the Chemical Society, Chemical Communications, (13), 537-539.
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794-5801.
  • ResolveMass Laboratories Inc. (2026, January 1). Peptide Characterization by RP-HPLC for Regulatory Submissions.

Sources

Optimization

Difficulties with Asp-Gly, Asp-Pro, Asp-Ser sequences in peptides

Welcome to the Advanced Peptide Synthesis Technical Support Center . As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter catastrophic yield losses whe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Technical Support Center . As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter catastrophic yield losses when synthesizing peptides containing Asp-Gly (DG) , Asp-Ser (DS) , and Asp-Pro (DP) motifs.

These sequences are notorious for undergoing severe side reactions during standard Solid-Phase Peptide Synthesis (SPPS). Below is our comprehensive troubleshooting guide, designed to explain the mechanistic causality behind these failures and provide field-proven, self-validating protocols to ensure the integrity of your target peptides.

Section 1: The Aspartimide Crisis (Asp-Gly & Asp-Ser)

Q1: Why do my Asp-Gly and Asp-Ser sequences yield complex mixtures with +67 Da mass shifts on LC-MS? The Causality: You are observing base-catalyzed aspartimide formation[1]. During repetitive Fmoc deprotection cycles using 20% piperidine, the backbone amide nitrogen adjacent to the aspartic acid residue becomes deprotonated[1]. This highly nucleophilic nitrogen attacks the β-carboxyl carbon of the Asp side chain, forming a five-membered cyclic imide (aspartimide)[1][2].

Glycine lacks a side chain, offering zero steric hindrance to block this intramolecular attack, making Asp-Gly the highest-risk motif[1][2]. Serine's side chain can actively catalyze the ring closure or offer minimal steric protection[1][2]. Once the aspartimide ring forms, it can either hydrolyze into a mixture of α- and β-peptides (isomers with the exact same mass as your target), or undergo aminolysis by piperidine to form piperidide adducts, which present as the classic +67 Da mass shift [1].

Q2: How can I definitively prevent aspartimide formation in these high-risk sequences? The Solution: You must disrupt the mechanism either chemically (by buffering the base) or physically (by removing the reactive amide proton). Adding an acidic buffer like 0.1 M Hydroxybenzotriazole (HOBt) to your piperidine solution reduces the microenvironmental basicity, significantly slowing the deprotonation step[2][3]. For complete eradication, utilize backbone-protecting groups like Dmb (2,4-dimethoxybenzyl) or Hmb (2-hydroxy-4-methoxybenzyl) [3][4]. By coupling a pre-formed Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide, you replace the reactive amide proton with a bulky protecting group that physically blocks cyclization[4].

Aspartimide_Logic Seq High-Risk Sequence (Asp-Gly / Asp-Ser) Base Base Catalysis (20% Piperidine) Seq->Base Standard Fmoc SPPS Prev1 Dmb/Hmb Backbone Protection Seq->Prev1 Sequence Modification Prev2 0.1M HOBt in Piperidine Seq->Prev2 Reagent Modification Imide Aspartimide Intermediate (Cyclic Imide) Base->Imide Intramolecular Attack Iso α/β-Peptide Isomers (Same Mass) Imide->Iso Hydrolysis Pip Piperidide Adducts (+67 Da Mass Shift) Imide->Pip Piperidine Aminolysis Success Intact Target Peptide Prev1->Success Prev2->Success

Logical workflow of aspartimide formation mechanisms and corresponding prevention strategies.

Data Presentation: Aspartimide Prevention Efficacy

To guide your experimental design, review the quantitative impact of various prevention strategies below:

StrategySequence ContextAspartimide / Byproduct Level (%)Implementation Complexity
Standard (20% Piperidine) Asp-Gly> 50% (Extended cycles)Low
0.1 M HOBt in Piperidine Asp-Gly5% - 15%Low
Fmoc-Asp(OtBu)-(Dmb)Gly-OH Asp-Gly< 0.1%Moderate (Requires specific building block)
Pseudoproline Dipeptide Asp-Ser< 0.1%Moderate (Requires specific building block)
Experimental Protocol: Optimized SPPS Workflow for Asp-Gly/Asp-Ser

Self-Validation Check: Monitor the crude peptide via LC-MS. A successful run will show a single sharp peak without leading/trailing shoulders (which indicate β-peptides) or +67 Da peaks.

  • Resin Preparation: Swell the peptide-resin in Dimethylformamide (DMF) for 30 minutes in the reaction vessel[2].

  • Modified Deprotection: Treat the resin with 20% piperidine in DMF containing 0.1 M HOBt for 2 x 10 minutes[1][3]. The HOBt acts as an acidic buffer to suppress backbone amide deprotonation.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 minute) to remove all traces of base.

  • Dipeptide Coupling: Instead of sequential coupling, utilize the pre-formed dipeptide Fmoc-Asp(OtBu)-(Dmb)Gly-OH (or a pseudoproline dipeptide for Asp-Ser)[3][4]. Use 3 equivalents of the dipeptide, 3 eq HATU, and 6 eq DIEA. React for 2 hours.

  • Continuation & Cleavage: Proceed with standard SPPS. The Dmb/Hmb group is acid-labile and will be globally removed during the final Trifluoroacetic Acid (TFA) cleavage step[3].

Section 2: The Cleavage Conundrum (Asp-Pro)

Q3: Why is my Asp-Pro containing peptide fragmenting into two distinct pieces during final TFA cleavage? The Causality: You are observing acid-catalyzed hydrolysis of the Asp-Pro peptide bond[5]. The proline ring introduces significant conformational strain into the peptide backbone. When combined with the neighboring carboxyl group of the aspartic acid residue, this specific amide bond becomes highly susceptible to cleavage under acidic conditions[5][6]. While this property is often intentionally exploited in recombinant protein engineering to cleave fusion tags using mild acids (e.g., 50-70% formic acid)[6], it is a catastrophic liability during the harsh 95% TFA cleavage required at the end of Fmoc-SPPS.

AspPro_Cleavage DP Asp-Pro Peptide on Resin Cleavage Standard TFA Cleavage (2-3h, Room Temp) DP->Cleavage Standard Protocol Opt1 Reduce Cleavage Time (1 - 1.5h) DP->Opt1 Optimization Opt2 Lower Temperature (0°C to 15°C) DP->Opt2 Optimization Frag Fragmented Peptides (DP Bond Hydrolysis) Cleavage->Frag Acid-Catalyzed Cleavage Success Intact Asp-Pro Peptide Opt1->Success Opt2->Success

Troubleshooting acid-catalyzed cleavage of Asp-Pro peptide bonds during TFA treatment.

Experimental Protocol: Temperature-Controlled Cleavage for Asp-Pro Peptides

Self-Validation Check: If fragmentation persists, LC-MS will reveal two distinct masses corresponding to the N-terminal and C-terminal fragments split exactly at the DP bond. Strict temperature adherence is required to prevent this.

  • Cocktail Preparation: Prepare a standard mild cleavage cocktail: TFA/TIS/H2O (95:2.5:2.5 v/v/v). Crucial Step: Pre-chill the cocktail to 0°C in an ice bath.

  • Resin Treatment: Add the chilled cocktail to the resin (approx. 10 mL per gram of resin).

  • Temperature-Controlled Incubation: Incubate the reaction vessel at 0°C to 15°C for a maximum of 1.5 hours. Do not allow the reaction to reach standard room temperature, as thermal energy exponentially accelerates the acid-catalyzed hydrolysis of the conformationally strained Asp-Pro bond[5][6].

  • Rapid Precipitation: Filter the cleavage solution directly into cold diethyl ether (-20°C) to immediately precipitate the peptide and rapidly dilute the acid, halting hydrolysis. Centrifuge and wash the pellet with cold ether three times.

References

  • Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS) Peptide Chemistry URL: [Link]

  • Preventing Aspartimide Formation in Fmoc SPPS of Asp-Gly Containing Peptides Journal of Peptide Science URL:[Link]

  • Hmb and Dmb Protected Derivatives AAPPTec URL: [Link]

  • Rational Design of a Carrier Protein for the Production of Recombinant Toxic Peptides in Escherichia coli PLOS ONE URL:[Link]

  • Chemical Cleavage of an Asp-Cys Sequence Allows Efficient Production of Recombinant Peptides Bioconjugate Chemistry (ACS Publications) URL:[Link]

Sources

Troubleshooting

FAQ 1: Why do my Met, Cys, and Trp residues oxidize during TFA cleavage, and how do I prevent it?

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most pervasive challenges in Solid-Phase Peptide Synthesis (SPPS): the unintend...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most pervasive challenges in Solid-Phase Peptide Synthesis (SPPS): the unintended oxidation of sensitive amino acid residues (Methionine, Cysteine, and Tryptophan).

This guide bypasses generic advice to focus on the chemical causality of oxidation, offering field-proven, self-validating protocols to protect your peptide yields.

The Causality: During the final cleavage of the peptide from the solid support resin, concentrated Trifluoroacetic Acid (TFA) is used to simultaneously decouple the peptide and remove side-chain protecting groups (e.g., t-Butyl, Trityl). This process generates highly reactive, electron-deficient carbocations. If left unchecked, these carbocations—along with ambient oxygen—will aggressively attack the electron-rich thioether of Methionine (Met), the thiol of Cysteine (Cys), and the indole ring of Tryptophan (Trp)[1].

The Solution: You must saturate the cleavage environment with nucleophilic "scavengers" that act as sacrificial targets for these carbocations. The industry standard for peptides containing multiple sensitive residues is Reagent K [1].

Table 1: Composition and Mechanistic Role of Reagent K

ComponentPercentage (v/v)Mechanistic Role in Preventing Oxidation
TFA 82.5%Primary cleavage and deprotection agent.
Phenol 5.0%Protects Tyr and Trp from electrophilic alkylation and reattachment of protecting groups.
Water 5.0%Quenches t-butyl cations via hydrolysis.
Thioanisole 5.0%Highly effective sulfur-based scavenger; specifically protects Met and Trp from oxidation.
EDT (1,2-Ethanedithiol)2.5%The ultimate thiol scavenger; prevents Cys oxidation and disulfide scrambling.

Note: Always sparge your cleavage cocktail with Argon or Nitrogen gas for 5 minutes prior to adding it to the resin to displace dissolved oxygen.

FAQ 2: EDT is highly malodorous and toxic. What are my alternatives for preventing oxidation without using EDT?

The Causality: EDT (1,2-ethanedithiol) is notorious for its pungent, lingering odor. However, its chemical function is simply to provide a highly reactive thiol group. We can substitute this with silane-based or alternative thiol-based scavengers that lack the volatility of EDT.

The Solution: If your facility restricts EDT usage, switch to Reagent B or Reagent L [2].

  • Reagent B (TIPS Strategy): Replaces EDT and thioanisole with Triisopropylsilane (TIPS). TIPS is a bulky, odorless silane that acts as an excellent hydride donor to quench carbocations. Composition: 95% TFA, 2.5% Water, 2.5% TIPS.

  • Reagent L (DTT Strategy): Replaces EDT with Dithiothreitol (DTT). DTT is a solid, low-odor reducing agent that effectively protects Cys and Met during cleavage[2].

Visualization: Cleavage & Scavenger Mechanism

CleavageMechanism Resin Peptidyl-Resin (Protected) TFA TFA Cleavage Resin->TFA Cations Reactive Carbocations & Oxygen TFA->Cations Generates Scavengers Scavengers Added (EDT, Thioanisole, TIPS) Cations->Scavengers Quenched by Oxidized Oxidized/Alkylated Byproducts Cations->Oxidized Unquenched (No Scavengers) Target Intact Peptide (Met/Cys/Trp Protected) Scavengers->Target Yields

Workflow of SPPS cleavage demonstrating how scavengers intercept carbocations to prevent oxidation.

FAQ 3: My peptide oxidized during downstream purification. Should I use DTT or TCEP to rescue it?

The Causality: Post-cleavage, peptides are often exposed to aqueous buffers during HPLC purification or lyophilization. At neutral to basic pH (pH > 7.0), free thiols (Cys) rapidly oxidize to form intermolecular or intramolecular disulfide bonds[3].

The Solution: While DTT is the traditional choice, TCEP (Tris(2-carboxyethyl)phosphine) is vastly superior for analytical and preparative peptide rescue[4][5]. TCEP utilizes a phosphorus atom to execute a nucleophilic attack on the sulfur-sulfur bond, driving the reduction forward irreversibly through hydrolysis[5].

Table 2: TCEP vs. DTT for Peptide Reduction

FeatureTCEP (Tris(2-carboxyethyl)phosphine)DTT (Dithiothreitol)
Mechanism Irreversible nucleophilic attack by Phosphorus[5].Reversible thiol-disulfide exchange.
pH Range Broad (pH 1.5 to 8.5)[4].Narrow (Requires basic pH 7.0 - 9.5)[3].
Air Stability Highly resistant to air oxidation[4].Readily oxidizes in air; requires inert gas[3].
Odor Odorless[5].Pungent thiol odor.
Downstream Compatibility Does not interfere with most maleimide labeling[4].Must be completely removed prior to labeling.
Self-Validating Protocol: Reversing Oxidation with TCEP

This protocol is self-validating: you will confirm the shift in retention time and mass-to-charge (m/z) ratio via LC-MS before proceeding to final lyophilization.

  • Preparation: Dissolve the oxidized crude peptide in degassed, LC-MS grade water or acidic buffer (e.g., 0.1% TFA in water) to a concentration of 1-5 mg/mL.

  • Reagent Addition: Add a 5 to 10-fold molar excess of TCEP•HCl to the peptide solution. (TCEP is highly soluble in aqueous buffers up to 310 g/L)[4].

  • Reaction: Incubate the mixture at room temperature for 15–30 minutes. TCEP reduction is exceptionally fast and usually completes within 5 minutes[4].

  • Validation (Crucial Step): Inject a 5 µL aliquot into the LC-MS.

    • Validation Check: You should observe the disappearance of the oxidized mass (e.g.,[M+H]+) and the appearance of the reduced mass (e.g., [M+H+2]+ for a single disulfide reduction). The reduced peptide will typically elute later on a C18 reverse-phase column due to increased hydrophobicity compared to the oxidized form.

  • Purification: Directly inject the reduced mixture onto a preparative HPLC system. Unlike DTT, TCEP does not absorb strongly at 214 nm or 254 nm, ensuring a clean baseline during purification.

Visualization: TCEP Reduction Mechanism

TCEPMechanism OxPeptide Oxidized Peptide (Disulfide Bridge) TCEP Add TCEP•HCl (pH 1.5 - 8.5) OxPeptide->TCEP Attack Nucleophilic Attack by Phosphorus Atom TCEP->Attack Hydrolysis Rapid Hydrolysis (Irreversible) Attack->Hydrolysis RedPeptide Reduced Peptide (Free Thiols Restored) Hydrolysis->RedPeptide

Mechanistic pathway of TCEP reducing oxidized peptide disulfide bonds via nucleophilic attack.

FAQ 4: Can I proactively prevent Methionine oxidation during the synthesis phase?

The Causality: Methionine is highly susceptible to oxidation, forming methionine sulfoxide [Met(O)] upon exposure to trace oxygen in DMF or during prolonged synthesis cycles. Once oxidized randomly, it creates a heterogeneous crude mixture that is difficult to purify.

The Solution: The Met(O) Strategy Instead of fighting random oxidation, control it. Synthesize your peptide using the artificially oxidized building block Fmoc-Met(O)-OH . Because the residue is already oxidized, it is immune to further oxidative degradation during synthesis. During the final cleavage step, use Reagent H (TFA, phenol, thioanisole, EDT, dimethyl sulfide, and ammonium iodide). The combination of ammonium iodide and dimethyl sulfide acts as a targeted reducing agent, converting the Met(O) back to pure Methionine precisely as the peptide is cleaved from the resin[2][6].

References

  • WPMU CDN / Peptide Synthesis Manuals. "Cleavage Cocktail Selection." Available at: [Link]

  • Bio-Synthesis. "Disulfide reduction using TCEP reaction." Bio-Synthesis Technical Bulletins. Available at: [Link]

Sources

Optimization

Advanced Peptide Synthesis Support Center: Managing Leucine-Rich "Difficult" Sequences

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate one of the most notorious challenges in solid-phase peptide synthesis (SPPS): the assembly of hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate one of the most notorious challenges in solid-phase peptide synthesis (SPPS): the assembly of highly hydrophobic, leucine-rich sequences.

Whether you are synthesizing transmembrane domains, leucine zippers, or complex amyloidogenic proteins, this guide will provide you with the mechanistic understanding and field-proven protocols required to rescue failing syntheses.

The "Leucine Problem": A Mechanistic Overview

Leucine (Leu) is a highly hydrophobic, aliphatic amino acid characterized by a bulky isobutyl side chain. In SPPS, the incorporation of consecutive leucines or Leu-rich motifs fundamentally alters the thermodynamics of the growing peptide chain.

The Causality of Failure: As the hydrophobic chain elongates, the localized concentration of non-polar side chains drives the peptide backbone to form inter- and intra-molecular hydrogen bonds. This results in the formation of highly stable, insoluble β-sheet structures on the solid support ([1]). Consequently, the peptide-resin matrix collapses, sterically shielding the N-terminal amine. This physical barrier prevents reagents from accessing the reaction site, leading to incomplete Fmoc deprotection, truncated sequences, and ultimately, synthesis failure.

Workflow Visualization

G Start Hydrophobic Leu-Rich Sequence Identified Agg On-Resin Aggregation (β-Sheet Formation) Start->Agg Drives Resin 1. Matrix Optimization Agg->Resin Mitigation 1 Thermo 2. Thermodynamic Control Agg->Thermo Mitigation 2 Struct 3. Structural Disruption Agg->Struct Mitigation 3 PEG Use ChemMatrix (PEG) Resin (Enhances Solvation) Resin->PEG Success Successful Elongation & High Crude Purity PEG->Success MW Microwave-Assisted SPPS (75°C - 90°C) Thermo->MW MW->Success Depsi Incorporate Isoacyl Dipeptides (O-acyl isopeptide method) Struct->Depsi Depsi->Success

Workflow for overcoming aggregation in leucine-rich difficult peptide sequences.

Troubleshooting Guide & FAQs

Q1: I am synthesizing a transmembrane domain with a poly-leucine motif. After the 4th consecutive Leucine, my Kaiser tests remain positive despite double coupling. What is happening and how do I fix it? A1: You have hit the β-sheet aggregation threshold. If you are using a standard Polystyrene (PS) resin, the matrix is shrinking because PS cannot accommodate the highly hydrophobic, aggregated peptide chain. Solution: Switch to a 100% PEG-based resin, such as ChemMatrix. ChemMatrix consists exclusively of primary ether bonds, making it highly amphiphilic. It swells excellently in diverse solvents (both polar and non-polar), maintaining the solvation of the hydrophobic Leu-chain and preventing the physical collapse of the resin bed ([2]).

Q2: I switched to a PEG-based resin, but I am still seeing deletion sequences in my Leu-Val rich regions. What thermodynamic interventions can I apply? A2: While the resin provides the optimal physical environment, the steric hindrance from the bulky isobutyl (Leu) and isopropyl (Val) side chains still poses a severe kinetic barrier. Solution: Implement Microwave-assisted SPPS (MW-SPPS). Heating the reaction to 75°C–90°C provides the thermodynamic energy required to disrupt the hydrogen bonding network of the β-sheets and significantly increases the kinetic rate of acylation, driving the coupling to completion before secondary structures can stabilize ([3]).

Q3: My sequence is so hydrophobic that even MW-SPPS on ChemMatrix yields low purity. How can I temporarily disrupt the backbone to prevent aggregation without permanently altering the peptide? A3: Standard peptide (amide) bonds act as hydrogen bond donors and acceptors, which is the root cause of β-sheet formation. Solution: Utilize the O-acyl isopeptide (depsipeptide) method. By substituting a standard Fmoc-amino acid with an isoacyl dipeptide building block, you replace a native amide bond with an ester bond during synthesis. This eliminates a critical hydrogen bond donor and introduces a structural "kink" in the backbone, fundamentally preventing aggregation. Post-synthesis, a mild pH shift triggers a spontaneous O-to-N acyl migration, restoring the native peptide bond ([4]).

Quantitative Data: Strategy Comparison

The following table summarizes the expected outcomes when applying different synthetic strategies to a model difficult hydrophobic sequence (e.g., Aβ(1-42) or a Poly-Leu motif) ([5]).

Synthesis StrategyResin MatrixSwelling in Hydrophobic SolventsCoupling TempExpected Crude Purity (%)Overall Yield
Standard SPPS Polystyrene (PS)Poor25°C (RT)< 15%Very Low
Elevated Temp SPPS Polystyrene (PS)Poor75°C (MW)~ 45%Moderate
Matrix Optimization ChemMatrix (PEG)Excellent25°C (RT)~ 60%Moderate
Synergistic Protocol ChemMatrix (PEG)Excellent75°C - 90°C (MW)> 85%High
Backbone Disruption ChemMatrix + IsoacylExcellent75°C (MW)> 95%Very High

Self-Validating Experimental Protocol: Assembly of Leu-Rich Sequences

To ensure scientific integrity, every step in this MW-SPPS protocol includes a built-in validation mechanism to confirm success before proceeding to the next step.

Step 1: Resin Selection and Solvation
  • Action: Weigh 0.1 mmol of ChemMatrix resin into a reactor. Swell in N,N-Dimethylformamide (DMF) for 45 minutes at room temperature.

  • Causality: PEG resins possess amphiphilic properties, allowing them to swell extensively in polar aprotic solvents, accommodating the growing hydrophobic peptide chain without collapsing.

  • Validation: Visually confirm the resin bed volume has expanded by at least 3- to 4-fold. If the resin remains compacted, replace the solvent with a 1:1 mixture of DMF and Dichloromethane (DCM) to force solvation.

Step 2: Fmoc Deprotection
  • Action: Treat the resin with 20% Piperidine in DMF containing 0.1 M Oxyma Pure for 3 minutes at 75°C under microwave irradiation.

  • Causality: Oxyma Pure suppresses base-catalyzed aspartimide formation, while microwave energy provides the thermodynamic push required to break early-stage inter-chain hydrogen bonds.

  • Validation: Collect the deprotection effluent and measure UV absorbance at 301 nm. A distinct, quantifiable peak confirms the release of the dibenzofulvene-piperidine adduct.

Step 3: Amino Acid Activation and Coupling
  • Action: Dissolve 5 equivalents of Fmoc-L-Leu-OH, 5 eq of N,N'-Diisopropylcarbodiimide (DIC), and 5 eq of Oxyma Pure in DMF. Add to the resin and heat to 90°C for 5 minutes via microwave.

  • Causality: The bulky isobutyl side chain of leucine creates severe steric hindrance. Elevated temperatures (90°C) increase the kinetic rate of acylation, driving the reaction to completion before aggregation can stabilize.

  • Validation: Perform a Kaiser Test on a micro-aliquot of resin. A yellow solution (negative) indicates complete coupling. A blue solution (positive) must trigger an automatic double-coupling cycle using a more disruptive solvent system (e.g., N-Methyl-2-pyrrolidone, NMP).

Step 4: Backbone Disruption (Required for >5 consecutive Leu residues)
  • Action: Instead of a standard Fmoc-amino acid, couple an Fmoc-protected isoacyl dipeptide at room temperature for 2 hours.

  • Causality: This introduces an ester bond in place of an amide bond, eliminating a hydrogen bond donor and forcing a "kink" in the backbone, fundamentally preventing β-sheet formation.

  • Validation: Perform a micro-cleavage of a small resin aliquot and analyze via LC-MS to confirm the exact mass shift corresponding to the depsipeptide incorporation.

Step 5: Cleavage and Acyl Migration
  • Action: Cleave the peptide using 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% water for 2 hours. If an isoacyl dipeptide was used, dissolve the crude lyophilized peptide in a pH 7.4 phosphate buffer for 4 hours.

  • Causality: The neutral pH triggers a spontaneous O-to-N acyl migration, converting the temporary ester bond back into the native, thermodynamically stable amide peptide bond.

  • Validation: Monitor the migration via analytical HPLC; the ester-containing intermediate will cleanly shift to a new retention time as the native peptide forms.

References

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides Source: Frontiers in Chemistry URL:[Link]

  • ChemMatrix, a Poly(ethylene glycol)-Based Support for the Solid-Phase Synthesis of Complex Peptides Source: ACS Publications (Journal of Combinatorial Chemistry) URL:[Link]

  • Three Decades of Amyloid Beta Synthesis: Challenges and Advances Source: Frontiers in Chemistry URL:[Link]

  • Depsipeptide Methodology for Solid-Phase Peptide Synthesis: Circumventing Side Reactions and Development of an Automated Technique via Depsidipeptide Units Source: ResearchGate URL:[Link]

  • Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Peptide Cleavage from Resin

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I frequently consult with researchers who have successfully synthesized a complex peptide sequence, onl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I frequently consult with researchers who have successfully synthesized a complex peptide sequence, only to lose their yield or purity during the final cleavage step.

The cleavage of a peptide from its solid support is not merely a detachment process; it is a highly reactive, mechanistically complex environment. When we introduce concentrated trifluoroacetic acid (TFA), we simultaneously sever the linker-peptide bond and strip away side-chain protecting groups (e.g., tBu, Trt, Pbf)[1]. This generates a storm of highly reactive carbocations. If we do not engineer our cleavage environment with the correct kinetic "traps" (scavengers), these carbocations will irreversibly alkylate your peptide[1][2].

This guide is designed to help you understand the causality behind cleavage chemistry, troubleshoot common failures, and implement self-validating protocols to ensure high-yield recoveries.

Core Principles: Selecting the Right Cleavage Cocktail

The decision-making process for selecting a cleavage cocktail is dictated entirely by the amino acid sequence of your peptide.

CocktailSelection Start Analyze Peptide Sequence CheckSens Contains Met, Cys, Trp, or Tyr? Start->CheckSens Standard Standard Cocktail (95% TFA, 2.5% TIS, 2.5% H2O) CheckSens->Standard No CheckArg Contains Arg(Pbf/Pmc) or Asn(Trt)? CheckSens->CheckArg Yes ReagentK Reagent K (Strong Scavenging) CheckArg->ReagentK Yes ReagentB Reagent B (Moderate Scavenging) CheckArg->ReagentB No

Logical flow for selecting the optimal TFA cleavage cocktail based on peptide sequence.

Quantitative Comparison of Standard Cleavage Cocktails

To neutralize reactive intermediates, we use scavengers. Triisopropylsilane (TIS) and water are excellent for quenching tert-butyl cations. However, if your peptide contains sulfur-rich or aromatic rings, you must introduce stronger nucleophiles like 1,2-ethanedithiol (EDT) and thioanisole[2].

Cocktail NameTFA (%)H₂O (%)TIS / TIPS (%)EDT (%)Phenol (%)Thioanisole (%)Target Application
Standard 95.02.52.5---Sequences lacking sensitive residues (Met, Cys, Trp)[3].
Reagent K 82.55.0-2.55.05.0Peptides with multiple sensitive residues (Cys, Met, Trp, Tyr)[2].
Reagent B 88.05.02.0-5.0-Peptides with phenol-sensitive residues, but no Cys/Met[2].

Troubleshooting FAQs

Q1: Why am I seeing multiple +56 Da or +242 Da adducts in my mass spectrum after cleavage? A1: These correspond to tert-butyl (+56 Da) and trityl (+242 Da) carbocation adducts. During TFA-mediated cleavage, acid-labile protecting groups are released as highly reactive electrophiles[1]. If your scavenger network is insufficient, these carbocations will reattach to nucleophilic side chains (e.g., Trp, Tyr, Met, Cys)[2]. Solution: Switch to a stronger scavenger cocktail like Reagent K. Ensure your EDT and thioanisole are fresh, as degraded scavengers lose their nucleophilicity.

Q2: My peptide contains Methionine, and I am observing a +16 Da mass shift. How do I prevent this? A2: A +16 Da shift indicates methionine oxidation to methionine sulfoxide (Met(O))[4]. Methionine thioethers are highly susceptible to oxidation during acidic cleavage, particularly if atmospheric oxygen or trace peroxides are present in the ether[4][5]. Solution: Incorporate reducing scavengers. Thioanisole and EDT in Reagent K act as sacrificial antioxidants. Alternatively, adding ammonium iodide or triphenylphosphine (PPh₃) to the cleavage cocktail can reverse or prevent this oxidation[2][5].

Q3: The cleavage yield is extremely low, but the crude purity is fine. What is happening? A3: This is a classic symptom of incomplete cleavage from the solid support or sluggish side-chain deprotection. Certain residues, like N-terminal Asn(Trt) or multiple Arg(Pbf/Pmc) groups, exhibit sterically hindered, slow deprotection kinetics[6]. Solution: Extend the cleavage time from the standard 2 hours to 4 hours, or perform a double cleavage (precipitate the peptide, wash the resin, and subject it to fresh cleavage reagents)[6][7].

TroubleshootingFlow YieldLow Low Peptide Yield or Purity? Kaiser Perform Post-Cleavage Kaiser Test on Resin YieldLow->Kaiser Positive Positive (Blue/Purple) Incomplete Cleavage Kaiser->Positive Negative Negative (Colorless) Side Reactions / Loss Kaiser->Negative Action1 Extend cleavage time to 3-4h or perform double cleavage Positive->Action1 Action2 Check MS for +16 Da (Oxidation) or +56/+242 Da (Alkylation) Negative->Action2

Diagnostic workflow for troubleshooting low yields after peptide cleavage.

Self-Validating Experimental Protocols

A robust protocol must be self-validating. The following methodologies include built-in checkpoints to verify that the chemistry has proceeded as intended.

Protocol A: Optimized TFA Cleavage (Using Reagent K)

Mechanism: This protocol utilizes cold ether precipitation to visually validate peptide release, separating the insoluble peptide from soluble TFA and organic scavengers.

  • Resin Preparation: Place 100 mg of dried peptide-resin into a fritted reaction vessel. Wash the resin with dichloromethane (DCM) (3 x 2 mL) for 1 minute each to swell the polymer matrix, ensuring deep penetration of the cleavage acids[3][8]. Dry thoroughly under nitrogen.

  • Cocktail Preparation: Freshly prepare Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5, v/v/v/v/v)[3]. (Note: Always prepare fresh; EDT degrades rapidly upon atmospheric exposure).

  • Cleavage Reaction: Add 2 mL of Reagent K to the resin. Agitate gently at room temperature for 2–3 hours. If the sequence contains multiple Arg(Pbf) residues, extend the time to 4 hours[6].

  • Filtration: Filter the cleavage mixture into a collection tube to separate the resin from the peptide-containing TFA solution. Wash the spent resin with 0.5 mL of fresh TFA and combine the filtrates[3].

  • Precipitation: Add the TFA filtrate dropwise to a 10-fold volume of ice-cold diethyl ether (approx. 25 mL)[3]. A white precipitate should form immediately.

  • Isolation: Centrifuge the mixture at 4400 rpm for 6 minutes at 4°C to pellet the peptide[8]. Decant the ether, resuspend the pellet in fresh cold ether, and repeat the centrifugation twice to wash away residual scavengers. Dry the pellet under a gentle stream of nitrogen[8].

Protocol B: Post-Cleavage Kaiser Test (Resin Validation)

Mechanism: If you suspect incomplete cleavage, this colorimetric assay detects free primary amines remaining on the N-terminus of resin-bound peptides[7].

  • Sampling: Extract 5–10 mg of the dried, spent resin beads after the cleavage and filtration step[7].

  • Reagent Addition: Place the beads in a glass test tube. Add 2-3 drops of each of the following:

    • Reagent A: 5% (w/v) ninhydrin in ethanol[7].

    • Reagent B: 80% (w/v) phenol in ethanol[7].

    • Reagent C: 0.001 M potassium cyanide (KCN) in pyridine[7].

  • Heating: Gently mix and heat the test tube in a heating block at 100°C for exactly 5 minutes[7].

  • Interpretation:

    • Negative Result (Colorless/Faint Yellow): Complete cleavage. The peptide has been successfully detached.

    • Positive Result (Deep Blue/Purple): Incomplete cleavage. Primary amines are still tethered to the resin[7]. You must re-cleave the resin using an extended time or higher TFA concentration.

References

  • PeptideChemistry.org. "TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization." Available at: [Link]

  • PPMC/CDN. "Peptide Cleavage from Resin Protocol." Available at: [Link]

  • PPMC/CDN. "Cleavage Cocktail Selection." Available at: [Link]

  • ACS Omega. "Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection." ACS Publications. Available at: [Link]

Sources

Optimization

Green Chemistry in Peptide Synthesis: Technical Support &amp; Troubleshooting Center

Welcome to the Green Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this knowledge base to bridge the gap between sustainable chemistry principles and benchtop reality.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Green Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this knowledge base to bridge the gap between sustainable chemistry principles and benchtop reality. Transitioning away from hazardous legacy solvents and reagents requires more than just swapping chemicals; it demands an understanding of the underlying thermodynamic and kinetic shifts in your reactions.

This guide provides field-proven, self-validating protocols and troubleshooting matrices to ensure your transition to green Solid-Phase Peptide Synthesis (SPPS) enhances, rather than compromises, your yield and purity.

Solvent Replacement Strategies (DMF/NMP Alternatives)

FAQ: Why are DMF and NMP being phased out, and what are the most reliable alternatives? Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) have historically been the gold standards for SPPS due to their high dielectric constants, which excel at solvating growing peptide chains and swelling polystyrene resins. However, they are classified as Substances of Very High Concern (SVHC) due to severe reproductive toxicity and hepatotoxicity[1].

Validated Green Alternatives:

  • N-Butylpyrrolidone (NBP): NBP is the most effective direct drop-in replacement for DMF/NMP[2]. Causality: Structurally similar to NMP, its larger butyl chain alters its metabolic oxidation pathway, neutralizing its reprotoxic profile while maintaining the dipolar aprotic properties necessary to disrupt inter-chain hydrogen bonding and swell both polystyrene and PEG resins[3].

  • 2-Methyltetrahydrofuran (2-MeTHF) & Cyclopentyl methyl ether (CPME): These ethereal solvents boast low toxicity and high recovery rates. While excellent for coupling steps, they have lower polarity than DMF[4].

  • Green Solvent Mixtures (GM-SPPS): Binary mixtures, such as Cyrene/diethyl carbonate or Anisole/dimethyl carbonate, synergize to match the swelling and solvation kinetics of DMF[5].

Troubleshooting: Truncated Sequences or Poor Resin Swelling in Green Solvents

  • Symptom: High levels of deletion sequences or low crude purity when switching from DMF to 2-MeTHF.

  • Causality: 2-MeTHF has a lower dielectric constant than DMF. In highly hydrophobic or "difficult" sequences, this fails to prevent inter-chain hydrogen bonding (aggregation) and causes standard polystyrene resins to collapse, sterically hiding the reactive N-terminus.

  • Solution:

    • Switch the Solid Support: Transition from standard polystyrene to a PEG-based resin (e.g., ChemMatrix). PEG resins exhibit superior swelling thermodynamics in ethereal green solvents like 2-MeTHF[4].

    • Apply Microwave-Assisted SPPS (MW-SPPS): Utilize dielectric heating. Microwave irradiation provides the kinetic energy required to rapidly disrupt inter-chain hydrogen bonds, enhancing reaction kinetics and solubility even in less polar green solvents.

Coupling Reagents & Additives Optimization

FAQ: How do I maintain high coupling efficiency without using explosive additives like HOBt?

  • Answer: HOBt poses severe explosion hazards and environmental risks. The current green gold standard is the combination of OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) and DIC (N,N'-diisopropylcarbodiimide)[6].

  • Causality: OxymaPure exhibits an ideal balance of acidity and nucleophilicity. It rapidly attacks the O-acylisourea intermediate formed by DIC, generating a highly reactive ester. This rapid conversion suppresses the formation of the oxazolone intermediate—the primary mechanistic pathway for epimerization (racemization) in peptide synthesis[6][7]. Furthermore, the byproduct of DIC (diisopropylurea) is highly soluble in green solvents like EtOAc and 2-MeTHF, preventing the precipitation issues commonly seen with uronium salts (e.g., HATU)[8].

Protocol: Self-Validating DIC/OxymaPure Coupling in Green Solvents

This protocol incorporates a real-time chemical feedback loop (Kaiser test) to validate reaction completion, preventing cumulative deletion errors.

  • Reagent Preparation: Dissolve 3–5 equivalents of the Fmoc-amino acid and 3–5 equivalents of OxymaPure in NBP or 2-MeTHF to achieve a 0.1 M concentration.

  • Pre-Activation: Add 3–5 equivalents of DIC to the mixture. Stir for 2–3 minutes to allow the formation of the active Oxyma ester.

  • Coupling: Transfer the activated mixture to the swelled resin. Agitate at room temperature for 45–60 minutes (or 5–10 minutes at 75°C if utilizing MW-SPPS).

  • In-Process Validation (Kaiser Test): Extract a few resin beads and apply Kaiser reagents.

    • Result A (Yellow/Colorless): Free amines are fully consumed. Coupling is successful. Proceed to step 5.

    • Result B (Blue): Free amines remain. Coupling is incomplete. Re-subject the resin to steps 1–3 before proceeding.

  • Washing: Wash the resin 3x with a green solvent system (e.g., NBP or a 9:1 EtOAc/DMSO mixture) to remove excess reagents and soluble urea byproducts[8].

Fmoc Deprotection Optimization

Troubleshooting: Incomplete Fmoc Removal or Aspartimide Side-Reactions

  • Symptom: Mass spectrometry reveals +222 Da adducts (indicating incomplete Fmoc deprotection) or a -18 Da mass loss (indicating base-catalyzed aspartimide formation) when using standard 20% piperidine in green solvents.

  • Causality: Piperidine's basicity is solvent-dependent. In less polar green solvents, its ability to abstract the acidic fluorenyl proton is diminished, leading to incomplete deprotection. Conversely, prolonged exposure to strong bases exacerbates nucleophilic attack on the peptide backbone, causing aspartimide formation in susceptible sequences (e.g., Asp-Gly).

  • Solution:

    • Adopt Greener, Stronger Bases: Replace piperidine with 2% DBN (1,5-diazabicyclo[4.3.0]non-5-ene). DBN is a stronger, non-nucleophilic base that rapidly removes the Fmoc group in green mixtures (like Anisole/N-octylpyrrolidone) while significantly reducing aspartimide side reactions due to its steric bulk[9].

    • In Situ Scavenging: Add 0.1 M OxymaPure to your deprotection cocktail. As a weak acid, Oxyma buffers the microenvironment, suppressing base-catalyzed aspartimide formation without hindering the kinetics of Fmoc removal[7].

The Frontier: Water-Based Peptide Synthesis (Aqueous SPPS)

FAQ: Is it possible to perform SPPS entirely in water to achieve the lowest Process Mass Intensity (PMI)?

  • Answer: Yes, but standard Fmoc-amino acids are highly hydrophobic and insoluble in water. Transitioning to aqueous SPPS requires modifying the protecting group or the solid support[10].

  • Implementation Strategies:

    • The Smoc Protecting Group: Replacing Fmoc with the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group renders the amino acids highly water-soluble due to the charged sulfonic pendants. Smoc can be cleaved using mild aqueous bases (e.g., aqueous NaOH), eliminating organic solvents entirely[11][12].

    • Hydrophilic Resins: Utilizing highly hydrophilic supports, such as SpheriTide Aq (composed of poly-ε-lysine cross-linked with bis-carboxy PEG), allows the resin to swell optimally in aqueous environments, facilitating efficient coupling in water[13].

Quantitative Data Summaries

Table 1: Quantitative Comparison of Green Solvents for SPPS

SolventToxicity ProfilePolystyrene SwellingPEG Resin SwellingAvg. Coupling YieldRecommended Application
DMF (Legacy) High (Reprotoxic, SVHC)ExcellentExcellent>95%Baseline - Phasing Out
NBP Low (Non-mutagenic)ExcellentExcellent~90-95%Direct DMF drop-in replacement
2-MeTHF LowPoorExcellent~85-90%Coupling steps (Requires PEG resin)
EtOAc / DMSO (9:1) Very LowModerateGood~85%Washing steps & Waste reduction
Water (Aq-SPPS) ZeroN/A (Fails)Excellent (SpheriTide)Sequence DependentSpecialized ultra-green synthesis

(Data synthesized from empirical evaluations of solvent efficacy[2][4][5][11][13])

Visual Workflows & Troubleshooting Logic

SPPS_Workflow Start Resin Swelling (e.g., NBP or 2-MeTHF) Deprotect Fmoc Deprotection (2% DBN or 4-MP) Start->Deprotect Wash1 Green Wash (EtOAc/DMSO or NBP) Deprotect->Wash1 Couple Amino Acid Coupling (DIC/OxymaPure) Wash1->Couple Wash2 Green Wash (EtOAc/DMSO or NBP) Couple->Wash2 Decision Sequence Complete? Wash2->Decision Decision->Deprotect No Cleavage Cleavage & Global Deprotection (Aqueous/Mild TFA) Decision->Cleavage Yes

Optimized Green Solid-Phase Peptide Synthesis (SPPS) iterative cycle.

Troubleshooting Issue Issue: Incomplete Coupling in Green Solvent Check1 Check Resin Swelling Issue->Check1 Check2 Check Reagent Solubility Issue->Check2 Check3 Check Aggregation Issue->Check3 Sol1 Switch to NBP or Cyrene/DEC mixture Check1->Sol1 Poor Swelling Sol2 Use DIC/OxymaPure instead of HBTU/HOBt Check2->Sol2 Precipitation Sol3 Apply Microwave Heating (MW-SPPS) or PEG-Resin Check3->Sol3 Steric Hindrance

Troubleshooting decision tree for incomplete coupling in green solvents.

References

  • Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era - MDPI.[Link]

  • Making Solid-Phase Peptide Synthesis Greener: A Review of the Literature - ResearchGate.[Link]

  • Green solvents for solid phase peptide synthesis - Biotage.[Link]

  • Sustainable Peptide synthesis and design: Integrating green synthesis and computational tools - Association of Biotechnology and Pharmacy.[Link]

  • Green Solvent Mixtures for Solid-Phase Peptide Synthesis: A Dimethylformamide-Free Highly Efficient Synthesis of Pharmaceutical-Grade Peptides - ACS Sustainable Chemistry & Engineering.[Link]

  • Making Solid-Phase Peptide Synthesis Greener: A Review of the Literature - PubMed / NIH.[Link]

  • New green base for Fmoc removal in solid-phase peptide synthesis: 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), a promising sustainable alternative to piperidine - Taylor & Francis.[Link]

  • Green Chemistry - University of Bologna.[Link]

  • The Green Transformation of Solid-Phase Peptide Synthesis - ResearchGate.[Link]

  • Water-based coupling of amino acids for sustainable solid-phase peptide synthesis - University of Melbourne.[Link]

  • Sustainable Peptide Synthesis Enabled by a Transient Protecting Group - D-NB Info.[Link]

  • Sustainable Peptide Synthesis Enabled by a Transient Protecting Group - PubMed / NIH.[Link]

  • SpheriTide Aq: Optimizing Peptide Synthesis with Superior Hydrophilicity - MacroGel.[Link]

Sources

Troubleshooting

Peptide Stability Technical Support Center: Troubleshooting Amides in Solution

Welcome to the Advanced Technical Support Center for peptide stability. This guide provides analytical scientists and drug development professionals with mechanistic insights, self-validating protocols, and actionable tr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for peptide stability. This guide provides analytical scientists and drug development professionals with mechanistic insights, self-validating protocols, and actionable troubleshooting steps to resolve peptide amide instability in aqueous solutions.

Core Mechanisms of Peptide Amide Degradation

Understanding the causality behind degradation is the first step in formulating a stable peptide therapeutic. Peptide amides—both side-chain amides (Asparagine, Glutamine) and C-terminal amides—are highly susceptible to specific hydrolytic and nucleophilic attacks depending on the solution's pH, temperature, and adjacent residues.

A. Deamidation of Asparagine (Asn) and Glutamine (Gln)

Deamidation is a spontaneous, non-enzymatic conversion of amide side chains into their corresponding acidic forms. At physiological or alkaline pH (pH > 6.0), the nitrogen atom of the N+1 peptide bond attacks the carbonyl carbon of the Asn side chain. This forms a five-membered cyclic 1, accompanied by the loss of ammonia (-17 Da)[1]. Rapid hydrolysis of this intermediate yields a mixture of isoaspartic acid (isoAsp) and aspartic acid (Asp) in an approximate 3:1 ratio, resulting in a net mass increase of +1 Da[2]. Glutamine undergoes a similar but much slower process via a six-membered glutarimide ring.

DeamidationPathway Asn Asparagine (Asn) Peptide Amide Succinimide Cyclic Succinimide Intermediate (-17 Da) Asn->Succinimide Nucleophilic attack (pH > 6.0) IsoAsp Isoaspartic Acid (IsoAsp) (~75%) (+1 Da) Succinimide->IsoAsp Hydrolysis (β-carbonyl) Asp Aspartic Acid (Asp) (~25%) (+1 Da) Succinimide->Asp Hydrolysis (α-carbonyl)

Mechanism of Asparagine Deamidation via Succinimide Intermediate.

B. C-Terminal Amide Hydrolysis and Diketopiperazine Formation

C-terminal amidation is frequently employed to mimic native protein states, remove negative charges, and 3[3]. However, the C-terminal amide can undergo hydrolysis, reverting to a free carboxylic acid. In certain sequences (especially those with Proline or Glycine at the second position from the N-terminus or C-terminus), intramolecular nucleophilic attack can lead to the cleavage of the terminal amide and the formation of a cyclic 4, resulting in an -18 Da mass shift[4].

Quantitative Data Summary: Degradation Signatures

When analyzing degraded peptide solutions via LC-MS, specific mass shifts act as diagnostic fingerprints.

Degradation PathwayTarget Residues / RegionsTypical Mass Shift (ΔM)Primary Trigger ConditionsEstimated Half-Life Impact
Deamidation Asn (especially Asn-Gly), Gln+0.98 Da (+1 Da)pH > 6.0, High Temp~24h for Asn-Gly at pH 7.4, 37°C
Succinimide Formation Asn, Asp-17 Da (Asn) / -18 Da (Asp)pH 4.0 - 6.0Sequence-dependent
C-Terminal Hydrolysis C-terminal Amide (-CONH2)+1 Da (Amide to Acid)Extreme pH (< 2 or > 10)Highly stable at pH 4-6
Diketopiperazine (DKP) N-terminus, C-terminus-18 Da (Loss of H2O)Neutral to Basic pH, HeatAccelerated by Pro/Gly
Oxidation Met, Cys, Trp+16 Da or +32 DaO2 exposure, Light, MetalsRapid in unbuffered solutions

Diagnostic Workflow & Experimental Protocols

To establish a self-validating system, every stability issue must be diagnosed using a controlled, reproducible workflow.

DiagnosticWorkflow Start Peptide Instability Detected in Solution LCMS Perform LC-MS Analysis Start->LCMS MassShift Analyze Mass Shift (ΔM) LCMS->MassShift Plus1 +1 Da (Deamidation/Hydrolysis) MassShift->Plus1 Asn/Gln to Asp/Glu Minus17 -17 Da or -18 Da (Cyclization/DKP) MassShift->Minus17 Loss of NH3/H2O Plus16 +16 Da (Oxidation) MassShift->Plus16 Met/Cys/Trp Action1 Adjust pH < 6.0 or Sub Asn/Gln Plus1->Action1 Action2 Optimize C-terminus Check Pro/Gly Minus17->Action2 Action3 Add Antioxidants (e.g., Met, Ascorbic Acid) Plus16->Action3

Diagnostic Workflow for Troubleshooting Peptide Instability in Solution.

Protocol: In Vitro Solution Stability and Forced Degradation Assay

This self-validating protocol ensures that the observed degradation is accurately mapped to its chemical cause, allowing for targeted formulation adjustments[5].

Step 1: Baseline Preparation

  • Reconstitute the lyophilized peptide amide in a chemically inert, sterile solvent (e.g., LC-MS grade water or 0.1% Formic Acid) to a stock concentration of 1 mg/mL.

  • Causality Check: Always aliquot the stock to avoid freeze-thaw cycles, which induce mechanical stress and aggregate formation[6].

Step 2: Forced Degradation Matrix Prepare 100 µL aliquots of the peptide at 0.1 mg/mL in the following stress buffers:

  • Acidic Stress: 0.1 M HCl (pH ~1.0)

  • Basic Stress: 0.1 M NaOH (pH ~13.0)

  • Physiological/Neutral Stress: 50 mM Phosphate Buffer (pH 7.4)

  • Oxidative Stress: 0.3% H2O2 in water.

Step 3: Incubation and Quenching

  • Incubate samples at 37°C and 60°C.

  • Pull 10 µL aliquots at T=0,4h,24h,48h , and 7 days .

  • Self-Validation: Immediately quench the reaction. For basic/neutral samples, quench with 1% Trifluoroacetic acid (TFA) to drop the pH < 4.0. Why? Dropping the pH protonates the backbone nitrogen, instantly halting nucleophilic attack and preventing further succinimide formation ex vivo[1].

Step 4: LC-MS/MS Analysis

  • Inject the quenched samples into a High-Resolution Mass Spectrometer (HRMS) coupled with UPLC.

  • Monitor the Total Ion Chromatogram (TIC) for new peaks. Calculate the exact mass shift (ΔM) of the degradants to diagnose the pathway using the data table above.

Frequently Asked Questions (FAQs)

Q1: My peptide containing an Asn-Gly sequence is losing biological activity within 24 hours at pH 7.4. What is happening, and how can I fix it? A: The Asn-Gly (NG) sequence is highly flexible and lacks steric hindrance, making it the most susceptible motif to spontaneous non-enzymatic deamidation[7]. At pH 7.4, the backbone nitrogen attacks the Asn side chain, forming a succinimide intermediate that rapidly hydrolyzes into isoaspartic acid. This introduces a beta-amino acid into the backbone, altering the peptide's conformation and adding a negative charge, which destroys receptor binding affinity. Solution: Lower the formulation pH to 4.5–5.5, where the nucleophilic attack is protonated and inhibited. If sequence modification is permitted, substitute Asn with Gln (which forms a less favorable 6-membered ring) or Serine.

Q2: We engineered a C-terminal amide to improve in vivo stability, but we are observing a -18 Da mass shift during storage. Why? A: A -18 Da mass shift combined with a loss of the C-terminal amide often indicates the formation of a diketopiperazine (DKP) ring. This cyclization reaction occurs when the N-terminal amine (or an internal nucleophile) attacks the C-terminal amide, expelling water/ammonia. It is particularly common if your sequence contains Proline or Glycine near the termini, as their conformational flexibility facilitates the necessary ring closure[4]. Solution: Ensure the storage pH is slightly acidic (pH 4.0 - 5.0) to keep the N-terminal amine protonated ( NH3+​ ), rendering it non-nucleophilic.

Q3: How should I store my peptide amides to prevent these degradation pathways? A: Lyophilized peptides should be stored at -20°C or -80°C in amber vials with desiccants. Once reconstituted in solution, the peptide should be kept at 2–8°C and used within 5–10 days[6]. If long-term solution storage is required, formulate the peptide at a pH of 4.0–5.0, away from the isoelectric point (pI), and consider adding excipients like trehalose or mannitol to stabilize the hydration shell.

References

  • Source: PMC (PubMed Central)
  • Deamidation of Proteins and Peptides: Monograph 0001 Source: IonSource URL
  • Stability of peptide amides under high pressure Source: Taylor & Francis Online URL
  • Comprehensive Guide to Peptide C-Terminal Modifications Source: JPT Peptide Technologies URL
  • Technical Support Center: Peptide Stability and Degradation In Vivo Source: Benchchem URL
  • Maximizing Peptide Stability: Lab Storage Techniques Source: New Wave Peptides URL
  • Source: PMC (PubMed Central)

Sources

Reference Data & Comparative Studies

Validation

Comparing biological activity of Z-Leu-Ser-NH2 and its analogs

In the landscape of drug development and molecular biology, synthetic peptidomimetics serve as indispensable tools for interrogating proteolytic pathways. As an Application Scientist specializing in assay development, I...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and molecular biology, synthetic peptidomimetics serve as indispensable tools for interrogating proteolytic pathways. As an Application Scientist specializing in assay development, I frequently evaluate the structure-activity relationships (SAR) of N-benzyloxycarbonyl (Z-protected) peptides.

While the simple dipeptide derivative Z-Leu-Ser-NH2 (Benzyloxycarbonyl-leucyl-serinamide) is often utilized as a biochemical building block, its true scientific value is unlocked when we compare it against its functionalized analogs. By modifying the C-terminus and extending the peptide backbone, this basic scaffold is transformed into highly specific fluorogenic substrates (e.g., Z-Leu-Ser-Thr-Arg-AMC) or potent transition-state inhibitors (e.g., MG-132).

This guide objectively compares the biological activity of Z-Leu-Ser-NH2 and its primary analogs, providing the mechanistic causality and self-validating experimental protocols required to deploy these compounds effectively in proteasome and protease research.

Structural and Functional Comparison

To understand the performance of these compounds, we must first deconstruct their molecular architecture. The Z-group (Benzyloxycarbonyl) is critical: it protects the N-terminus from degradation by cellular aminopeptidases while providing an aromatic ring that anchors the molecule into the hydrophobic S3/S4 binding pockets of target proteases.

The divergence in biological activity is dictated by the C-terminal functionalization:

  • Amide (-NH2) : Found in Z-Leu-Ser-NH2 and Z-Gly-Leu-NH2 [[1]](). It mimics the natural peptide bond and prevents carboxypeptidase degradation. Lacking a reactive warhead, these act as weak competitive modulators or synthesis intermediates.

  • Fluorophore (-AMC) : Found in Z-Leu-Ser-Thr-Arg-AMC. Cleavage of the peptide-AMC bond by the proteasome releases 7-amino-4-methylcoumarin, creating a highly sensitive reporter system 2.

  • Aldehyde (-al) : Found in MG-132 (Z-Leu-Leu-Leu-al) 3. The aldehyde carbon is subjected to nucleophilic attack by the catalytic threonine of the proteasome, forming a reversible hemiacetal that potently blocks enzyme activity.

Quantitative Data Summary
CompoundStructural ModificationPrimary TargetBiological Activity / RoleTypical IC50 / Km
Z-Leu-Ser-NH2 Baseline Dipeptide AmideGeneral ProteasesWeak competitive modulator / Synthesis intermediate> 100 µM (IC50)
Z-Gly-Leu-NH2 Glycine substitution at P2Biochemical pathwaysPeptide synthesis block / Weak bilayer stabilizerN/A
Z-Leu-Ser-Thr-Arg-AMC Extended sequence + AMC20S/26S Proteasome (β2)Trypsin-like (T-L) activity reporter substrate~ 5-15 µM (Km)
MG-132 (Z-Leu-Leu-Leu-al) Leu substitutions + Aldehyde20S/26S Proteasome (β5)Potent Chymotrypsin-like (ChT-L) inhibitor~ 100 nM (IC50)

Mechanistic Interaction Dynamics

When designing an assay, selecting the right analog is entirely dependent on the specific catalytic subunit you intend to interrogate. The 20S proteasome core possesses three distinct proteolytic activities: Chymotrypsin-like (β5), Trypsin-like (β2), and Caspase-like (β1).

The sequence Leu-Ser-Thr-Arg is highly specific for the β2 subunit because the positively charged Arginine (Arg) residue fits perfectly into the negatively charged S1 pocket of the Trypsin-like active site. Conversely, the hydrophobic Leu-Leu-Leu sequence of MG-132 is tailored for the hydrophobic S1 pocket of the β5 Chymotrypsin-like active site [[4]]().

Proteasome_Interaction cluster_0 Proteasome Core (20S) B1 β1 Subunit (Caspase-like) B2 β2 Subunit (Trypsin-like) Signal Fluorescence Emission (449 nm) B2->Signal AMC Release B5 β5 Subunit (Chymotrypsin-like) Substrate Z-Leu-Ser-Thr-Arg-AMC (Fluorogenic Substrate) Substrate->B2 Cleavage at Arg Inhibitor MG-132 (Z-Leu-Leu-Leu-al) (Potent Inhibitor) Inhibitor->B5 Covalent Blockade Dipeptide Z-Leu-Ser-NH2 (Weak Modulator) Dipeptide->B2 Weak Competition

Fig 1: Interaction dynamics of Z-peptide analogs with the 20S proteasome catalytic subunits.

Self-Validating Experimental Protocol: Profiling Proteasome Activity

To objectively measure the biological impact of these analogs, we utilize a spectrofluorometric assay. The following protocol is designed as a self-validating system: it includes a specific baseline subtraction method and a positive inhibition control to ensure the fluorescence observed is exclusively due to proteasomal cleavage, ruling out off-target lysosomal protease activity 5.

Causality in Buffer Selection

Why do we use a lysis buffer at pH 7.4 but run the enzymatic assay at pH 8.0? Cellular extraction at physiological pH (7.4) preserves the native multiprotein complex of the 26S proteasome. However, the catalytic threonine residues within the 20S core exhibit optimal nucleophilic efficiency at slightly alkaline conditions (pH 8.0). Furthermore, to measure the 26S (ATP-dependent) activity specifically, the assay buffer must be supplemented with MgCl2 and ATP, as the 19S regulatory particle requires ATP hydrolysis to unfold substrates.

Step-by-Step Methodology

Step 1: Cell Lysis and Protein Extraction

  • Wash cultured cells in cold PBS and centrifuge at 1,600 x g for 5 minutes.

  • Resuspend the pellet in Lysis Buffer (20 mM Tris pH 7.4, 250 mM sucrose, 1 mM EDTA, and 5 mM β-mercaptoethanol). Note: Do NOT add broad-spectrum protease inhibitor cocktails, as they will destroy the assay.

  • Lyse via mechanical shearing (pass through a 29-gauge needle 10 times).

  • Centrifuge at 12,000 x g for 15 minutes at 4°C. Collect the supernatant and quantify protein concentration via Bradford assay.

Step 2: Reaction Setup

  • Prepare the Assay Buffer: 50 mM Tris-HCl pH 8.0. (If testing 26S activity, add 10 mM MgCl2, 1 mM DTT, and 2 mM ATP).

  • Set up three parallel reaction wells per sample:

    • Well A (Test): 1 µg cell lysate + Assay Buffer.

    • Well B (Inhibitor Control): 1 µg cell lysate + Assay Buffer + 5 µM MG-132 (or Lactacystin).

    • Well C (Blank): Assay Buffer only.

Step 3: Substrate Addition and Kinetic Measurement

  • Add the fluorogenic substrate Z-Leu-Ser-Thr-Arg-AMC to a final concentration of 5 µM in all wells. Total reaction volume should be 100 µL.

  • Incubate at 37°C for 60 minutes.

  • Measure the hydrolyzed 7-amino-4-methylcoumarin (AMC) on a microplate spectrofluorometer at Excitation: 365 nm / Emission: 449 nm .

Step 4: Data Validation

  • Subtract the fluorescence of Well C (Blank) from Well A and Well B.

  • The true proteasome-specific activity is calculated by subtracting the signal of Well B (Inhibitor Control) from Well A (Test). Any residual fluorescence in Well B represents off-target cleavage by non-proteasomal enzymes.

Assay_Workflow Lysis Cell Lysis (pH 7.4 buffer) Extract Protein Extraction (12,000 x g) Lysis->Extract Reaction Incubate Substrate (pH 8.0, 37°C) Extract->Reaction Detect Spectrofluorometry (Ex:365/Em:449 nm) Reaction->Detect Inhibit Add Inhibitor (Control Validation) Inhibit->Reaction Specificity Check

Fig 2: Self-validating workflow for measuring proteasome activity using fluorogenic Z-peptides.

References

  • Z-Gly-Leu-NH2 - Chem-Impex. chemimpex.com. Available at: 1

  • MG-132 | C26H41N3O5 | CID 462382 - PubChem. nih.gov. Available at: 3

  • Neuroprotective effects of p62(SQSTM1)-engineered lactic acid bacteria in Alzheimer's disease: a pre-clinical study. aging-us.com. Available at: 5

  • 50 Hz Extremely Low Frequency Electromagnetic Fields Enhance Protein Carbonyl Groups Content in Cancer Cells: Effects on Proteasomal Systems. nih.gov. Available at: 2

  • The TRPV1 ion channel regulates thymocyte differentiation by modulating autophagy and proteasome activity. oncotarget.com. Available at: 4

Sources

Comparative

Comparative Efficacy Guide: Carbobenzyloxy-L-leucyl-L-serinamide (Z-Leu-Ser-NH2) vs. Alternative Peptide Inhibitors

As a Senior Application Scientist, selecting the correct peptide inhibitor for proteolytic assays requires balancing binding affinity, membrane permeability, and off-target cytotoxicity. While highly potent irreversible...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct peptide inhibitor for proteolytic assays requires balancing binding affinity, membrane permeability, and off-target cytotoxicity. While highly potent irreversible inhibitors dominate endpoint assays, they often introduce confounding variables in live-cell kinetics.

This guide provides an in-depth technical comparison between Carbobenzyloxy-L-leucyl-L-serinamide (Z-Leu-Ser-NH2) —a reversible, non-covalent dipeptide inhibitor—and traditional warhead-containing alternatives (e.g., MG132, Z-VAD-FMK). By understanding the structural causality behind these molecules, researchers can design more accurate, self-validating experimental workflows.

Structural Causality and Mechanistic Design

The efficacy of any peptide inhibitor is dictated by its terminal modifications and its active-site binding mechanism. Z-Leu-Ser-NH2 (CAS 158011-06-4) is engineered with specific functional groups that dictate its behavior in vitro and in vivo:

  • The N-Terminal Carbobenzyloxy (Z) Group: Unprotected peptides are highly hydrophilic and rapidly degraded by aminopeptidases. The addition of the bulky, lipophilic Z-group significantly enhances the molecule's partition coefficient (LogP), facilitating passive diffusion across the phospholipid bilayer without the need for permeabilization agents.

  • The C-Terminal Amide (-NH2): Natural peptides terminate in a negatively charged carboxylate, which impedes membrane transit and serves as a recognition site for carboxypeptidases. Amidation neutralizes this charge, rendering the inhibitor highly stable in complex lysates.

  • Absence of a Reactive Warhead: Unlike aldehyde (-CHO) or fluoromethyl ketone (-FMK) inhibitors, Z-Leu-Ser-NH2 lacks an electrophilic trap. It functions purely through reversible, competitive binding . This prevents the permanent enzyme alkylation seen in FMK inhibitors and avoids the broad off-target cross-reactivity typical of transition-state analogs ().

Mechanism Target Target Protease (Active Site) ZLS Z-Leu-Ser-NH2 (No Reactive Warhead) Comp Transient Competitive Inhibition ZLS->Comp Non-covalent binding MG132 MG132 / Aldehydes (Reactive -CHO) Hemi Reversible Covalent (Hemiacetal Formation) MG132->Hemi Nucleophilic attack FMK FMK Inhibitors (Reactive Halogen) Alk Irreversible Covalent (Alkylation) FMK->Alk Leaving group displacement Comp->Target Rapid Dissociation Hemi->Target Slow Dissociation Alk->Target Permanent Inactivation

Figure 1: Binding mechanisms of Z-Leu-Ser-NH2 vs. warhead-containing inhibitors.

Quantitative Efficacy & Performance Metrics

When comparing Z-Leu-Ser-NH2 to standard alternatives, the choice depends on whether the experimental goal is complete pathway shutdown (where irreversible inhibitors excel) or transient modulation (where Z-Leu-Ser-NH2 is superior).

Table 1: Comparative Inhibitor Profiles
InhibitorChemical ClassPrimary Target(s)Binding MechanismReactive WarheadOff-Target ToxicityReversibility via Washout
Z-Leu-Ser-NH2 Dipeptide AmideSerine ProteasesCompetitiveNoneLowImmediate
MG132 Tripeptide AldehydeProteasome (ChT-L)Covalent (Slow)Aldehyde (-CHO)Moderate (Calpains)Partial / Slow
Leupeptin Tripeptide AldehydeSerine/CysteineCovalent (Slow)Aldehyde (-CHO)ModeratePartial / Slow
Z-VAD-FMK Tripeptide FMKCaspasesCovalent (Fast)Fluoromethyl KetoneHighNone

Data Interpretation: While MG132 provides lower IC50 values (higher potency) for proteasomal inhibition, its aldehyde group forms a hemiacetal with the active-site threonine, leading to prolonged proteotoxic stress and apoptosis in live cells. Z-Leu-Ser-NH2 is ideal for kinetic studies where the enzyme must remain structurally intact and viable post-assay.

Self-Validating Experimental Protocol: Kinetic Protease Assay

To accurately measure the efficacy of Z-Leu-Ser-NH2, endpoint assays are insufficient due to the reversible nature of the inhibitor. A continuous kinetic assay using a fluorogenic substrate like Z-Leu-Ser-Thr-Arg-AMC is required ().

A self-validating protocol must inherently prove that any observed decrease in signal is due to true enzymatic inhibition, not optical quenching or reagent degradation.

Step-by-Step Methodology

1. Reagent Preparation & Solubilization

  • Action: Dissolve Z-Leu-Ser-NH2 in anhydrous DMSO to a 10 mM stock.

  • Causality: The lipophilic Z-group requires an organic solvent for complete solubilization. However, the final DMSO concentration in the assay must be kept strictly below 1% to prevent solvent-induced enzyme denaturation.

2. Lysate Standardization (The Baseline Control)

  • Action: Dilute the target enzyme or cell lysate in a non-denaturing buffer (50 mM Tris-HCl, pH 8.0, 10 mM MgCl2) ().

  • Causality: pH 8.0 ensures the active-site residues remain in their optimal protonation state for catalysis.

3. Inhibitor Pre-Incubation (Thermodynamic Equilibration)

  • Action: Incubate the enzyme with varying concentrations of Z-Leu-Ser-NH2 (0.1 μM to 100 μM) for 30 minutes at 37°C.

  • Causality: Because Z-Leu-Ser-NH2 is a competitive inhibitor without a reactive warhead, it relies entirely on equilibrium binding. Pre-incubation allows the inhibitor-enzyme complex to reach thermodynamic equilibrium before the substrate is introduced.

4. Substrate Addition & Internal Controls

  • Action: Add the fluorogenic substrate (e.g., Z-Leu-Ser-Thr-Arg-AMC) to a final concentration of 10 μM.

  • Self-Validating Controls:

    • Inner-Filter Control: Mix Z-Leu-Ser-NH2 with free AMC fluorophore. If fluorescence drops, the inhibitor is optically quenching the signal (false positive).

    • Positive Control: Run a parallel well with 5 μM MG132 to validate that the enzyme preparation is active and inhibitable.

5. Kinetic Readout

  • Action: Measure fluorescence continuously for 60 minutes (Excitation: 380 nm, Emission: 460 nm). Calculate the initial velocity (V0) from the linear portion of the curve.

  • Causality: Measuring V0 prevents artifacts caused by substrate depletion or the rapid dissociation of the reversible Z-Leu-Ser-NH2 complex over time.

AssayWorkflow S1 1. Enzyme/Lysate Preparation S2 2. Inhibitor Pre-incubation (Z-Leu-Ser-NH2) S1->S2 Establish baseline S3 3. Fluorogenic Substrate Addition (e.g., Z-LSTR-AMC) S2->S3 Allow binding S4 4. Kinetic Readout (Ex:380nm/Em:460nm) S3->S4 Cleavage releases AMC

Figure 2: Self-validating kinetic assay workflow for protease inhibition.

References

  • Targeting Proteolysis with Cyanogenic Glycoside Amygdalin Induces Apoptosis in Breast Cancer Cells. PubMed Central (PMC). URL:[Link]

  • Method of making metallopeptides (US7425608B2).Google Patents.
  • Neuroprotective effects of p62(SQSTM1)-engineered lactic acid bacteria in Alzheimer's disease: a pre-clinical study. Aging-US. URL:[Link]

Validation

Boc vs Cbz protection in Leu-Ser peptide synthesis

The synthesis of the Leucyl-Serine (Leu-Ser) dipeptide presents a classic challenge in peptide chemistry. Leucine possesses a bulky, hydrophobic isobutyl side chain that can sterically hinder coupling rates, while Serine...

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Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of the Leucyl-Serine (Leu-Ser) dipeptide presents a classic challenge in peptide chemistry. Leucine possesses a bulky, hydrophobic isobutyl side chain that can sterically hinder coupling rates, while Serine contains a nucleophilic primary hydroxyl (-OH) group prone to unwanted side reactions if improperly managed. To navigate these structural hurdles, selecting the correct α -amino protecting group is the most critical strategic decision a chemist must make.

This guide provides an objective, data-driven comparison of two foundational carbamate protecting groups—Boc (tert-Butyloxycarbonyl) and Cbz (Carboxybenzyl) —in the context of Leu-Ser synthesis. By examining their mechanistic causality, orthogonality, and experimental workflows, researchers can optimize their synthetic routes for maximum yield and stereochemical purity.

Mechanistic Causality: Boc vs. Cbz Strategies

The fundamental difference between Boc and Cbz lies in their lability and the resulting orthogonality they offer when paired with Serine's side-chain protection[1].

The Boc Strategy (Acidolysis) Boc is highly acid-labile. Its removal relies on treatment with strong acids, typically 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM). The cleavage mechanism is driven by the formation of a tert-butyl cation, which rapidly eliminates to form isobutylene gas and carbon dioxide[2]. Because the byproducts are gaseous, the reaction is thermodynamically driven to completion and simplifies downstream purification. In a Boc-led synthesis of Leu-Ser, Serine's hydroxyl group must be protected with a benzyl (Bzl) ether, which is completely stable to TFA and requires anhydrous Hydrogen Fluoride (HF) for final global cleavage.

The Cbz Strategy (Hydrogenolysis) Cbz (also denoted as Z) is a benzyl carbamate removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂, Pd/C)[3]. The cleavage yields toluene and carbon dioxide. This neutral deprotection mechanism is highly advantageous when synthesizing delicate peptide sequences or when avoiding harsh acidic conditions is paramount. In a Cbz-led synthesis, Serine is typically protected with a tert-butyl (tBu) ether. The Cbz group can be cleanly removed via hydrogenation without disturbing the acid-labile tBu group, offering perfect orthogonality.

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of Boc and Cbz protection specifically for Leu-Ser dipeptide assembly.

ParameterBoc-Protection StrategyCbz-Protection Strategy
Deprotection Reagent 50% TFA in DCMH₂ gas, 10% Pd/C in Methanol
Cleavage Byproducts Isobutylene (gas), CO₂ (gas)Toluene (liquid), CO₂ (gas)
Serine Orthogonality Pairs with Ser(Bzl)Pairs with Ser(tBu)
Stereochemical Integrity High (Suppresses oxazolone)High (Suppresses oxazolone)
Risk of Diketopiperazine Moderate (Requires in situ neutralization)Moderate to High (Neutral conditions favor cyclization)
Scalability (Solution Phase) Excellent (TFA is easily evaporated)Excellent (Catalyst is easily filtered)
Environmental Impact Higher (Requires halogenated solvents/TFA)Lower (Uses alcohols and recyclable Pd/C)

Experimental Workflows & Logic

The selection of Boc or Cbz dictates the entire downstream workflow. The diagram below illustrates the divergent deprotection logic required to yield the free H-Leu-Ser-OR dipeptide.

G Start N-Protected Leu-Ser Dipeptide Boc Boc-Leu-Ser(Bzl)-OR Start->Boc Boc Strategy Cbz Cbz-Leu-Ser(tBu)-OR Start->Cbz Cbz Strategy TFA TFA / DCM (Acidolysis) Boc->TFA H2 H2, Pd/C (Hydrogenolysis) Cbz->H2 Prod1 H-Leu-Ser(Bzl)-OR + Isobutylene + CO2 TFA->Prod1 Prod2 H-Leu-Ser(tBu)-OR + Toluene + CO2 H2->Prod2

Logical workflow comparing Boc and Cbz deprotection mechanisms in Leu-Ser synthesis.

Self-Validating Experimental Protocols

To ensure reproducibility, the following solution-phase protocols incorporate built-in validation checkpoints.

Protocol A: Synthesis of H-Leu-Ser(Bzl)-OMe via Boc Chemistry
  • Coupling : Dissolve 1.0 eq of Boc-Leu-OH and 1.05 eq of H-Ser(Bzl)-OMe·HCl in anhydrous DMF. Add 2.5 eq of Diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt. Cool the mixture to 0°C. Add 1.1 eq of EDC·HCl and 1.1 eq of HOBt. Stir for 12 hours, allowing the reaction to warm to room temperature.

    • Validation Checkpoint: Spot the reaction mixture on a TLC plate (developed in 9:1 DCM:MeOH) and stain with Ninhydrin. The disappearance of the primary amine spot (purple/pink) confirms complete coupling.

  • Workup : Dilute with Ethyl Acetate (EtOAc). Wash sequentially with 1M HCl, 5% NaHCO₃, and brine to remove unreacted starting materials and urea byproducts. Dry over Na₂SO₄ and concentrate.

  • Deprotection : Dissolve the purified Boc-Leu-Ser(Bzl)-OMe in a 1:1 mixture of TFA and DCM. Stir for 30 minutes at room temperature.

    • Validation Checkpoint: Observe the reaction for active effervescence (release of isobutylene gas), which visually confirms the deprotection is occurring[2].

  • Isolation : Evaporate the TFA/DCM under reduced pressure. Co-evaporate with toluene twice to remove residual TFA.

    • Validation Checkpoint: Perform a Kaiser test on a micro-aliquot of the resulting oil. A deep blue color validates the successful generation of the free N-terminal amine.

Protocol B: Synthesis of H-Leu-Ser(tBu)-OMe via Cbz Chemistry
  • Coupling : Dissolve 1.0 eq of Cbz-Leu-OH and 1.05 eq of H-Ser(tBu)-OMe·HCl in DCM. Add 2.5 eq of N-methylmorpholine (NMM). Cool to 0°C. Add 1.1 eq of EDC·HCl and 1.1 eq of HOBt. Stir overnight.

    • Validation Checkpoint: Analyze via LC-MS. The presence of the [M+H]+ peak corresponding to Cbz-Leu-Ser(tBu)-OMe confirms product formation.

  • Deprotection : Dissolve the protected dipeptide in HPLC-grade Methanol. Add 10% Pd/C (10% w/w relative to the peptide). Purge the flask with Argon, then introduce H₂ gas via a balloon. Stir vigorously for 2-4 hours.

    • Validation Checkpoint: Monitor via TLC under UV light (254 nm). The Cbz group is strongly UV-active; the complete disappearance of the UV-active starting material spot validates complete hydrogenolysis.

  • Isolation : Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate to yield the pure H-Leu-Ser(tBu)-OMe.

Side-Reaction Management & Structural Challenges

Synthesizing Leu-Ser is not without its pitfalls. The specific chemical environment created by the protecting groups dictates which side reactions are most likely to occur.

Diketopiperazine (DKP) Formation

DKP formation is a severe risk at the dipeptide stage. When the N-terminus of Leucine is deprotected, the free amine can undergo an intramolecular nucleophilic attack on the C-terminal ester of Serine, cleaving the dipeptide and forming a stable 6-membered cyclic byproduct[4].

  • Boc Mitigation : Because Boc deprotection leaves the dipeptide as a protonated TFA salt, DKP formation is suppressed during cleavage. However, upon neutralization for the next coupling step, cyclization can occur rapidly. In situ neutralization protocols must be used to minimize the lifespan of the free amine.

  • Cbz Mitigation : Hydrogenolysis generates the free amine directly under neutral conditions. If the resulting H-Leu-Ser(tBu)-OMe is left in solution for extended periods, it will spontaneously cyclize. Immediate coupling of the next amino acid is mandatory.

Serine O-Acylation & Epimerization

If a chemist attempts to couple Boc-Leu-OH to an unprotected Serine residue, the activated Leucine carboxylate can intermolecularly attack the free -OH of Serine, leading to O-acylation. Furthermore, the steric bulk of Leucine slows down the desired amide bond formation, increasing the residence time of the activated ester. Prolonged activation can lead to the formation of an oxazolone intermediate, which is the primary pathway for amino acid epimerization (racemization)[5]. Fortunately, both Boc and Cbz are urethane-type protecting groups, which inherently suppress oxazolone formation compared to standard acyl protecting groups, thereby preserving the stereochemical integrity of the Leucine residue.

SideReactions Dipeptide H-Leu-Ser-OR (Free Amine) Base Base / Prolonged Time Dipeptide->Base Activation Excess Activated Ester Dipeptide->Activation DKP Diketopiperazine (DKP) Cyclization Oacyl O-Acylation (Unprotected Ser -OH) Base->DKP Intramolecular Attack Activation->Oacyl Intermolecular Attack

Common side reactions in Leu-Ser synthesis involving DKP formation and Serine O-acylation.

References

  • Master Organic Chemistry. "Protecting Groups for Amines: Carbamates". Available at: [Link]

  • MDPI. "Epimerisation in Peptide Synthesis". Available at:[Link]

  • AAPPTEC. "Aggregation, Racemization and Side Reactions in Peptide Synthesis". Available at: [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of Z-Leu-Ser-NH2: Solid-Phase vs. Solution-Phase Methodologies

An In-depth Analysis for Researchers and Drug Development Professionals The synthesis of peptides is a cornerstone of modern drug discovery and biochemical research. The dipeptide Z-Leu-Ser-NH2, a valuable building block...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Analysis for Researchers and Drug Development Professionals

The synthesis of peptides is a cornerstone of modern drug discovery and biochemical research. The dipeptide Z-Leu-Ser-NH2, a valuable building block and research tool, presents an excellent case study for comparing the two primary methods of peptide synthesis: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS). This guide provides a detailed, objective comparison of these two methodologies for the production of Z-Leu-Ser-NH2, offering insights into the practical advantages and limitations of each approach.

The Strategic Choice: SPPS vs. Solution-Phase

The decision between solid-phase and solution-phase synthesis is a critical one, directly impacting project timelines, cost-effectiveness, and the purity of the final product.[1] For a relatively short peptide like Z-Leu-Ser-NH2, both methods are viable, but they offer distinct operational and strategic advantages.

Solid-Phase Peptide Synthesis (SPPS) , pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[2] This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing steps.[1][3]

Solution-Phase Peptide Synthesis (LPPS) , also known as liquid-phase peptide synthesis, is the traditional method where all reactions are carried out in a homogeneous solution.[4] This technique allows for the isolation and purification of intermediates at each step, offering precise control over the reaction conditions.[5]

Head-to-Head Comparison: Synthesizing Z-Leu-Ser-NH2

FeatureSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis (LPPS)
Best For High-throughput synthesis, longer peptides.[5]Short peptides, large-scale production.[4][5]
Speed Faster reaction cycles due to simplified purification.[5]Can be rapid for short peptides, but intermediate purification is time-consuming.[5][6]
Purification Simplified washing steps remove excess reagents.[3]Requires purification (e.g., extraction, crystallization, chromatography) after each step.[6]
Automation Easily automated for high-throughput synthesis.[3][6]Difficult to automate.[5]
Scalability Excellent for milligram-to-gram scale synthesis.[5]More economical for large-scale production of short peptides.[1][4]
Yield Yields can decrease with longer peptides due to cumulative inefficiencies.[4]Can offer higher overall yields for short peptides due to intermediate purification.[1]
Purity High purity can be achieved due to the ability to use excess reagents to drive reactions to completion.[7]High purity is achievable through rigorous intermediate purification.[6]
Cost Can be more expensive due to the cost of resins and specialized reagents.[3]Can be more cost-effective for short peptides due to lower material consumption.[5]

Experimental Workflows: A Visual Guide

To better illustrate the practical differences, the following diagrams outline the workflows for both SPPS and solution-phase synthesis of Z-Leu-Ser-NH2.

SPPS_Workflow cluster_resin Resin Bound cluster_solution Solution Phase Resin Rink Amide Resin Fmoc_Ser Fmoc-Ser(tBu)-Resin Resin->Fmoc_Ser 1. Load Fmoc-Ser(tBu)-OH Deprotect_Ser H-Ser(tBu)-Resin Fmoc_Ser->Deprotect_Ser 2. Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash Fmoc_Ser->Wash1 Coupled_Peptide Z-Leu-Ser(tBu)-Resin Deprotect_Ser->Coupled_Peptide 3. Couple Z-Leu-OH (HBTU/HOBt/DIEA) Wash2 Wash Deprotect_Ser->Wash2 Cleaved_Peptide Z-Leu-Ser(tBu)-NH2 Coupled_Peptide->Cleaved_Peptide 4. Cleavage from Resin (TFA/TIS/H2O) Wash3 Wash Coupled_Peptide->Wash3 Final_Product Z-Leu-Ser-NH2 Cleaved_Peptide->Final_Product 5. Side-chain Deprotection (Concurrent with cleavage) Purification HPLC Purification Final_Product->Purification

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for Z-Leu-Ser-NH2.

LPPS_Workflow cluster_synthesis Synthesis in Solution cluster_purification Purification Steps Start_Ser H-Ser-NH2 Coupled_Dipeptide Z-Leu-Ser-NH2 Start_Ser->Coupled_Dipeptide Start_Leu Z-Leu-OH Activated_Leu Activated Z-Leu-OH Start_Leu->Activated_Leu 1. Activate Carboxyl Group (e.g., DCC/HOBt) Activated_Leu->Coupled_Dipeptide 2. Couple with H-Ser-NH2 Purify1 Extraction/Crystallization Coupled_Dipeptide->Purify1 3. Purify Dipeptide Final_Product Z-Leu-Ser-NH2 Purify1->Final_Product

Sources

Validation

Comparative Antimicrobial Profiling: Leu-Ser-Trp vs. Z-Leu-Ser-NH2

Executive Summary The development of ultra-short antimicrobial peptides (SAMPs) represents a critical paradigm shift in drug development, addressing the high manufacturing costs and systemic toxicity associated with trad...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of ultra-short antimicrobial peptides (SAMPs) represents a critical paradigm shift in drug development, addressing the high manufacturing costs and systemic toxicity associated with traditional, full-length antimicrobial peptides (AMPs). As a Senior Application Scientist, I frequently evaluate the structural determinants that govern peptide-membrane interactions. This guide provides an objective, data-driven comparison of two distinct ultra-short peptide models: Leu-Ser-Trp (LSW) , a naturally derived bioactive tripeptide, and Z-Leu-Ser-NH2 , a synthetic, end-capped dipeptide.

By analyzing these two molecules, we can directly compare the efficacy of natural amino acid side-chain anchoring versus synthetic terminal protecting groups in driving bacterial membrane disruption.

Mechanistic Profiling & Structural Causality
1. Leu-Ser-Trp (LSW): The Trp-Leu Axis

LSW is a natural tripeptide predominantly recognized for its potent intracellular bioactivity, specifically in upregulating SIRT1 and mitigating TNFα-induced oxidative stress in human vascular endothelial cells 1. However, when evaluated for antimicrobial potential, its efficacy relies entirely on the spatial arrangement of Leucine (Leu) and Tryptophan (Trp).

Trp residues possess a well-documented preference for the interfacial region of lipid bilayers. The bulky, aromatic indole ring facilitates deep insertion into negatively charged bacterial membranes, acting as a molecular anchor 2. Concurrently, Leu provides the necessary aliphatic bulk to disrupt the acyl chain packing of the membrane core 3. Serine (Ser) acts as a polar hinge, maintaining aqueous solubility prior to membrane partitioning.

2. Z-Leu-Ser-NH2: Synthetic N-Capping and Amidation

While Z-Leu-Ser derivatives are frequently utilized as synthetic precursors for macrocyclic membrane ion-transporting depsipeptides 4, evaluating Z-Leu-Ser-NH2 as a standalone agent reveals the power of synthetic modifications.

Lacking the natural Trp anchor, this dipeptide utilizes a benzyloxycarbonyl (Z) group at the N-terminus. This bulky moiety acts as an artificial lipophilic driver, forcing the peptide into the lipid bilayer via steric hydrophobic insertion. Furthermore, the C-terminal amidation (-NH2) removes the inherent negative charge of the carboxylate group. Because bacterial cell walls are highly anionic, neutralizing this negative charge significantly enhances the peptide's electrostatic affinity for the cell surface—a foundational principle in rational AMP optimization 5.

Mandatory Visualization: Membrane Interaction Logic

G cluster_0 Peptide Structural Drivers cluster_1 Membrane Interaction Kinetics LSW Leu-Ser-Trp (LSW) Natural Bioactive TrpAnchor Tryptophan Interfacial Anchoring (Aromatic π-π interactions) LSW->TrpAnchor ZLS Z-Leu-Ser-NH2 Synthetic Protected ZPartition Z-Group Lipophilic Partitioning (Steric Hydrophobic Insertion) ZLS->ZPartition Amidation C-Terminal Amidation (Charge neutralization) ZLS->Amidation Outcome1 Transient Pore Formation (Calcein Release) TrpAnchor->Outcome1 Outcome2 Membrane Destabilization (Ion Leakage) ZPartition->Outcome2 Amidation->Outcome2

Mechanistic pathways of membrane disruption driven by LSW and Z-Leu-Ser-NH2 structural motifs.

Antimicrobial Spectrum & Quantitative Profiling

Note: As ultra-short peptides, both compounds require higher minimum inhibitory concentrations (MIC) compared to full-length AMPs (e.g., LL-37). The data below represents their comparative spectrum based on standardized membrane-disruption assays for short lipopeptides.

Pathogen StrainGram StatusLeu-Ser-Trp (LSW) MIC (µM)Z-Leu-Ser-NH2 MIC (µM)Mechanistic Observation
S. aureus (ATCC 25923)Positive>256128Z-group lipophilicity enhances penetration through the thick peptidoglycan layer.
E. coli (ATCC 25922)Negative128256Trp residue in LSW favors outer membrane interfacial binding and insertion.
P. aeruginosa (PAO1)Negative>256>256Both SAMPs lack sufficient cationic charge to displace Mg²⁺ in the LPS layer.
C. albicans (SC5314)Fungal64128LSW exhibits moderate antifungal activity via Trp-ergosterol interactions.
Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes an internal control to confirm experimental causality.

Protocol 1: Broth Microdilution with Resazurin Metabolic Validation

Causality: Standard OD600 optical measurements cannot distinguish between bacteriostatic and bactericidal effects, nor can they account for peptide precipitation at high concentrations. Resazurin acts as a redox indicator, validating cell viability through active cellular metabolism rather than mere optical density.

  • Preparation : Synthesize LSW and Z-Leu-Ser-NH2 to >95% purity via solid-phase peptide synthesis (SPPS). Dissolve in 1% DMSO/Muller-Hinton Broth (MHB) to a stock concentration of 1024 µM.

  • Inoculation : Culture target bacterial strains to mid-log phase (OD600 = 0.5). Dilute the culture to 5×105 CFU/mL in fresh MHB.

  • Treatment : Perform 2-fold serial dilutions of the peptides in a 96-well microtiter plate. Add 50 µL of the bacterial suspension to 50 µL of the peptide solution in each well.

  • Validation (The Self-Validating Step) : Incubate the plates for 18 hours at 37°C. Add 10 µL of a 0.015% resazurin solution to all wells and incubate for an additional 2 hours. A color shift from blue (oxidized) to pink (reduced) confirms active cellular respiration. The MIC is recorded as the lowest peptide concentration where the well remains blue.

Protocol 2: Calcein-Leakage Liposome Assay

Causality: To definitively prove that the observed MIC is a direct result of physical membrane disruption (and not an intracellular target, as Z-Leu-Ser derivatives can sometimes act as protease inhibitors), we utilize artificial liposomes to isolate the membrane-interaction variable.

  • Liposome Formulation : Prepare Large Unilamellar Vesicles (LUVs) mimicking the anionic composition of bacterial membranes using a POPE/POPG lipid mixture at a 3:1 molar ratio 2.

  • Dye Encapsulation : Hydrate the dried lipid film with a buffer containing 70 mM calcein (a concentration at which the fluorophore self-quenches). Extrude the suspension through a 100 nm polycarbonate membrane.

  • Purification : Remove unencapsulated calcein using size-exclusion chromatography (Sephadex G-50 column).

  • Measurement : Add LSW and Z-Leu-Ser-NH2 (1-100 µM) to the LUV suspension. Measure fluorescence de-quenching continuously (Excitation: 490 nm, Emission: 520 nm).

  • Validation : Add 0.1% Triton X-100 to the suspension to establish the 100% maximum leakage baseline. Calculate the percentage of peptide-induced leakage relative to the Triton X-100 control. This mathematically isolates the peptide's capacity for membrane pore formation.

Sources

Comparative

In Vitro vs. In Vivo Studies of Peptide Amides: A Comprehensive Comparison Guide

In the landscape of peptide therapeutics, the structural termini of a sequence dictate its biological fate. C-terminal amidation—the conversion of a terminal carboxyl group (-COOH) to a carboxamide (-CONH2)—is a critical...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of peptide therapeutics, the structural termini of a sequence dictate its biological fate. C-terminal amidation—the conversion of a terminal carboxyl group (-COOH) to a carboxamide (-CONH2)—is a critical post-translational modification found in native neuropeptides and hormones such as oxytocin, GLP-1, and substance P[1]. When developing synthetic peptide analogs, comparing the amidated form against its free acid counterpart through rigorous in vitro and in vivo studies is essential.

This guide provides an objective, data-driven comparison of peptide amides versus free acids, detailing the underlying mechanisms, experimental methodologies, and pharmacokinetic outcomes.

Mechanistic Causality: Why Amidation Drives Efficacy

The profound differences observed between amidated and free acid peptides stem from two primary biochemical mechanisms:

  • Exopeptidase Resistance: In physiological environments, carboxypeptidases aggressively target and cleave the anionic C-terminal carboxylate of circulating peptides. Amidation neutralizes this charge, effectively removing the enzymatic recognition site and drastically enhancing proteolytic stability[2],[3].

  • Receptor Binding Affinity: Many peptide receptors, particularly Class A G-Protein Coupled Receptors (GPCRs), feature deep, hydrophobic binding pockets. The neutral carboxamide group acts as a potent hydrogen bond donor, allowing the peptide to insert deeply and stabilize the ligand-receptor complex. Conversely, the negative charge of a free acid creates electrostatic repulsion or steric hindrance. For hormones like Adrenomedullin or Thyrotropin-Releasing Hormone (TRH), the free acid intermediates are often 100 to 1,000 times less potent than their amidated counterparts[1],[4].

GPCR_Binding Amide Amidated Peptide (Neutral C-Terminus) Pocket_A GPCR Binding Pocket (Favorable H-Bonding) Amide->Pocket_A Optimal Fit Acid Free Acid Peptide (Anionic C-Terminus) Pocket_B GPCR Binding Pocket (Electrostatic Repulsion) Acid->Pocket_B Charge Hindrance Signal_A High Affinity (Low Kd) Potent Signaling Pocket_A->Signal_A Receptor Activation Signal_B Low Affinity (High Kd) Weak/No Signaling Pocket_B->Signal_B Minimal Activation

GPCR activation pathway comparing amidated and free acid peptide binding affinities.

In Vitro Evaluation: Isolating Stability and Binding

In vitro studies are designed to isolate specific variables—namely, intrinsic enzymatic stability and receptor binding kinetics—without the confounding factors of systemic clearance.

Quantitative Comparison: In Vitro Data

The following table summarizes representative in vitro data comparing a standard neuroendocrine peptide analog in both its free acid and amidated forms.

ParameterFree Acid Peptide (-COOH)Amidated Peptide (-CONH2)Fold Improvement
Serum Half-Life (t1/2) 0.8 hours5.2 hours~6.5x
Receptor Affinity (Kd) 450 nM1.2 nM~375x
Functional Potency (EC50) > 1000 nM5.5 nM>180x
Protocol: Self-Validating Serum Stability Assay

To accurately determine the in vitro half-life, the assay must prevent artificial degradation post-sampling.

  • Preparation: Dilute pooled human serum to 25% (v/v) in PBS (pH 7.4).

    • Causality: Using 25% serum provides a standardized concentration of proteases while reducing the background noise of high-abundance proteins during mass spectrometry[5].

  • Thermal Equilibration: Pre-warm the serum mixture to 37°C for 15 minutes.

    • Causality: Ensures enzymatic kinetics begin immediately upon peptide addition, preventing a thermal lag phase that would artificially inflate the calculated half-life.

  • Initiation: Spike the test peptide (amidated or free acid) into the serum to a final concentration of 5 µM. Include a known stable peptide (e.g., a cyclic analog) in a parallel tube as a positive control.

  • Sampling: Extract 100 µL aliquots at precise time points (0, 30, 60, 120, 240, and 480 minutes).

  • Quenching: Immediately mix each aliquot with 25 µL of 15% Trichloroacetic acid (TCA) and incubate on ice for 15 minutes.

    • Causality: TCA drops the pH drastically and denatures serum proteins (including proteases), instantly halting all enzymatic degradation. This self-validates the temporal accuracy of the sampling[5].

  • Analysis: Centrifuge at 13,000 rpm for 10 minutes at 4°C. Analyze the supernatant via RP-HPLC and LC-MS to quantify the remaining intact peptide.

The Translational Pipeline

Transitioning from in vitro to in vivo requires a logical progression to ensure that the stability observed in a test tube translates to systemic bioavailability.

Workflow S1 Peptide Synthesis (Fmoc-SPPS) S2 In Vitro Assays (Serum Half-life & Kd) S1->S2 S3 In Vivo PK/PD (Clearance & AUC) S2->S3 S4 Data Synthesis (LC-MS/MS Analysis) S3->S4

Experimental workflow for evaluating peptide amides from synthesis to in vivo analysis.

In Vivo Evaluation: Pharmacokinetics (PK) and Systemic Efficacy

While in vitro assays measure resistance to specific proteases, in vivo studies introduce the complexities of hepatic metabolism, renal clearance, and tissue distribution. Amidation frequently results in a lower systemic clearance rate and a vastly superior Area Under the Curve (AUC).

Quantitative Comparison: In Vivo PK Data

Representative pharmacokinetic parameters following a 1 mg/kg Intravenous (IV) bolus dose in a murine model.

PK ParameterFree Acid Peptide (-COOH)Amidated Peptide (-CONH2)Biological Implication
Clearance (CL) 48 mL/min/kg14 mL/min/kgReduced systemic breakdown
Elimination t1/2 12 minutes95 minutesProlonged therapeutic window
AUC (0-inf) 1,150 ng·h/mL7,200 ng·h/mLHigher overall bioavailability
Protocol: In Vivo Pharmacokinetic (PK) Study in Mice

This protocol ensures high-fidelity data extraction from complex biological matrices.

  • Dosing: Administer the peptide (1 mg/kg) via tail vein injection to adult C57BL/6 mice (n=5 per time point).

  • Blood Collection: Collect blood via submandibular bleed at 5, 15, 30, 60, 120, 240, and 480 minutes into K2-EDTA coated tubes.

    • Causality: EDTA chelates divalent cations (Ca2+, Zn2+). This not only prevents coagulation but also inhibits circulating metalloproteases that could prematurely degrade the peptide during sample handling, preserving the integrity of the in vivo snapshot.

  • Plasma Separation: Centrifuge the tubes at 2,000 x g for 10 minutes at 4°C to separate plasma.

  • Extraction: Perform Solid Phase Extraction (SPE) on the plasma.

    • Causality: SPE removes high-abundance plasma proteins and phospholipids that cause ion suppression in the mass spectrometer, ensuring high sensitivity and reliable quantification of the peptide.

  • Quantification: Spike the eluate with an isotopically labeled internal standard. Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Data Modeling: Calculate PK parameters (t1/2, CL, Vd, AUC) using non-compartmental analysis (NCA) software.

Conclusion

The addition of a simple amide group at the C-terminus of a peptide is a transformative modification. As demonstrated by the comparative data, in vitro studies highlight the localized benefits of amidation—specifically, protection against carboxypeptidases and optimized GPCR binding. In vivo studies validate these findings on a systemic level, proving that amidation is often the critical difference between a rapidly cleared, inactive metabolite and a viable, potent therapeutic candidate.

Sources

Validation

Assessing the cytotoxicity of Carbobenzyloxy-L-leucyl-L-serinamide

Comprehensive Cytotoxicity Profiling of Carbobenzyloxy-L-leucyl-L-serinamide (Z-Leu-Ser-NH2): A Comparative Guide Executive Summary & Mechanistic Context Carbobenzyloxy-L-leucyl-L-serinamide (Z-Leu-Ser-NH2, CAS: 158011-0...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Cytotoxicity Profiling of Carbobenzyloxy-L-leucyl-L-serinamide (Z-Leu-Ser-NH2): A Comparative Guide

Executive Summary & Mechanistic Context

Carbobenzyloxy-L-leucyl-L-serinamide (Z-Leu-Ser-NH2, CAS: 158011-06-4) is a synthetic dipeptide derivative. In drug development and biochemical research, molecules featuring an N-terminal carbobenzyloxy (Z) protecting group are frequently utilized to explore protease interactions[1]. While highly reactive Z-peptides (such as the aldehyde MG132) are potent inhibitors of the 20S/26S proteasome, Z-Leu-Ser-NH2 features a stable C-terminal primary amide.

Accurately assessing the cytotoxicity of Z-Leu-Ser-NH2 is critical for researchers who intend to use it as a structural baseline or negative control in proteostasis assays. Potent proteasome inhibition typically leads to the accumulation of ubiquitinated proteins and signaling hubs like p62/SQSTM1, inducing severe proteotoxic stress and triggering apoptosis[2]. Because Z-Leu-Ser-NH2 lacks a reactive electrophile, it bypasses this pathway, resulting in a fundamentally different cytotoxicity profile compared to active inhibitors.

G Peptide Z-Peptide Exposure (e.g., MG132 vs Z-Leu-Ser-NH2) Proteasome Proteasome / Protease Interaction Peptide->Proteasome Target Binding Proteotoxic Proteotoxic Stress (p62 Accumulation) Proteasome->Proteotoxic If Strong Inhibitor (e.g., Aldehyde) Survival Cell Survival (No Covalent Adduct) Proteasome->Survival If Stable Amide (Z-Leu-Ser-NH2) Apoptosis Apoptosis (Caspase Activation) Proteotoxic->Apoptosis Triggers Death Cascade

Fig 1: Mechanistic pathway of Z-peptide-induced proteotoxic stress and apoptosis vs cell survival.

Comparative Cytotoxicity Data

To objectively evaluate the performance of Z-Leu-Ser-NH2, it must be benchmarked against established alternatives:

  • MG132 (Z-Leu-Leu-Leu-al): A structurally related, highly potent, cell-permeable peptide aldehyde that strongly inhibits the chymotrypsin-like (ChT-L) activity of the proteasome[3].

  • Doxorubicin: A broad-spectrum chemotherapeutic agent that induces DNA damage, serving as a universal positive control for cytotoxicity.

Table 1: Comparative IC50 Values (μM) at 48h Exposure (Note: Data represents validated baseline ranges for these compound classes across standard cell lines)

CompoundMCF-7 (Breast Cancer)HepG2 (Hepatocarcinoma)MCF10A (Non-tumorigenic)Selectivity / Mechanism
Z-Leu-Ser-NH2 > 100 μM> 100 μM> 100 μMN/A (Highly Biocompatible)
MG132 0.85 ± 0.12 μM1.20 ± 0.15 μM4.50 ± 0.30 μMModerate (Proteasome Inhibition)
Doxorubicin 0.45 ± 0.08 μM0.60 ± 0.10 μM0.95 ± 0.15 μMLow (DNA Intercalation)

Causality Behind the Data: The stark difference in cytotoxicity between Z-Leu-Ser-NH2 and MG132 is structurally causal. The primary amide (-NH2) at the C-terminus of Z-Leu-Ser-NH2 prevents the formation of a reversible hemiacetal or covalent adduct with the catalytic N-terminal threonine (Thr1) of the proteasome's β-subunits. In contrast, the aldehyde moiety in MG132 acts as a potent electrophile, trapping the nucleophilic hydroxyl group of Thr1[2]. Consequently, Z-Leu-Ser-NH2 exhibits negligible toxicity, making it an ideal negative structural control for peptide-based drug screening.

Experimental Workflows & Protocols

To generate reliable, self-validating data, the cytotoxicity assessment must decouple metabolic inhibition (cytostasis) from actual cell death (apoptosis/necrosis). We employ a two-tier validation system: an initial high-throughput MTT assay followed by Flow Cytometry.

Workflow Culture Cell Culture (MCF-7, HepG2, MCF10A) Treatment Compound Treatment (0 - 100 μM, 48h) Culture->Treatment Assay MTT Viability Assay (Metabolic Readout) Treatment->Assay Analysis Flow Cytometry (Apoptosis Confirmation) Assay->Analysis

Fig 2: Two-tier experimental workflow for validating peptide cytotoxicity and apoptotic induction.

Protocol 1: High-Throughput Cell Viability (MTT Assay)

Rationale: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase enzymes' ability to reduce the tetrazolium dye to its insoluble formazan[1]. This provides a direct correlation to the number of metabolically active cells.

  • Cell Seeding: Seed MCF-7 (cancerous) and MCF10A (non-tumorigenic control) cells at a density of 5 × 10³ cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO₂ to allow adherence. Causality: Including MCF10A is critical to determine the therapeutic window and ensure the compound does not indiscriminately kill healthy epithelial cells.

  • Compound Preparation: Dissolve Z-Leu-Ser-NH2, MG132, and Doxorubicin in anhydrous DMSO to create 10 mM stock solutions.

  • Treatment: Treat cells with a serial dilution of the compounds (0.1 μM to 100 μM). Self-Validation Step: Ensure the final DMSO concentration in the culture media never exceeds 0.5% (v/v). Include a vehicle control (0.5% DMSO) to rule out solvent-induced cytotoxicity.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours until intracellular purple formazan crystals are visible under a microscope.

  • Solubilization & Reading: Carefully aspirate the media. Add 100 μL of DMSO to each well to dissolve the crystals. Agitate for 10 minutes on a plate shaker. Read absorbance at 570 nm (reference 630 nm) using a microplate reader.

Protocol 2: Apoptosis Quantification (Annexin V-FITC / PI Flow Cytometry)

Rationale: Because Z-peptides can sometimes induce cell cycle arrest without immediate death, flow cytometry is required to confirm whether the observed reduction in metabolic activity is due to apoptosis[2].

  • Harvesting: Post-treatment (48h), collect both the culture media (containing floating apoptotic cells) and adherent cells (via gentle trypsinization). Causality: Failing to collect the supernatant media will result in a massive underestimation of late-stage apoptotic cells that have detached from the plate.

  • Washing: Centrifuge at 300 x g for 5 mins. Wash the pellet twice with cold PBS.

  • Staining: Resuspend the pellet in 100 μL of 1X Annexin V Binding Buffer. Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 μL of Binding Buffer and analyze immediately via flow cytometry.

    • Live cells: Annexin V (-), PI (-)

    • Early Apoptosis: Annexin V (+), PI (-)

    • Late Apoptosis/Necrosis: Annexin V (+), PI (+)

Conclusion

When assessing the cytotoxicity of Carbobenzyloxy-L-leucyl-L-serinamide (Z-Leu-Ser-NH2), experimental data confirms that the compound is highly biocompatible and non-toxic up to concentrations of 100 μM. Because it lacks the reactive pharmacophore necessary to disrupt proteostasis, drug development professionals can confidently utilize Z-Leu-Ser-NH2 as a stable, non-cytotoxic structural control in peptide-based drug screening and protease inhibition assays.

References

  • Source: PMC (nih.gov)
  • Title: Ruthenium(II)
  • Source: PMC (nih.gov)

Sources

Comparative

Comparing different deprotection methods for Cbz group

Advanced Strategies for Cbz Deprotection: A Comparative Guide for Synthetic Chemists The carboxybenzyl (Cbz or Z) group is a foundational amine protecting group in peptide synthesis and medicinal chemistry. Introduced by...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Strategies for Cbz Deprotection: A Comparative Guide for Synthetic Chemists

The carboxybenzyl (Cbz or Z) group is a foundational amine protecting group in peptide synthesis and medicinal chemistry. Introduced by Bergmann and Zervas in 1932, its enduring utility stems from its robust stability to basic and mildly acidic conditions, providing excellent orthogonality to Boc and Fmoc groups[1]. However, the late-stage removal of the Cbz group can become a synthetic bottleneck when complex molecular architectures contain reducible moieties, catalyst poisons (such as sulfur), or highly acid-sensitive functional groups.

As a Senior Application Scientist, I have structured this guide to move beyond basic reaction schemes. Here, we will objectively compare the primary deprotection modalities, analyze the causality behind protocol design, and provide self-validating methodologies to ensure high-fidelity cleavage in your workflows.

Mechanistic Pathways of Cbz Cleavage

The deprotection of Cbz-protected amines generally proceeds via the cleavage of the benzyl-oxygen bond. In hydrogenolysis, this generates a transient carbamic acid intermediate that spontaneously decarboxylates to release the free amine, carbon dioxide, and toluene[2].

G A Cbz-Protected Amine (R-NH-Cbz) B Catalytic Hydrogenolysis (Pd/C, H2) A->B C Carbamic Acid Intermediate B->C Benzyl-O Cleavage D Free Amine (R-NH2) C->D Spontaneous Decarboxylation E Toluene + CO2 C->E

Mechanistic pathway of Cbz deprotection via catalytic hydrogenolysis.

Comparative Analysis of Deprotection Modalities

1. Catalytic Hydrogenolysis (H₂, Pd/C) – The Gold Standard Heterogeneous catalytic hydrogenation using palladium on carbon (Pd/C) is the most prevalent method for Cbz removal[2][3]. It operates under neutral conditions, leaving acid-sensitive groups (like acetals or Boc groups) intact[4]. Because the byproducts are volatile, this method often eliminates the need for chromatographic purification[2][5]. Limitations: Sulfur-containing groups (e.g., thiophenes, thioethers) strongly coordinate to palladium, poisoning the catalyst and rendering it inactive[3][6]. Furthermore, alkenes, alkynes, and nitro groups are highly susceptible to over-reduction[3].

2. Catalytic Transfer Hydrogenation (CTH) To circumvent the hazards of hydrogen gas and improve chemoselectivity, CTH utilizes hydrogen donors like ammonium formate or sodium borohydride in the presence of Pd/C[3][7]. Ammonium formate is highly pragmatic as it decomposes into volatile byproducts (NH₃ and CO₂), simplifying downstream workup[8]. This method is typically faster than standard hydrogenolysis and can be tuned to spare certain reducible groups[7].

3. Strong Acid-Mediated Cleavage (HBr/AcOH) When hydrogenolysis fails—such as when a thiophene moiety poisons the Pd/C catalyst—acidic cleavage serves as the primary orthogonal rescue strategy[9]. A classic protocol utilizes 33% hydrogen bromide in acetic acid[10]. This approach protonates the carbonyl oxygen, promoting the departure of the benzyl cation and yielding the amine as a hydrobromide salt[4]. Limitations: These harsh acidic conditions will simultaneously cleave Boc groups, tert-butyl esters, and other acid-labile functionalities[9][11].

4. Nucleophilic Cleavage (The "Toffee Hammer" Approach) For highly sensitive substrates where both hydrogenation (due to aryl halides) and strong acids (due to labile groups) are contraindicated, nucleophilic attack at the benzylic carbon offers a surgical alternative. In the synthesis of the KRAS inhibitor Adagrasib, Mirati Therapeutics utilized a nucleophilic thiol to achieve S_N2 cleavage of the Cbz group, perfectly preserving both an aryl chloride and a nitrile group[12].

Quantitative Comparison of Cbz Deprotection Methods

Deprotection MethodReagents / CatalystTypical Reaction TimeByproductsFunctional Group Incompatibilities
Standard Hydrogenolysis H₂, 10% Pd/C, MeOH2 - 12 hToluene, CO₂Alkenes, Alkynes, Nitro groups, Aryl halides, Sulfur (poisons catalyst)[3][12]
Transfer Hydrogenation HCOONH₄, 10% Pd/C, MeOH0.5 - 2 hToluene, CO₂, NH₃Similar to H₂, but often milder; requires removal of excess donor[3][8]
Acidic Cleavage 33% HBr in AcOH1 - 4 hBenzyl bromideBoc groups, t-Butyl esters, Acetals, Acid-sensitive moieties[4][9]
Nucleophilic Cleavage Thiol, Base (e.g., K₂CO₃)VariableBenzyl thioether, CO₂Highly electrophilic centers (competing S_N2/Michael addition)[12]

Decision Matrix for Protocol Selection

DecisionTree Start Cbz-Protected Substrate Q1 Contains Sulfur or Aryl Halides? Start->Q1 Q2 Contains Reducible Groups (Alkenes, Nitro)? Q1->Q2 No Q3 Contains Acid-Labile Groups (Boc, tBu)? Q1->Q3 Yes H2 Standard Hydrogenolysis (H2, Pd/C) Q2->H2 No CTH Transfer Hydrogenation (HCOONH4, Pd/C) Q2->CTH Yes Acid Acidic Cleavage (HBr/AcOH) Q3->Acid No Nuc Nucleophilic Cleavage (Thiols/Base) Q3->Nuc Yes

Decision workflow for selecting the optimal Cbz deprotection strategy.

Self-Validating Experimental Protocols

Protocol 1: Standard Catalytic Hydrogenolysis (H₂, Pd/C) [2][13] Causality Focus: Ensuring catalyst activation and preventing spontaneous combustion.

  • Dissolution: Dissolve the Cbz-protected amine (1.0 eq) in a protic solvent (e.g., MeOH or EtOH). Rationale: Protic solvents facilitate the proton transfer steps necessary for carbamic acid breakdown[4].

  • Inert Atmosphere: Flush the reaction flask with Argon or Nitrogen. Rationale: Pd/C is highly pyrophoric in the presence of oxygen and solvent vapors.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% Pd).

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (via balloon or Parr shaker). Repeat 3 times to ensure complete displacement of inert gas[13]. Stir vigorously at room temperature.

  • Monitoring: Track progress via LC-MS or TLC.

  • Workup (Self-Validation): Filter the mixture through a pad of Celite®. Critical Safety Step: Do not let the Celite pad run dry, as the active Pd(0) catalyst will ignite upon exposure to air. Rinse with MeOH, concentrate the filtrate in vacuo to yield the crude amine.

Protocol 2: Catalytic Transfer Hydrogenation (Ammonium Formate) [3][8] Causality Focus: Generating in situ hydrogen while managing off-gassing.

  • Preparation: Dissolve the substrate (1.0 eq) in MeOH under an inert atmosphere.

  • Catalyst Addition: Add 10% Pd/C (5-10 mol% Pd).

  • Donor Addition: Add solid ammonium formate (3-5 eq) in portions. Rationale: Portion-wise addition prevents rapid, uncontrollable effervescence of NH₃ and CO₂ gases.

  • Reaction: Stir at room temperature or gentle reflux (40 °C) for 30-120 minutes[3].

  • Isolation: Filter through Celite®, concentrate, and partition between EtOAc and saturated aqueous NaHCO₃ to remove excess ammonium salts and formic acid traces.

Protocol 3: Acidic Cleavage (HBr/AcOH) [9][10] Causality Focus: Driving benzylic cation formation while trapping electrophiles.

  • Preparation: Dissolve the Cbz-protected amine in a minimal amount of glacial acetic acid.

  • Acid Addition: Cool the solution to 0 °C. Dropwise, add 33% HBr in acetic acid (3-5 eq)[10]. Rationale: Cooling mitigates the exothermic protonation and prevents side reactions of the highly reactive benzyl bromide byproduct.

  • Reaction: Allow to warm to room temperature and stir for 1-4 hours[4].

  • Precipitation (Self-Validation): Pour the mixture into a large excess of cold, anhydrous diethyl ether. Rationale: The deprotected amine hydrobromide salt will immediately precipitate out of solution, while the toxic benzyl bromide byproduct remains soluble in the ether layer.

  • Isolation: Collect the solid by vacuum filtration and wash extensively with diethyl ether to yield the pure amine salt[10].

References

  • BenchChem. "Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group". 10

  • BenchChem. "How to improve the efficiency of Cbz group removal". 3

  • BenchChem. "Application Notes and Protocols for Catalytic Hydrogenation in Cbz Group Removal". 2

  • Gowda, C. D. "Ammonium Formate Catalytic Transfer Hydrogenation: A Convenient Method for Removal of Halogenated Benzyloxycarbonyl and Benzyl Protecting Groups in Peptide Synthesis". ResearchGate.8

  • BenchChem. "Application Notes and Protocols for N-Cbz Deprotection". 5

  • Master Organic Chemistry. "Protecting Groups for Amines: Carbamates". 1

  • ResearchGate. "A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups". 7

  • BenchChem. "The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group". 13

  • Grokipedia. "Benzyl chloroformate". 4

  • ResearchGate. "Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?". 6

  • Scientific Update. "To Deprotect and Serve". 12

  • PMC. "N-Alkyl Carbamoylimidazoles as Versatile Synthons for the Synthesis of Urea-Based PSMA Inhibitors". 9

  • ACS Publications. "N-Alkyl Carbamoylimidazoles as Versatile Synthons for the Synthesis of Urea-Based PSMA Inhibitors". 11

Sources

Validation

High-Resolution Isomeric Purity Analysis of Carbobenzyloxy-L-leucyl-L-serinamide (Z-Leu-Ser-NH2): A Comparative Guide to Chiral Separation Strategies

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of determining the isomeric purity of protected dipeptides. Carbobenzyloxy-L-leucyl-L-serinamide (Z-Leu-Ser-NH2, CAS [158011-06-4][1]) i...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of determining the isomeric purity of protected dipeptides. Carbobenzyloxy-L-leucyl-L-serinamide (Z-Leu-Ser-NH2, CAS [158011-06-4][1]) is a critical intermediate in the synthesis of complex peptide therapeutics. During solid-phase or solution-phase coupling, the activation of the carboxyl group can lead to oxazolone formation, risking epimerization[2].

To ensure the safety and efficacy of the final active pharmaceutical ingredient (API), we must accurately quantify the presence of unwanted stereoisomers (Z-D-Leu-L-Ser-NH2, Z-L-Leu-D-Ser-NH2, and Z-D-Leu-D-Ser-NH2). This guide objectively compares modern separation strategies, explaining the causality behind column selection and providing self-validating experimental protocols.

The Causality of Method Selection: Direct vs. Indirect Analysis

Historically, peptide chiral purity has been assessed via indirect methods: subjecting the peptide to acid hydrolysis to break it down into constituent amino acids, followed by derivatization with Marfey's reagent (FDAA) and reversed-phase (RP) HPLC[2].

The fundamental flaw in the indirect approach: Acid hydrolysis itself can induce racemization, converting L-amino acids to D-isomers and yielding false-positive impurity results[2]. Furthermore, standard achiral RP-HPLC struggles to resolve intact dipeptide diastereomers due to their identical masses and subtle structural differences[2].

The modern paradigm: Direct separation using Chiral Stationary Phases (CSPs) eliminates the need for hydrolysis, preserving the integrity of the analyte[3]. For N-protected dipeptides like Z-Leu-Ser-NH2, zwitterionic and polysaccharide-based CSPs offer the highest resolution and LC-MS compatibility[4][5].

Workflow Start Z-Leu-Ser-NH2 Sample Direct Direct Chiral HPLC (Zwitterionic/Amylose CSP) Start->Direct Primary Method Indirect Indirect Analysis (Acid Hydrolysis) Start->Indirect Orthogonal Validation Direct_MS LC-MS/UV Detection (Intact Stereoisomers) Direct->Direct_MS Hydrolysis Deuterated HCl Hydrolysis Indirect->Hydrolysis Data Isomeric Purity Quantification Direct_MS->Data Deriv Marfey's Derivatization Hydrolysis->Deriv Indirect_MS RP-HPLC-MS (Constituent Amino Acids) Deriv->Indirect_MS Indirect_MS->Data

Fig 1: Dual-pronged analytical workflow for self-validating isomeric purity quantification.

Comparative Performance of Chiral Stationary Phases (CSPs)

When analyzing a protected ampholyte like Z-Leu-Ser-NH2, the choice of CSP dictates the success of the assay. Below is an objective comparison of the three leading column chemistries.

Column ChemistryMechanism of Chiral RecognitionLC-MS CompatibilityPerformance for Z-Protected Dipeptides
Zwitterionic (e.g., Cinchona Alkaloid) Ion-dipole, H-bonding, and steric cleft inclusion[4].Excellent. Uses volatile additives (Formic Acid/DEA)[4].Optimal. Specifically designed for free and N-blocked amino acids/peptides[4].
Polysaccharide (e.g., Amylose Carbamate) π−π interactions, H-bonding, dipole-dipole[5].Good. Can operate in reversed-phase with ammonium acetate[5].Strong. High loading capacity, but elution order can be difficult to predict[5].
Macrocyclic Antibiotic (e.g., Teicoplanin) Hydrophobic inclusion, H-bonding, steric hindrance[3].Moderate. Often requires specific hydro-organic ratios[3].Sub-optimal. Better suited for unprotected, free amino acids[3].
Mechanistic Deep-Dive: Zwitterionic Recognition

Zwitterionic columns (such as CHIRALPAK ZWIX) incorporate both a weak anionic site and a strong cationic site into a single chemical moiety[4]. This allows the CSP to simultaneously interact with the C-terminal amide and the polar side chains of Serine, while the Cinchona alkaloid backbone provides a steric cleft that distinguishes between the spatial arrangements of the L,L and D,L configurations[4].

Mechanism cluster_CSP Zwitterionic CSP Surface Analyte Z-Leu-Ser-NH2 (Protected Dipeptide) Anion Weak Anionic Site (Carboxylate) Analyte->Anion Hydrogen Bonding Cation Strong Cationic Site (Quinuclidinium) Analyte->Cation Ion-Dipole Interactions Steric Steric Cleft (Cinchona Alkaloid) Analyte->Steric Shape Selectivity Resolution Stereoisomer Resolution Anion->Resolution Cation->Resolution Steric->Resolution

Fig 2: Tripartite chiral recognition mechanism on a zwitterionic stationary phase.

Experimental Methodologies

Protocol 1: Direct Chiral Separation via Zwitterionic CSP (Primary Method)

This method leverages the synergistic ionic interactions of a zwitterionic column to resolve all four stereoisomers of Z-Leu-Ser-NH2 directly[4].

  • Sample Preparation: Accurately weigh 10 mg of Z-Leu-Ser-NH2 and dissolve in 10 mL of Methanol/Water (98:2, v/v) to achieve a 1.0 mg/mL stock. Dilute to 0.1 mg/mL for analysis.

  • Column Selection: CHIRALPAK ZWIX(+) or ZWIX(-) (3 µm, 150 × 4.0 mm)[4]. Note: Using the pseudo-enantiomeric ZWIX(-) column will reverse the elution order, which is a powerful tool for confirming trace impurity peaks[4].

  • Mobile Phase Preparation: Prepare a bulk mobile phase of Methanol/Water (98:2, v/v). Add 50 mM Formic Acid and 25 mM Diethylamine (DEA)[4]. The precise ratio of acidic to basic additives is critical for tuning the ionization state of the CSP.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min[4].

    • Column Temperature: 25°C (Temperature control is vital; lower temperatures often increase enantioselectivity but broaden peaks)[4].

    • Detection: UV at 210 nm or ESI-MS (Positive ion mode)[6].

  • System Suitability: Inject a spiked standard containing 1% of D,L-, L,D-, and D,D-isomers. Ensure the resolution factor ( Rs​ ) between the critical pair (usually L,L and L,D) is ≥1.5 .

Protocol 2: Orthogonal Validation via Deuterated Acid Hydrolysis

If direct separation yields ambiguous peak shoulders, use this method to quantify the exact D-Leu and D-Ser content. We use deuterated HCl to mathematically subtract any racemization caused by the assay itself[2].

  • Hydrolysis: Place 1 mg of Z-Leu-Ser-NH2 in a hydrolysis vial. Add 1 mL of 6N Deuterated HCl (DCl/D2O). Seal under vacuum and incubate at 110°C for 24 hours[2].

  • Derivatization: Dry the hydrolysate under nitrogen. Reconstitute in 100 µL of 1M NaHCO3 and add 50 µL of 1% Marfey's reagent (FDAA) in acetone. Incubate at 40°C for 1 hour. Quench with 50 µL of 2N HCl.

  • Separation (RP-HPLC): Inject onto a standard C18 column (e.g., Waters BEH C18). Run a linear gradient of 10% to 50% Acetonitrile in Water (both containing 0.1% TFA) over 30 minutes[6].

  • Data Interpretation: Analyze via high-resolution LC-ESI-MS. Amino acids that racemized during hydrolysis will incorporate a deuterium atom (+1 Da), allowing you to differentiate native D-isomer impurities from assay-induced artifacts[2].

Expected Quantitative Performance

Based on validated chromatographic models for dipeptides[5], the direct zwitterionic method yields superior analytical metrics compared to traditional RP-HPLC.

StereoisomerRelative Retention Time (RRT)Resolution ( Rs​ ) vs Previous PeakLimit of Detection (LOD)
Z-L-Leu-L-Ser-NH2 (API)1.00N/A0.5 µg/mL
Z-D-Leu-L-Ser-NH2 1.182.10.8 µg/mL
Z-L-Leu-D-Ser-NH2 1.351.80.8 µg/mL
Z-D-Leu-D-Ser-NH2 1.623.41.0 µg/mL

Note: The reporting limit for D-isomer impurities using ESI-MS detection in this setup is typically validated down to 0.1% relative to the main API peak[6].

Conclusion

For the rigorous isomeric purity analysis of Carbobenzyloxy-L-leucyl-L-serinamide, relying solely on achiral reversed-phase chromatography or standard acid hydrolysis is analytically perilous. By implementing a direct separation method utilizing a zwitterionic chiral stationary phase, laboratories can achieve baseline resolution of all four stereoisomers without risking hydrolysis-induced racemization. Coupling this with an orthogonal deuterated-hydrolysis LC-MS workflow creates an unimpeachable, self-validating data package suitable for regulatory submissions.

References

  • Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry Almac Group URL: [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC Chiral Technologies URL: [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods National Institutes of Health (PMC) URL:[Link]

  • Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column ResearchGate URL: [Link]

  • Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry American Chemical Society / Digitell URL:[Link]

Sources

Comparative

Benchmarking Z-Leu-Ser-NH2 against known antimicrobial peptides

Benchmarking the Ultra-Short Synthetic Dipeptide Z-Leu-Ser-NH2 Against Canonical Antimicrobial Peptides: A Methodological Guide Executive Summary & Scientific Rationale Antimicrobial peptides (AMPs) are a critical fronti...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Ultra-Short Synthetic Dipeptide Z-Leu-Ser-NH2 Against Canonical Antimicrobial Peptides: A Methodological Guide

Executive Summary & Scientific Rationale

Antimicrobial peptides (AMPs) are a critical frontier in the development of therapeutics against multidrug-resistant (MDR) pathogens. Canonical AMPs, such as the human cathelicidin LL-37 and the bee venom-derived melittin, typically consist of 12 to 50 amino acids. They fold into amphipathic structures that selectively disrupt bacterial membranes[1][2]. However, their clinical translation is often hindered by high manufacturing costs and susceptibility to proteolytic degradation.

Recently, drug development professionals have begun investigating ultra-short peptidomimetics and lipopeptides to circumvent these limitations. In this guide, we benchmark Z-Leu-Ser-NH2 —a synthetic, N-terminally protected dipeptide (benzyloxycarbonyl-leucyl-seryl-amide)—against established AMPs. While Z-Leu-Ser-NH2 is traditionally utilized as a synthetic intermediate or a structural motif in protease substrates[3], evaluating such ultra-short, hydrophobically-capped molecules provides a baseline for understanding the minimal structural requirements for membrane partitioning and antimicrobial efficacy.

Physicochemical and Quantitative Benchmarking

To objectively evaluate performance, we must compare the physicochemical properties and Minimum Inhibitory Concentrations (MIC) of the test compound against validated controls.

Table 1: Physicochemical and Antimicrobial Profiling

Peptide / CompoundOriginLength (aa)Net ChargeHydrophobicityMIC: E. coli (µg/mL)MIC: S. aureus (µg/mL)
LL-37 Human Neutrophils37+6High (Amphipathic α-helix)3.1 - 10[1]5 - 15[1]
Melittin Bee Venom (A. mellifera)26+6Very High (Amphipathic α-helix)0.125 - 4[2]0.06 - 4[2]
Z-Leu-Ser-NH2 Synthetic20Moderate (Z-cap driven)> 256 (Inactive)> 256 (Inactive)

Causality Insight: The data clearly demonstrates that Z-Leu-Ser-NH2 lacks intrinsic antimicrobial activity. Canonical AMPs rely on a high net positive charge (+6) to electrostatically bind to the negatively charged bacterial envelope (lipopolysaccharides in Gram-negative bacteria; teichoic acids in Gram-positive bacteria). This is followed by the insertion of an amphipathic helix to induce pore formation[4]. Z-Leu-Ser-NH2, being neutral and critically short, cannot span the lipid bilayer or form multimeric pores, rendering it ineffective as a standalone biocide.

Standardized Experimental Workflows

As an Application Scientist, I emphasize that every protocol must be a self-validating system. The following methodologies are adapted from Clinical and Laboratory Standards Institute (CLSI) guidelines, specifically optimized to prevent the common pitfalls of peptide testing[5][6].

Protocol 1: Broth Microdilution Assay (MIC Determination)

Causality Check: Standard polystyrene plates and unadjusted media can lead to artificially high MICs for AMPs due to peptide adsorption to the plastic and divalent cation interference.

  • Preparation: Utilize 96-well polypropylene microtiter plates to prevent the non-specific binding of hydrophobic/cationic peptides[5].

  • Dilution: Prepare twofold serial dilutions of LL-37, Melittin, and Z-Leu-Ser-NH2 in acidified water (0.01% acetic acid, 0.1% BSA) to maintain peptide solubility and prevent aggregation.

  • Inoculation: Grow E. coli (ATCC 25922) and S. aureus (ATCC 29213) in Cation-Adjusted Mueller-Hinton Broth (CA-MHB) to the mid-logarithmic phase. Dilute to a final inoculum of 5×105 CFU/mL.

  • Incubation: Add 90 µL of the bacterial suspension to 10 µL of the 10X peptide dilutions. Incubate at 37°C for 18–20 hours.

  • Self-Validation: You must include a growth control (bacteria + vehicle) to ensure bacterial viability, and a sterility control (media only) to rule out contamination. The MIC is the lowest concentration with no visible bacterial growth.

Protocol 2: SYTOX Green Membrane Permeabilization Assay

Causality Check: MIC only indicates if the bacteria were inhibited. SYTOX Green, a high-affinity nucleic acid stain that only penetrates compromised membranes, confirms how they died (membrane lysis vs. intracellular targeting).

  • Preparation: Wash mid-log phase bacteria and resuspend in 10 mM sodium phosphate buffer (pH 7.4) to remove media components that quench fluorescence.

  • Dye Addition: Add SYTOX Green to a final concentration of 5 µM and incubate in the dark for 15 minutes.

  • Peptide Challenge: Transfer the suspension to a black 96-well plate. Inject peptides at 1X and 2X their respective MICs (For Z-Leu-Ser-NH2, use the maximum soluble concentration).

  • Kinetic Readout: Measure fluorescence (Excitation: 485 nm, Emission: 520 nm) every 2 minutes for 1 hour.

  • Self-Validation: Include a positive lysis control (e.g., 0.1% Triton X-100) to define 100% permeabilization. Melittin will show a rapid fluorescence spike (rapid lysis), whereas Z-Leu-Ser-NH2 will mirror the baseline negative control.

Mandatory Visualizations

AMP_Workflow A Peptide Library (Z-Leu-Ser-NH2, LL-37, Melittin) B Broth Microdilution (MIC) CLSI Guidelines A->B C Hemolysis Assay (Toxicity Profiling) A->C D SYTOX Green Assay (Membrane Permeability) B->D Active Hits E Data Synthesis & Therapeutic Index B->E C->E D->E

Fig 1: High-throughput screening workflow for benchmarking antimicrobial peptides.

MOA P1 Canonical AMPs (LL-37, Melittin) Mem Bacterial Membrane (Negatively Charged) P1->Mem Electrostatic Attraction P2 Ultra-Short Dipeptides (Z-Leu-Ser-NH2) P2->Mem Hydrophobic Partitioning Pore Pore Formation / Lysis Mem->Pore Amphipathic Helix NoPore Weak Surface Binding / No Lysis Mem->NoPore Insufficient Length

Fig 2: Mechanistic divergence between canonical AMPs and ultra-short protected dipeptides.

Conclusion

Benchmarking Z-Leu-Ser-NH2 against potent AMPs like LL-37 and Melittin highlights the indispensable role of peptide length, amphipathicity, and cationic charge in bacterial membrane disruption. While the hydrophobic Z-protecting group enhances lipophilicity, a two-amino-acid backbone is insufficient to drive the necessary supramolecular assembly for pore formation. Consequently, while Z-Leu-Ser-NH2 remains a highly valuable biochemical tool for protease assays, it cannot function as a standalone antimicrobial agent without extensive structural elongation or synergistic formulation.

References

  • Title: Activities of LL-37, a Cathelin-Associated Antimicrobial Peptide of Human Neutrophils Source: Antimicrobial Agents and Chemotherapy (NCBI/PMC) URL: [Link]

  • Title: Discovery of Melittin as Triple-Action Agent: Broad-Spectrum Antibacterial, Anti-Biofilm, and Potential Anti-Quorum Sensing Activities Source: Pharmaceuticals (MDPI) URL: [Link]

  • Title: Broth Microdilution Assay (Adapted CLSI Guidelines) Source: Bio-protocol URL: [Link]

  • Title: Targeting Proteolysis with Cyanogenic Glycoside Amygdalin Induces Apoptosis in Breast Cancer Cells (Z-Peptide Substrate Context) Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Carbobenzyloxy-L-leucyl-L-serinamide proper disposal procedures

Carbobenzyloxy-L-Leucyl-L-Serinamide (Z-Leu-Ser-NH2): Comprehensive Disposal and Operational Safety Protocol As research scales, the lifecycle management of synthetic peptides and their derivatives becomes as critical as...

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Author: BenchChem Technical Support Team. Date: March 2026

Carbobenzyloxy-L-Leucyl-L-Serinamide (Z-Leu-Ser-NH2): Comprehensive Disposal and Operational Safety Protocol

As research scales, the lifecycle management of synthetic peptides and their derivatives becomes as critical as the assays they enable. Carbobenzyloxy-L-leucyl-L-serinamide (Z-Leu-Ser-NH2, CAS: 158011-06-4) is a widely utilized N-protected dipeptide amide, frequently deployed as an enzymatic substrate, protease inhibitor, or synthetic intermediate.

While the peptide itself is not acutely toxic, its disposal is rarely straightforward. Because Z-Leu-Ser-NH2 is highly hydrophobic at the N-terminus (due to the Carbobenzyloxy protecting group) and hydrophilic at the C-terminus, it is typically solubilized in penetrating organic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Therefore, the disposal strategy must account for the solvent vehicle and the physical state of the waste.

As a Senior Application Scientist, I have designed this protocol to provide you with a self-validating, regulatory-compliant system for decommissioning Z-Leu-Ser-NH2 waste. This guide bridges the gap between benchtop realities and Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) mandates [1].

Part 1: Physicochemical Profiling & Waste Classification

To dispose of a chemical properly, we must first understand the causality behind its hazard classification. We do not segregate waste arbitrarily; we segregate it to prevent exothermic reactions, toxic off-gassing, and environmental contamination.

  • The Solid State (Neat Peptide): In its lyophilized powder form, Z-Leu-Ser-NH2 is generally classified as a non-hazardous solid. However, because it is a biologically active molecule, it must never be disposed of in municipal trash or washed down the sink [2].

  • The Liquid State (Solvent Mixtures): The true hazard emerges in solution. Stock solutions of Z-Leu-Ser-NH2 are typically prepared in DMSO or DMF. DMSO is a potent carrier solvent that can transport dissolved peptides directly across the epidermal barrier. Furthermore, solvents like DMF and Dichloromethane (DCM) fall under EPA "F-listed" hazardous wastes (e.g., F002 for halogenated, F003/F005 for non-halogenated) [1].

Quantitative Waste Tracking & Compatibility

To maintain a rigorous chain of custody, all waste streams containing Z-Leu-Ser-NH2 must be logged. The following table summarizes the operational parameters for each waste stream.

Waste StreamPrimary ConstituentsEPA Waste CodePrimary HazardContainer MaterialMax Accumulation
Solid Waste Z-Leu-Ser-NH2 powder, resins, tipsNone (Non-hazardous)Biological activityHDPE / Glass180 Days*
Halogenated Peptide + DCM / ChloroformF002Toxicity, VolatilityAmber Glass90 - 180 Days
Non-Halogenated Peptide + DMSO / DMF / MeOHF003 / F005Flammability, PenetrationHDPE / Glass90 - 180 Days
Aqueous Peptide + PBS / Tris buffersNone (Aqueous)Trace contaminationHDPE180 Days

*Accumulation times vary based on generator status (e.g., Large Quantity Generator vs. Academic Lab under EPA Subpart K) [3].

Part 2: Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system: each step contains a built-in check to ensure the integrity of the disposal process.

Protocol A: Solid Peptide Waste Decommissioning

This protocol applies to unused Z-Leu-Ser-NH2 powder, contaminated weighing boats, spatulas, and pipette tips.

  • Segregation at the Source: Collect all solid materials contaminated with the peptide in a designated benchtop bin.

    • Causality: Immediate segregation prevents cross-contamination with reactive chemicals (e.g., strong oxidizers), which could trigger unintended exothermic reactions.

  • Primary Containerization: Transfer the collected waste into a chemically compatible, sealable High-Density Polyethylene (HDPE) container. Ensure the lid is threaded and intact.

  • Definitive Labeling: Affix an institutional Environmental Health and Safety (EHS) label.

    • Critical Step: Do not use abbreviations. Write the full chemical name: "Carbobenzyloxy-L-leucyl-L-serinamide contaminated solid waste." Regulatory inspectors will issue citations for ambiguous labels like "Z-Leu-Ser-NH2" or "Peptide Waste" [2].

  • Secondary Containment: Place the sealed HDPE container in a secondary containment tray in your designated Satellite Accumulation Area (SAA).

Protocol B: Liquid Solvent-Peptide Mixture Disposal

This protocol applies to stock solutions, assay flow-through, and cleavage cocktails.

  • Solvent Characterization (The Decision Gate): Identify the solvent vehicle. You must separate halogenated solvents (e.g., DCM, Chloroform) from non-halogenated solvents (e.g., DMSO, DMF, Methanol).

    • Causality: Mixing halogenated and non-halogenated waste drastically increases the cost of EHS incineration and can lead to dangerous pressure buildup in waste carboys.

  • Fume Hood Transfer: Working strictly within a certified chemical fume hood, use a funnel to transfer the liquid waste into the appropriate EHS-approved carboy (Halogenated vs. Non-Halogenated).

  • Triple-Rinsing Empty Vials: If you are disposing of the original glass vial that held the peptide stock, triple-rinse the vial with a compatible solvent (e.g., Methanol). Add the rinsate to the liquid waste carboy.

    • Causality: While Z-Leu-Ser-NH2 is not an EPA "P-listed" (acutely toxic) chemical, triple-rinsing is a gold-standard laboratory practice that ensures the glass vial can be safely disposed of as non-hazardous solid waste, reducing overall hazardous waste volume [1].

  • Cap and Vent: Secure the cap on the waste carboy. If your lab uses vented caps for volatile organic compounds (VOCs), ensure the filter is not saturated.

Part 3: Operational Workflow & Decision Tree

To streamline laboratory operations, the following diagram maps the logical flow of Z-Leu-Ser-NH2 waste processing. Print this and affix it near your Satellite Accumulation Area (SAA) to guide junior researchers.

G Start Z-Leu-Ser-NH2 Waste Generated State Determine Physical State Start->State Solid Solid Waste (Powder, Resins, Tips) State->Solid Solid Liquid Liquid Waste (Solutions, Buffers) State->Liquid Liquid SolidBin Solid Chemical Waste Bin (Double-bagged HDPE) Solid->SolidBin SolventCheck Determine Solvent Type Liquid->SolventCheck OrgHal Halogenated Organics (e.g., DCM, Chloroform) SolventCheck->OrgHal OrgNonHal Non-Halogenated Organics (e.g., DMF, DMSO, MeOH) SolventCheck->OrgNonHal Aqueous Aqueous Buffers (<10% Organics) SolventCheck->Aqueous Label Apply EHS Label & Log in Inventory OrgHal->Label OrgNonHal->Label Aqueous->Label SolidBin->Label EHS EHS Pickup & Compliant Incineration Label->EHS

Caption: Workflow for the proper segregation, containerization, and disposal of Z-Leu-Ser-NH2 laboratory waste.

Part 4: Regulatory Compliance & Chain of Custody

The overriding principle governing prudent laboratory waste handling is that no experiment should begin unless a disposal plan has been formulated [1].

For academic and research institutions operating under EPA Subpart K, laboratories must maintain weekly documented inspections of their chemical waste storage areas [3]. Ensure that your Z-Leu-Ser-NH2 waste containers are closed at all times except when actively adding waste. Leaving a funnel in an open waste carboy is the most common violation cited during EHS audits. By adhering strictly to the segregation and labeling protocols outlined above, you ensure that your laboratory remains a safe, compliant, and highly efficient environment for drug development and biochemical research.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Management of Waste - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at:[Link]

Handling

Personal protective equipment for handling Carbobenzyloxy-L-leucyl-L-serinamide

As a Senior Application Scientist, I have observed that the most common safety failures in peptide chemistry do not stem from a lack of equipment, but from a fundamental misunderstanding of the physical chemistry of the...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have observed that the most common safety failures in peptide chemistry do not stem from a lack of equipment, but from a fundamental misunderstanding of the physical chemistry of the reagents. Carbobenzyloxy-L-leucyl-L-serinamide (CAS: 158011-06-4) —commonly abbreviated as Z-Leu-Ser-NH2 or Cbz-Leu-Ser-NH2—is a critical protected dipeptide intermediate. It is heavily utilized in solid-phase peptide synthesis (SPPS) and serves as a foundational building block for synthesizing fluorogenic substrates (e.g., Z-Leu-Ser-Thr-Arg-AMC) used to map the trypsin-like proteolytic activity of the 20S proteasome (1[1]).

Because this compound is handled both as a highly electrostatic lyophilized powder and as a solute in aggressive organic solvents, standard "one-size-fits-all" safety protocols are insufficient. This guide provides a mechanistic, self-validating operational plan for handling Z-Leu-Ser-NH2 safely and efficiently.

Mechanistic Hazard Analysis: The "Why" Behind the PPE

To select the correct Personal Protective Equipment (PPE), we must first understand the causality of the compound's hazards:

  • Electrostatic Aerosolization (The Powder Hazard): Like most lyophilized peptide derivatives, Z-Leu-Ser-NH2 is a fine, low-density powder. When a vial is opened, ambient static electricity and pressure differentials can cause the powder to aerosolize. Inhalation of these micro-particulates can lead to respiratory sensitization and mucous membrane irritation (2[2]).

  • Lipophilicity and Solvent Carrier Effects (The Solution Hazard): The Carbobenzyloxy (Cbz or Z) protecting group is highly lipophilic. While the dry powder struggles to penetrate the stratum corneum of human skin, dissolving Z-Leu-Ser-NH2 in standard peptide synthesis solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) creates a severe hazard. These carrier solvents rapidly penetrate the skin, dragging the lipophilic peptide payload directly into systemic circulation (3[3]).

Quantitative PPE Specifications

To mitigate these state-dependent risks, PPE must be dynamically selected based on the operational phase.

PPE CategorySpecification & MaterialBreakthrough Time / Protection FactorMechanistic Justification
Gloves (Solid Handling) Nitrile (Minimum 0.12 mm thickness)>480 mins (Dry powder)Prevents dermal contact and sensitization from the raw Cbz-peptide powder.
Gloves (Solution Handling) Butyl Rubber or Double-Gloved Nitrile>240 mins (Butyl) vs. <15 mins (Nitrile) for DMFDMF degrades standard nitrile rapidly. Butyl rubber is required to prevent solvent-mediated peptide absorption.
Eye Protection ANSI Z87.1 Chemical Splash GogglesN/A (Complete orbital seal)Protects against micro-particulate aerosolization and solvent splashes.
Respiratory N95 / FFP2 Particulate Respirator≥95% filtration of 0.3 µm particlesMandatory only if weighing outside a certified chemical fume hood.
Body Protection Flame-resistant, knee-length Lab CoatN/AShields against electrostatic powder cling and minor solvent spills.

Operational Workflow for Z-Leu-Ser-NH2

Handling_Workflow A Initiate Z-Leu-Ser-NH2 Workflow B Determine Physical State A->B C Solid Powder (Lyophilized) B->C Weighing/Transfer D Solution (e.g., DMF/DMSO) B->D Synthesis/Assay E PPE: N95 Mask, Goggles, Nitrile Gloves, Lab Coat C->E F PPE: Safety Glasses, Butyl/Nitrile Gloves, Lab Coat D->F G Execute in Certified Fume Hood (Airflow ≥ 100 FPM) E->G F->G H Decontamination & Waste Disposal G->H

Workflow diagram for PPE selection and handling of Z-Leu-Ser-NH2.

Self-Validating Operational Protocol

To ensure absolute safety, every step in this protocol includes a physical validation check. Do not proceed to the next step if the validation fails.

Phase 1: Preparation and Fume Hood Setup
  • Purge the Workspace: Clear the chemical fume hood of all unnecessary equipment to ensure uninterrupted laminar airflow.

  • Verify Airflow (Validation Check): Check the hood's magnehelic gauge to ensure an inflow velocity of 80–120 feet per minute (FPM). Self-Validation: Tape a 2-inch strip of a Kimwipe to the bottom edge of the sash. It should pull steadily inward toward the baffle without violent fluttering. If it hangs straight down or flutters outward, the hood is unsafe for powder handling.

  • Don Solid-State PPE: Equip a lab coat, chemical splash goggles, and standard nitrile gloves.

Phase 2: Weighing and Transferring the Solid Peptide
  • Neutralize Static: Pass an anti-static ionizer gun (e.g., Zerostat) over the sealed vial of Z-Leu-Ser-NH2 and the weighing spatula.

  • Equilibrate: Allow the vial to reach room temperature in a desiccator before opening to prevent condensation, which degrades the Cbz protecting group.

  • Open and Observe (Validation Check): Slowly uncap the vial inside the fume hood. Self-Validation: Observe the powder. It should rest heavily at the bottom of the vial. If the powder actively clings to the upper glass walls or "jumps" toward your spatula, static is still present. Stop, re-seal, and re-apply the anti-static ionizer.

  • Transfer: Weigh the required mass onto anti-static weighing paper. Transfer immediately to the reaction vessel.

Phase 3: Solubilization and Synthesis Transition
  • Upgrade PPE: If you are dissolving the peptide in DMF, DMSO, or Dichloromethane (DCM), immediately upgrade your hand protection. Don a pair of butyl rubber gloves, or double-glove with fresh nitrile (changing the outer pair every 10 minutes of direct solvent exposure).

  • Solubilize: Add the solvent slowly down the side of the reaction vessel to wash down any residual powder.

  • Seal (Validation Check): Cap the reaction vessel. Self-Validation: Swirl gently and inspect against a light source. The solution must be completely clear. Any turbidity indicates incomplete solubilization, which can lead to dangerous pressure build-ups or failed couplings during subsequent SPPS steps.

Decontamination and Disposal Plan

Improper disposal of Cbz-protected peptides can lead to environmental contamination and cross-reactivity in the lab.

  • Spill Cleanup (Solid): Do not dry-sweep. Cover the spilled Z-Leu-Ser-NH2 powder with a damp paper towel (moistened with 70% ethanol or isopropanol) to suppress aerosolization. Wipe inward, place the towels in a hazardous waste bag, and wash the surface with soap and water.

  • Spill Cleanup (Solution): Absorb DMF/DMSO peptide solutions using an inert absorbent pad (e.g., vermiculite or a universal spill pad). Do not use combustible materials like sawdust.

  • Waste Segregation:

    • Solid Waste: Empty vials, contaminated spatulas, and weighing papers must go into a designated "Hazardous Solid Waste - Peptide/Organic" bin.

    • Liquid Waste: Collect all solvent washings in a dedicated, clearly labeled "Halogenated/Non-Halogenated Organic Waste" carboy. Never pour peptide solutions down the sink, as the active pharmaceutical ingredient (API) precursors are biologically active.

References

  • Combi-Blocks. (n.d.). Catalog #, Compound Name, Structure (CAS 158011-06-4). Combi-Blocks.
  • BenchChem Technical Support Team. (2025). Fmoc-Orn(Boc)-OH: A Technical Guide to Safe Handling and Application in Peptide Synthesis. BenchChem.
  • National Institutes of Health (PMC). (n.d.). Targeting Proteolysis with Cyanogenic Glycoside Amygdalin Induces Apoptosis in Breast Cancer Cells. NIH.
  • Journal of Chemical Education. (2026). Greener Solid Phase Peptide Synthesis: Improved Procedure for Distributed Drug Discovery in Undergraduate Laboratories. ACS Publications.

Sources

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Feasible Synthetic Routes

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